2-Chloro-4-methoxy-1-nitrobenzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-methoxy-1-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c1-12-5-2-3-7(9(10)11)6(8)4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTIDRIQSPAELJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50343999 | |
| Record name | 2-Chloro-4-methoxy-1-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28987-59-9 | |
| Record name | 2-Chloro-4-methoxy-1-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Chloro-4-methoxy-1-nitrobenzene chemical properties
An In-Depth Technical Guide to 2-Chloro-4-methoxy-1-nitrobenzene: Properties, Reactivity, and Applications
Introduction
This compound is a polysubstituted aromatic compound that serves as a crucial intermediate in advanced organic synthesis. Its molecular architecture, featuring a benzene ring functionalized with a chloro, a methoxy, and a nitro group, creates a versatile platform for constructing more complex molecules. The electronic interplay between the electron-donating methoxy group and the electron-withdrawing nitro and chloro groups imparts a unique reactivity profile, making it a valuable building block in the pharmaceutical and specialty chemical industries.[1] This guide provides a comprehensive overview of its chemical and physical properties, reactivity, synthesis, and key applications, with a focus on its utility for researchers and professionals in drug development.
Chemical Identity and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are foundational to its application in a laboratory or industrial setting. This compound is a light yellow solid under standard conditions.[2][3] Its key identifiers and properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [4] |
| CAS Number | 28987-59-9 | [4][5][6] |
| Molecular Formula | C₇H₆ClNO₃ | [2][4][5] |
| Molecular Weight | 187.58 g/mol | [4][5][7] |
| Appearance | Light yellow solid | [2][3] |
| Melting Point | 76-80 °C | [2][3] |
| Boiling Point | ~248-302.5 °C at 760 mmHg | [2] |
| Density | ~1.366 g/cm³ | [2] |
| Solubility | Good solubility in organic solvents like ethanol, chloroform, and dichloromethane.[2][3] Insoluble in water.[8] | |
| Flash Point | 136.7 °C | [2] |
| Storage | Store sealed in a dry place at room temperature. | [2][9] |
Synthesis and Manufacturing
The synthesis of this compound is typically achieved through electrophilic aromatic substitution, specifically the nitration of a substituted benzene precursor. A common method involves the nitration of 2-chloro-4-methoxybenzene.[2]
Workflow for Synthesis of this compound
Caption: General workflow for the synthesis via nitration.
Causality in Synthesis:
The choice of concentrated sulfuric acid as a catalyst is critical; it protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the nitration reaction. The reaction temperature must be carefully controlled to prevent over-nitration and the formation of unwanted byproducts. The methoxy group is a strong activating, ortho-, para-director, while the chlorine is a deactivating, ortho-, para-director. The nitro group will preferentially add to the positions activated by these groups.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dictated by the electronic effects of its three substituents.
-
Nitro Group (-NO₂): A powerful electron-withdrawing group that deactivates the ring towards electrophilic aromatic substitution (EAS) but strongly activates it for nucleophilic aromatic substitution (NAS).[10][11]
-
Chloro Group (-Cl): An electron-withdrawing group via induction but an electron-donator via resonance. It is a deactivating, ortho-, para-director.[10]
-
Methoxy Group (-OCH₃): A strong electron-donating group via resonance, making it an activating, ortho-, para-director.
Nucleophilic Aromatic Substitution (NAS)
The most significant reaction pathway for this molecule is NAS. The potent electron-withdrawing nitro group, positioned ortho to the chlorine atom, stabilizes the negative charge of the Meisenheimer complex (the intermediate formed during the reaction), thereby facilitating the displacement of the chloride leaving group by a nucleophile.[1] This makes the compound an excellent precursor for synthesizing a wide array of derivatives by introducing amines, alkoxides, or other nucleophiles at the C2 position.[1][12]
Caption: Nucleophilic Aromatic Substitution (NAS) pathway.
Reduction of the Nitro Group
The nitro group can be readily reduced to an amine (-NH₂) using standard reducing agents like Sn/HCl, H₂/Pd-C, or sodium dithionite. This transformation is fundamental in drug development, as it converts the molecule into an aniline derivative, a common pharmacophore and a versatile synthetic handle for further functionalization, such as amide bond formation or diazotization.
Electrophilic Aromatic Substitution (EAS)
While the ring is generally deactivated towards EAS due to the nitro and chloro groups, the powerful activating effect of the methoxy group can still direct substitution.[10] The most likely positions for electrophilic attack are C3 and C5, which are ortho and para to the activating methoxy group, respectively. However, forcing conditions (e.g., strong Lewis acids, high temperatures) would be required.[10]
Applications in Research and Drug Development
This compound is primarily used as a building block in multi-step syntheses.[2][3]
-
Pharmaceutical Intermediates: Its utility in NAS reactions makes it a key starting material for creating libraries of compounds in drug discovery programs.[1] The introduction of various amine-containing side chains can lead to molecules with potential biological activity. The chloro and methoxy groups themselves are common substituents in drug molecules, influencing properties like metabolic stability, lipophilicity, and receptor binding interactions.[13]
-
Dye and Agrochemical Synthesis: The chromophoric properties imparted by the nitro group and the potential for conversion into other functional groups make it a precursor in the synthesis of dyes and potentially pesticides.[2][3][11]
-
Material Science: The stable aromatic core provides a robust scaffold for building larger organic systems used in the development of specialty chemicals and functional materials.[1]
Safety, Handling, and Toxicology
As a nitroaromatic compound, this compound must be handled with care. The toxicological properties have not been thoroughly investigated, but it is considered a hazardous substance.[2][14]
-
Hazards: It is classified as toxic or harmful if swallowed, inhaled, or in contact with skin.[2][15] It can cause skin and serious eye irritation.[15][16][17] Inhalation may lead to respiratory irritation.[14]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[2][14]
-
Hazardous Decomposition: When heated to decomposition, it may emit toxic fumes of carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[8][14]
Protocol for Safe Handling
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective equipment, including chemical safety goggles, nitrile gloves, and a lab coat.[2][8][17]
-
Handling: Avoid dust formation.[8] Minimize contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[2][8]
-
Disposal: Dispose of waste materials through a licensed professional waste disposal service in accordance with local regulations.[16]
First Aid Measures
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[14][16]
-
Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[8][14]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[8][14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician. Never give anything by mouth to an unconscious person.[8][14]
Representative Experimental Protocol: Nucleophilic Aromatic Substitution
The following is a representative, field-proven protocol for a nucleophilic aromatic substitution reaction using this compound as the substrate.
Objective: To synthesize N-benzyl-4-methoxy-2-nitroaniline.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 eq), benzylamine (1.2 eq), and a suitable high-boiling point solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Addition of Base: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) (1.5 eq), to the mixture. The base acts as a scavenger for the HCl generated during the reaction.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Work-up: Once the reaction is complete (typically after 4-8 hours), cool the mixture to room temperature. Pour the mixture into a beaker containing ice-water to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with water to remove any remaining inorganic salts and solvent.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure N-benzyl-4-methoxy-2-nitroaniline.
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Self-Validating System: The success of the protocol is validated by the clear consumption of the starting material and the formation of a new, less polar spot on the TLC plate. The final characterization data must be consistent with the structure of the desired product. The choice of a non-nucleophilic base is critical to prevent it from competing with the benzylamine nucleophile.
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- This compound | C7H6ClNO3 | CID 593789 - PubChem.
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2-Chloro-4-methoxy-1-nitrobenzene CAS 28987-59-9
An In-depth Technical Guide to 2-Chloro-4-methoxy-1-nitrobenzene (CAS 28987-59-9) for Advanced Research and Development
Authored by a Senior Application Scientist
Foreword: A Strategic Overview
This compound is a polysubstituted aromatic compound of significant interest to the scientific community, particularly those in pharmaceutical and materials science. Its strategic importance lies in its unique electronic and steric arrangement. The molecule features a benzene ring activated towards nucleophilic aromatic substitution (SNAr) by a strongly electron-withdrawing nitro group, which is positioned ortho to a labile chlorine atom.[1] The para-methoxy group further modulates the ring's electron density, influencing reactivity and providing an additional synthetic handle.
This guide moves beyond a simple recitation of facts. It is designed to provide researchers, scientists, and drug development professionals with a deep, actionable understanding of this versatile intermediate. We will explore not just the "what" but the "why"—delving into the causal relationships behind its synthesis, reactivity, and analysis, grounded in established chemical principles and field-proven methodologies.
Section 1: Core Physicochemical & Safety Profile
A foundational understanding of a compound's physical properties and safety requirements is non-negotiable for successful and safe experimentation.
Physicochemical Properties
The properties of this compound are summarized below. It presents as a light yellow solid with good solubility in common organic solvents, a characteristic that facilitates its use in a wide range of reaction conditions.[2][3]
| Property | Value | Source |
| CAS Number | 28987-59-9 | PubChem[2] |
| Molecular Formula | C₇H₆ClNO₃ | PubChem[2] |
| Molecular Weight | 187.58 g/mol | PubChem[2] |
| Appearance | Light yellow solid | ChemBK[2][3] |
| Melting Point | 76-80 °C | ChemBK[2][3] |
| Boiling Point | ~302.5 °C at 760 mmHg | ChemBK[3] |
| Solubility | Soluble in ethanol, chloroform, dichloromethane | ChemBK[2][3] |
| InChIKey | QTIDRIQSPAELJC-UHFFFAOYSA-N | PubChem[2] |
Safety & Handling Synopsis
This compound is classified as a toxic substance and requires careful handling.[3] Adherence to standard laboratory safety protocols, including the use of personal protective equipment (PPE), is mandatory.
| Hazard Class | Statement | GHS Pictogram |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | Danger |
| Skin Irritation | Causes skin irritation. | Warning |
| Eye Irritation | Causes serious eye irritation. | Warning |
| Target Organ Toxicity | May cause respiratory irritation. | Warning |
Core Handling Directives:
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear safety glasses with side shields, nitrile gloves, and a flame-retardant lab coat.
-
Storage: Store in a cool, dry, well-ventilated area, sealed tightly, away from incompatible materials such as strong oxidizing agents.[2][3]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Consult the Safety Data Sheet (SDS) for detailed information.[4]
Section 2: Synthesis and Purification
The most common and logical synthetic route to this compound is the electrophilic nitration of 3-chloroanisole. The regiochemical outcome of this reaction is governed by the directing effects of the substituents on the starting material.
Mechanistic Rationale for Synthesis
The methoxy (-OCH₃) group is a powerful activating, ortho, para-director due to its ability to donate electron density to the ring via resonance. The chloro (-Cl) group is a deactivating, yet also ortho, para-director. When both are present on the ring as in 3-chloroanisole, their directing effects are additive. The methoxy group at C1 and the chloro group at C3 both direct the incoming electrophile (the nitronium ion, NO₂⁺) to the C2, C4, and C6 positions. The formation of the desired this compound (nitration at C6 relative to the methoxy group) is a significant product, though the formation of isomeric impurities is highly probable. Therefore, purification by recrystallization or chromatography is a critical final step.
Visualization of the Synthetic Workflow
Caption: Figure 1. Synthetic Workflow for this compound.
Detailed Experimental Protocol: Synthesis
This protocol is adapted from standard procedures for the nitration of activated aromatic rings.[5]
-
Preparation of the Nitrating Mixture: In a flask submerged in an ice-salt bath, cautiously add 25 mL of concentrated sulfuric acid (H₂SO₄). While maintaining the temperature below 10 °C, slowly add 20 mL of concentrated nitric acid (HNO₃) dropwise with continuous stirring.
-
Reaction Setup: In a separate three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 14.2 g (0.1 mol) of 3-chloroanisole in 50 mL of glacial acetic acid. Cool this mixture to 0-5 °C using an ice bath.
-
Nitration: Add the prepared nitrating mixture to the dropping funnel. Add the mixture dropwise to the stirred 3-chloroanisole solution over a period of 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at 5-10 °C for an additional 2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: Slowly pour the reaction mixture over 500 g of crushed ice with vigorous stirring. A yellow precipitate will form.
-
Isolation & Purification: Collect the crude solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper. The crude product can be purified by recrystallization from ethanol to yield the final, pure this compound.
Section 3: Chemical Reactivity and Synthetic Applications
The true value of this compound is realized in its subsequent chemical transformations. Its structure is primed for two primary types of reactions: nucleophilic aromatic substitution at the C-Cl bond and reduction of the nitro group.
Nucleophilic Aromatic Substitution (SNAr)
The nitro group at the ortho position to the chlorine atom strongly activates the ring for SNAr.[6][7] This electron-withdrawing group stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, dramatically lowering the activation energy for the reaction.[6] This makes the displacement of the chloride ion by various nucleophiles (amines, alkoxides, thiolates) a highly efficient process.
Visualization of a Key SNAr Pathway
Caption: Figure 2. SNAr Reaction with a Primary Amine.
Detailed Experimental Protocol: SNAr with Benzylamine
This protocol demonstrates a typical SNAr reaction, useful for synthesizing precursors for various bioactive molecules.[8]
-
Setup: In a round-bottom flask, combine 1.88 g (10 mmol) of this compound, 1.29 g (12 mmol) of benzylamine, and 2.07 g (15 mmol) of potassium carbonate in 50 mL of dimethylformamide (DMF).
-
Reaction: Heat the mixture to 80-90 °C and stir for 4-6 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into 200 mL of cold water. A solid product will precipitate.
-
Isolation: Collect the solid by vacuum filtration, wash with water, and dry.
-
Purification: The crude product, N-benzyl-4-methoxy-2-nitroaniline, can be further purified by recrystallization from an ethanol/water mixture.
Reduction of the Nitro Group
The nitro group can be readily reduced to a primary amine (-NH₂), a cornerstone transformation in the synthesis of dyes, pharmaceuticals, and other fine chemicals. This reduction opens up a vast array of subsequent chemical modifications, including diazotization and amide bond formation. A common and effective method is the Béchamp reduction, using iron powder in an acidic medium.[9]
Detailed Experimental Protocol: Nitro Group Reduction
This protocol is adapted from a general procedure for the reduction of substituted nitroaromatics.[9]
-
Setup: To a three-neck flask fitted with a reflux condenser and mechanical stirrer, add 1.88 g (10 mmol) of this compound and a mixture of 50 mL ethanol and 15 mL water.
-
Addition of Reagents: To the stirred solution, add 2.8 g (50 mmol) of iron powder, followed by the slow, portion-wise addition of 2 mL of glacial acetic acid. The addition may be exothermic.
-
Reaction: Heat the reaction mixture to reflux (approx. 85-90 °C) and maintain for 2-3 hours. The reaction's completion can be monitored by TLC, observing the disappearance of the yellow nitro compound.
-
Work-up: Cool the mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting residue can be dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize any remaining acid. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product, 2-chloro-4-methoxyaniline.
Section 4: Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.
Spectroscopic and Chromatographic Data
The following table summarizes the expected analytical data for this compound. The NMR data is predicted based on known values for similar structures and chemical shift principles.
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.9-8.2 (m, 1H, Ar-H), δ ~7.0-7.2 (m, 2H, Ar-H), δ ~3.9 (s, 3H, -OCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~160 (C-OCH₃), δ ~145 (C-NO₂), δ ~130-140 (Ar-C), δ ~115-125 (Ar-C), δ ~56 (-OCH₃) |
| IR Spectroscopy (KBr, cm⁻¹) | ~3100 (Ar C-H stretch), ~2850 (Alkyl C-H stretch), ~1520 & ~1340 (Asymmetric & Symmetric NO₂ stretch), ~1250 (Ar-O-C stretch), ~830 (C-Cl stretch) |
| Mass Spec. (GC-MS) | M⁺ at m/z = 187, with an M+2 peak at m/z = 189 (~3:1 ratio) due to ³⁵Cl/³⁷Cl isotopes. |
Detailed Analytical Protocol: High-Performance Liquid Chromatography (HPLC)
This reverse-phase HPLC method is suitable for assessing the purity of the final product and for in-process control monitoring. This protocol is adapted from a method for a closely related isomer.[1]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Newcrom R1 reverse-phase column (or equivalent C18 column), 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: An isocratic mixture of Acetonitrile:Water (60:40 v/v) with 0.1% phosphoric acid. For MS compatibility, replace phosphoric acid with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 10 mL of the mobile phase.
-
Injection Volume: 10 µL.
-
Analysis: The purity is determined by the relative area percentage of the main peak. Isomeric impurities, if present, should resolve under these conditions.
Conclusion
This compound is more than just a chemical intermediate; it is a versatile platform for molecular innovation. Its well-defined reactivity, particularly in SNAr and nitro-reduction reactions, provides a reliable and efficient entry point to a diverse range of complex aniline and diphenylamine derivatives. By understanding the mechanistic principles that govern its synthesis and reactivity, and by employing robust analytical methods for its characterization, researchers can confidently and effectively leverage this compound to advance their projects in drug discovery, materials science, and beyond.
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2-Chloro-4-nitroanisole physical characteristics
An In-depth Technical Guide to the Physical and Chemical Characteristics of 2-Chloro-4-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-nitroanisole (CAS No. 4920-79-0) is a substituted aromatic compound of significant interest in synthetic organic chemistry.[1] It serves as a versatile intermediate in the manufacturing of dyes, pigments, pharmaceuticals, and agrochemicals.[2] The presence of three distinct functional groups—a chloro group, a nitro group, and a methoxy group—on the benzene ring imparts unique reactivity, making it a valuable building block for more complex molecules.[2][3] This guide provides a comprehensive overview of its core physical characteristics, spectroscopic profile, synthesis, and safety protocols, intended to support laboratory research and development activities.
Molecular and Physicochemical Properties
The fundamental identity and physical state of 2-Chloro-4-nitroanisole are defined by its molecular structure and resulting properties. The electron-withdrawing nature of the chloro and nitro groups, combined with the electron-donating effect of the methoxy group, dictates its chemical behavior and physical attributes.[3]
Caption: Chemical structure of 2-Chloro-4-nitroanisole.
A summary of its key physical and chemical properties is presented below for quick reference.
| Property | Value | Citations |
| CAS Number | 4920-79-0 | [2][3][4][5] |
| Molecular Formula | C₇H₆ClNO₃ | [1][2][3][4] |
| Molecular Weight | 187.58 g/mol | [1][2][3][4] |
| IUPAC Name | 2-chloro-1-methoxy-4-nitrobenzene | [3][6][7] |
| Synonyms | 3-Chloro-4-methoxynitrobenzene, o-chloro-p-nitroanisole | [3][5][8] |
| Appearance | White to yellow or light green crystalline powder/solid | [1][8][9] |
| Melting Point | 94 - 99 °C | [2][4][8][10] |
| Boiling Point | 286.6 °C at 760 mmHg | [2][4][5][11] |
| Density (Predicted) | 1.366 g/cm³ | [4][5][9][11] |
| Solubility | Slightly soluble in water; soluble in organic solvents like ether and ethanol. | [1][3] |
| Flash Point | 127.1 °C | [4][11] |
| LogP | 2.48 | [1] |
| Vapor Pressure | 0.00451 mmHg at 25°C | [4] |
| Refractive Index | 1.559 | [4][11] |
Spectroscopic Profile
Spectroscopic analysis is fundamental for the verification of molecular structure and purity assessment.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Proton NMR provides precise information about the electronic environment of hydrogen atoms in the molecule. The spectrum for 2-Chloro-4-nitroanisole, typically run in deuterated chloroform (CDCl₃), shows characteristic signals for the aromatic and methoxy protons.[1]
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 8.282 | d | H-3 |
| 8.172 | dd | H-5 |
| 7.017 | d | H-6 |
| 4.027 | s | -OCH₃ |
| Source: BenchChem Technical Support Team[1] |
Mass Spectrometry (MS)
Electron ionization mass spectrometry is used to determine the molecular weight and fragmentation pattern. The NIST WebBook provides reference mass spectrum data for 2-Chloro-4-nitroanisole.[6] The molecular ion peak confirms the molecular weight of the compound.
Synthesis and Purification
2-Chloro-4-nitroanisole can be synthesized through several routes, most commonly involving the nitration of a chloroanisole precursor or the chlorination of a nitroanisole precursor.[1][3] The choice of pathway often depends on the availability of starting materials and desired purity.
A highly efficient and modern method involves the direct chlorination of 4-nitroanisole.[3]
Caption: High-yield synthesis of 2-Chloro-4-nitroanisole.
Experimental Protocol: Chlorination of 4-Nitroanisole
This protocol is based on a method noted for its high efficiency and mild reaction conditions.[3]
-
Preparation : In a clean, dry reaction vessel, dissolve 1 equivalent of 4-nitroanisole in specially dried acetonitrile.
-
Reagent Addition : Add a stoichiometric amount (1 equivalent) of the chlorinating agent, N-chloro-N-(phenylsulfonyl)benzene sulfonamide, to the solution.
-
Reaction : Stir the mixture at ambient room temperature. The reaction proceeds rapidly.
-
Monitoring : Monitor the reaction's progress using gas chromatography (GC). Complete conversion is typically observed within 10-15 minutes.[3]
-
Workup and Purification : Upon completion, the reaction mixture is worked up using standard organic chemistry techniques, which may include quenching, extraction, and solvent removal, followed by purification, typically via recrystallization, to yield the final product.
Reactivity and Stability
The chemical reactivity of 2-Chloro-4-nitroanisole is dominated by its functional groups.
-
Nucleophilic Aromatic Substitution : The potent electron-withdrawing effects of the nitro and chloro groups activate the aromatic ring, making it susceptible to nucleophilic attack.[2][3] This allows the chlorine atom to be displaced by various nucleophiles, such as amines or thiols, a key reaction for building more complex pharmaceutical or dye precursors.[3] The reaction proceeds through a stabilized Meisenheimer complex intermediate.[3]
-
Reduction of Nitro Group : The nitro group can be readily reduced to an amino group (-NH₂) using standard reducing agents (e.g., Sn/HCl, H₂/Pd-C).[3] This transformation is crucial for synthesizing aniline derivatives.
-
Biochemical Reactivity : In specific microbial systems, 2-Chloro-4-nitroanisole can act as a substrate for enzymes that facilitate the removal of the nitro group, highlighting its potential for bioremediation applications.[3]
-
Storage and Stability : The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[4][9][12] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[13]
Safety and Handling
As with any chemical reagent, proper handling is essential to ensure laboratory safety.
-
Hazards Identification : 2-Chloro-4-nitroanisole is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[14][15]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical safety goggles, protective gloves, and a lab coat.[12][13][14] Work in a well-ventilated area or under a chemical fume hood.[12][14]
-
Handling Procedures : Avoid contact with skin, eyes, and clothing.[10][14] Do not breathe dust.[13][14] Wash hands and any exposed skin thoroughly after handling.[8][14] Do not eat, drink, or smoke in the laboratory area.[12]
-
First Aid Measures :
-
If Swallowed : Rinse mouth and call a poison center or doctor if you feel unwell.[8]
-
If on Skin : Wash off with plenty of soap and water. If irritation occurs, seek medical advice.[10][14]
-
If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If irritation persists, get medical attention.[10][14]
-
If Inhaled : Move the person to fresh air and keep them comfortable for breathing.[14]
-
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8][14]
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An In-depth Technical Guide to the Molecular Structure and Bonding of C7H6ClNO3 Isomers: Key Intermediates in Pharmaceutical Research and Development
This technical guide provides a comprehensive analysis of the molecular structure and bonding of key C7H6ClNO3 isomers that are pivotal in the landscape of pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced structural and electronic properties of these molecules, offering insights into their reactivity and utility as synthetic building blocks.
Introduction: The Significance of Chloronitropyridine Isomers
The molecular formula C7H6ClNO3 encompasses a variety of isomers. However, for the discerning eye of a medicinal or process chemist, the chloronitropyridine scaffold stands out for its synthetic versatility. The interplay between the electron-withdrawing nitro group and the halogen substituent on the pyridine ring activates the molecule for a range of nucleophilic aromatic substitution (SNAr) reactions. This reactivity is fundamental to the construction of more complex molecular architectures found in numerous biologically active compounds.
This guide will focus on three particularly relevant isomers:
-
2-Chloro-5-nitropyridine
-
2-Chloro-3-nitropyridine
-
5-Chloro-2-nitropyridine
Our exploration will be grounded in experimental data from single-crystal X-ray diffraction and spectroscopic techniques, complemented by insights from computational chemistry.
Section 1: 2-Chloro-5-nitropyridine
2-Chloro-5-nitropyridine is a cornerstone intermediate in the synthesis of a variety of therapeutic agents, including androgen receptor antagonists and VEGFR2 kinase inhibitors, the latter being crucial in controlling angiogenesis.[1][2] Its utility stems from the specific arrangement of its functional groups, which dictates its electronic landscape and, consequently, its reactivity.
Molecular Structure and Bonding
The molecular structure of 2-chloro-5-nitropyridine has been elucidated by single-crystal X-ray diffraction, revealing a planar molecule where the non-hydrogen atoms lie nearly in a common plane (r.m.s. deviation = 0.090 Å).[3][4] This planarity facilitates intermolecular interactions within the crystal lattice.
In the crystalline state, adjacent molecules are linked by a short Cl⋯O contact of 3.068 (4) Å, forming chains.[3][4] These chains are further organized into layers through non-classical C—H⋯O hydrogen bonds.[3]
Table 1: Selected Crystallographic Data for 2-Chloro-5-nitropyridine [3][4]
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 3.7599 (8) |
| b (Å) | 5.8641 (13) |
| c (Å) | 7.0189 (15) |
| α (°) | 84.687 (3) |
| β (°) | 89.668 (3) |
| γ (°) | 76.020 (3) |
Electronic Properties and Reactivity
Computational studies, employing methods such as Density Functional Theory (DFT) and Hartree-Fock (HF), have provided a deeper understanding of the electronic structure of 2-chloro-5-nitropyridine.[5] The presence of the electron-withdrawing nitro group at the 5-position and the chloro group at the 2-position significantly influences the electron density distribution within the pyridine ring. This electronic arrangement makes the carbon atom at the 2-position highly susceptible to nucleophilic attack, which is the cornerstone of its synthetic utility. The calculated HOMO-LUMO energy gap provides insights into the molecule's chemical reactivity and kinetic stability.[6]
Section 2: 2-Chloro-3-nitropyridine
2-Chloro-3-nitropyridine serves as a vital precursor in the synthesis of various pharmaceutical agents. Its unique substitution pattern offers a different reactivity profile compared to its 5-nitro isomer.
Molecular Structure and Bonding
Single-crystal X-ray diffraction analysis of 2-chloro-3-nitropyridine reveals that, unlike the 5-nitro isomer, the nitro group is twisted by 38.5 (2)° with respect to the pyridine ring.[2][7] This twisting is a consequence of steric hindrance between the adjacent chloro and nitro groups.
In the crystal, molecules are linked by non-classical C—H⋯N and C—H⋯O hydrogen bonds, forming a layered motif.[7]
Table 2: Selected Crystallographic Data for 2-Chloro-3-nitropyridine [7]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 7.613 (1) |
| b (Å) | 12.232 (2) |
| c (Å) | 7.716 (1) |
| β (°) | 118.485 (2) |
Electronic Properties and Reactivity
The ortho-positioning of the chloro and nitro groups in 2-chloro-3-nitropyridine creates a unique electronic environment. The inductive and mesomeric effects of both substituents work in concert to activate the 2-position for nucleophilic substitution. The twisted conformation of the nitro group, however, may slightly modulate its electron-withdrawing capacity compared to a fully coplanar arrangement. Computational analyses are essential to fully understand the impact of this structural feature on the molecule's reactivity.
Section 3: 5-Chloro-2-nitropyridine
5-Chloro-2-nitropyridine is another critical isomer with applications in the synthesis of bioactive molecules. The placement of the nitro group at the 2-position and the chloro group at the 5-position leads to a distinct reactivity pattern.
Molecular Structure and Bonding
The molecular structure of 5-chloro-2-nitropyridine has been determined by single-crystal X-ray diffraction.[3]
Table 3: Selected Bond Lengths and Angles for 5-Chloro-2-nitropyridine [3]
| Bond/Angle | Value |
| C4–Cl1 (Å) | 1.727(2) |
| C1–N2 (Å) | 1.495(3) |
| N2–O1 (Å) | 1.219(3) |
| N2–O2 (Å) | 1.225(2) |
| O1–N2–O2 (°) | 124.9(2) |
Electronic Properties and Reactivity
The nitro group at the 2-position exerts a strong electron-withdrawing effect, which is relayed through the pyridine ring. This, in conjunction with the chloro substituent, influences the sites most susceptible to nucleophilic attack. The rich and variable chemical properties of 5-chloro-2-nitropyridine, arising from the interplay of the chloro and nitro groups, make it a valuable tool in organic synthesis and medicinal chemistry.[8]
Section 4: Experimental Characterization Protocols
The unambiguous identification and characterization of these isomers are paramount in research and development. The following section outlines the key experimental workflows.
Single-Crystal X-ray Diffraction Workflow
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline compounds.[9][10]
Caption: Workflow for Single-Crystal X-ray Diffraction.
Step-by-Step Methodology:
-
Crystal Growth: Obtain single crystals of the chloronitropyridine isomer suitable for X-ray diffraction, typically through slow evaporation of a saturated solution.
-
Crystal Selection and Mounting: Select a well-formed crystal under a microscope and mount it on a goniometer head.[11]
-
Data Collection: Center the crystal on the diffractometer and collect diffraction data by rotating the crystal in the X-ray beam.[10]
-
Data Processing: Process the collected diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (hkl).
-
Structure Solution: Use computational methods to solve the phase problem and obtain an initial model of the crystal structure.
-
Structure Refinement: Refine the atomic coordinates and thermal parameters of the model to achieve the best fit with the experimental data.
-
Validation: Validate the final structure and analyze the geometric parameters (bond lengths, bond angles, etc.).
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR spectroscopy is a powerful tool for elucidating the molecular structure of compounds in solution.[12] For substituted pyridines, a combination of 1D and 2D NMR experiments is often necessary for unambiguous assignment of proton and carbon signals.[1]
Caption: General Workflow for NMR-based Structure Elucidation.
Detailed Methodologies:
-
Sample Preparation: Dissolve 5-10 mg of the chloronitropyridine isomer in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
¹H NMR: Acquire a standard 1D proton NMR spectrum to observe chemical shifts, coupling constants, and integration of the proton signals.
-
¹³C NMR: Obtain a 1D carbon NMR spectrum to identify the chemical shifts of the carbon atoms.
-
2D NMR (if required):
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall connectivity.
-
Conclusion
The chloronitropyridine isomers of C7H6ClNO3 are indispensable building blocks in modern drug discovery and development. A thorough understanding of their molecular structure, bonding, and electronic properties is fundamental to harnessing their synthetic potential. This guide has provided a detailed overview of the structural characteristics of 2-chloro-5-nitropyridine, 2-chloro-3-nitropyridine, and 5-chloro-2-nitropyridine, grounded in experimental and computational data. The outlined experimental protocols offer a framework for the robust characterization of these and similar molecules, ensuring the scientific rigor required in the pharmaceutical industry.
References
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- (n.d.). Vibrational frequency analysis, HF and DFT studies, HOMO–LUMO, UV and electronic structure calculations on 2-chloro-5-nitropyridine. ResearchGate.
- (n.d.). Spectroscopic, quantum mechanical investigation and molecular docking study of 2-amino-5-chloro-3-nitropyridine. ResearchGate.
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- (n.d.). Determination of crystal structure by single crystal X-ray diffraction.
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- (n.d.). How do organic compounds single crystal X rays diffraction work? ResearchGate.
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A Senior Application Scientist's Technical Guide to 2-Chloro-4-methoxy-1-nitrobenzene
Prepared for: Researchers, Scientists, and Drug Development Professionals Document ID: TG-CMNB-20260110 Version: 1.0
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-4-methoxy-1-nitrobenzene (CAS No: 28987-59-9), a pivotal chemical intermediate in advanced organic synthesis. This document delineates the compound's nomenclature, physicochemical properties, and detailed protocols for its synthesis and characterization. Emphasis is placed on the strategic rationale behind the synthetic methodology, including an analysis of the regioselectivity-directing effects in the formation of its precursor. Furthermore, this guide explores the compound's significant role as a versatile building block in medicinal chemistry, particularly in the construction of substituted quinazoline scaffolds, which are central to the development of targeted cancer therapeutics. Safety protocols, handling procedures, and complete spectral data are also provided to support its practical application in a research and development setting.
Nomenclature and Chemical Identification
This compound is a polysubstituted aromatic compound. Its identity is standardized across several chemical inventories.
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 28987-59-9 | PubChem[1] |
| Molecular Formula | C₇H₆ClNO₃ | PubChem[1] |
| Synonyms | 3-Chloro-4-nitroanisole, 2-Chloro-4-methoxynitrobenzene | PubChem[1] |
| InChI Key | QTIDRIQSPAELJC-UHFFFAOYSA-N | PubChem[1] |
Physicochemical and Spectroscopic Properties
The compound is typically a light yellow solid under standard conditions.[2] Its key properties are summarized below.
| Property | Value | Unit |
| Molecular Weight | 187.58 | g/mol [1] |
| Melting Point | 76 - 80 | °C[2] |
| Boiling Point | ~248 | °C[2] |
| Appearance | Light yellow solid | N/A[2] |
| Solubility | Soluble in ethanol, chloroform, dichloromethane | N/A[2] |
Spectroscopic Data for Structural Elucidation
Structural confirmation is achieved through a combination of spectroscopic methods.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic protons and the methoxy group. Based on data for the closely related isomer, 2-chloro-1-methoxy-4-nitrobenzene, the aromatic protons are expected in the δ 7.0-8.3 ppm region, showing distinct splitting patterns based on their positions relative to the substituents. The methoxy group protons (-OCH₃) will appear as a sharp singlet, typically around δ 4.0 ppm.[3]
-
¹³C NMR Spectroscopy: The carbon spectrum will show seven distinct signals. The chemical shifts are influenced by the electronic nature of the substituents.
-
C-OCH₃: ~56 ppm
-
Aromatic Carbons (C-H): ~110-130 ppm
-
Aromatic Carbons (C-Cl, C-NO₂, C-O): ~140-165 ppm (quaternary carbons, often with lower intensity)
-
-
Infrared (IR) Spectroscopy: Key vibrational frequencies confirm the presence of principal functional groups.
-
C-NO₂ Asymmetric Stretch: ~1520-1560 cm⁻¹
-
C-NO₂ Symmetric Stretch: ~1345-1385 cm⁻¹
-
Ar-O-C Stretch: ~1250 cm⁻¹
-
C-Cl Stretch: ~700-800 cm⁻¹
-
-
Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak [M]⁺ at m/z 187 and an isotopic peak [M+2]⁺ at m/z 189, with an approximate intensity ratio of 3:1, characteristic of a monochlorinated compound.[1] Common fragmentation patterns involve the loss of NO₂ (m/z 46) and CH₃ (m/z 15).
Synthesis Pathway and Experimental Protocols
The synthesis of this compound is most efficiently achieved via a two-step process starting from 3-chlorophenol. This pathway is chosen for its high regioselectivity and use of accessible reagents.
-
Step 1: Electrophilic aromatic nitration of 3-chlorophenol to form the key intermediate, 3-chloro-4-nitrophenol.
-
Step 2: Williamson ether synthesis (methylation) of 3-chloro-4-nitrophenol to yield the final product.
Mechanistic Insight: Regioselectivity in Nitration
The success of this synthesis hinges on the regiochemical outcome of the first step. In the electrophilic nitration of 3-chlorophenol, the hydroxyl (-OH) and chloro (-Cl) substituents exert competing directing effects.
-
Hydroxyl Group (-OH): A strongly activating, ortho, para-directing group due to its ability to donate electron density via resonance.
-
Chloro Group (-Cl): A deactivating, ortho, para-directing group. It withdraws electron density inductively but can donate via resonance.
The powerful activating effect of the hydroxyl group dominates. It strongly directs the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to it. The position para to the hydroxyl group (C4) is favored over the ortho positions (C2, C6) due to reduced steric hindrance, leading to 3-chloro-4-nitrophenol as the major product.[2]
Protocol 1: Synthesis of 3-Chloro-4-nitrophenol
This protocol is adapted from the method described by Ungnade and Ortega (1952) as cited in U.S. Patent 2,850,537.[2]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 3-chlorophenol (1.0 eq).
-
Solvent Addition: Add glacial acetic acid as the solvent. Cool the mixture to below 10°C using an ice bath.
-
Nitration: Slowly add nitric acid (1.05 eq) dropwise via the addition funnel, ensuring the internal temperature does not exceed 10°C. Vigorous stirring is essential to ensure homogenous mixing and heat dissipation.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the same temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, slowly pour the reaction mixture into a beaker of ice water. The product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 3-chloro-4-nitrophenol.
Protocol 2: Synthesis of this compound
This protocol is adapted from the procedure disclosed in U.S. Patent 5,079,257.
-
Reaction Setup: To a flask containing anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0°C.
-
Deprotonation: Add a solution of 3-chloro-4-nitrophenol (1.0 eq) in anhydrous THF dropwise to the stirred suspension of NaH. Allow the mixture to stir for 30 minutes at room temperature to ensure complete formation of the sodium phenoxide salt.
-
Methylation: Add dimethyl sulfate (1.2 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 1.5 hours. The reaction progress can be monitored by TLC.
-
Quenching and Workup: After cooling, carefully pour the reaction mixture into a cold, dilute ammonium hydroxide (NH₄OH) solution to quench and destroy excess dimethyl sulfate. Stir for two hours.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volumes). Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude solid is the target compound, this compound.
Application in Drug Development: A Quinazoline Scaffold Precursor
This compound is a valuable intermediate due to its specific pattern of functionalization, which allows for sequential, site-selective reactions. The nitro group activates the aromatic ring for nucleophilic aromatic substitution (SₙAr), while subsequent reduction of the nitro group to an amine provides a nucleophilic handle for cyclization reactions.
This chemistry is fundamental to the synthesis of the quinazoline core, a privileged scaffold found in numerous pharmaceuticals, most notably in the class of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors like Gefitinib and Erlotinib, used in cancer therapy.
Expert Insight: The strategic placement of the chloro and methoxy groups on the aniline precursor (derived from the title compound) is critical. These groups ultimately reside on the benzene ring portion of the final quinazoline drug, where they play a crucial role in binding to the ATP pocket of the EGFR kinase domain. The methoxy group, in particular, often forms key hydrogen bonds that anchor the inhibitor to the enzyme, conferring potency and selectivity. Therefore, this compound is not merely a starting material but a carrier of essential pharmacophoric elements.
Safety, Handling, and Storage
As a nitroaromatic and chlorinated compound, this compound requires careful handling.
-
Hazard Classification: Toxic if swallowed, in contact with skin, or if inhaled. May cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Avoid creating dust. Use personal protective equipment. Ensure adequate ventilation. In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical advice.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents and combustibles.
-
Disposal: Dispose of waste material through a licensed professional waste disposal service in accordance with local, state, and federal regulations.
References
- Ungnade, H. E., & Ortega, D. V. (1952). Process for making 3-halo-4-nitrophenols. As cited in U.S. Patent No. 2,850,537. Washington, DC: U.S.
- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 593789, this compound.
- ChemBK (n.d.). This compound.
- PrepChem (n.d.). Synthesis of 3-chloro-4-nitroanisole. As cited in U.S. Patent No. 5,079,257.
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An In-depth Technical Guide to the Synthesis of 2-Chloro-4-methoxy-1-nitrobenzene
This guide provides a comprehensive overview of the synthetic pathways to 2-Chloro-4-methoxy-1-nitrobenzene, a valuable intermediate in the pharmaceutical and specialty chemical industries. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the reaction mechanisms, experimental protocols, and safety considerations.
Introduction
This compound is a substituted aromatic compound with the chemical formula C₇H₆ClNO₃.[1] Its structure, featuring a methoxy group, a chlorine atom, and a nitro group on a benzene ring, makes it a versatile precursor for the synthesis of more complex molecules. The interplay of the electron-donating methoxy group and the electron-withdrawing chloro and nitro groups imparts unique reactivity to the aromatic ring, making it amenable to various chemical transformations.[2] This intermediate is particularly useful in the development of novel pharmaceutical agents and other fine chemicals.
This guide will explore the two primary synthetic routes for the preparation of this compound: the nitration of 3-chloroanisole and the chlorination of 4-nitroanisole.
Physicochemical and Spectroscopic Data
| Property | Value | Source |
| Molecular Formula | C₇H₆ClNO₃ | [1] |
| Molecular Weight | 187.58 g/mol | [1] |
| Appearance | Light yellow solid | [3] |
| Melting Point | 76-80 °C | [3] |
| Boiling Point | 248 °C | [3] |
| Solubility | Good solubility in ethanol, chloroform, and dichloromethane | [3] |
| ¹H NMR (CDCl₃) | δ 8.28 (d, 1H), 8.17 (dd, 1H), 7.02 (d, 1H), 4.03 (s, 3H) | [4][5] |
| IR Spectrum | Available | [6] |
| Mass Spectrum | Available | [7] |
Synthesis Pathway I: Nitration of 3-Chloroanisole
This pathway involves the electrophilic aromatic substitution of 3-chloroanisole with a nitrating agent, typically a mixture of nitric acid and sulfuric acid.
Chemical Principles and Mechanism
The nitration of 3-chloroanisole is a classic example of electrophilic aromatic substitution. The reaction proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺) from the reaction of nitric acid and sulfuric acid.
Mechanism of Nitronium Ion Formation: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
The regioselectivity of the nitration is governed by the directing effects of the substituents already present on the benzene ring: the methoxy group (-OCH₃) and the chlorine atom (-Cl).
-
Methoxy Group (-OCH₃): The methoxy group is a strong activating group and is ortho, para-directing due to its ability to donate electron density to the ring through resonance.
-
Chlorine Atom (-Cl): The chlorine atom is a deactivating group due to its inductive electron-withdrawing effect, but it is also ortho, para-directing because of its ability to donate a lone pair of electrons through resonance.
In the case of 3-chloroanisole, the positions ortho and para to the strongly activating methoxy group are favored. The potential positions for nitration are C2, C4, and C6. Steric hindrance from the adjacent chlorine atom at C3 may slightly disfavor substitution at the C2 position. The C4 position is para to the methoxy group and ortho to the chlorine atom. The C6 position is ortho to the methoxy group. The formation of this compound as a major product indicates that nitration occurs preferentially at the C4 position, which is activated by both the methoxy and chloro groups.
Caption: Chlorination of 4-Nitroanisole to this compound.
Experimental Protocol
This protocol is a representative procedure based on established methods for aromatic chlorination.
Materials:
-
4-Nitroanisole
-
Chlorine gas
-
Anhydrous Iron(III) chloride (FeCl₃) or Aluminum chloride (AlCl₃)
-
An inert solvent (e.g., dichloromethane or carbon tetrachloride)
-
Sodium sulfite solution
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
Dissolve 4-nitroanisole in a suitable inert solvent in a flask equipped with a gas inlet tube, a stirrer, and a reflux condenser connected to a gas trap to neutralize excess chlorine.
-
Add a catalytic amount of anhydrous iron(III) chloride.
-
Bubble dry chlorine gas through the solution at a controlled rate while stirring. The reaction is typically carried out at room temperature or with gentle heating.
-
Monitor the reaction progress by techniques such as TLC or GC.
-
Once the reaction is complete, stop the chlorine flow and purge the system with an inert gas (e.g., nitrogen) to remove excess chlorine.
-
Wash the reaction mixture with a sodium sulfite solution to destroy any remaining chlorine, followed by washing with water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Safety Considerations
All synthesis procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coats, and acid-resistant gloves, must be worn.
-
Nitric Acid and Sulfuric Acid: Both are highly corrosive and strong oxidizing agents. [8][9][10][11][12]They can cause severe burns upon contact with skin or eyes. [8][9][10][11][12]Mixing should be done carefully, always adding acid to water or the less concentrated solution slowly to dissipate the heat generated.
-
3-Chloroanisole: May cause eye and skin irritation. [1][13][14]It is a combustible liquid. [13]* 4-Nitroanisole: May cause sensitization by skin contact and there is limited evidence of a carcinogenic effect. [15][16]It is harmful to aquatic organisms. [15][16]* Chlorine Gas: Is highly toxic and corrosive. [6]Inhalation can be fatal. [6]It is a strong oxidizer and may cause or intensify fire. [6]Extreme caution must be exercised when handling chlorine gas, and a proper gas scrubbing system must be in place.
References
- This compound - ChemBK. (2024-04-09).
- Material Safety Data Sheet - 3-Chloroanisole, 99%. Cole-Parmer.
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- m-CHLORONITROBENZENE. Organic Syntheses Procedure.
- Benzene, 2-chloro-1-methoxy-4-nitro-. NIST WebBook.
- 2-Chloro-1-methoxy-4-nitrobenzene. PubChem.
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- Safety Data Sheet: Nitric acid 65%. Chemos GmbH & Co.KG.
- SAFETY DATA SHEET (SDS) Nitric Acid, 65-70% w/w. SEASTAR CHEMICALS. (2022-11-17).
- Chlorine - Safety Data Sheet. Air Liquide.
- Safety Data Sheet CHLORINE. Aditya Birla Chemicals.
- Safety data sheet - 4-Nitroanisole. CPAChem.
- SAFETY DATA SHEET Chlorine. Air Liquide. (2023-01-19).
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- EP2621885B1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine. Google Patents.
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Melting and boiling point of 2-Chloro-4-methoxy-1-nitrobenzene
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-methoxy-1-nitrobenzene
Abstract: This technical guide provides a comprehensive analysis of the melting and boiling points of this compound (CAS No. 28987-59-9), a key intermediate in pharmaceutical and chemical synthesis. The document delves into the fundamental principles governing its phase transitions, outlines rigorous experimental protocols for their determination, and discusses the implications of these properties for research and drug development professionals. By synthesizing theoretical knowledge with practical, field-proven methodologies, this guide serves as an essential resource for scientists working with this versatile compound.
Introduction to this compound
This compound is a polysubstituted aromatic compound featuring a nitro group, a chlorine atom, and a methoxy group attached to a benzene ring. Its chemical structure, with distinct electron-withdrawing (nitro, chloro) and electron-donating (methoxy) substituents, creates a multifunctional scaffold. This unique electronic arrangement makes it a valuable intermediate for a variety of organic transformations.[1]
In the field of drug discovery, molecules incorporating nitroarene cores are significant, and understanding the synthesis and properties of precursors like this compound is crucial.[2] The compound's reactive sites, particularly the chlorine atom activated by the para-nitro group, are amenable to nucleophilic aromatic substitution, allowing for the construction of complex molecular architectures for potential pharmacophores.[1] Its stability and well-defined properties are foundational for its application in developing specialty chemicals and advanced functional materials.[1]
Core Physicochemical Properties
The physical properties of a compound, such as its melting and boiling points, are critical for its identification, purification, and handling in a laboratory setting. These constants are dictated by the compound's molecular structure and the resulting intermolecular forces.
| Property | Value | Source(s) |
| CAS Number | 28987-59-9 | [3] |
| Molecular Formula | C₇H₆ClNO₃ | [3][4][5] |
| Molecular Weight | 187.58 g/mol | [3][6][7] |
| Appearance | Light yellow solid | [4][5] |
| Melting Point | 76-80 °C | [4][5] |
| Boiling Point | ~248 °C to 302.5 °C at 760 mmHg | [4][5] |
| Solubility | Good solubility in organic solvents like ethanol, chloroform, and dichloromethane. | [4][5] |
Note: It is important to distinguish this compound from its isomer, 2-Chloro-1-methoxy-4-nitrobenzene (CAS No. 4920-79-0), which has different reported physical properties, including a melting point of approximately 94 °C.[8][9]
The Science of Phase Transitions
The melting and boiling points are temperatures at which a substance undergoes a phase transition—from solid to liquid and from liquid to gas, respectively. These transitions are governed by the energy required to overcome the intermolecular forces holding the molecules together in a condensed state.
The structure of this compound imparts several key features that influence its phase transition temperatures:
-
Polarity: The strong electron-withdrawing nitro group (-NO₂) and the electronegative chlorine atom create significant dipole moments within the molecule. The methoxy group (-OCH₃) also contributes to the molecule's polarity. These dipoles lead to dipole-dipole interactions, a relatively strong type of intermolecular force that requires more thermal energy to overcome compared to nonpolar molecules of similar size.
-
Molecular Weight: With a molar mass of 187.58 g/mol , the molecule exhibits significant London dispersion forces, which increase with molecular size and surface area.[10]
-
Purity: The melting point is a sensitive indicator of purity. A pure crystalline compound typically has a sharp melting point range of 0.5-1.0 °C.[11] Impurities disrupt the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[11]
Caption: Factors Influencing Phase Transition Temperatures.
Experimental Determination of Phase Transition Temperatures
To ensure both accuracy and trustworthiness, standardized protocols must be employed. The methods described below are self-validating, as the sharpness of the observed melting point provides an immediate indication of sample purity.
Protocol: Melting Point Determination (Capillary Method)
This method is the most common for determining the melting point of a solid organic compound.[12]
Causality: The principle relies on controlled, slow heating of a finely powdered sample to ensure thermal equilibrium between the sample, the thermometer, and the heating medium.[12] A rapid heating rate will cause the thermometer reading to lag behind the actual sample temperature, yielding an inaccurate, artificially high melting point.
Methodology:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. Introduce a small amount (1-2 mm in height) into a capillary tube sealed at one end.[10] Tap the tube gently to pack the sample tightly at the bottom.
-
Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus.[11]
-
Rapid Initial Heating: Quickly heat the block to a temperature approximately 15-20 °C below the expected melting point (76-80 °C).
-
Controlled Heating: Decrease the heating rate to 1-2 °C per minute to ensure accurate temperature measurement during the phase transition.
-
Observation and Recording: Observe the sample through the eyepiece. Record the temperature (T₁) at which the first drop of liquid appears. Continue heating and record the temperature (T₂) at which the last solid crystal melts completely.[11]
-
Reporting: The melting point is reported as the range T₁ – T₂. For a pure sample, this range should be narrow (≤1 °C). An impure sample will exhibit a depressed and broader melting range (>2 °C).[11]
Caption: Standard Workflow for Melting Point Determination.
Protocol: Boiling Point Determination (Simple Distillation)
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[11] Simple distillation is a reliable method for determining this property for a liquid sample. Since this compound is a solid at room temperature, it must first be melted.
Causality: This technique works by heating a liquid to create vapor, which is then cooled and condensed back into a liquid. At the boiling point, the temperature of the vapor becomes constant as it is in thermal equilibrium with the boiling liquid. This stable temperature is the boiling point. Atmospheric pressure significantly affects the boiling point; a lower pressure results in a lower boiling point.[10]
Methodology:
-
Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a condenser, a thermometer, and a collection flask.
-
Sample Placement: Place the solid this compound and a few boiling chips into the distillation flask.
-
Thermometer Positioning: Position the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. This ensures the thermometer measures the temperature of the vapor that is distilling.
-
Heating: Gently heat the flask. The solid will melt, and the liquid will begin to boil.
-
Observation and Recording: As the vapor condenses on the thermometer bulb, the temperature reading will rise and then stabilize. Record this stable temperature as the boiling point.
-
Pressure Correction: Record the atmospheric pressure at the time of the experiment. If the pressure is not 760 mmHg, a correction may be necessary for comparison with literature values.
Applications and Synthetic Utility
This compound is primarily used as a synthetic intermediate.[4] Its value lies in the differential reactivity of its substituents, which allows for selective chemical modifications. For example, the chloro group can be displaced by various nucleophiles in SNAr reactions, a process facilitated by the electron-withdrawing nitro group. This reactivity is exploited in medicinal chemistry to build scaffolds for new therapeutic agents.[1] The presence of chloro and methoxy groups is common in drug molecules, where they can influence factors like binding affinity and metabolic stability.[13]
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate care.
-
Hazards: The compound is considered a toxic substance and may be harmful if swallowed, inhaled, or absorbed through the skin.[4][6] It can cause skin and serious eye irritation.
-
Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat when handling this compound.[4] Work should be conducted in a well-ventilated area or a chemical fume hood.[6]
-
Storage: Store in a tightly sealed container in a dry, room-temperature environment.[5] Keep away from oxidants and combustibles.[4]
-
First Aid: In case of skin contact, wash the affected area with soap and plenty of water. For eye contact, rinse thoroughly with water for at least 15 minutes. If inhaled, move to fresh air. In all cases of significant exposure, consult a physician and have the Safety Data Sheet (SDS) available.[6]
Conclusion
The melting point (76-80 °C) and boiling point (~248-302.5 °C) of this compound are defining physicochemical properties that are essential for its identification, assessment of purity, and safe handling. The protocols detailed in this guide provide a framework for the accurate and reliable determination of these values, grounded in the fundamental principles of molecular interactions and phase transitions. For researchers and drug development professionals, a thorough understanding of these characteristics is a prerequisite for leveraging this compound's full potential as a versatile synthetic building block.
References
- This compound - Introduction.ChemBK. [Link]
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- 2-Chloro-1-methoxy-4-nitrobenzene.
- Melting point determin
- This compound.
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- Roles of the Chloro and Methoxy Groups in Drug Discovery.Drug Hunter. [Link]
- Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorpor
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An In-Depth Technical Guide to the Spectroscopic Data of 2-Chloro-4-methoxy-1-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-methoxy-1-nitrobenzene is a substituted aromatic compound with significant utility in organic synthesis, serving as a versatile intermediate in the preparation of a wide range of more complex molecules. The strategic placement of the chloro, methoxy, and nitro groups on the benzene ring imparts a unique electronic and steric profile, making it a valuable building block in the development of pharmaceuticals and other fine chemicals. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for predicting its reactivity in subsequent chemical transformations. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, grounded in established scientific principles and experimental protocols.
Molecular Structure and Spectroscopic Overview
The molecular structure of this compound dictates its characteristic spectroscopic signatures. The interplay of the electron-withdrawing nitro group and the electron-donating methoxy group, along with the inductive effect of the chlorine atom, creates a distinct pattern of electron density around the aromatic ring. This, in turn, influences the chemical environments of the protons and carbon atoms, leading to predictable yet unique shifts in NMR spectroscopy. The vibrational modes of the various functional groups give rise to a characteristic infrared spectrum, while the molecule's mass and fragmentation pattern upon ionization are elucidated by mass spectrometry.
Molecular Structure of this compound
Caption: 2D structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's peaks.
-
Instrumentation: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Higher field strengths will provide better resolution of the signals.
-
Data Acquisition: Record the spectrum at room temperature. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline correction to obtain the final spectrum.
Data Interpretation and Analysis
The ¹H NMR spectrum of this compound is expected to show three signals in the aromatic region and one signal in the aliphatic region corresponding to the methoxy group protons. The electron-withdrawing nitro group will deshield protons ortho and para to it, while the electron-donating methoxy group will shield protons in its ortho and para positions. The chlorine atom exerts an inductive deshielding effect.
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~7.5 | d | ~2.5 |
| H-5 | ~7.2 | dd | ~9.0, 2.5 |
| H-6 | ~8.0 | d | ~9.0 |
| -OCH₃ | ~3.9 | s | - |
Note: The predicted chemical shifts are based on empirical calculations and comparison with similar structures. Actual experimental values may vary slightly.
Causality of Chemical Shifts and Coupling Patterns:
-
H-6: This proton is ortho to the strongly electron-withdrawing nitro group, leading to significant deshielding and a downfield chemical shift. It is coupled to H-5, resulting in a doublet.
-
H-3: This proton is ortho to the chlorine atom and meta to the nitro group. It experiences less deshielding than H-6 and appears at a more upfield position. It is coupled to H-5, showing a doublet with a smaller meta-coupling constant.
-
H-5: This proton is coupled to both H-6 (ortho-coupling) and H-3 (meta-coupling), resulting in a doublet of doublets.
-
-OCH₃: The protons of the methoxy group are not coupled to any other protons and therefore appear as a sharp singlet in the aliphatic region of the spectrum.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the molecule gives a distinct signal.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: A more concentrated sample (20-50 mg in ~0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Instrumentation: The spectrum is acquired on the same NMR spectrometer as the ¹H NMR, but tuned to the ¹³C frequency.
-
Data Acquisition: A proton-decoupled spectrum is usually recorded to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A larger number of scans is typically required to obtain a good signal-to-noise ratio.
-
Data Processing: Similar to ¹H NMR, the data is processed using Fourier transformation, phasing, and baseline correction.
Data Interpretation and Analysis
The proton-decoupled ¹³C NMR spectrum of this compound is expected to show seven distinct signals: six for the aromatic carbons and one for the methoxy carbon. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 (C-NO₂) | ~145 |
| C-2 (C-Cl) | ~125 |
| C-3 (C-H) | ~115 |
| C-4 (C-OCH₃) | ~160 |
| C-5 (C-H) | ~120 |
| C-6 (C-H) | ~130 |
| -OCH₃ | ~56 |
Causality of Chemical Shifts:
-
C-4 (C-OCH₃): The carbon attached to the electron-donating methoxy group is significantly shielded and appears at a relatively upfield position for an aromatic carbon.
-
C-1 (C-NO₂): The carbon bearing the electron-withdrawing nitro group is deshielded and resonates at a downfield chemical shift.
-
C-2 (C-Cl): The carbon attached to the chlorine atom is also deshielded due to the inductive effect of the halogen.
-
C-3, C-5, C-6: The chemical shifts of these carbons are influenced by the combined electronic effects of the three substituents.
-
-OCH₃: The methoxy carbon appears in the typical aliphatic region for an ether.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds.
Experimental Protocol: IR
-
Sample Preparation: For a solid sample like this compound, the spectrum can be obtained using a KBr pellet or as a thin film.
-
KBr Pellet: A small amount of the sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.
-
Thin Film: A small amount of the solid is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound.
-
-
Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first and then automatically subtracted from the sample spectrum. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Data Interpretation and Analysis
The IR spectrum of this compound will show characteristic absorption bands for the nitro group, the C-O-C ether linkage, the C-Cl bond, and the aromatic ring.
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~3100-3000 | Aromatic C-H stretch | Medium |
| ~2950-2850 | Aliphatic C-H stretch (-OCH₃) | Medium |
| ~1600, ~1480 | Aromatic C=C stretching | Medium to Strong |
| ~1520, ~1340 | Asymmetric and Symmetric NO₂ stretching | Strong |
| ~1250 | Aryl C-O stretching | Strong |
| ~1030 | Symmetric C-O-C stretching | Strong |
| ~830 | C-H out-of-plane bending (para-disubstitution pattern) | Strong |
| ~750 | C-Cl stretching | Medium |
Causality of Absorption Bands:
-
NO₂ Stretching: The strong absorptions around 1520 cm⁻¹ and 1340 cm⁻¹ are highly characteristic of the asymmetric and symmetric stretching vibrations of the nitro group, respectively.
-
Aryl C-O Stretching: The strong band around 1250 cm⁻¹ is indicative of the stretching vibration of the aryl C-O bond of the methoxy group.
-
Aromatic C=C Stretching: The bands in the 1600-1480 cm⁻¹ region are due to the stretching vibrations of the carbon-carbon double bonds within the aromatic ring.
-
C-H Bending: The strong absorption around 830 cm⁻¹ is characteristic of the out-of-plane bending of C-H bonds in a para-disubstituted-like benzene ring, although the substitution pattern is more complex here.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used for structural elucidation.
Experimental Protocol: MS
-
Sample Introduction: A dilute solution of the sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) or by direct infusion.
-
Ionization: Electron Impact (EI) is a common ionization method for this type of molecule. In EI, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated according to their m/z ratio by a mass analyzer (e.g., a quadrupole).
-
Detection: The abundance of each ion is measured by a detector, and a mass spectrum is generated.
Data Interpretation and Analysis
The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The presence of chlorine will be indicated by an isotopic peak at M+2 with an intensity of about one-third of the molecular ion peak. The fragmentation pattern will provide clues about the structure of the molecule.
Mass Spectrometry Data
-
Molecular Weight: 187.58 g/mol [1]
-
Molecular Ion (M⁺): m/z = 187 (for ³⁵Cl) and 189 (for ³⁷Cl)
-
Key Fragment Ions: m/z = 157, 111[1]
Proposed Fragmentation Pathway
Caption: Proposed fragmentation pathway for this compound.
Causality of Fragmentation:
-
Molecular Ion (m/z 187): The peak at m/z 187 corresponds to the molecular ion with the ³⁵Cl isotope. An M+2 peak at m/z 189 with roughly one-third the intensity should also be observed due to the natural abundance of the ³⁷Cl isotope.
-
Loss of NO (m/z 157): A common fragmentation pathway for nitroaromatic compounds is the loss of a neutral nitric oxide (NO) radical, leading to the fragment ion at m/z 157.[1]
-
Further Fragmentation (m/z 111): The fragment at m/z 157 can undergo further fragmentation, such as the loss of a methoxy radical followed by the loss of carbon monoxide, to yield the ion at m/z 111.[1]
Conclusion
The spectroscopic data presented in this guide provide a comprehensive and self-validating framework for the identification and characterization of this compound. The ¹H and ¹³C NMR spectra reveal the detailed carbon-hydrogen framework and the electronic environment of the molecule. The IR spectrum confirms the presence of the key functional groups, while the mass spectrum provides the molecular weight and a logical fragmentation pattern consistent with the proposed structure. This in-depth technical guide serves as a valuable resource for researchers and scientists, enabling them to confidently utilize this important synthetic intermediate in their drug development and chemical research endeavors.
References
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The Strategic Utility of 2-Chloro-4-methoxy-1-nitrobenzene in Modern Chemical Synthesis: An In-depth Technical Guide
This guide provides an in-depth technical exploration of 2-Chloro-4-methoxy-1-nitrobenzene, a versatile chemical intermediate with significant potential in pharmaceutical, agrochemical, and materials science research. We will delve into its synthesis, reactivity, and diverse applications, offering field-proven insights and detailed experimental protocols to empower researchers and drug development professionals in leveraging this valuable building block.
Compound Profile and Physicochemical Properties
This compound, with the chemical formula C₇H₆ClNO₃, is a light yellow solid at room temperature.[1] Its molecular structure, characterized by a benzene ring substituted with a chloro, a methoxy, and a nitro group, creates a unique electronic landscape that dictates its reactivity and utility in organic synthesis.
| Property | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 28987-59-9 | |
| Molecular Weight | 187.58 g/mol | [2] |
| Melting Point | 76-80 °C | [1] |
| Boiling Point | 248 °C | [1] |
| Solubility | Soluble in common organic solvents like ethanol, chloroform, and dichloromethane. | [1] |
Spectroscopic Data:
-
¹H NMR: Spectral data is available and can be accessed through public databases such as PubChem.[2]
-
IR Spectroscopy: The infrared spectrum shows characteristic peaks for the nitro group, C-Cl bond, and C-O ether linkage.[2][3]
-
Mass Spectrometry: The mass spectrum confirms the molecular weight of the compound.[2]
Synthesis of this compound: A Validated Protocol
The synthesis of this compound is typically achieved through the nitration of 2-chloro-4-methoxybenzene.[1] The following protocol outlines a standard laboratory procedure.
Experimental Protocol: Nitration of 2-Chloro-4-methoxybenzene
Materials:
-
2-Chloro-4-methoxybenzene
-
Nitric acid (fuming)
-
Sulfuric acid (concentrated)
-
Ice
-
Dichloromethane
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.
-
Slowly add 2-chloro-4-methoxybenzene to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
Prepare a nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of 2-chloro-4-methoxybenzene in sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
-
Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
The solid product will precipitate. Filter the solid and wash it with cold water until the washings are neutral.
-
Dissolve the crude product in dichloromethane and wash with a saturated sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude this compound.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure compound.
Causality Behind Experimental Choices: The use of a sulfuric acid medium facilitates the formation of the nitronium ion (NO₂⁺), the active electrophile in the nitration reaction. The reaction is performed at a low temperature to control the exothermic nature of the nitration and to minimize the formation of byproducts.
Caption: Generalized mechanism of Nucleophilic Aromatic Substitution.
This reactivity is fundamental to its application as a building block. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be used to displace the chlorine atom, leading to a diverse array of substituted aromatic compounds.
Reduction of the Nitro Group
The nitro group can be readily reduced to an amino group, providing a pathway to substituted anilines. These anilines are valuable intermediates in the synthesis of pharmaceuticals and dyes.
Common Reduction Methods:
-
Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C) with a hydrogen source like hydrogen gas or hydrazine hydrate. [4]* Metal-Acid Systems: Using metals like iron, tin, or zinc in the presence of an acid (e.g., HCl or acetic acid).
The choice of reducing agent can be critical to avoid the reduction of other functional groups or dehalogenation.
Research Applications: A Gateway to Novel Molecules
The true value of this compound lies in its application as a scaffold for the synthesis of more complex and functional molecules.
Pharmaceutical Synthesis
This intermediate is a key starting material for the synthesis of various pharmaceutical agents and their intermediates.
-
Antifungal Agents: 2-Chloro-4-nitrophenol, a derivative, is the active principle of the antifungal drug Nitrofungin. [5]* Antihistamines: It serves as a precursor for intermediates in the synthesis of cetirizine, a non-sedating antihistamine.
-
Anticancer Agents: Benzimidazole derivatives, which can be synthesized from the corresponding diamine derived from this compound, have shown promising anticancer activity. [6]* Atorvastatin Intermediate: A patent describes the use of a derivative, 1-isocyano-4-methoxy-2-nitrobenzene, in a four-component Ugi reaction for the synthesis of intermediates of Atorvastatin. [7] Experimental Protocol: Synthesis of N-Aryl-2-nitroanilines
This protocol demonstrates a typical nucleophilic aromatic substitution reaction with an aniline derivative.
Materials:
-
This compound
-
Substituted aniline
-
Potassium carbonate (anhydrous)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound in DMF, add the substituted aniline and anhydrous potassium carbonate.
-
Heat the reaction mixture at 80-100 °C for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
The product will precipitate. Filter the solid, wash it with water, and dry it.
-
Purify the crude product by column chromatography or recrystallization.
Caption: Pathway to bioactive benzimidazoles.
Agrochemical Development
Derivatives of this compound have been investigated for their potential as agrochemicals.
-
Herbicides: Pyrido[2,3-d]pyrimidine derivatives, synthesized from related precursors, have shown significant herbicidal activity. [8]While not a direct application of the title compound, it highlights the potential of this structural motif in agrochemical research.
-
Insecticides and Fungicides: The ability to introduce various functional groups allows for the synthesis of libraries of compounds for screening for insecticidal and fungicidal properties.
Materials Science
The rigid aromatic core of this compound makes it a suitable building block for the synthesis of functional materials. The nitro and chloro groups can be transformed into other functionalities to tune the electronic and physical properties of the resulting materials, which could find applications in areas such as organic electronics and dyes.
Safety and Handling
This compound is a toxic substance and should be handled with care in a well-ventilated fume hood. [1]Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid contact with skin and eyes, and prevent inhalation of dust or vapors.
Conclusion
This compound is a strategically important chemical intermediate with a well-defined reactivity profile. Its utility in nucleophilic aromatic substitution and as a precursor to versatile aniline derivatives makes it a valuable tool for researchers in drug discovery, agrochemical development, and materials science. The protocols and insights provided in this guide are intended to facilitate its effective application in the synthesis of novel and functional molecules.
References
- This compound - ChemBK. (2024-04-09).
- This compound. PubChem.
- EP2621885B1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine - Google Patents.
- Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. MDPI. (2023-10-31).
- 2-Chloro-1-methoxy-4-nitrobenzene. PubChem.
- US5200422A - Benzimidazole derivatives, their preparation and use - Google Patents.
- WO2016122325A1 - Methods for providing intermediates in the synthesis of atorvastatin. - Google Patents. (2016-08-04).
- RU2046794C1 - Method of synthesis of 2-chloro-4-nitrophenol - Google Patents.
- Recent achievements in the synthesis of benzimidazole derivatives - PMC - NIH. (2023-11-07).
- Benzene, 2-chloro-1-methoxy-4-nitro- - the NIST WebBook.
- The selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles by irradiating 4-methoxy-4′-substituted-azobenzenes in different solvents. (2021-02-10).
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Reactivity of the nitro group in 2-Chloro-4-methoxy-1-nitrobenzene
An In-depth Technical Guide to the Reactivity of the Nitro Group in 2-Chloro-4-methoxy-1-nitrobenzene
Abstract
This compound is a polysubstituted aromatic compound of significant interest in synthetic and medicinal chemistry. Its utility as a versatile intermediate stems from the distinct electronic properties of its substituents: a potent electron-withdrawing nitro group, a deactivating but ortho-para directing chloro group, and an electron-donating methoxy group. This guide provides a comprehensive analysis of the molecule's reactivity, with a specific focus on the transformations of the nitro group. We will explore the nuanced interplay of substituent effects that govern the molecule's behavior in key synthetic reactions, namely nucleophilic aromatic substitution (SNAr) and the reduction of the nitro moiety. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the synthesis of complex molecular architectures.
Introduction: The Molecular Architecture and Its Implications
Aromatic nitro compounds are foundational building blocks in the synthesis of a wide array of pharmaceuticals and bioactive molecules.[1][2] The nitro group, often considered a "structural alert" due to potential toxicity, is also a unique functional handle that enables critical synthetic transformations and can be a key pharmacophore in its own right.[3][4][5] In the specific case of this compound, the nitro group's powerful electron-withdrawing nature is the primary driver of the molecule's reactivity profile.
The strategic placement of the three substituents on the benzene ring creates a system with finely tuned reactivity. The methoxy group at C4 and the chloro group at C2, flanking the nitro group at C1, dictate the electronic and steric environment, influencing reaction pathways and regioselectivity. Understanding these interactions is paramount for designing successful synthetic strategies.
| Property | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 28987-59-9 | [6] |
| Molecular Formula | C₇H₆ClNO₃ | [6][7] |
| Molar Mass | 187.58 g/mol | [6][7] |
| Appearance | Light yellow solid | [8] |
| Melting Point | 76-80 °C | [8] |
The Electronic Landscape: A Tug-of-War of Effects
The reactivity of an aromatic ring is governed by the electronic effects—inductive and resonance—of its substituents.[9] In this compound, these effects are in direct competition, creating a unique electronic landscape that favors certain reactions over others.
-
Nitro Group (-NO₂): This is a strongly deactivating group for electrophilic aromatic substitution (EAS) due to its powerful electron-withdrawing inductive (-I) and resonance (-M) effects.[10] Conversely, these same properties make it a strong activating group for nucleophilic aromatic substitution (SNAr).[11][12]
-
Chloro Group (-Cl): The chloro group is deactivating overall due to its strong -I effect, but it is an ortho, para-director in EAS because its lone pairs can donate electron density via a weaker resonance (+M) effect.[13][14]
-
Methoxy Group (-OCH₃): This is a strongly activating group for EAS. While it has a -I effect due to oxygen's electronegativity, its powerful +M effect (electron donation by resonance) dominates, enriching the ring with electron density, particularly at the ortho and para positions.[15]
The diagram below illustrates the dominant electronic influences of each substituent.
Caption: Dominant electronic effects of substituents.
This interplay renders the ring highly susceptible to nucleophilic attack, a reaction pathway we will explore in detail.
Key Reactivity Profile I: Nucleophilic Aromatic Substitution (SNAr)
The most significant reaction pathway for this molecule, enabled directly by the nitro group, is nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing capacity of the nitro group, positioned para to the chloro leaving group, is essential for this transformation.
Mechanism of Action: Stabilization of the Meisenheimer Complex
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[11]
-
Addition: A nucleophile attacks the carbon atom bearing the leaving group (the chloro atom at C2), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[12]
-
Elimination: The leaving group (chloride) is expelled, and the aromaticity of the ring is restored.
The critical factor for this reaction's feasibility is the stability of the Meisenheimer complex. The nitro group at C1 (which is para to the site of attack on C2's chlorine, relative to the methoxy group's influence) plays a pivotal role by delocalizing the negative charge of the intermediate through resonance.[12][16] This stabilization significantly lowers the activation energy of the first, rate-determining step.
Caption: Workflow for Nucleophilic Aromatic Substitution (SₙAr).
Experimental Protocol: Amination via SNAr
This protocol describes a representative amination reaction, replacing the chloro group with a primary amine, a common step in constructing pharmacophores.
Objective: To synthesize N-benzyl-4-methoxy-2-nitroaniline from this compound.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.5 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF) as solvent
-
Ethyl acetate
-
Brine solution
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound and DMF.
-
Add potassium carbonate and benzylamine to the solution.
-
Heat the reaction mixture to 100-120 °C and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Expert Insight: The use of a polar aprotic solvent like DMF is crucial as it solvates the cation (K⁺) of the base, leaving the carbonate anion more reactive to facilitate the reaction. The excess of benzylamine acts as both a reactant and helps to drive the reaction to completion.
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine solution to remove residual DMF and other aqueous impurities.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure N-benzyl-4-methoxy-2-nitroaniline.
Key Reactivity Profile II: Reduction of the Nitro Group
The conversion of the nitro group to an amino group is one of the most fundamental and widely used transformations in medicinal chemistry.[1] This reaction converts this compound into 2-Chloro-4-methoxyaniline[17][18][19], a valuable precursor for dyes, pharmaceuticals, and other specialty chemicals.
The primary challenge in this reduction is chemoselectivity. The chosen method must selectively reduce the nitro group without affecting the chloro substituent (i.e., avoid hydrodechlorination).
Comparative Analysis of Reduction Methods
Several methods are available for nitro group reduction, each with distinct advantages and disadvantages in the context of this specific substrate.
| Method | Reagents | Typical Conditions | Advantages | Disadvantages/Risks |
| Catalytic Hydrogenation | H₂ gas, Catalyst (Pd/C, PtO₂, Raney Ni) | 1-5 atm H₂, RT-50°C, Solvent (EtOH, EtOAc) | High yield, clean reaction, catalyst is recyclable.[20] | Risk of hydrodechlorination , especially with Pd/C.[21] |
| Transfer Hydrogenation | H-donor (e.g., Ammonium formate), Pd/C | Reflux in MeOH/EtOH | Avoids handling of H₂ gas, generally milder. | Still carries a risk of dehalogenation. |
| Metal-Acid Reduction | Fe/HCl, SnCl₂/HCl, Zn/AcOH | Acidic aqueous or alcoholic media | Highly chemoselective, low cost (Fe), tolerates many functional groups.[21] | Stoichiometric amounts of metal required, leading to metallic waste and potentially difficult workup.[20] |
Expert Recommendation: For substrates containing aryl chlorides, catalytic hydrogenation with Raney Nickel is often preferred over Palladium on Carbon, as it is less prone to causing dehalogenation.[21] Alternatively, reduction with tin(II) chloride (SnCl₂) provides a mild and highly selective method.[21]
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An In-depth Technical Guide to Nucleophilic Aromatic Substitution on 2-Chloro-4-methoxy-1-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the nucleophilic aromatic substitution (SNAr) reaction on 2-Chloro-4-methoxy-1-nitrobenzene. As a versatile synthetic intermediate, this compound's unique substitution pattern offers a nuanced platform for the synthesis of complex aromatic structures crucial in medicinal chemistry and materials science. This document, intended for an expert audience, delves into the mechanistic underpinnings, substituent effects, practical experimental protocols, and product characterization.
Strategic Considerations: The Electronic Landscape of this compound
The reactivity of an aromatic ring in nucleophilic aromatic substitution is fundamentally governed by its electronic state.[1] For SNAr to proceed, the aromatic ring must be rendered electron-deficient, thereby making it susceptible to attack by a nucleophile.[1] The substrate, this compound, presents a fascinating case study in the interplay of substituent effects.
Activating and Directing Effects:
-
The Nitro Group (-NO2): Positioned ortho to the chlorine leaving group, the nitro group is a powerful electron-withdrawing group. Through both inductive and resonance effects, it strongly deactivates the ring towards electrophilic attack but, crucially, activates it for nucleophilic substitution.[2] This activation is most pronounced at the ortho and para positions relative to the nitro group.[2] The presence of the nitro group is a prerequisite for the facile substitution of the chlorine atom.
-
The Methoxy Group (-OCH3): Located para to the chlorine, the methoxy group is an electron-donating group through resonance, while exhibiting a weaker inductive electron-withdrawing effect. In the context of SNAr, its electron-donating nature generally deactivates the ring towards nucleophilic attack. However, its position relative to the leaving group and the primary activating group is critical.
-
The Chloro Group (-Cl): As the leaving group, its departure is a key step in the reaction. While halogens are deactivating in electrophilic aromatic substitution, their electronegativity contributes to the overall electron deficiency of the ring, making it more susceptible to nucleophilic attack compared to an unsubstituted benzene ring.[3]
The specific arrangement of these substituents in this compound leads to a finely tuned reactivity profile, where the potent activating effect of the ortho-nitro group overcomes the deactivating tendency of the para-methoxy group, allowing for efficient SNAr reactions at the C-Cl bond.
The Reaction Mechanism: A Stepwise Pathway
The nucleophilic aromatic substitution of this compound proceeds via the well-established SNAr addition-elimination mechanism.[4] This two-step process is distinct from SN1 and SN2 reactions, as it involves an attack on an sp2-hybridized carbon and the formation of a resonance-stabilized intermediate.[1]
Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex
The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine. This is the rate-determining step of the reaction.[5] The attack results in the formation of a negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the ring is temporarily broken.[4]
The stability of the Meisenheimer complex is paramount to the success of the reaction. In the case of this compound, the negative charge is effectively delocalized by the strong electron-withdrawing nitro group, particularly onto its oxygen atoms. This stabilization lowers the activation energy for the initial nucleophilic attack.
Step 2: Elimination of the Leaving Group and Restoration of Aromaticity
In the second, faster step, the leaving group (chloride ion) is expelled, and the aromaticity of the benzene ring is restored, yielding the final substituted product.
The following diagram illustrates the SNAr mechanism for the reaction of this compound with a generic nucleophile (Nu-).
Caption: The SNAr addition-elimination mechanism.
Experimental Protocols and Practical Considerations
The successful execution of SNAr reactions with this compound hinges on the appropriate choice of nucleophile, solvent, and reaction conditions. Below are representative protocols for reactions with common classes of nucleophiles.
Reaction with Amine Nucleophiles
The substitution with primary and secondary amines is a common transformation, leading to the formation of N-substituted 4-methoxy-2-nitroanilines. These products are valuable intermediates in the synthesis of various bioactive molecules.
General Protocol for Amination:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable polar aprotic solvent such as acetonitrile, DMF, or DMSO.
-
Addition of Reagents: Add the desired amine (1.2-2.0 eq) and a base such as potassium carbonate (K2CO3) or triethylamine (Et3N) (2.0 eq). The base is crucial to neutralize the HCl formed during the reaction.
-
Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature, ranging from 60 °C to reflux, depending on the nucleophilicity of the amine. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The product is then extracted with an organic solvent like ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-substituted 4-methoxy-2-nitroaniline.
Self-Validating System: The progress of the reaction can be easily monitored by TLC, observing the consumption of the starting material and the appearance of a new, typically more polar, product spot. The final product can be characterized by NMR and mass spectrometry to confirm its identity and purity.
Reaction with Alkoxide Nucleophiles
The reaction with alkoxides, generated from the corresponding alcohols, yields 2-alkoxy-4-methoxy-1-nitrobenzene derivatives.
General Protocol for Alkoxylation:
-
Generation of the Nucleophile: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the desired alcohol (1.5 eq) in an anhydrous polar aprotic solvent such as THF or DMF. To this solution, add a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (1.2 eq) portion-wise at 0 °C. The mixture is then stirred at room temperature for 30-60 minutes to ensure the complete formation of the alkoxide.
-
Addition of the Substrate: Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the freshly prepared alkoxide solution.
-
Reaction Conditions: The reaction is typically heated to 60-80 °C and monitored by TLC.
-
Work-up: After the reaction is complete, it is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent such as ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.
Trustworthiness of the Protocol: The use of anhydrous conditions and an inert atmosphere is critical for the success of this reaction, as alkoxides are strong bases and can be quenched by water. The progress of the reaction is reliably tracked by TLC, and the final product's structure is confirmed through spectroscopic methods.
The following diagram illustrates a general experimental workflow for SNAr reactions.
Caption: A generalized experimental workflow for SNAr reactions.
Data Presentation and Characterization
| Nucleophile | Base | Solvent | Temperature (°C) | Product | Estimated Yield (%) |
| Benzylamine | K2CO3 | Acetonitrile | 60-80 | N-Benzyl-4-methoxy-2-nitroaniline | 70-85 |
| Morpholine | K2CO3 | DMF | 80-100 | 4-(4-Methoxy-2-nitrophenyl)morpholine | 75-90 |
| Sodium Methoxide | - | Methanol | Reflux | 1,4-Dimethoxy-2-nitrobenzene | 80-95 |
| Sodium Ethoxide | - | Ethanol | Reflux | 2-Ethoxy-4-methoxy-1-nitrobenzene | 75-90 |
Characterization of a Representative Product: 4-Methoxy-2-nitroaniline
The product of the SNAr reaction with ammonia (or an ammonia equivalent) is 4-Methoxy-2-nitroaniline. Its structure can be confirmed by spectroscopic methods.
-
1H NMR: The proton NMR spectrum of 4-methoxy-2-nitroaniline would show characteristic signals for the aromatic protons, the methoxy group protons, and the amine protons.[6] The aromatic protons would appear as a complex splitting pattern in the aromatic region, influenced by the electronic effects of the three different substituents. The methoxy group would appear as a singlet around 3.8-4.0 ppm, and the amine protons as a broad singlet.
-
13C NMR: The carbon NMR spectrum provides information on the number and electronic environment of the carbon atoms. The spectrum of 4-methoxy-2-nitroaniline would show distinct signals for the six aromatic carbons and the methoxy carbon.
-
IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm-1), the C-H stretching of the aromatic ring and the methoxy group (around 2850-3100 cm-1), the asymmetric and symmetric stretching of the nitro group (around 1500-1550 cm-1 and 1335-1370 cm-1, respectively), and the C-O stretching of the methoxy group (around 1200-1250 cm-1).
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the product, along with characteristic fragmentation patterns.
Conclusion
This compound is a valuable substrate for nucleophilic aromatic substitution reactions, enabling the synthesis of a wide array of substituted nitroaromatics. The interplay of the activating ortho-nitro group and the deactivating para-methoxy group provides a unique reactivity profile that can be exploited for targeted synthesis. By understanding the underlying SNAr mechanism and employing the appropriate experimental conditions, researchers can effectively utilize this versatile building block in the development of novel pharmaceuticals and functional materials. The protocols and characterization data presented in this guide serve as a solid foundation for further exploration and application of this important chemical intermediate.
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An In-depth Technical Guide to the Hazards and Safe Handling of 2-Chloro-4-methoxy-1-nitrobenzene
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known hazards and essential safety protocols for 2-Chloro-4-methoxy-1-nitrobenzene (CAS No: 28987-59-9). As a substituted aromatic compound, it serves as a valuable synthetic intermediate in advanced organic chemistry and pharmaceutical research.[1] Its utility in constructing novel molecular architectures underscores the necessity for a thorough understanding of its safety profile to ensure the protection of laboratory personnel and the environment.[1] The information herein is synthesized from available safety data sheets and chemical databases to promote a culture of safety and informed risk assessment in the laboratory.
It is critical to note that, according to multiple safety data sources, the chemical, physical, and toxicological properties of this specific compound have not been exhaustively investigated.[2] Therefore, the following precautions represent a baseline for safe handling, and all laboratory activities should be conducted with the assumption that the substance may have uncharacterized hazards.
Section 1: Chemical and Physical Properties
A foundational understanding of a chemical's properties is essential for anticipating its behavior under various laboratory conditions.
| Property | Value | Source |
| IUPAC Name | This compound | [1][3] |
| CAS Number | 28987-59-9 | [2] |
| Molecular Formula | C₇H₆ClNO₃ | [2][3][4] |
| Molecular Weight | 187.58 g/mol | [2][4] |
| Appearance | Data not consistently available; related compounds are often crystalline solids. | |
| Stability | Stable under recommended storage conditions.[2] | |
| Incompatibilities | Acids, Acid chlorides, Acid anhydrides, Oxidizing agents.[2] | |
| Conditions to Avoid | Moisture.[2] |
Section 2: Hazard Identification and Toxicological Profile
While comprehensive toxicological data is limited, existing classifications for this compound and related nitroaromatic compounds indicate several potential health risks.
GHS Hazard Classification
Based on data for structurally similar compounds, this compound is anticipated to present the following hazards. Users should consult the most recent Safety Data Sheet (SDS) from their supplier for definitive classifications.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[5] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[2][6] |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed.[7] |
Toxicological Summary
-
Acute Exposure:
-
Inhalation: May cause respiratory tract irritation.[2][6][8] Inhalation of dust should be avoided.
-
Skin Contact: Causes skin irritation.[5] Prolonged or repeated exposure may lead to allergic reactions in sensitive individuals.[2]
-
Eye Contact: Causes serious eye irritation.[5][6][8] Direct contact can result in redness, pain, and potential damage.
-
Ingestion: Harmful if swallowed.[7] May cause irritation of the digestive tract.[8]
-
-
Chronic Exposure:
-
Carcinogenicity: No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[2] However, related nitrobenzene compounds are suspected of causing cancer.[9][10][11]
-
Mutagenicity & Reproductive Toxicity: There is no data available for this specific substance.[2]
-
-
Environmental Hazards:
Section 3: Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control, combining engineering solutions and appropriate PPE, is mandatory when handling this compound.
Engineering Controls
The primary defense against exposure is to handle the chemical within a controlled environment.
-
Ventilation: All work must be conducted in a well-ventilated area.[2][7][12] A certified chemical fume hood is required for any procedure that may generate dust or aerosols.[2][13]
-
Emergency Equipment: Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[9]
Personal Protective Equipment (PPE) Protocol
The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.
| Protection Type | Specification | Rationale and Best Practices |
| Eye/Face | Safety glasses with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US).[2][8] Chemical safety goggles are required when there is a risk of splashing.[7][8] | Protects against dust particles and accidental splashes that can cause serious eye irritation.[5] |
| Skin | Impervious gloves (e.g., nitrile, neoprene) inspected prior to use.[2][14] A lab coat or impervious clothing is required.[2][7] | Prevents skin contact, which can cause irritation.[5] Contaminated gloves must be disposed of properly.[2] |
| Respiratory | For nuisance exposures, a P95 (US) or P1 (EU) particle respirator may be used. For higher-level protection or when engineering controls are insufficient, use a NIOSH (US) or CEN (EU) approved respirator with appropriate cartridges (e.g., OV/AG/P99 or ABEK-P2).[2] | Mitigates the risk of inhaling dust, which may cause respiratory irritation.[2][6] A full respiratory protection program should be implemented if regular use is required.[8] |
Section 4: Safe Handling, Storage, and Disposal
Adherence to strict protocols for handling, storage, and disposal is crucial to prevent accidental exposure and environmental contamination.
Handling Procedures
-
Preparation: Read and understand the Safety Data Sheet (SDS) before starting work. Ensure all necessary engineering controls and PPE are in place.
-
Manipulation: Handle in a chemical fume hood to minimize inhalation exposure.[13] Avoid contact with skin and eyes.[2]
-
Dust Prevention: Avoid the formation and accumulation of dust and aerosols.[2][7][8] Use non-sparking tools where applicable.[12]
-
Hygiene: Wash hands thoroughly after handling, before breaks, and at the end of the workday.[2][5] Do not eat, drink, or smoke in laboratory areas.[7] Contaminated clothing should be removed and washed before reuse.[6][8][15]
Storage Conditions
-
Keep containers tightly closed to prevent moisture contamination.[2][6][12]
-
Store away from incompatible materials such as acids and strong oxidizing agents.[2][8]
-
Consider storing under an inert gas, as the material may be hygroscopic.[2]
Disposal Protocol
-
Chemical Waste: Surplus and non-recyclable solutions should be offered to a licensed professional waste disposal company.[2] This material may be suitable for disposal by chemical incineration equipped with an afterburner and scrubber.[2]
-
Contaminated Packaging: Dispose of contaminated packaging as unused product in accordance with local, state, and federal regulations.[2][12]
Section 5: Emergency Procedures and First Aid
Rapid and correct response to an emergency, such as a spill or exposure, is critical. All personnel must be familiar with these procedures.
Spill Management Workflow
In the event of a spill, a systematic response is required to ensure safety and effective cleanup.
Caption: Workflow for managing a chemical spill.
Detailed Spill Cleanup Protocol:
-
Evacuate non-essential personnel from the area.[2]
-
Ensure adequate ventilation.[2]
-
Wearing the appropriate PPE (see Section 3), prevent further leakage if it is safe to do so.[7][12] Do not let the product enter drains.[2][5]
-
Carefully sweep up the solid material and place it into a suitable, closed, and labeled container for disposal.[2][5] Avoid actions that create dust.[2][5]
-
Wash the spill area thoroughly once the material has been collected.
First Aid Measures
Immediate medical attention should be sought for all exposures. Show the Safety Data Sheet to the attending physician.[2]
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person into fresh air. If breathing has stopped, give artificial respiration. Consult a physician.[2][5][7] |
| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing. Consult a physician.[2][5][16] |
| Eye Contact | Rinse eyes thoroughly with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Consult a physician immediately.[2][5][16] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[2][7][12] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][7]
-
Specific Hazards: Combustion may produce hazardous gases, including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[2]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with toxic fumes.[2][7][14]
Conclusion
This compound is a valuable chemical intermediate whose handling demands rigorous adherence to safety protocols. The primary hazards include irritation to the skin, eyes, and respiratory system, with insufficient data to rule out more severe chronic effects. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and following established procedures for handling, storage, disposal, and emergency response, researchers can effectively mitigate risks and maintain a safe laboratory environment.
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Discovery and history of substituted nitrobenzenes
An In-depth Technical Guide to the Discovery and History of Substituted Nitrobenzenes
Abstract
Substituted nitrobenzenes represent a cornerstone class of organic compounds that have fundamentally shaped the landscape of modern chemistry. From their initial discovery as laboratory curiosities to their pivotal roles in the development of explosives, synthetic dyes, and pharmaceuticals, their history is a narrative of scientific innovation and industrial revolution. This guide provides a comprehensive exploration of the discovery and historical development of substituted nitrobenzenes, intended for researchers, scientists, and drug development professionals. We will delve into the seminal discoveries, the elucidation of their chemical nature, the evolution of synthetic methodologies, and the key figures who pioneered this field. The narrative emphasizes the causality behind experimental choices and the logical progression of scientific understanding, from early nitration techniques to the mechanistic insights that unlocked the vast synthetic potential of these molecules.
The Dawn of Nitroaromatics: The Synthesis of Nitrobenzene
The story of substituted nitrobenzenes begins with the parent compound, nitrobenzene. Its synthesis was first reported in 1834 by the German chemist Eilhard Mitscherlich, who produced a pale yellow, oily liquid with an almond-like scent by treating benzene with fuming nitric acid.[1][2][3] This discovery was a direct consequence of the isolation of benzene itself by Michael Faraday in 1825 and Mitscherlich's own work on producing benzene from benzoic acid.[1]
Initially named "essence of mirbane," nitrobenzene's true chemical structure remained ambiguous until the development of structural theory in the 1860s, with August Kekulé correctly identifying it as a nitro-substituted benzene ring.[2] Mitscherlich's initial synthesis was a landmark, establishing the foundational reaction for introducing a nitro group onto an aromatic ring, a process that would come to be known as nitration.[4][5]
Table 1: Foundational Discoveries in Nitrobenzene Chemistry
| Year | Discovery/Development | Key Figure(s) | Significance |
| 1834 | First synthesis of nitrobenzene from benzene and fuming nitric acid.[1][2] | Eilhard Mitscherlich | Marks the birth of nitroaromatic chemistry. |
| 1840s | Introduction of "mixed acid" (HNO₃ + H₂SO₄) for nitration.[6] | Muspratt & Hofmann | Greatly improved the efficiency and practicality of nitration, becoming the industrial standard. |
| 1858 | Discovery of diazonium compounds from aromatic amines.[7][8] | Peter Griess | Linked nitrobenzene (via its reduction product, aniline) to the vast world of azo dyes. |
| 1863 | First synthesis of 2,4,6-trinitrotoluene (TNT).[9] | Julius Wilbrand | Initially used as a yellow dye, it later became a primary military explosive. |
| 1873 | Demonstration that picric acid could be detonated.[10][11] | Hermann Sprengel | Transformed the perception of picric acid from a dye to a powerful explosive. |
The Evolution of Nitration: From Fuming Acid to Mechanistic Understanding
Mitscherlich's use of fuming nitric acid was effective but harsh. A significant methodological advancement came in the 1840s with the introduction of "mixed acid"—a combination of concentrated nitric acid and sulfuric acid.[6][12] Initially, it was believed that the sulfuric acid's role was simply to absorb the water produced during the reaction, thereby driving the equilibrium forward.[6]
It was much later that the true causality was understood. The sulfuric acid, being a stronger acid than nitric acid, protonates the nitric acid. This protonated species then loses a molecule of water to generate the highly electrophilic nitronium ion (NO₂⁺) , the actual nitrating agent.[6][13] This insight transformed nitration from a recipe-based procedure into a mechanistically understood reaction.
Mechanism: Electrophilic Aromatic Substitution (EAS)
The nitration of benzene is the archetypal example of an electrophilic aromatic substitution (EAS) reaction. The stability of the aromatic ring is temporarily disrupted by the attack of a strong electrophile (the nitronium ion), followed by the restoration of aromaticity.
Experimental Protocol: Synthesis of Nitrobenzene
This protocol is based on the historical mixed-acid method.
-
Preparation of Nitrating Mixture: In a flask submerged in an ice bath, slowly and with continuous stirring, add 15 mL of concentrated sulfuric acid to 15 mL of concentrated nitric acid. Allow the mixture to cool.
-
Nitration of Benzene: To the cooled mixed acid, add 10 mL of benzene dropwise. It is critical to maintain the reaction temperature below 50-60°C to prevent the formation of dinitrated byproducts.[14][15] This is achieved by controlling the rate of benzene addition and utilizing the ice bath. The necessity for cooling stems from the highly exothermic nature of the reaction (ΔH = −117 kJ/mol).[13]
-
Reaction Completion: After the addition of benzene is complete, allow the mixture to stir at a controlled temperature (around 60°C) for approximately one hour to ensure the reaction goes to completion.[14]
-
Workup: Carefully pour the reaction mixture over crushed ice and water. The nitrobenzene, being denser than water and immiscible, will separate as a distinct oily layer.
-
Purification: Separate the layers using a separatory funnel. Wash the organic layer sequentially with cold water, a dilute sodium carbonate solution (to neutralize residual acid), and finally with water again. Dry the crude nitrobenzene over an anhydrous drying agent (e.g., calcium chloride) and purify by distillation.[16]
Diagram: Mechanism of Benzene Nitration
Caption: The three-step mechanism for the electrophilic nitration of benzene.
Early Substituted Nitrobenzenes: Dyes and Explosives
Long before nitrobenzene was discovered, chemists were inadvertently creating substituted nitroaromatics. The most notable early example is picric acid (2,4,6-trinitrophenol) .
In 1771, the British chemist Peter Woulfe treated the natural dye indigo with nitric acid, producing a yellow substance that could dye wool and silk.[10][17] This is often considered the first synthesis of an artificial dye.[10] The compound was later named picric acid (from the Greek pikros, meaning "bitter") due to its taste.[10][17] For decades, it was produced by nitrating various natural substances like silk, animal horn, and resins.[11][18] A crucial synthetic advancement occurred in 1841 when Auguste Laurent demonstrated that picric acid could be made more efficiently by the nitration of phenol, a derivative of coal tar.[10]
While valued as a dye, the explosive properties of picric acid were also noted. It was initially believed that only its salts were explosive.[11][19] This misconception was corrected in 1873 when Hermann Sprengel proved the acid itself could be detonated.[11] By the 1880s, it was adopted by several militaries as a primary high explosive under names like Melinite (France) and Lyddite (Britain).[11][19] However, its highly corrosive nature and tendency to form dangerously shock-sensitive metal picrate salts with shell casings led to its eventual replacement by the more stable 2,4,6-trinitrotoluene (TNT).[11][20]
TNT was first prepared in 1863 by Julius Wilbrand, but like picric acid, its value as an explosive was not immediately appreciated; it was first used as a yellow dye.[9] Its chemical stability and insensitivity to shock made it a superior military explosive, and it became widely used during the World Wars.[20]
The Directing Influence of the Nitro Group
As chemists began to synthesize a wider array of substituted nitrobenzenes, patterns of reactivity emerged. It became clear that the nitro group is a powerful electron-withdrawing group, which has two major consequences for further electrophilic aromatic substitution:
-
Deactivation: The electron-withdrawing nature of the nitro group pulls electron density out of the aromatic ring, making it less nucleophilic and therefore much less reactive towards electrophiles than benzene itself.[21]
-
Meta-Direction: The deactivation is most pronounced at the ortho and para positions, as shown by resonance structures where positive charges are placed at these carbons. Consequently, incoming electrophiles are directed to the relatively less deactivated meta position.[21]
This strong deactivation is so profound that nitrobenzene is unreactive in Friedel-Crafts reactions, a key method for adding alkyl or acyl groups to aromatic rings; in fact, nitrobenzene is often used as a solvent for these reactions.[22][23]
Reduction to Anilines: The Gateway to the Dye Industry
The industrial significance of nitrobenzene exploded not from the compound itself, but from its reduction product: aniline (aminobenzene) .[2] The conversion of the nitro group (-NO₂) to an amino group (-NH₂) unlocked a new world of chemical synthesis.
For nearly a century, the dominant industrial method for this reduction was the Béchamp process, which used iron filings and an acid like hydrochloric acid.[24] More modern methods rely on catalytic hydrogenation over metal catalysts like nickel.[25][26]
Experimental Protocol: Reduction of Nitrobenzene to Aniline
This protocol is based on the historical Béchamp-type reduction.
-
Setup: Place 25 g of granulated tin and 10 mL of nitrobenzene in a round-bottom flask fitted with a reflux condenser.
-
Acid Addition: Add 50 mL of concentrated hydrochloric acid to the flask in small portions. If the reaction becomes too vigorous, cool the flask in an ice bath. The reaction involves the reduction of the nitro group, with the tin being oxidized.
-
Reflux: After the initial vigorous reaction subsides, heat the mixture under reflux for one hour to ensure the reduction is complete. The product at this stage is the phenylammonium ion (C₆H₅NH₃⁺) in the acidic solution.[15]
-
Basification: Cool the reaction mixture and slowly add a concentrated solution of sodium hydroxide until the mixture is strongly alkaline. This deprotonates the phenylammonium ion to liberate free aniline and precipitates tin hydroxides.
-
Isolation: Isolate the aniline from the aqueous mixture by steam distillation. The aniline, being volatile in steam and immiscible with water, will co-distill.
-
Purification: Separate the aniline from the aqueous distillate, dry it, and purify by distillation.
The large-scale availability of aniline, derived directly from nitrobenzene, was the critical prerequisite for the next major chapter in the history of substituted aromatics: the age of synthetic dyes.
In 1858, the German chemist Peter Griess, working in England, discovered that treating an aromatic amine (like aniline) with nitrous acid in the cold produced a new class of compounds: diazonium salts.[7][8][27] He found that these salts could then be coupled with other aromatic compounds, such as phenols or anilines, to form intensely colored azo compounds .[28] This discovery of the diazotization and azo-coupling reactions was revolutionary, enabling the synthesis of a vast and vibrant palette of dyes from simple precursors derived from coal tar.[27][28]
Diagram: Synthetic Pathway from Benzene to Azo Dyes
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- 28. researchgate.net [researchgate.net]
2-Chloro-4-methoxy-1-nitrobenzene as a chemical intermediate
An In-depth Technical Guide to 2-Chloro-4-methoxy-1-nitrobenzene as a Chemical Intermediate
Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist
Abstract
This compound is a polysubstituted aromatic compound that serves as a highly versatile and strategic intermediate in modern organic synthesis. Its value is derived from the specific arrangement of its functional groups: a nitro group, a chloro substituent, and a methoxy group. This unique electronic architecture allows for a series of predictable and high-yield transformations, making it a foundational building block in the synthesis of complex molecules, particularly within the pharmaceutical, agrochemical, and dye industries. This guide provides an in-depth examination of its properties, synthesis, core reactivity, and key applications, offering both mechanistic insights and practical, field-proven protocols.
Core Molecular Profile and Physicochemical Properties
This compound, with CAS Number 28987-59-9, is a light yellow solid at room temperature.[1][2] The strategic placement of its substituents is the cornerstone of its synthetic utility. The potent electron-withdrawing nitro group, positioned ortho to the chlorine atom, critically activates the aromatic ring for nucleophilic aromatic substitution (SNAr). The methoxy group, an electron-donating substituent, further influences the ring's electronics and provides an additional vector for molecular elaboration.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [3][4] |
| CAS Number | 28987-59-9 | [3][5] |
| Molecular Formula | C₇H₆ClNO₃ | [1][3] |
| Molecular Weight | 187.58 g/mol | [3][5][6] |
| Appearance | Light yellow solid | [1][2] |
| Melting Point | 76-80 °C | [1][2] |
| Boiling Point | ~302.5 °C at 760 mmHg | [1] |
| Solubility | Good solubility in organic solvents like ethanol, chloroform, and dichloromethane. Insoluble in water. | [1][2][7] |
| Storage | Sealed in a dry environment at room temperature. | [1][8] |
Synthesis Pathway: Nitration of 3-Chloroanisole
The most common and industrially viable synthesis of this compound involves the electrophilic nitration of 3-chloroanisole (3-chloro-1-methoxybenzene). The directing effects of the substituents govern the regiochemical outcome. The methoxy group is a strong ortho, para-director, while the chloro group is a weaker ortho, para-director. The nitration occurs predominantly at the C4 position (para to the methoxy group) due to the powerful directing influence and steric accessibility.
Causality of Experimental Design:
The use of a nitrating mixture, typically nitric acid with a strong dehydrating agent like sulfuric acid, is crucial. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the electrophilic aromatic substitution reaction. The reaction is typically run at low temperatures to control the exothermic nitration and prevent over-nitration or side reactions.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Synthesis
-
Setup: A three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is placed in an ice-salt bath.
-
Reagents: Charge the flask with 3-chloroanisole.
-
Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid via the dropping funnel, ensuring the internal temperature is maintained below 10 °C.
-
Reaction: After the addition is complete, stir the mixture at low temperature for an additional 1-2 hours.
-
Workup: Carefully pour the reaction mixture over crushed ice. The solid product will precipitate.
-
Purification: Filter the crude product, wash thoroughly with cold water until the washings are neutral, and then with a cold, dilute sodium bicarbonate solution. Recrystallize from ethanol or methanol to yield the purified this compound.
The Core of Utility: Reactivity as a Synthetic Intermediate
The true power of this compound lies in its predictable reactivity, which is dominated by two primary transformations: nucleophilic aromatic substitution and nitro group reduction.
Nucleophilic Aromatic Substitution (SNAr)
This is the hallmark reaction for this intermediate. Aryl halides are typically unreactive towards nucleophiles. However, the presence of a strong electron-withdrawing group (like -NO₂) ortho or para to the leaving group (the -Cl atom) dramatically increases reactivity.[9][10]
Mechanistic Causality: The reaction proceeds via an addition-elimination mechanism.
-
Addition: The nucleophile attacks the carbon atom bearing the chlorine. This is the rate-determining step. The electron density from this attack is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro group.
-
Stabilization: This delocalization forms a resonance-stabilized negative intermediate known as a Meisenheimer complex.[9] The stability of this complex is the reason the nitro group is essential; it provides a low-energy resonance structure where the negative charge resides on the electronegative oxygen atoms.
-
Elimination: The aromaticity is restored by the expulsion of the chloride leaving group.
Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution.
Experimental Protocol: SNAr with an Amine
This protocol outlines the synthesis of an N-substituted 2-amino-4-methoxy-1-nitrobenzene derivative.
-
Setup: In a sealed reaction vessel, dissolve this compound in a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Reagents: Add the desired primary or secondary amine (1.1 to 1.5 equivalents) and a non-nucleophilic base like potassium carbonate or diisopropylethylamine (DIPEA) to scavenge the HCl produced.
-
Reaction: Heat the mixture, typically between 80-120 °C, and monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are generally complete within 4-12 hours.
-
Workup: After cooling, pour the reaction mixture into water to precipitate the product.
-
Purification: Filter the solid, wash with water, and purify by recrystallization or column chromatography to obtain the desired product.
Reduction of the Nitro Group
The second key transformation is the reduction of the nitro group to a primary amine (-NH₂). This opens up a vast array of subsequent chemical reactions, including diazotization, amide bond formation, and reductive amination. This reduction is fundamental to producing substituted aniline building blocks.
Causality of Experimental Design: A variety of reducing agents can be employed. Catalytic hydrogenation (e.g., using Palladium on carbon with H₂ gas) is a clean and efficient method.[11] Alternatively, metal-acid systems like Tin (Sn) or Iron (Fe) in hydrochloric acid (HCl) are robust and widely used. The choice of method depends on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions.
Caption: General workflow for the reduction of the nitro group to an aniline.
Experimental Protocol: Nitro Group Reduction (Sn/HCl)
-
Setup: Suspend the nitro-substituted compound in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Reagents: Add granular tin (Sn) followed by the slow addition of concentrated hydrochloric acid (HCl). The reaction is exothermic.
-
Reaction: Once the initial exotherm subsides, heat the mixture to reflux until TLC analysis shows complete consumption of the starting material.
-
Workup: Cool the reaction and make it strongly basic by the careful addition of concentrated NaOH solution to precipitate tin salts.
-
Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting aniline can be further purified if necessary.
Safety and Handling
As a nitroaromatic and chlorinated compound, this compound requires careful handling.[1][2]
-
Toxicity: The substance is considered toxic and may be harmful if ingested, inhaled, or absorbed through the skin.[1][2][7] The toxicological properties have not been fully investigated.[7][12]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical safety goggles, impervious gloves, and a lab coat.[12][13] Handle in a well-ventilated area or a chemical fume hood.
-
Incompatibilities: Avoid contact with strong oxidizing agents and combustibles.[1][2]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[12][13]
Conclusion
This compound is a quintessential example of a strategic chemical intermediate. The interplay of its chloro, methoxy, and nitro functional groups provides a robust platform for constructing complex molecular architectures. Its predictable reactivity in nucleophilic aromatic substitution and nitro group reduction makes it an invaluable tool for medicinal chemists and process scientists engaged in the development of novel pharmaceuticals, dyes, and other high-value specialty chemicals.[2][6][14] A thorough understanding of its underlying reaction mechanisms and handling requirements is essential for leveraging its full synthetic potential safely and effectively.
References
- This compound - Introduction. (2024-04-09). ChemBK.
- MSDS of this compound. Capot Chemical Co., Ltd.
- This compound.
- This compound | High-Purity Research Chemical. BenchChem.
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- Benzene, 2-chloro-1-methoxy-4-nitro-. NIST Chemistry WebBook, National Institute of Standards and Technology.
- This compound. (2024-04-09). ChemBK.
- This compound, min 95%. CP Lab Safety.
- 4920-79-0 CAS D
- This compound. J&K Scientific.
- Nucleophilic Aromatic Substitution. (2025-02-02). Chemistry LibreTexts.
- SAFETY DATA SHEET. (2024-03-30). Fisher Scientific.
- Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine.
- Nucleophilic Aromatic Substitution. (2023-09-20). Organic Chemistry | OpenStax.
- 1-Chloro-4-methoxy-2-nitrobenzene(10298-80-3). ChemicalBook.
- Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. MDPI.
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Methodological & Application
Application Note & Protocol: Synthesis of 2-Chloro-4-methoxy-1-nitrobenzene
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of 2-Chloro-4-methoxy-1-nitrobenzene, a valuable intermediate in organic synthesis. The described method is based on the electrophilic aromatic nitration of 3-chloroanisole using a standard mixed-acid (sulfuric and nitric acid) approach. This guide is structured to provide not only a step-by-step procedure but also the underlying chemical principles, critical safety considerations, and methods for product characterization. The protocol is designed for implementation by researchers and drug development professionals operating in a well-equipped chemical laboratory.
Introduction and Mechanistic Rationale
This compound (CAS No. 4920-79-0) serves as a key building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1] Its synthesis is a classic example of an electrophilic aromatic substitution (EAS) reaction.
Mechanism: The core of this synthesis is the generation of the potent electrophile, the nitronium ion (NO₂⁺), from the reaction between concentrated nitric acid and sulfuric acid. Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the nitronium ion.
H₂SO₄ + HNO₃ ⇌ H₂NO₃⁺ + HSO₄⁻ H₂NO₃⁺ → H₂O + NO₂⁺
The nitronium ion is then attacked by the electron-rich aromatic ring of the substrate, 3-chloroanisole. The regioselectivity of the reaction is dictated by the existing substituents on the benzene ring.[2]
-
Methoxy Group (-OCH₃): A strongly activating, ortho, para-directing group due to its ability to donate electron density via resonance.
-
Chloro Group (-Cl): A deactivating, ortho, para-directing group due to its inductive electron withdrawal but resonance electron donation.
The powerful activating effect of the methoxy group dominates, directing the incoming electrophile primarily to the positions ortho and para to it. The para position (C4) is sterically more accessible than the ortho position (C2), which is flanked by both substituents. Therefore, the major product formed is this compound.
Mandatory Safety Precautions: A Self-Validating System
Trustworthiness Pillar: Nitration reactions are highly energetic and involve extremely corrosive and toxic materials. Adherence to these safety protocols is non-negotiable and forms the basis of a self-validating, safe experimental system.
-
Extreme Corrosivity: Concentrated nitric and sulfuric acids are severely corrosive and can cause immediate, deep chemical burns upon contact with skin or eyes.[3][4] They will also destroy clothing and other materials.
-
Exothermic Reaction: The mixing of sulfuric acid and nitric acid, and the nitration reaction itself, are highly exothermic. This can lead to a rapid increase in temperature (thermal runaway), causing the reaction to become uncontrollable, potentially leading to boiling, splashing of acids, or even an explosion.[3]
-
Toxic Fumes: Nitric acid is volatile, and its fumes are highly toxic and corrosive to the respiratory tract. The reaction may also produce nitrogen dioxide (NO₂), a reddish-brown, highly toxic gas.[5]
-
Oxidizing Hazard: Nitric acid is a powerful oxidizing agent and can react violently or cause fires if it comes into contact with combustible materials, reducing agents, or organic solvents.[5]
Required Controls:
-
Work Environment: All steps must be performed inside a certified, high-performance chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a full-face shield are mandatory.[5]
-
Hand Protection: Wear heavy-duty, acid-resistant gloves (e.g., butyl rubber or Viton™). Have a secondary pair of nitrile gloves underneath for dexterity when needed, but do not rely on nitrile gloves alone for handling concentrated acids.
-
Body Protection: A flame-retardant, chemical-resistant lab coat or apron is required. Ensure no skin is exposed.[4]
-
-
Emergency Preparedness: An emergency eyewash station and safety shower must be immediately accessible.[3] Keep a spill kit containing a neutralizing agent (e.g., sodium bicarbonate or calcium carbonate) nearby.
-
Reagent Handling:
-
Acid Dilution: ALWAYS add acid to water (or in this case, the second acid) slowly and with cooling. Never add water or other reagents rapidly to concentrated acid.
-
Temperature Monitoring: The reaction temperature must be monitored continuously with a thermometer and controlled rigorously.
-
Materials and Equipment
Reagents & Consumables
| Reagent | Formula | MW ( g/mol ) | CAS No. | Key Hazards |
| 3-Chloroanisole | C₇H₇ClO | 142.58 | 2845-89-8 | Irritant, Combustible |
| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 7664-93-9 | Severe Corrosive, Oxidizer |
| Nitric Acid (70%) | HNO₃ | 63.01 | 7697-37-2 | Severe Corrosive, Oxidizer, Toxic |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Irritant, Carcinogen |
| Sodium Bicarbonate (Sat. Soln.) | NaHCO₃ | 84.01 | 144-55-8 | Minimal |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Minimal |
| Ice (from deionized water) | H₂O | 18.02 | 7732-18-5 | N/A |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel (100 mL)
-
Thermometer (-20 to 100 °C)
-
Ice-water bath
-
Separatory funnel (500 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Glass funnel and filter paper
-
Melting point apparatus
-
NMR spectrometer, IR spectrophotometer
Detailed Experimental Protocol
Expertise Pillar: Each step is designed with specific causal effects in mind, from temperature control to prevent side-product formation to a systematic workup for maximum purity and yield.
Step 1: Preparation of the Nitrating Mixture
-
In the fume hood, place a 100 mL beaker in an ice-water bath on a magnetic stirrer.
-
Add 20 mL of concentrated (98%) sulfuric acid to the beaker and begin gentle stirring.
-
Slowly, drop-by-drop, add 10 mL of concentrated (70%) nitric acid to the sulfuric acid.
-
Causality: This addition is highly exothermic. Slow, dropwise addition while cooling is critical to prevent overheating and premature decomposition of the nitrating agent.[6]
-
-
Once the addition is complete, keep the nitrating mixture in the ice bath until needed.
Step 2: Nitration of 3-Chloroanisole
-
Set up a 250 mL three-neck flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel in a large ice-water bath.
-
Add 10.0 g (70.1 mmol) of 3-chloroanisole to the flask.
-
Begin stirring and allow the substrate to cool to between 0 and 5 °C .
-
Transfer the cold nitrating mixture prepared in Step 1 to the dropping funnel.
-
Add the nitrating mixture to the stirring 3-chloroanisole solution dropwise over a period of approximately 30-45 minutes.
-
Causality: Maintain the internal reaction temperature below 10 °C at all times. Poor temperature control will lead to the formation of dinitrated and other isomeric byproducts, reducing the yield and complicating purification.
-
-
After the addition is complete, allow the mixture to stir in the ice bath for an additional 60 minutes to ensure the reaction goes to completion.
Step 3: Reaction Quench and Product Isolation
-
Prepare a large beaker containing approximately 200 g of crushed ice.
-
Very slowly and carefully, pour the reaction mixture from the flask onto the ice with vigorous manual stirring.
-
Causality: This step quenches the reaction by rapidly diluting and cooling the acids. It also causes the water-insoluble organic product to precipitate out of the aqueous solution. A yellow solid should form.
-
-
Allow the ice to melt completely, then isolate the crude solid product by vacuum filtration.
-
Wash the solid on the filter paper with copious amounts of cold deionized water until the filtrate is neutral to pH paper. This removes residual acids.
Step 4: Purification and Characterization
-
Transfer the crude solid to a beaker and dissolve it in a minimal amount of a suitable solvent for recrystallization (e.g., ethanol or methanol).
-
If necessary, use a hot filtration step to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified, pale-yellow crystalline product by vacuum filtration.
-
Dry the product under vacuum to a constant weight.
-
Calculate the final yield.
-
Characterize the product using the methods below.
Experimental Workflow Diagram
Sources
- 1. 2-Chloro-1-methoxy-4-nitrobenzene | C7H6ClNO3 | CID 21027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nitration - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
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- 5. ehs.com [ehs.com]
- 6. NITRATING ACID, MIXTURE, (WITH <= 50% NITRIC ACID) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Application Note: A Stability-Indicating HPLC Method for Purity Analysis of 2-Chloro-4-methoxy-1-nitrobenzene
Abstract
This application note presents a robust, stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate purity determination of 2-Chloro-4-methoxy-1-nitrobenzene. This compound is a key intermediate in the synthesis of various organic molecules, and ensuring its purity is critical for downstream applications in the pharmaceutical and chemical industries. The described method is designed to separate this compound from its potential process-related impurities and degradation products. This document provides a comprehensive protocol, including system suitability parameters, and discusses the rationale behind the method development and validation approach, making it suitable for researchers, scientists, and drug development professionals.
Introduction
This compound (Figure 1) is a substituted aromatic compound with the chemical formula C₇H₆ClNO₃.[1] Its multifunctional structure, featuring electron-withdrawing nitro and chloro groups and an electron-donating methoxy group, makes it a versatile synthetic intermediate.[2] The purity of this intermediate is of paramount importance as impurities can affect the yield, purity, and safety profile of the final products. Therefore, a reliable and validated analytical method for its purity assessment is essential.
High-Performance Liquid Chromatography (HPLC) is a precise and widely used technique for the analysis of pharmaceutical ingredients and their impurities.[3] This application note details a stability-indicating RP-HPLC method developed to provide high resolution and sensitivity for the quantitative analysis of this compound. The method is designed to be specific, accurate, and robust, in line with the principles outlined by the International Council for Harmonisation (ICH) guidelines.
Figure 1: Chemical Structure of this compound
Caption: Molecular structure of this compound.
Understanding Potential Impurities
A crucial aspect of developing a robust purity analysis method is to understand the potential impurities that may be present in the sample. These can originate from the synthetic route or from degradation of the final product.
Process-Related Impurities
The synthesis of this compound often involves the chlorination and subsequent nitration of 4-methoxyphenol.[2] An alternative route starts from 2-methoxy-5-nitroaniline.[2] Based on these synthetic pathways, potential process-related impurities could include:
-
Starting Materials: 4-methoxyphenol, 2-chloro-4-methoxyphenol.
-
Isomers: Positional isomers such as other chloro-methoxy-nitrobenzene isomers that could be formed during the substitution reactions.
-
By-products: Impurities arising from side reactions during chlorination or nitration.
Degradation Products
Forced degradation studies are essential to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method. Based on the chemical structure of this compound and known degradation pathways of similar compounds, the following degradation routes are plausible:
-
Hydrolysis: Under acidic or basic conditions, the chloro or nitro group could be susceptible to nucleophilic substitution by a hydroxyl group, leading to the formation of phenolic compounds.[4]
-
Oxidation: The aromatic ring and the methoxy group could be susceptible to oxidation, potentially leading to ring-opening or the formation of corresponding phenols or benzoic acids.[5][6]
-
Photodegradation: Exposure to UV light can induce degradation, potentially leading to the formation of nitrophenols and other related compounds.[7]
Experimental
This section details the materials, instrumentation, and the optimized HPLC method for the analysis of this compound.
Materials and Reagents
-
This compound reference standard (purity >99.5%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, obtained from a water purification system)
-
Phosphoric acid (analytical grade)
-
Hydrochloric acid (analytical grade)
-
Sodium hydroxide (analytical grade)
-
Hydrogen peroxide (30%, analytical grade)
Instrumentation
A standard HPLC system equipped with the following components is suitable:
-
Quaternary or Binary Gradient Pump
-
Autosampler
-
Thermostatted Column Compartment
-
Photodiode Array (PDA) or UV-Vis Detector
Chromatographic Conditions
The following optimized chromatographic conditions are recommended:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 50% B, 5-15 min: 50-80% B, 15-20 min: 80% B, 20-22 min: 80-50% B, 22-25 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Rationale for Parameter Selection:
-
Column: A C18 column is a versatile and robust choice for the separation of moderately polar to non-polar compounds like this compound and its likely impurities.[3]
-
Mobile Phase: A mixture of acetonitrile and water provides good separation efficiency for nitroaromatic compounds.[3] The addition of phosphoric acid to the aqueous phase helps to sharpen peaks and provide a consistent pH for reproducible chromatography.
-
Gradient Elution: A gradient program is employed to ensure the elution of both polar and non-polar impurities within a reasonable runtime, providing a comprehensive purity profile.
-
Detection Wavelength: 254 nm is a common wavelength for the detection of aromatic compounds and was found to provide good sensitivity for this compound. A PDA detector can be used to assess peak purity and to identify the optimal detection wavelength.
Protocols
Standard and Sample Preparation
Standard Solution (for assay):
-
Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent to obtain a concentration of approximately 0.5 mg/mL.
Sample Solution:
-
Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent.
Standard Solution (for related substances):
-
Pipette 1.0 mL of the Standard Solution (for assay) into a 100 mL volumetric flask.
-
Dilute to volume with the diluent. This solution represents 1.0% of the assay concentration.
System Suitability
Before sample analysis, the chromatographic system must meet the following system suitability criteria:
-
Inject the diluent as a blank to ensure no interfering peaks are present.
-
Inject the Standard Solution (for related substances) six times.
-
The relative standard deviation (RSD) of the peak area for the six replicate injections should be not more than 5.0%.
-
The theoretical plates for the this compound peak should be not less than 2000.
-
The tailing factor for the this compound peak should be not more than 2.0.
Forced Degradation Studies Protocol
To demonstrate the stability-indicating capability of the method, forced degradation studies should be performed on the this compound sample.
Workflow for Forced Degradation Studies
Caption: Workflow for performing forced degradation studies.
Detailed Protocol:
-
Acid Hydrolysis: Dissolve the sample in a small amount of diluent and add 1N HCl. Heat at 60°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to the final concentration with the diluent.
-
Base Hydrolysis: Dissolve the sample in a small amount of diluent and add 1N NaOH. Heat at 60°C for 2 hours. Cool, neutralize with 1N HCl, and dilute to the final concentration with the diluent.
-
Oxidative Degradation: Dissolve the sample in the diluent and add 6% H₂O₂. Keep at room temperature for 24 hours. Dilute to the final concentration with the diluent.
-
Thermal Degradation: Keep the solid sample in an oven at 105°C for 48 hours. Dissolve the stressed sample in the diluent to the final concentration.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
Analyze all stressed samples by the proposed HPLC method. The chromatograms should be evaluated for the separation of the main peak from any degradation products. Peak purity analysis using a PDA detector is essential to confirm the specificity of the method.
Method Validation
The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. The validation should include the following parameters:
-
Specificity: Demonstrated through forced degradation studies, ensuring no co-elution of impurities with the main peak.
-
Linearity: Assessed over a range of concentrations (e.g., 50% to 150% of the nominal concentration) with a correlation coefficient (r²) ≥ 0.999.
-
Accuracy: Determined by recovery studies of spiked samples at different concentration levels (e.g., 80%, 100%, and 120%).
-
Precision:
-
Repeatability (Intra-day precision): Assessed by analyzing multiple preparations of the same sample on the same day.
-
Intermediate Precision (Inter-day precision): Evaluated by analyzing the sample on different days, with different analysts, and on different instruments.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Robustness: Evaluated by making small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition) and observing the effect on the results.
Conclusion
This application note describes a specific and robust stability-indicating RP-HPLC method for the determination of the purity of this compound. The method is capable of separating the main compound from its potential process-related impurities and degradation products. The provided protocol and validation guidelines will enable researchers and scientists in quality control and drug development to accurately assess the purity of this important chemical intermediate, ensuring the quality and consistency of their final products.
References
- Chen, B., Yang, C., & Goh, N. K. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences, 17(6), 886-893.
- He, Z., & Spain, J. C. (1999). Degradation pathway of three chloronitrobenzenes isomers by ozone in the aqueous.
- Nishino, S. F., & Spain, J. C. (1995). Oxidative Pathway for the Biodegradation of Nitrobenzene by Comamonas sp. Strain JS765. Applied and Environmental Microbiology, 61(6), 2308-2313.
- Patel, R., Patel, P., & Patel, N. (2018). Stability Indicating HPLC Method Development – A Review. Euro-Global Conference on Pharmaceutics and Drug Delivery Systems.
- PubChem. (n.d.). This compound.
- Schlesener, C. J., & Kochi, J. K. (1984). Stoichiometry and kinetics of p-methoxytoluene oxidation by electron transfer: mechanistic dichotomy between side chain and nuclear substitution. The Journal of Organic Chemistry, 49(18), 3454-3462.
- SIELC Technologies. (n.d.). Separation of 1-Chloro-2-nitrobenzene on Newcrom R1 HPLC column.
- Takeshita, M., & Kudo, M. (1995). Determination of p-chloronitrobenzene and its metabolites in urine by reversed-phase high-performance liquid chromatography.
- Wallis, A. F. A. (1995). Substituent Effects in the Nitrobenzene and Copper (II) Oxidations of Some Hydroxystilbene Lignin Model Compounds. Holzforschung, 49(2), 145-150.
- Zafar, M. N., et al. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Molbank, 2012(1), M764.
- NIST. (n.d.). Benzene, 2-chloro-1-methoxy-4-nitro-. NIST Chemistry WebBook.
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Guide to the Structural Elucidation of 2-Chloro-4-methoxy-1-nitrobenzene via 1H NMR Spectroscopy
An Application Note for Researchers and Drug Development Professionals
Abstract: This technical guide provides a comprehensive framework for the interpretation of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2-Chloro-4-methoxy-1-nitrobenzene. Designed for researchers and professionals in drug development, this document moves beyond a simple procedural outline to deliver an in-depth analysis grounded in the fundamental principles of NMR spectroscopy. We will explore the theoretical basis for the observed chemical shifts and coupling patterns, present a validated experimental protocol for data acquisition, and offer a step-by-step guide to spectral interpretation. The methodologies described herein are designed to ensure scientific rigor and data integrity, empowering users to confidently apply these techniques in their own laboratory settings.
Foundational Principles: Predicting the ¹H NMR Spectrum
The structure of this compound presents a classic case study in the influence of substituent electronic effects on a benzene ring. A priori analysis of the molecule's structure is critical for predicting the resulting ¹H NMR spectrum, thereby transforming spectral interpretation from a reactive exercise to a predictive science.
The three substituents—nitro (-NO₂), chloro (-Cl), and methoxy (-OCH₃)—each exert distinct electronic effects that modulate the local magnetic environment of the aromatic protons.
-
Nitro Group (-NO₂): This is a powerful electron-withdrawing group due to both induction and resonance. It significantly deshields protons at the ortho and para positions, causing their signals to appear at a higher chemical shift (further downfield).
-
Methoxy Group (-OCH₃): The oxygen atom is inductively electron-withdrawing, but its lone pairs are electron-donating through resonance. This resonance effect is dominant, leading to a shielding effect (upfield shift) on the ortho and para protons.
-
Chloro Group (-Cl): The chlorine atom is strongly electronegative and withdraws electron density through induction, causing a deshielding effect. Its resonance contribution is minimal compared to its inductive effect.
These competing effects result in a unique chemical shift for each of the three aromatic protons (H-3, H-5, and H-6) and the methoxy protons.
Caption: Molecular structure of this compound with proton labeling.
Detailed Spectral Analysis and Data Interpretation
Based on the electronic environment and spin-spin coupling rules, a detailed prediction of the ¹H NMR spectrum can be formulated. The spectrum is expected to show four distinct signals. Experimental data confirms these predictions, providing a clear spectral fingerprint for the molecule.[1]
Table 1: ¹H NMR Signal Assignment for this compound
| Assigned Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Rationale |
| H-3 | ~8.28 | Doublet (d) | Jmeta ≈ 2.5 Hz | 1H | Ortho to the strongly electron-withdrawing -NO₂ group, resulting in significant deshielding and the most downfield chemical shift. Coupled only to H-5 through a small meta-coupling. |
| H-5 | ~8.17 | Doublet of Doublets (dd) | Jortho ≈ 9.0 Hz, Jmeta ≈ 2.5 Hz | 1H | Ortho to the electron-donating -OCH₃ group and meta to the -NO₂ and -Cl groups. It experiences both a large ortho-coupling to H-6 and a small meta-coupling to H-3. |
| H-6 | ~7.02 | Doublet (d) | Jortho ≈ 9.0 Hz | 1H | Ortho to the -Cl group and para to the electron-donating -OCH₃ group. The shielding effect of the methoxy group shifts this proton significantly upfield. It shows a large ortho-coupling to H-5. |
| -OCH₃ | ~4.03 | Singlet (s) | N/A | 3H | These protons are on the methoxy group and are not coupled to any other protons, resulting in a sharp singlet. |
Note: Chemical shifts are based on experimental data in CDCl₃ and may vary slightly depending on the solvent and spectrometer field strength.[1]
Experimental Protocol: From Sample to Spectrum
Achieving a high-resolution, interpretable spectrum is contingent upon meticulous sample preparation and the selection of appropriate data acquisition parameters. This protocol provides a self-validating workflow to ensure data quality and reproducibility.
Caption: Standard workflow for ¹H NMR analysis.
Part A: Protocol for NMR Sample Preparation
This protocol is designed for small organic molecules like this compound.[2]
-
Sample Weighing: Accurately weigh between 5-25 mg of the solid sample into a clean, dry vial.[2] Using a secondary vial for dissolution is advisable, especially for samples that are not readily soluble.[2]
-
Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Chloroform-d (CDCl₃) is an excellent choice for this compound, as it is a versatile solvent for many organic molecules.[3] The residual protium signal of CDCl₃ at ~7.26 ppm can serve as a convenient chemical shift reference.[3]
-
Filtration and Transfer: To ensure magnetic field homogeneity, it is crucial to remove any particulate matter.[3] Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[4] Cotton wool should be avoided as solvents can leach impurities from it.
-
Final Volume and Capping: The final sample height in the tube should be between 40-50 mm (approximately 0.5-0.6 mL).[3][5] Cap the NMR tube securely and label it clearly.
Part B: Protocol for NMR Data Acquisition
The following parameters are typical for a standard 1D ¹H NMR experiment on a modern spectrometer (e.g., 400-500 MHz).
-
Instrument Setup: Insert the sample into the magnet. The instrument's software will typically perform an automatic lock onto the deuterium signal of the solvent and initiate a shimming procedure to optimize the magnetic field homogeneity.
-
Parameter Selection:
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'PROTON' or 'zg30') is sufficient. A 30° or 45° pulse angle is often used instead of 90° to allow for a shorter relaxation delay between scans, minimizing total experiment time while retaining reliable peak intensities for most samples.[6][7]
-
Acquisition Time (AQ): An acquisition time of 2-4 seconds is generally adequate for small molecules, providing good resolution without acquiring excessive noise.[6][8]
-
Relaxation Delay (D1): A delay of 1-2 seconds is a common starting point. For truly quantitative results, a delay of 5 times the longest T₁ relaxation time is required, but this is often unnecessary for routine structural confirmation.[7][9]
-
Number of Scans (NS): For a sample of this concentration (5-25 mg), 8 to 16 scans are typically sufficient to achieve an excellent signal-to-noise ratio.
-
Spectral Width (SW): A spectral width of 12-16 ppm is standard for ¹H NMR and will encompass the entire range of expected proton signals.
-
Trustworthiness and Self-Validation
The integrity of the final interpretation rests on a foundation of validated procedures.
-
Chemical Shift Referencing: The spectrum must be accurately referenced. This is typically achieved by setting the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm) or by using an internal standard like tetramethylsilane (TMS).[2]
-
Integration Verification: The integral values should correspond to the number of protons giving rise to the signal. The ratio of the integrals for this compound should be 1:1:1:3. Significant deviation from this ratio may indicate the presence of impurities.
-
Coupling Constant Consistency: In a coupled system, the splitting value (J-coupling in Hz) must be identical between the two coupled protons. For example, the ortho-coupling constant observed in the doublet of H-6 must match the ortho-coupling constant in the doublet of doublets of H-5. This reciprocity validates the structural assignment.
By adhering to these principles and protocols, researchers can ensure the acquisition of high-quality, reliable ¹H NMR data, enabling the confident structural elucidation of this compound and related compounds.
References
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- University of Cambridge Department of Chemistry.
- Organomation.
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- Pretsch, E., Bühlmann, P., & Affolter, C.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Sim, J., Lee, S. Y., & Lee, W. (2024). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 14(2), 85. [Link]
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- ResearchGate.
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Application Note: A Validated GC-MS Method for the Identification and Quantification of 2-Chloro-4-methoxy-1-nitrobenzene
Abstract
This application note presents a detailed and robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the unequivocal identification and quantification of 2-Chloro-4-methoxy-1-nitrobenzene (also known as 2-Chloro-4-nitroanisole), a compound relevant in pharmaceutical synthesis and environmental monitoring. The described protocol offers a comprehensive workflow, from sample preparation using liquid-liquid extraction to optimized instrument parameters and data analysis. The methodology is grounded in established principles for the analysis of semi-volatile organic compounds, ensuring high sensitivity, selectivity, and reproducibility for researchers, scientists, and drug development professionals.
Introduction
This compound is a key intermediate in various chemical syntheses and can be encountered as a potential impurity in pharmaceutical manufacturing or as an environmental contaminant.[1] Its accurate detection and quantification are therefore critical for quality control and safety assessment. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high chromatographic resolution and definitive molecular identification.[2] This is due to the technique's ability to separate volatile and semi-volatile compounds and provide detailed molecular information through mass-to-charge ratio analysis.[2] This note details a validated method designed to provide a clear, reliable, and scientifically sound protocol for its analysis.
The causality behind the experimental choices is rooted in the physicochemical properties of the analyte. As a semi-volatile organic compound, this compound is amenable to vaporization for GC analysis without thermal degradation. The choice of a non-polar stationary phase column is based on achieving optimal separation from other non-polar or moderately polar matrix components. The mass spectrometry parameters are selected to ensure sensitive detection and characteristic fragmentation for unambiguous identification.
Experimental Workflow
A systematic approach is essential for reliable results. The workflow begins with meticulous sample preparation to isolate the analyte from the matrix, followed by chromatographic separation and mass spectrometric detection.
Caption: Overall experimental workflow from sample preparation to data analysis.
I. Sample Preparation Protocol: Liquid-Liquid Extraction (LLE)
The objective of sample preparation is to efficiently extract this compound from the sample matrix and concentrate it into a solvent compatible with the GC-MS system.[3] LLE is a robust and widely applicable technique for isolating organic compounds from aqueous matrices.[4] Dichloromethane is selected as the extraction solvent due to its immiscibility with water and high affinity for semi-volatile organic compounds.[4]
Protocol:
-
Sample Collection: For aqueous samples, collect 100 mL in a clean glass container to avoid contamination.[2] For solid samples, accurately weigh 10 g of the homogenized sample.
-
Extraction:
-
Transfer the sample to a 250 mL separatory funnel.
-
Add 30 mL of dichloromethane to the separatory funnel.
-
Shake vigorously for 2 minutes, periodically venting the funnel to release pressure.
-
Allow the layers to separate completely. The organic layer (dichloromethane) will be at the bottom.
-
Drain the lower organic layer into a clean beaker.
-
Repeat the extraction two more times with fresh 30 mL portions of dichloromethane, combining all organic extracts.
-
-
Drying: Pass the combined organic extracts through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Concentration:
-
Transfer the dried extract to a Kuderna-Danish (K-D) concentrator or use a gentle stream of nitrogen gas (nitrogen blowdown) to evaporate the solvent.[5]
-
Concentrate the sample to a final volume of approximately 0.5 mL. Causality: This step is crucial for increasing the analyte concentration to meet the detection limits of the instrument.[5]
-
-
Solvent Exchange & Final Volume: Add 1 mL of a high-purity, volatile solvent like ethyl acetate or hexane and re-concentrate to a final volume of 1.0 mL.[6] This ensures the final sample is in a solvent that provides good chromatography. Transfer the final extract to a 1.5 mL glass autosampler vial for analysis.[6]
II. GC-MS Instrumentation and Parameters
The following parameters are based on established methods for semi-volatile organic compounds, such as EPA Method 8270, and are optimized for the target analyte.
A. Gas Chromatography (GC) Conditions
The GC conditions are designed to achieve a sharp peak shape and good separation from any co-extracted matrix components. A temperature program is employed to ensure that compounds with a wide range of boiling points can be effectively separated.[1]
| Parameter | Value / Description | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides precise pneumatic and temperature control. |
| Injection Mode | Splitless, 1 µL | Maximizes the transfer of analyte to the column for trace-level analysis.[6] |
| Injector Temp. | 250 °C | Ensures rapid and complete vaporization of the analyte and solvent. |
| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film | A robust, non-polar column providing excellent separation for a wide range of semi-volatile compounds.[7] |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good efficiency and compatibility with the mass spectrometer. |
| Oven Program | Initial: 70 °C, hold for 2 minRamp 1: 15 °C/min to 200 °CRamp 2: 10 °C/min to 280 °C, hold for 5 min | The initial hold ensures good peak shape for early eluting compounds. The ramps provide separation of components with varying boiling points.[1] |
B. Mass Spectrometry (MS) Conditions
The MS is operated in Electron Ionization (EI) mode, which provides reproducible fragmentation patterns for library matching and structural elucidation.
| Parameter | Value / Description | Rationale |
| MS System | Agilent 5977B MSD or equivalent | Offers high sensitivity and spectral integrity. |
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique that creates predictable and library-searchable mass spectra.[8] |
| Ionization Energy | 70 eV | The standard energy for EI, providing consistent fragmentation.[8] |
| Source Temp. | 230 °C | Prevents condensation of analytes in the ion source. |
| Quadrupole Temp. | 150 °C | Ensures stable ion transmission. |
| Scan Range | 35 - 400 m/z | Covers the molecular ion and expected fragment ions of the target analyte. |
| Solvent Delay | 4 minutes | Prevents the high concentration of solvent from entering and saturating the MS detector. |
III. Data Analysis and Interpretation
A. Analyte Identification
Identification of this compound is confirmed by a combination of two factors:
-
Retention Time (RT): The analyte's peak should elute at a consistent retention time under the specified chromatographic conditions.
-
Mass Spectrum: The acquired mass spectrum of the peak must match the reference spectrum of this compound from a standard library, such as the NIST Mass Spectral Library.
B. Mass Spectrum and Fragmentation Pathway
The molecular weight of this compound (C₇H₆ClNO₃) is 187.58 g/mol .[9] The mass spectrum is characterized by the molecular ion peak (M⁺) and several key fragment ions.
Reference Mass Spectrum: The NIST WebBook provides a reference mass spectrum for "Benzene, 2-chloro-1-methoxy-4-nitro-".[10] The most abundant ions are typically observed at m/z values of 187, 189 (due to the ³⁷Cl isotope), 157, 126, and others.
Caption: Proposed fragmentation pathway for this compound.
Interpretation of Key Fragments:
-
m/z 187/189 (Molecular Ion): The presence of two peaks with an approximate 3:1 intensity ratio, separated by 2 m/z units, is characteristic of a compound containing one chlorine atom (³⁵Cl and ³⁷Cl isotopes). This is the molecular ion peak (M⁺).
-
m/z 157/159: This prominent fragment likely corresponds to the loss of a nitric oxide radical (•NO, 30 Da) from the molecular ion.
-
m/z 141/143: This fragment corresponds to the loss of a nitro radical (•NO₂, 46 Da) from the molecular ion.
-
m/z 126/128: This ion is likely formed by the subsequent loss of a methyl radical (•CH₃, 15 Da) from the [M - NO₂]⁺ fragment.
The stability of the aromatic ring results in a relatively strong molecular ion peak, while the nitro and methoxy groups are common sites for initial fragmentation.[11]
IV. Method Validation and Quality Control
To ensure the trustworthiness of the results, the method should be validated according to ICH (International Conference on Harmonisation) guidelines or equivalent standards.[12]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the unique retention time and mass spectrum.
-
Linearity: A calibration curve should be prepared using standard solutions of this compound at a minimum of five concentration levels. A linear regression should yield a correlation coefficient (r²) of ≥ 0.99.
-
Accuracy & Precision: Determined by analyzing replicate samples spiked with a known concentration of the analyte. Accuracy should be within 80-120% recovery, and precision (as relative standard deviation, %RSD) should be ≤ 15%.
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. Typically determined based on the signal-to-noise ratio (S/N), with LOD at S/N ≥ 3 and LOQ at S/N ≥ 10.
Conclusion
The GC-MS method detailed in this application note provides a reliable, sensitive, and specific protocol for the identification and quantification of this compound. The combination of a robust sample preparation technique with optimized GC-MS parameters ensures high-quality, defensible data. This self-validating system, grounded in established analytical principles and authoritative standards like EPA Method 8270, is suitable for routine quality control in pharmaceutical development and for environmental analysis.
References
- U.S. EPA. (2018). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).
- LECO Corporation. (n.d.). EPA Method 8270 Semivolatile Organic Compounds Analysis on the Pegasus BT: A Benchtop GC-TOFMS.
- PubChem. (n.d.). 2-Chloro-1-methoxy-4-nitrobenzene. National Center for Biotechnology Information.
- Sheng, G., & Fu, J. (2011). Determination of nitrobenzenes and nitrochlorobenzenes in water samples using dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry. ResearchGate.
- SCION Instruments. (n.d.). Sample preparation GC-MS.
- University of California, Davis - Mass Spectrometry Facility. (n.d.). Sample Preparation Guidelines for GC-MS.
- Organomation. (n.d.). GC-MS Sample Preparation.
- Phenomenex. (2025). Temperature Programming for Better GC Results.
- Element Lab Solutions. (n.d.). GC Temperature Program Development.
- Journal of Pharmaceutical and Biomedical Analysis. (2024). Determination of nitrobenzene potential genotoxic impurities in nifedipine with GC-MS.
- NIST. (n.d.). Benzene, 2-chloro-1-methoxy-4-nitro-. NIST Chemistry WebBook.
- U.S. EPA. (n.d.). Method 8270D: Semivolatile Organic Compounds by GC/MS.
- Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide.
- Anatune. (n.d.). Professional GC & GC/MS Method Development Objectives & Benefits Guide.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
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The Versatile Role of 2-Chloro-4-methoxy-1-nitrobenzene in Modern Pharmaceutical Synthesis: Application Notes and Protocols
This comprehensive guide is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of 2-Chloro-4-methoxy-1-nitrobenzene as a pivotal building block in pharmaceutical synthesis. This document provides not only detailed experimental protocols but also the scientific rationale behind the methodological choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.
Introduction: A Multifaceted Intermediate
This compound is a substituted aromatic compound of significant interest in medicinal chemistry.[1] Its molecular architecture, featuring a chloro group activated by a para-nitro group and modulated by a meta-methoxy group, renders it a versatile precursor for a variety of complex organic molecules. The inherent reactivity of this compound is primarily dictated by the interplay of these functional groups, making it an ideal substrate for key transformations such as nucleophilic aromatic substitution (SNAr) and nitro group reduction. These reactions open gateways to the synthesis of a diverse array of pharmaceutical intermediates, including substituted anilines, phenols, and diaryl ethers, which are common motifs in pharmacologically active agents.
Core Reactions and Pharmaceutical Relevance
The strategic placement of the electron-withdrawing nitro group and the electron-donating methoxy group, in conjunction with the displaceable chloro substituent, allows for a range of selective chemical modifications. This section will delve into the most critical reactions of this compound in the context of pharmaceutical development.
Nucleophilic Aromatic Substitution (SNAr): Building Complexity
The nitro group in the para position to the chlorine atom strongly activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the chloride ion. This SNAr reaction is a cornerstone of its utility, enabling the formation of new carbon-nitrogen and carbon-oxygen bonds, which are fundamental to the assembly of many drug scaffolds.
The reaction of this compound with various primary and secondary amines provides access to a wide range of N-substituted-4-methoxy-2-nitroanilines. These products are valuable intermediates, as the subsequent reduction of the nitro group yields ortho-phenylenediamines, which are precursors to benzodiazepines, quinoxalines, and other heterocyclic systems prevalent in pharmaceuticals.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with Amines
This protocol outlines a general method for the SNAr reaction between this compound and a generic primary or secondary amine.
Materials:
-
This compound
-
Amine of choice (e.g., piperidine, morpholine, aniline)
-
Potassium carbonate (K2CO3) or other suitable base
-
Dimethylformamide (DMF) or other polar aprotic solvent
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add the desired amine (1.2 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at 80-100 °C under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-substituted-4-methoxy-2-nitroaniline.
Data Table: Representative Yields for SNAr with Various Amines
| Nucleophile | Product | Typical Yield (%) |
| Morpholine | 4-(4-methoxy-2-nitrophenyl)morpholine | 85-95% |
| Piperidine | 1-(4-methoxy-2-nitrophenyl)piperidine | 80-90% |
| Aniline | N-(4-methoxyphenyl)-4-methoxy-2-nitroaniline | 70-80% |
Causality Behind Experimental Choices:
-
Solvent: A polar aprotic solvent like DMF is chosen to solubilize the reactants and facilitate the formation of the charged Meisenheimer intermediate, a key step in the SNAr mechanism.
-
Base: Potassium carbonate acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Temperature: Elevated temperatures are often required to overcome the activation energy of the reaction, particularly with less nucleophilic amines.
Visualization of the SNAr Workflow:
Caption: Workflow for the synthesis of N-aryl amines via SNAr.
The reaction with alcohols or phenols, in the presence of a base, leads to the formation of diaryl or alkyl-aryl ethers. These ether linkages are present in numerous biologically active molecules.
Protocol 2: General Procedure for Williamson-Type Ether Synthesis
Materials:
-
This compound
-
Alcohol or Phenol of choice
-
Sodium hydride (NaH) or other strong base
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a solution of the alcohol or phenol (1.1 eq) in anhydrous THF, add sodium hydride (1.2 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature until hydrogen evolution ceases.
-
Add a solution of this compound (1.0 eq) in THF to the reaction mixture.
-
Stir at room temperature or heat to reflux, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C and quench with saturated aqueous NH4Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Reduction of the Nitro Group: Accessing Key Anilines
The reduction of the nitro group to an amine is a fundamental transformation that unlocks a plethora of synthetic possibilities. The resulting 2-chloro-4-methoxyaniline is a valuable precursor for the synthesis of various heterocyclic compounds and can be further functionalized.
Protocol 3: Reduction of the Nitro Group using Iron in Acetic Acid
This method is a classic and reliable procedure for the reduction of aromatic nitro compounds.
Materials:
-
This compound
-
Iron powder (Fe)
-
Glacial acetic acid
-
Ethanol
-
Water
-
Sodium bicarbonate (NaHCO3)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) and iron powder (3.0 eq) in a mixture of ethanol and water.
-
Heat the mixture to reflux and then add glacial acetic acid dropwise.
-
Continue refluxing and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter it through a pad of celite to remove the iron salts.
-
Concentrate the filtrate to remove the ethanol.
-
Neutralize the remaining aqueous solution with sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate to give the crude 2-chloro-4-methoxyaniline.
-
The product can be further purified by distillation or recrystallization if necessary.
Data Table: Comparison of Nitro Reduction Methods
| Method | Reducing Agent | Solvent | Temperature (°C) | Typical Yield (%) |
| Béchamp reduction | Fe / Acetic Acid | Ethanol/Water | Reflux | 85-95% |
| Catalytic Hydrogenation | H2, Pd/C | Methanol/Ethanol | Room Temp | 90-98% |
| Tin(II) Chloride | SnCl2·2H2O | Ethanol | Reflux | 80-90% |
Visualization of the Reduction Workflow:
Caption: Workflow for the reduction of the nitro group.
Conclusion
This compound is a readily available and highly versatile starting material for the synthesis of a wide range of pharmaceutical intermediates. Its unique electronic and steric properties allow for selective and high-yielding transformations, primarily through nucleophilic aromatic substitution and nitro group reduction. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this valuable building block in their drug discovery and development endeavors. The careful selection of reaction conditions, as detailed in this document, is paramount to achieving the desired synthetic outcomes with high efficiency and purity.
References
Sources
Application Notes & Protocols: The Strategic Use of 2-Chloro-4-methoxy-1-nitrobenzene in Advanced Dye Synthesis
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of 2-Chloro-4-methoxy-1-nitrobenzene as a pivotal intermediate in the manufacturing of high-performance dyes. We will delve into the mechanistic principles, provide detailed experimental protocols, and offer field-proven insights to ensure technical accuracy and reproducibility.
Introduction: The Molecular Scaffolding of a Versatile Dye Intermediate
This compound is a polysubstituted aromatic compound that serves as a foundational building block in the synthesis of various colorants, particularly disperse and azo dyes.[1] Its chemical architecture is uniquely suited for creating complex dye molecules. The IUPAC name for this compound is this compound, and its CAS Registry Number is 28987-59-9.[2]
The strategic placement of its three functional groups dictates its synthetic utility:
-
Nitro Group (-NO₂): This powerful electron-withdrawing group is the primary reactive site for transformation. Its reduction to an amino group (-NH₂) is the crucial first step in converting the molecule into a diazo component, the cornerstone of azo dye chemistry.[3]
-
Chloro Group (-Cl): The chlorine atom is an auxochrome that can modulate the final color (chromophore) and improve the dye's fastness properties. Its electron-withdrawing nature also influences the reactivity of the aromatic ring.
-
Methoxy Group (-OCH₃): This electron-donating group acts as an auxochrome, often intensifying the color and shifting the absorption maximum to longer wavelengths (a bathochromic shift).
Physicochemical Properties
A clear understanding of the physical and chemical properties of this intermediate is essential for safe handling and effective process design.
| Property | Value | Reference |
| Molecular Formula | C₇H₆ClNO₃ | [2][4][5] |
| Molecular Weight | 187.58 g/mol | [2][4] |
| Appearance | Light yellow solid | [5] |
| Melting Point | 76-80 °C | [5] |
| Boiling Point | ~302.5 °C at 760 mmHg | [5] |
| Solubility | Good solubility in organic solvents like ethanol, chloroform, and dichloromethane; insoluble in water. | [5][6] |
Core Synthetic Pathway: From Nitroarene to Azo Dye
The primary application of this compound in dye manufacturing involves a two-stage process. First, the nitro intermediate is reduced to form the corresponding aromatic amine. This amine then undergoes diazotization and is subsequently coupled with an electron-rich aromatic compound to form the final azo dye.
Stage 1: Reduction of the Nitro Group
The conversion of the nitro group to a primary amine is the enabling step. This transformation is typically achieved through chemical reduction. The resulting product, 2-Chloro-4-methoxyaniline, is the direct precursor for the diazotization reaction.
Causality Behind Experimental Choice: Metal-acid systems like tin(II) chloride in concentrated hydrochloric acid are frequently used in laboratory settings.[6] The tin acts as the reducing agent, transferring electrons to the nitro group in a stepwise manner, while the acid provides the necessary protons for the formation of water and the final amine salt. This method is robust and generally provides high yields.
Stage 2: Diazotization and Azo Coupling
This two-part stage is the heart of azo dye synthesis.
-
Diazotization: The primary aromatic amine (2-Chloro-4-methoxyaniline) is treated with nitrous acid (HNO₂) to form a diazonium salt. Because nitrous acid is unstable, it is generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid.
Critical Parameter—Temperature: This reaction is highly exothermic and must be maintained between 0 and 5 °C. Diazonium salts are notoriously unstable at higher temperatures and can decompose, leading to side reactions and significantly reduced yield. The low temperature ensures the integrity of the diazonium ion for the subsequent coupling step.
-
Azo Coupling: The resulting diazonium salt is a weak electrophile. It readily reacts with an electron-rich "coupling component" in an electrophilic aromatic substitution reaction. Common coupling components include phenols, naphthols, and aromatic amines (e.g., N,N-dialkylanilines). The choice of coupling component is a primary determinant of the final dye's color and properties.[7]
Experimental Protocols
The following protocols are provided as a validated starting point for laboratory synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Protocol 1: Reduction of this compound
Objective: To synthesize 2-Chloro-4-methoxyaniline.
Materials & Reagents:
-
This compound (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (e.g., 30% w/v)
-
Ethyl acetate or Dichloromethane for extraction
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in concentrated HCl.
-
To the stirred suspension, add tin(II) chloride dihydrate (4-5 eq) portion-wise. The addition is exothermic; use an ice bath to maintain the temperature below 60 °C.
-
After the addition is complete, heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring for 2-4 hours.
-
Monitor the reaction's completion using Thin-Layer Chromatography (TLC).
-
Once complete, cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly and carefully basify the mixture by adding a concentrated NaOH solution until the pH is >10. This will precipitate tin hydroxides. Caution: This step is highly exothermic.
-
Extract the aqueous slurry with ethyl acetate or dichloromethane (3x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield crude 2-Chloro-4-methoxyaniline, which can be purified further by recrystallization or chromatography if necessary.
Protocol 2: Synthesis of a Disperse Azo Dye
Objective: To synthesize a representative azo dye using 2-Chloro-4-methoxyaniline.
Part A: Diazotization
-
Dissolve 2-Chloro-4-methoxyaniline (1.0 eq) in a mixture of concentrated HCl and water in a beaker.
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
Prepare a solution of sodium nitrite (1.05 eq) in cold water.
-
Add the sodium nitrite solution dropwise to the amine solution, ensuring the temperature never exceeds 5 °C.
-
After the addition, stir the mixture for an additional 20-30 minutes at 0-5 °C. The resulting clear solution contains the diazonium salt. Keep this solution cold for immediate use in Part B.
Part B: Azo Coupling
-
In a separate beaker, dissolve the coupling component (e.g., N,N-diethylaniline, 1.0 eq) in an appropriate acidic solution (e.g., dilute HCl or acetic acid).
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Part A to the cold coupling component solution with vigorous stirring.
-
An intensely colored precipitate (the azo dye) should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.
-
Isolate the dye by vacuum filtration, washing thoroughly with cold water to remove any unreacted salts.
-
Dry the dye in a desiccator or a vacuum oven at a low temperature (e.g., 40-50 °C).
-
The crude dye can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Safety and Hazard Management
Scientific integrity demands a rigorous approach to safety. This compound is a toxic and irritating substance.[5]
-
Hazards: Harmful if swallowed and may cause skin, eye, and respiratory irritation.[4][8] The chemical, physical, and toxicological properties have not been exhaustively investigated.[9]
-
Personal Protective Equipment (PPE): Always wear safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[5][10] Operations should be performed within a certified chemical fume hood.[10]
-
Handling: Avoid dust formation and inhalation of vapors, mist, or gas.[9] Ensure adequate ventilation.
-
First Aid:
-
Skin Contact: Wash off with soap and plenty of water.[9]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[9]
-
Inhalation: Move the person into fresh air.[9]
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[9]
-
In all cases of exposure, consult a physician and show them the Safety Data Sheet (SDS).[9]
-
References
- MSDS of this compound.
- 2-Chloro-1-methoxy-4-nitrobenzene | C7H6ClNO3 | CID 21027 - PubChem.
- SYNTHESIS OF DISPERSE DYES AND THEIR APPLICATIONS ON SYNTHETIC FABRICS.
- This compound | C7H6ClNO3 | CID 593789 - PubChem.
- This compound - ChemBK.
- SAFETY DATA SHEET - TCI Chemicals.
- 1-Chloro-2-methoxy-4-nitrobenzene SDS, 1009-36-5 Safety Data Sheets - ECHEMI.
- This compound|High-Purity Research Chemical - Benchchem.
- Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents - ijirset.
- An In-depth Technical Guide to the Synthesis and Reactions of 2-Chloro-1,4-dinitrobenzene - Benchchem.
- Selective photocatalytic reduction of nitrobenzene to anilines, azoxybenzene, and azobenzene: a solvent-dependent and light-induced process mediated by a CdS/NH2 -MIL-125 nanocomposite - RSC Publishing.
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- 2. This compound | C7H6ClNO3 | CID 593789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Selective photocatalytic reduction of nitrobenzene to anilines, azoxybenzene, and azobenzene: a solvent-dependent and light-induced process mediated by a CdS/NH2-MIL-125 nanocomposite - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. 2-Chloro-1-methoxy-4-nitrobenzene | C7H6ClNO3 | CID 21027 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. capotchem.cn [capotchem.cn]
- 10. echemi.com [echemi.com]
Application Notes: Regioselective Nitration of 2-Chloro-4-Methoxyanisole
Introduction: The Strategic Importance of Nitrated Anisoles
Nitrated aromatic compounds are foundational building blocks in the synthesis of a vast array of high-value chemicals, including pharmaceuticals, agrochemicals, and dyes. The introduction of a nitro (-NO₂) group onto an aromatic scaffold provides a versatile chemical handle for further transformations, most notably its reduction to an amino group, which is a key step in the production of anilines. 2-Chloro-4-methoxyanisole is a molecule of particular interest due to its trifunctional nature. The interplay between the electron-donating methoxy group, the electron-withdrawing chloro group, and the aromatic ring presents a fascinating challenge in controlling the regioselectivity of electrophilic aromatic substitution. This guide provides an in-depth exploration of the experimental setup for the nitration of 2-chloro-4-methoxyanisole, grounded in mechanistic principles and established laboratory safety practices.
Mechanistic Rationale: Directing Effects and Regioselectivity
The success of this synthesis hinges on understanding the directing effects of the pre-existing substituents on the anisole ring during electrophilic aromatic substitution. The reaction proceeds via the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.[1]
-
Methoxy Group (-OCH₃): This is a strongly activating, ortho, para-directing group. The lone pairs on the oxygen atom donate electron density to the aromatic ring through resonance (+M effect), significantly increasing the nucleophilicity of the carbons at the ortho (C3) and para (C5) positions.[2]
-
Chloro Group (-Cl): This is a deactivating, yet ortho, para-directing group. While it withdraws electron density through induction (-I effect) due to its electronegativity, its lone pairs can participate in resonance (+M effect), directing the incoming electrophile to the ortho (C3) and para (C1, relative to Cl) positions.
In the case of 2-chloro-4-methoxyanisole, these effects are in concert. The powerful activating effect of the methoxy group dominates, strongly directing the incoming nitronium ion to the positions ortho and para to it. The position para to the methoxy group is already occupied by the chloro substituent. The two ortho positions are C3 and C5. The C5 position is sterically unhindered, making it the most probable site of attack. Therefore, the reaction is expected to yield 5-nitro-2-chloro-4-methoxyanisole (also named 2-chloro-1-methoxy-4-nitrobenzene) as the major product.[3]
Critical Safety Protocols: Managing the Risks of Nitration
Nitration reactions are highly exothermic and involve corrosive and oxidizing materials.[4] Adherence to stringent safety protocols is non-negotiable.
-
Reagent Hazards: Concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) are extremely corrosive and can cause severe burns. Nitric acid is a strong oxidizer and can react violently with organic materials.
-
Reaction Hazards: The reaction is highly exothermic, and poor temperature control can lead to thermal runaway, resulting in the production of toxic nitrogen oxide (NOx) gases and a potential for explosion.
-
Personal Protective Equipment (PPE): Always wear acid-resistant gloves (e.g., butyl rubber), chemical splash goggles, a face shield, and a chemical-resistant laboratory coat.
-
Engineering Controls: This procedure must be performed inside a certified chemical fume hood with the sash at the lowest practical height. An emergency safety shower and eyewash station must be immediately accessible.
-
Waste Disposal: Acidic waste must be neutralized carefully before disposal according to institutional guidelines.
Experimental Workflow Diagram
Caption: Workflow for the synthesis and purification of 2-chloro-1-methoxy-4-nitrobenzene.
Detailed Experimental Protocol
This protocol is adapted from established methods for the nitration of substituted aromatic compounds, such as dichlorobenzene.[5]
Reagents and Equipment
| Reagent/Equipment | Specification |
| 2-Chloro-4-methoxyanisole | >98% purity |
| Concentrated Sulfuric Acid (H₂SO₄) | 98% (18.4 M) |
| Concentrated Nitric Acid (HNO₃) | 70% (15.8 M) |
| Deionized Water | High purity |
| Crushed Ice | |
| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution |
| Ethanol | 95% or absolute, for recrystallization |
| Three-neck round-bottom flask | 250 mL |
| Dropping Funnel | 50 mL |
| Magnetic Stirrer and Stir Bar | |
| Thermometer | -10 to 110 °C range |
| Ice-Salt Bath | For temperature control |
| Büchner Funnel and Filter Flask | For vacuum filtration |
| Recrystallization Apparatus | Erlenmeyer flasks, hot plate, etc. |
Step-by-Step Procedure
-
Preparation of Nitrating Mixture:
-
In a 100 mL beaker, carefully add 20 mL of concentrated sulfuric acid.
-
Cool the acid in an ice-salt bath to below 10 °C.
-
Slowly, with constant stirring, add 10 mL of concentrated nitric acid to the sulfuric acid. This addition is exothermic. Maintain the temperature below 15 °C.
-
Transfer the prepared "mixed acid" to the dropping funnel.
-
-
Reaction Setup:
-
To the 250 mL three-neck round-bottom flask, add 7.9 g (0.05 mol) of 2-chloro-4-methoxyanisole.
-
Equip the flask with the dropping funnel, a thermometer, and a magnetic stir bar.
-
Place the flask in the ice-salt bath and begin stirring. Cool the substrate to 0 °C.
-
-
Nitration Reaction:
-
Begin the dropwise addition of the mixed acid from the dropping funnel to the stirred substrate solution.
-
Crucially, maintain the internal reaction temperature between 0 and 5 °C. Adjust the rate of addition to prevent the temperature from rising. The addition should take approximately 30-45 minutes.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 1 hour to ensure the reaction goes to completion.
-
-
Work-up and Product Isolation:
-
Prepare a 500 mL beaker containing approximately 200 g of crushed ice and 100 mL of cold deionized water.
-
Slowly and carefully pour the reaction mixture onto the ice-water slurry with vigorous stirring. A pale yellow solid should precipitate.
-
Allow the ice to melt completely, then collect the crude solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral to pH paper. This removes the bulk of the residual acid.
-
Perform a final wash with a small amount of cold, saturated sodium bicarbonate solution to neutralize any remaining traces of acid, followed by another wash with cold deionized water.
-
Press the solid as dry as possible on the funnel.
-
-
Purification:
-
Transfer the crude solid to an Erlenmeyer flask.
-
Recrystallize the product from a minimal amount of hot ethanol. Dissolve the solid in the boiling solvent, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Collect the purified, pale yellow, crystalline product by vacuum filtration.
-
Dry the product in a desiccator or a vacuum oven at a low temperature (~40-50 °C).
-
Product Characterization
The identity and purity of the final product, 2-chloro-1-methoxy-4-nitrobenzene, should be confirmed by standard analytical techniques.
| Analysis Technique | Expected Results |
| Melting Point | Literature value is approximately 95-97 °C. A sharp melting point within this range indicates high purity. |
| ¹H NMR (CDCl₃) | Expect a singlet for the methoxy protons (~4.0 ppm). The aromatic region should show three distinct signals corresponding to the three protons on the ring, with coupling patterns consistent with the substitution pattern.[6] |
| Infrared (IR) | Look for strong characteristic peaks for the nitro group (asymmetric and symmetric stretches at ~1520 cm⁻¹ and ~1340 cm⁻¹), C-O ether stretches (~1250 cm⁻¹), and C-Cl stretches (~750 cm⁻¹).[6] |
| Mass Spectrometry | The molecular ion peak (M⁺) should be observed at m/z = 187, with a characteristic M+2 peak at m/z = 189 (approx. 1/3 intensity) due to the ³⁷Cl isotope.[6] |
Conclusion
This protocol provides a robust and reliable method for the regioselective nitration of 2-chloro-4-methoxyanisole. By carefully controlling the reaction temperature and following rigorous safety procedures, researchers can efficiently synthesize 2-chloro-1-methoxy-4-nitrobenzene, a valuable intermediate for further chemical development. The principles of electrophilic aromatic substitution, underpinned by the directing effects of the substituents, allow for a predictable and high-yielding transformation.
References
- Moodie, R. B., Schofield, K., & Tobin, G. D. (1977). Mechanism of Formation of 4-Methyl- and 4-Chloro-2-nitrophenol in the Nitration of 4-Methyl- and 4-Chloro-anisole, Respectively, in Aqueous Sulphuric Acid.
- Moodie, R. B., Manglik, A. K., Schofield, K., & Tobin, G. D. (1981). Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols, and of rearrangement of the intermediate 4-nitro-4-substituted-cyclohexa-2,5-dienones. Journal of the Chemical Society, Perkin Transactions 2, (3), 318-326.
- Perrin, C. L., & Skinner, G. A. (1971). Ipso nitration. II. The competition between substitution and displacement of the acetyl, methylsulfonyl, and cyano groups in substituted anisoles. Journal of the American Chemical Society, 93(14), 3389–3393.
- Google Patents. (1995). Process for the preparation of 2,3-dichloro-nitrobenzene. US5475163A.
- Organic Syntheses. o-NITROANILINE. Coll. Vol. 1, p.388 (1941); Vol. 4, p.71 (1925).
- PrepChem. (2023). Preparation of 2-nitroanisole.
- Study Prep in Pearson+. Why is anisole nitrated more rapidly than thioanisole under the same conditions?
- Coombes, R. G. (2007). Electrophilic Aromatic Substitution.
- Google Patents. (2012). Preparation method for 2-chloro-4-nitroaniline. CN101343232B.
- Sostarecz, A. G., et al. (2024). Chemo- and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Frontiers in Chemistry, 12, 1400445.
- Williams, D. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Worcester Polytechnic Institute.
- DTIC. (2021). Mechanochemical Nitration of Organic Compounds.
- Google Patents. (2017). Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine. EP2621885B1.
- National Institute of Standards and Technology. Benzene, 2-chloro-1-methoxy-4-nitro-. NIST Chemistry WebBook, SRD 69.
- MDPI. (2011). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Molbank, 2011(1), M716.
- ResearchGate. (2011). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 21027, 2-Chloro-1-methoxy-4-nitrobenzene.
Sources
- 1. Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols, and of rearrangement of the intermediate 4-nitro-4-substituted-cyclohexa-2,5-dienones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Why is anisole nitrated more rapidly than thioanisole under the s... | Study Prep in Pearson+ [pearson.com]
- 3. 2-Chloro-1-methoxy-4-nitrobenzene | C7H6ClNO3 | CID 21027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. US5475163A - Process for the preparation of 2,3-dichloro-nitrobenzene - Google Patents [patents.google.com]
- 6. Benzene, 2-chloro-1-methoxy-4-nitro- [webbook.nist.gov]
A Detailed Protocol for the Purification of 2-Chloro-4-methoxy-1-nitrobenzene using Silica Gel Column Chromatography
An Application Note for Drug Development Professionals
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 2-Chloro-4-methoxy-1-nitrobenzene, a key intermediate in various organic synthesis pathways. The purity of this compound is paramount for the success of subsequent reaction steps in drug development and materials science. This guide moves beyond a simple recitation of steps to explain the underlying chromatographic principles and the rationale behind key procedural choices. We detail a robust methodology, from initial solvent system optimization using Thin-Layer Chromatography (TLC) to the final isolation of the purified compound via preparative silica gel column chromatography. The protocol is designed to be a self-validating system, ensuring reliable and reproducible results for researchers and scientists.
Introduction and Scientific Principle
This compound (Chemical Formula: C₇H₆ClNO₃) is a light-yellow solid organic compound that serves as a valuable building block in the synthesis of more complex molecules.[1][2] Given its role as a precursor, achieving high purity is essential to prevent the introduction of unwanted side products in multi-step syntheses. Column chromatography is the definitive technique for this purification task.
This protocol employs normal-phase adsorption chromatography. The core principle relies on the differential partitioning of the crude sample's components between a polar stationary phase (silica gel) and a significantly less polar mobile phase.
-
Stationary Phase: Silica gel is a highly polar adsorbent due to the presence of surface silanol groups (Si-OH). These groups act as hydrogen bond donors and acceptors, readily interacting with polar functional groups of the analyte.
-
Analyte Polarity: The target molecule, this compound, is moderately polar. Its polarity is derived from the cumulative effects of the strongly electron-withdrawing nitro group (-NO₂), the electronegative chloro group (-Cl), and the electron-donating methoxy group (-OCH₃). These groups create a net dipole moment, making the molecule amenable to interaction with the silica gel surface.
-
Separation Mechanism: When the crude mixture is introduced to the column, its components adsorb to the silica gel. The mobile phase, a mixture of non-polar and moderately polar organic solvents, is then passed through the column. A competition ensues where solvent molecules vie with the adsorbed analytes for the active sites on the silica. Less polar impurities in the crude mixture will have a weaker affinity for the stationary phase and will be carried along more readily by the mobile phase, thus eluting from the column first. The target compound, with its moderate polarity, will be retained more strongly and elute later. Highly polar impurities will be retained the longest. By systematically collecting the eluent in discrete fractions, the target compound can be isolated in a highly purified form.
Preliminary Analysis: Thin-Layer Chromatography (TLC) for Eluent Optimization
Before committing to a large-scale column, it is imperative to determine the optimal mobile phase composition via TLC. The goal is to find a solvent system that provides a retention factor (Rƒ) of approximately 0.30–0.40 for the target compound. This Rƒ value ensures that the compound moves efficiently through the column without eluting too quickly (poor separation) or too slowly (band broadening and excessive solvent use).
Protocol: TLC Method Development
-
Preparation: Prepare several eluent test mixtures of a non-polar solvent (e.g., Hexane or Petroleum Ether) and a moderately polar solvent (e.g., Ethyl Acetate). Suggested starting ratios (v/v) are 9:1, 8:2, and 7:3 Hexane:Ethyl Acetate.
-
Sample Spotting: Dissolve a small amount of the crude this compound in a volatile solvent like dichloromethane. Using a capillary tube, spot a small amount onto the baseline of a silica gel TLC plate.
-
Development: Place the spotted TLC plate in a developing chamber containing one of the prepared eluents. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front. Visualize the spots under a UV lamp (254 nm). The aromatic nature of the compound will make it visible. Circle the visible spots.
-
Rƒ Calculation: Calculate the Rƒ value for the main spot in each solvent system using the formula: Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Selection: Choose the solvent system that yields an Rƒ value closest to the 0.30–0.40 range for the target compound spot. This will be the mobile phase for your column chromatography.
Detailed Protocol: Preparative Column Chromatography
This section outlines the step-by-step procedure for purifying this compound.
Materials and Reagents
| Category | Item | Specification |
| Stationary Phase | Silica Gel | Standard Grade, 60 Å, 230-400 mesh |
| Solvents | Hexane, Ethyl Acetate | HPLC Grade or Distilled |
| Dichloromethane | ACS Grade | |
| Apparatus | Chromatography Column | Glass, with stopcock |
| Separatory Funnel | For solvent reservoir | |
| Collection Vessels | Test tubes or Erlenmeyer flasks | |
| TLC Supplies | Silica plates, developing chamber, UV lamp | |
| Rotary Evaporator | For solvent removal | |
| Consumables | Cotton or Glass Wool | For plugging the column |
| Sand | Washed, fine grade | |
| Capillary Tubes | For TLC spotting |
Experimental Workflow
The overall process follows a logical sequence from column preparation to the isolation of the final, pure product.
Caption: Workflow for the purification of this compound.
Step-by-Step Methodology
Step 1: Column Preparation (Slurry Packing)
-
Rationale: The slurry packing method is superior to dry packing as it minimizes the risk of air bubbles and channels forming within the stationary phase, which would lead to poor separation efficiency.
-
Place a small plug of cotton or glass wool at the bottom of the chromatography column. Add a thin layer (~0.5 cm) of sand on top.
-
In a separate beaker, create a slurry by mixing the required amount of silica gel with the optimized mobile phase (determined in Section 2). The consistency should be like a thin, pourable paste. A general rule is to use about 50-100 g of silica per 1 g of crude product.
-
With the stopcock open and a collection flask below, pour the slurry into the column. Use additional mobile phase to rinse all the silica into the column.
-
Gently tap the side of the column to encourage even packing and release any trapped air.
-
Allow the excess solvent to drain until its level is just above the top of the silica bed. Never let the column run dry. Add a protective layer of sand (~0.5 cm) on top of the silica bed.
Step 2: Sample Preparation and Loading (Dry Loading)
-
Rationale: Dry loading is preferred for compounds with limited solubility in the mobile phase or for achieving the highest possible resolution. It introduces the sample in a very narrow, concentrated band.
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (~2-3 times the mass of the crude product) to this solution.
-
Remove the solvent using a rotary evaporator until a fine, free-flowing powder is obtained. This is your dry-loaded sample.
-
Carefully drain the solvent from the prepared column until the liquid level meets the top of the sand layer.
-
Gently and evenly add the dry-loaded sample powder onto the sand layer.
-
Carefully add a small amount of the mobile phase, allowing it to slowly percolate through the sample layer and into the column bed.
Step 3: Elution and Fraction Collection
-
Once the sample is loaded, carefully fill the top of the column with the mobile phase. A separatory funnel can be used as a reservoir to maintain a constant head of solvent.
-
Open the stopcock to achieve a steady drip rate (e.g., 1-2 drops per second).
-
Begin collecting the eluent in sequentially numbered test tubes or flasks. Keep the fraction volumes consistent (e.g., 10-20 mL per fraction, depending on column size).
Step 4: Analysis of Fractions
-
Using TLC (with the same optimized eluent), analyze the collected fractions to determine their composition. It is efficient to spot multiple fractions on a single TLC plate.
-
Identify the fractions that contain only the target compound (single spot at the correct Rƒ). Also, note fractions containing impurities or mixtures.
Step 5: Isolation of Pure Product
-
Combine all fractions that contain the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
The remaining solid is the purified product. Determine its mass to calculate the yield and confirm its purity using analytical techniques such as NMR, GC-MS, or melting point analysis.
Summary of Parameters and Expected Results
The following table summarizes the key parameters for this purification protocol.
| Parameter | Recommended Setting | Rationale / Causality |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Provides a high surface area of polar silanol groups for effective interaction with the polar analyte. |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 8:2 v/v) | A non-polar/polar mixture that effectively elutes the moderately polar target compound. The exact ratio must be optimized by TLC. |
| Target Rƒ | ~0.30–0.40 | Ensures optimal residence time on the column, balancing separation efficiency with practical elution time. |
| Loading Method | Dry Loading | Maximizes resolution by introducing the sample as a highly concentrated band at the top of the column. |
| Elution Order | 1. Non-polar byproducts2. This compound 3. Highly-polar impurities | Elution order is dictated by polarity; compounds with the weakest interaction with the polar silica gel elute first. |
Expected Outcome: A light-yellow solid with a melting point of approximately 76-80°C.[1] The purity should be significantly enhanced compared to the crude starting material.
Safety Precautions
-
This compound is a toxic substance and should be handled with care.[1]
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors and prevent skin contact.
-
Organic solvents are flammable and should be handled away from ignition sources.
References
- Yao, Y.J., Lee, H.K., & Li, S.F.Y. (1993). Optimization of Mobile Phase Composition for HPLC Separations of Nitroaromatics Using Overlapping Resolution Mapping.
- ChemBK. (2024). This compound.
- ScholarBank@NUS. (1993). Optimization of mobile phase composition for HPLC separations of nitroaromatics using overlapping resolution mapping. National University of Singapore Repository. [Link]
- Huesgen, A.G. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column.
- Kaczmarski, K., et al. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Molecules, 25(23), 5616. [Link]
- PubChem. (n.d.). This compound.
- Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC.
Sources
Application Note: A Protocol for the Recrystallization of 2-Chloro-4-methoxy-1-nitrobenzene
Abstract
This document provides a comprehensive guide to the purification of 2-Chloro-4-methoxy-1-nitrobenzene via recrystallization. Recrystallization is a fundamental technique for purifying solid organic compounds based on differential solubility.[1][2] This protocol is designed for researchers, scientists, and drug development professionals, offering a first-principles approach to developing a robust and validated purification method. We will cover the foundational principles of solvent selection, a detailed experimental protocol, and troubleshooting strategies, moving beyond a simple list of steps to explain the critical reasoning behind each experimental choice.
Introduction and Physicochemical Profile
This compound (CAS No: 28987-59-9) is a substituted nitroaromatic compound often used as an intermediate in organic synthesis for pharmaceuticals and pesticides.[3][4] The purity of such intermediates is paramount, as impurities can lead to unwanted side reactions, lower yields, and complications in subsequent synthetic steps. Crystallization is a powerful technique to enhance the purity of solid compounds by separating the desired material from soluble and insoluble impurities.[5][6]
The success of this technique hinges on the principle that most solids are more soluble in a hot solvent than in a cold one.[7][8] An impure solid is dissolved in a minimal amount of a suitable hot solvent to form a saturated solution. As this solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the surrounding solution (the mother liquor).[1][2]
Table 1: Physicochemical and Safety Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆ClNO₃ | [3][9][10] |
| Molecular Weight | 187.58 g/mol | [9][11] |
| Appearance | Light yellow solid | [3] |
| Melting Point | 76-80 °C (Note: Purity dependent) | [3] |
| Solubility | Good solubility in ethanol, chloroform, dichloromethane, and acetone. | [3][4] |
| Primary Hazards | Toxic/Harmful if swallowed, skin/eye irritant, may cause respiratory irritation. | [3][9][11][12] |
Critical Safety Note: this compound is a hazardous substance.[3][9] Always consult the full Safety Data Sheet (SDS) before handling.[9][12][13] All procedures must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[3][13]
The Cornerstone of Recrystallization: Solvent Selection
The choice of solvent is the most critical parameter for a successful recrystallization.[7] An ideal solvent system is not merely one that dissolves the compound, but one that exhibits a specific temperature-dependent solubility profile.
Criteria for an Optimal Recrystallization Solvent
A suitable solvent must meet several key criteria:
-
Temperature-Dependent Solubility: The compound should be highly soluble at the solvent's boiling point but sparingly soluble or insoluble at low temperatures (e.g., room temperature or in an ice bath).[7][14][15] This differential is the driving force for crystallization.
-
Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after filtration).[14][15]
-
Chemical Inertness: The solvent must not react with the compound being purified.[15][16]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.[15][16]
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[16]
Protocol: Experimental Solvent Screening
Given that this compound is soluble in several common organic solvents, a systematic screening is necessary to identify the optimal choice.[3]
Materials:
-
Crude this compound
-
Test tubes
-
Hot plate or water bath
-
Candidate solvents: Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate, Water.
Procedure:
-
Place approximately 50-100 mg of the crude solid into a test tube.
-
Add the candidate solvent dropwise at room temperature, swirling after each addition, up to ~1 mL. Observe if the solid dissolves. An ideal solvent will not dissolve the compound at this stage.[15]
-
If the solid did not dissolve at room temperature, gently heat the test tube in a water bath while swirling.[15] Add more solvent in small portions only if necessary to fully dissolve the solid.
-
Once the solid is fully dissolved in the hot solvent, remove the test tube from the heat and allow it to cool slowly to room temperature.
-
After cooling to room temperature, place the test tube in an ice-water bath for 10-15 minutes to maximize crystal formation.
-
Evaluate the result: The best solvent is the one that dissolves the compound when hot but yields a large quantity of crystalline precipitate upon cooling.
Detailed Recrystallization Protocol
This protocol assumes a suitable single solvent (e.g., Ethanol) has been identified from the screening process.
Step 1: Dissolution of the Crude Solid
-
Action: Place the crude this compound into an Erlenmeyer flask. In a separate beaker, heat the chosen recrystallization solvent to its boiling point. Add a boiling chip to the flask containing the solid.
-
Rationale: An Erlenmeyer flask is used because its sloped sides reduce solvent evaporation and prevent a crust from forming at the top, which could trap impurities.[1]
-
Action: Carefully add the minimum amount of the hot solvent to the Erlenmeyer flask to just dissolve the solid completely. Swirl the flask continuously. Keep the flask warm on a hot plate during this process.
-
Rationale: Using the minimum amount of solvent is crucial for creating a saturated solution.[2][7] Adding excess solvent will reduce the final yield, as more of the compound will remain dissolved in the mother liquor upon cooling.[17]
Step 2: (Optional) Hot Filtration for Insoluble Impurities
-
Action: If any insoluble impurities (e.g., dust, sand) are visible in the hot solution, perform a hot gravity filtration. Place a short-stemmed funnel with fluted filter paper into a second, pre-heated Erlenmeyer flask. Pour the hot solution through the funnel.
-
Rationale: This step must be done quickly and with pre-heated glassware to prevent the desired compound from crystallizing prematurely on the filter paper or in the funnel stem.[5][7]
Step 3: Crystallization via Slow Cooling
-
Action: Cover the flask with a watch glass and set it aside on a heat-resistant surface, allowing it to cool slowly and undisturbed to room temperature.
-
Rationale: Slow cooling is essential for the formation of large, well-defined, and pure crystals.[7] Rapid cooling can trap impurities within the crystal lattice, defeating the purpose of the purification.[17]
-
Action: Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice-water bath for at least 15-20 minutes.
-
Rationale: This step maximizes the yield by further decreasing the solubility of the compound in the solvent.[1]
Step 4: Isolation of Pure Crystals
-
Action: Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.
-
Rationale: Vacuum filtration is much more efficient than gravity filtration for separating the solid crystals from the liquid mother liquor.[16]
-
Action: Wash the collected crystals with a small amount of ice-cold solvent.
-
Rationale: The cold solvent washes away any residual mother liquor (containing dissolved impurities) from the crystal surfaces without re-dissolving a significant amount of the purified product.[1][5]
Step 5: Drying the Purified Product
-
Action: Allow air to be pulled through the crystals in the Büchner funnel for several minutes to help evaporate the solvent. Then, carefully transfer the crystals to a pre-weighed watch glass and allow them to air-dry completely. For faster results, a vacuum oven at a low temperature can be used.
-
Rationale: The final product must be completely dry to obtain an accurate yield and a sharp melting point. Residual solvent will act as an impurity.[7]
Diagram 1: Workflow for the Recrystallization of this compound.
Troubleshooting and Purity Assessment
| Problem | Probable Cause | Solution |
| No crystals form upon cooling. | Too much solvent was used; the solution is not saturated. | Boil off some of the solvent to increase the concentration and allow it to cool again. If that fails, try adding an anti-solvent or scratching the inner surface of the flask with a glass rod to induce nucleation. |
| Compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the solute; or, the solution is too concentrated. | Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent to reduce the concentration, and allow it to cool again more slowly. |
| Low recovery/yield. | Too much solvent was used; crystals were washed with solvent that was not cold; premature crystallization during hot filtration. | Optimize the amount of solvent used. Ensure washing solvent is ice-cold and used sparingly. Ensure glassware for hot filtration is adequately pre-heated. |
Purity Assessment: The most straightforward way to assess the purity of the recrystallized product is by melting point analysis . A pure compound will have a sharp, narrow melting point range (typically < 2 °C) that corresponds to the literature value. Impurities tend to depress and broaden the melting point range.
References
- This compound - ChemBK. (2024-04-09). [Link]
- Solvent Choice - Chemistry Teaching Labs, University of York. [Link]
- Crystallization - Organic Chemistry
- Finding the best solvent for recrystallisation student sheet - RSC Educ
- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]
- Reagents & Solvents: Solvents for Recrystallization - University of Rochester, Department of Chemistry. [Link]
- MSDS of this compound. [Link]
- Experiment: Recrystallization – Part I: Solvent Selection - Science Learning Center. [Link]
- 2-Chloro-1-methoxy-4-nitrobenzene | C7H6ClNO3 | CID 21027 - PubChem. [Link]
- SOP: CRYSTALLIZ
- What is the literature melting point of 2-chloro-1-methoxy-4-nitrobenzene in degrees Celsius (°C)? - Brainly.com. [Link]
- Crystallization: Definition, Principle, Demonstration & Applic
- 3: Crystallization - Chemistry LibreTexts. (2022-04-07). [Link]
- 1-Chloro-2-Methoxy-4-Nitrobenzene - Chlorinated Benzene Manufacturer in China. [Link]
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- Benzene, 2-chloro-1-methoxy-4-nitro- - NIST WebBook. [Link]
- Purifying Compounds by Recrystalliz
- Organic Chemistry Lab: Recrystalliz
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Application Note: Infrared Spectroscopy Analysis of C7-Aromatic Chloro-Nitro Functional Groups
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for the analysis of C7-aromatic chloro-nitro compounds using Fourier Transform Infrared (FTIR) spectroscopy. It outlines the theoretical principles, step-by-step experimental protocols, and detailed spectral interpretation strategies. While focusing on the functional groups pertinent to the molecular formula C7H6ClNO3, this note also addresses common, structurally related analogs such as C7H4ClNO3 to provide a broader, more practical context for researchers. Key vibrational modes—including those of the aromatic ring, nitro group, carbon-chlorine bond, and various carbonyl and ether functionalities—are discussed. Comparative case studies are presented to demonstrate how FTIR spectroscopy can be expertly applied to differentiate between isomers and classes of these compounds, ensuring analytical accuracy in research and development settings.
Introduction: The Analytical Power of Infrared Spectroscopy
In the fields of chemical synthesis, quality control, and pharmaceutical development, the precise identification of molecular structure is paramount. Fourier Transform Infrared (FTIR) spectroscopy is a powerful, rapid, and non-destructive analytical technique that serves as a first line of inquiry into the composition of a substance.[1] The method is predicated on the principle that chemical bonds within a molecule vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to these vibrations, resulting in a unique spectral "fingerprint".[2]
This application note provides an in-depth guide to the analysis of C7-aromatic compounds containing both chloro and nitro functional groups. A key focus will be on interpreting the spectra of compounds related to the molecular formula C7H6ClNO3.
A Note on Molecular Formula: The formula C7H6ClNO3 is represented by isomers such as chloro-nitromethoxybenzenes (e.g., 4-chloro-1-methoxy-2-nitrobenzene).[3] However, many commercially important and structurally similar compounds, such as nitrobenzoyl chlorides and chloro-nitrobenzaldehydes, possess the formula C7H4ClNO3.[4][5] Due to their relevance and the instructional value of their distinct functional groups, this guide will cover the analytical strategies for both, demonstrating how to use IR spectroscopy to distinguish between these related chemical classes.
Theoretical Principles & Key Vibrational Modes
An FTIR spectrum provides a wealth of information, primarily within two regions: the functional group region (4000–1500 cm⁻¹) and the fingerprint region (1500–400 cm⁻¹).[6] For a substituted chloro-nitro aromatic compound, the following vibrational modes are of primary diagnostic importance.
-
Aromatic Ring System:
-
Aromatic C-H Stretch: A weak to medium intensity band appearing just above 3000 cm⁻¹ (typically 3100–3000 cm⁻¹). Its presence is a strong indicator of an unsaturated system.[7][8]
-
C=C In-Ring Stretch: A series of medium to weak bands in the 1620–1450 cm⁻¹ region. These absorptions confirm the presence of the aromatic ring.[9]
-
C-H Out-of-Plane (OOP) Bending: Strong absorptions in the 900–675 cm⁻¹ range are highly diagnostic of the ring's substitution pattern. The number and position of these bands can help distinguish between ortho-, meta-, and para-isomers.[7][10]
-
-
Nitro Group (-NO₂):
-
This group is characterized by two strong and distinct stretching vibrations:
-
The presence of both strong bands is a reliable confirmation of the nitro group.
-
-
Carbon-Chlorine Bond (Ar-Cl):
-
The stretching vibration for a C-Cl bond where the carbon is part of an aromatic ring typically appears as a strong band in the low-frequency fingerprint region, often below 840 cm⁻¹.[11]
-
-
Key Differentiating Functional Groups:
-
Acyl Chloride (-COCl) (C₇H₄ClNO₃ Formula): The carbonyl (C=O) stretch is exceptionally high, appearing as a very strong, sharp peak around 1815–1770 cm⁻¹ . This high frequency is due to the electron-withdrawing effect of the chlorine atom.
-
Aldehyde (-CHO) (C₇H₄ClNO₃ Formula):
-
The carbonyl (C=O) stretch appears as a strong, sharp peak around 1740–1690 cm⁻¹ .[8]
-
Critically, aldehydes also exhibit a unique aldehydic C-H stretch, which appears as one or two weak-to-medium bands around 2850 cm⁻¹ and 2750 cm⁻¹ . The presence of these bands along with the C=O stretch is definitive for an aldehyde.[12]
-
-
Ether (-OCH₃) (C₇H₆ClNO₃ Formula):
-
Lacks a carbonyl band.
-
Shows a characteristic C-O-C asymmetric stretch, typically a strong band in the 1275–1200 cm⁻¹ range for aryl-alkyl ethers.
-
Also displays sp³ C-H stretching from the methyl group just below 3000 cm⁻¹ (2950–2850 cm⁻¹).
-
-
Experimental Protocols
Accurate spectral data relies on meticulous sample preparation and instrument operation. The choice of method depends on the physical state of the sample.
Protocol 1: KBr Pellet Method (for Solid Samples)
The potassium bromide (KBr) pellet technique is a classic transmission method for obtaining high-quality spectra of solid samples.[13] KBr is used because it is transparent to infrared radiation and, under pressure, forms a clear disc.[14]
Methodology:
-
Drying: Dry spectroscopic grade KBr powder in an oven at ~110°C for at least 2-4 hours to remove absorbed water, which shows a broad O-H absorption band around 3400 cm⁻¹. Store the dried KBr in a desiccator.[15]
-
Grinding: In an agate mortar and pestle, place approximately 1-2 mg of the solid sample and ~100-200 mg of the dried KBr.[16]
-
Mixing: Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. This minimizes light scattering and produces a quality spectrum.
-
Pressing: Transfer the powder to a pellet die. Place the die in a hydraulic press and apply a force of approximately 8-10 tons for several minutes.[14]
-
Inspection: The resulting pellet should be thin and transparent. An opaque or cloudy pellet indicates insufficient grinding, moisture, or improper pressure.
-
Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum. A background scan should be run on the empty spectrometer.
Protocol 2: Attenuated Total Reflectance (ATR) Method
ATR is a popular and rapid method that requires minimal sample preparation, suitable for solids, powders, and liquids.[17] It works by measuring the changes that occur in a totally internally reflected IR beam when it comes into contact with a sample.[18]
Methodology:
-
Crystal Cleaning: Ensure the ATR crystal (commonly diamond or zinc selenide) is immaculately clean. Wipe it with a soft tissue dampened with a volatile solvent like isopropanol or ethanol and allow it to dry completely.
-
Background Scan: Before introducing the sample, perform a background measurement of the clean, empty ATR crystal.
-
Sample Application:
-
For Solids/Powders: Place a small amount of the sample onto the center of the crystal, enough to completely cover the crystal surface.
-
For Liquids: Place a single drop of the liquid onto the crystal.
-
-
Apply Pressure (for Solids): Use the instrument's pressure clamp to press the solid sample firmly against the crystal. Consistent and sufficient pressure is crucial for good spectral quality and reproducibility.[16]
-
Data Acquisition: Collect the sample spectrum.
-
Cleaning: After analysis, retract the clamp, remove the sample, and clean the crystal surface thoroughly as described in step 1.
Spectral Interpretation and Data Analysis
A systematic approach is key to avoiding misinterpretation. The following workflow provides a logical path for analysis.
Interpretation Workflow Diagram
Caption: Differentiating between compound classes based on key diagnostic peaks in the IR spectrum.
Conclusion
FTIR spectroscopy is an indispensable tool for the structural elucidation of C7-aromatic chloro-nitro compounds. By systematically analyzing the key vibrational modes in the functional group and fingerprint regions, researchers can confidently identify the core components of their molecule. The presence and precise location of the carbonyl (C=O) stretch are critical for distinguishing between acyl chlorides (~1800 cm⁻¹) and aldehydes (~1700 cm⁻¹), while the absence of a carbonyl and the presence of a strong C-O-C stretch (~1250 cm⁻¹) points towards an ether. This, combined with the definitive absorptions of the nitro group and the substitution-pattern information from the fingerprint region, provides a robust and reliable method for structural verification in a drug development or research setting.
References
- Shimadzu. (n.d.). KBr Pellet Method. Retrieved from Shimadzu Scientific Instruments. [link: https://www.shimadzu.com/an/service-support/technical-support/analysis-basics/ftir/kbr.html]
- National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A. [link: https://webbook.nist.gov/chemistry/]
- National Center for Biotechnology Information. (n.d.). PubChem. U.S. National Library of Medicine. [link: https://pubchem.ncbi.nlm.nih.gov/]
- Linstrom, P.J., & Mallard, W.G. (Eds.). (n.d.). The NIST Chemistry WebBook: A Chemical Data Resource on the Internet. Journal of Chemical & Engineering Data. [link: https://webbook.nist.gov/chemistry/]
- Specac. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from Specac. [link: https://www.pellet-press.com/blogs/news/making-kbr-pellets-for-ftir-step-by-step-guide]
- Agilent Technologies. (n.d.). Fourier Transform Infrared (FTIR) Spectroscopy Overview. Retrieved from Agilent. [link: https://www.agilent.com/en/technical-support/ftir-spectroscopy]
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- Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Department of Chemistry and Biochemistry. [link: https://www.niu.edu/chembio/facilities/labs/upload/IR-Absorption-Frequencies.pdf]
- Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from Agilent. [link: https://www.agilent.
- University of California, Santa Cruz. (n.d.). Characteristic IR Absorption Peaks of Functional Groups. Retrieved from UCSC Chemistry. [link: https://chemistry.ucsc.
- O'Brien, B. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. [link: https://www.spectroscopyonline.com/view/distinguishing-structural-isomers-mono-and-disubstituted-benzene-rings]
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- Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. In Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [link: https://open.maricopa.edu/chem235/chapter/ir-spectrum-and-characteristic-absorption-bands/]
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Application Notes and Protocols: 2-Chloro-4-methoxy-1-nitrobenzene as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unlocking Synthetic Potential
In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the elegant and efficient construction of complex molecular architectures. 2-Chloro-4-methoxy-1-nitrobenzene stands out as a deceptively simple yet remarkably versatile building block. Its true power lies in the orchestrated reactivity endowed by its three distinct functional groups: a nitro group, a chlorine atom, and a methoxy group. This trifecta of functionalities allows for a high degree of selective manipulation, making it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] This guide provides an in-depth exploration of the chemistry of this compound, offering both foundational principles and actionable protocols to empower researchers in their synthetic endeavors.
The Molecule: A Profile of Reactivity
This compound, also known as 2-chloro-4-nitroanisole, is a light yellow solid with a melting point of approximately 76-80°C.[1][4] Its molecular structure is the key to its synthetic utility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₆ClNO₃ | [4][5] |
| Molecular Weight | 187.58 g/mol | [5][6] |
| Appearance | Light yellow solid | [1][4] |
| Melting Point | 76-80 °C | [1][4] |
| Boiling Point | ~248 °C | [1][4] |
| Solubility | Soluble in common organic solvents (e.g., ethanol, chloroform, dichloromethane) | [1][4] |
| CAS Number | 28987-59-9 | [5][7] |
The electronic properties of the substituents dictate the reactivity of the aromatic ring. The nitro group is a strong electron-withdrawing group, both through resonance and inductive effects. This deactivates the ring towards electrophilic aromatic substitution but, crucially, activates it for nucleophilic aromatic substitution (SNAr). The chlorine atom, being a halogen, is also electron-withdrawing inductively but electron-donating through resonance. The methoxy group is a strong electron-donating group through resonance. The interplay of these electronic effects creates a nuanced reactivity profile that can be exploited for selective transformations.
Core Synthetic Transformations
The strategic positioning of the chloro, methoxy, and nitro groups on the benzene ring allows for a variety of high-yield transformations.
Nucleophilic Aromatic Substitution (SNAr): A Gateway to Diverse Functionality
The paramount reaction of this compound is nucleophilic aromatic substitution. The potent electron-withdrawing nitro group, positioned para to the chlorine leaving group, strongly activates the ring for attack by nucleophiles.[8][9] This activation is a direct consequence of the stabilization of the negatively charged intermediate, the Meisenheimer complex, through resonance delocalization of the negative charge onto the nitro group.[8][9][10]
This reaction is a powerful tool for introducing a wide array of functional groups, including amines, alkoxides, and thiolates, at the C-2 position.
Causality in Experimental Design: The choice of solvent and base is critical for the success of SNAr reactions. Polar aprotic solvents, such as DMSO or DMF, are typically employed to solvate the cationic counter-ion of the nucleophile, thereby increasing its nucleophilicity. The base is chosen to deprotonate the nucleophile, generating the active nucleophilic species. The reaction temperature is also a key parameter that can be adjusted to control the reaction rate.
Protocol 1: Synthesis of N-Aryl Amines via Nucleophilic Aromatic Substitution
This protocol details the synthesis of a substituted N-aryl amine, a common scaffold in medicinal chemistry.
Materials:
-
This compound
-
A primary or secondary amine (e.g., morpholine)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the desired amine (1.2 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the starting material.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl amine.
Self-Validation: The success of the reaction is confirmed by the disappearance of the starting material spot and the appearance of a new, typically more polar, product spot on the TLC plate. The structure of the purified product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Reduction of the Nitro Group: Accessing the Corresponding Aniline
The nitro group of this compound can be readily reduced to an amino group, opening up another avenue for functionalization. The resulting aniline derivative is a valuable intermediate for the synthesis of a wide range of compounds, including dyes and pharmaceuticals, through reactions such as diazotization and amide bond formation.[3][11]
Causality in Experimental Design: Several methods can be employed for the reduction of the nitro group. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method. Alternatively, metal-acid combinations, such as tin(II) chloride in hydrochloric acid or iron in acetic acid, are also effective. The choice of reducing agent can be influenced by the presence of other functional groups in the molecule that may be sensitive to certain reaction conditions.
Protocol 2: Reduction of the Nitro Group to an Amine
This protocol describes a standard procedure for the reduction of the nitro group using tin(II) chloride.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (5 M)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (4.0-5.0 eq) in concentrated hydrochloric acid to the flask.
-
Heat the reaction mixture at reflux for 1-3 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a 5 M NaOH solution until the pH is basic (pH > 10). A precipitate of tin salts will form.
-
Extract the mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aniline derivative.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Self-Validation: The reduction can be monitored by the disappearance of the yellow color of the starting material. The formation of the aniline can be confirmed by a color change upon staining the TLC plate with a visualizing agent like ninhydrin (for primary amines). Spectroscopic analysis (¹H NMR, IR) will show the disappearance of the nitro group signals and the appearance of signals corresponding to the amino group.
Cross-Coupling Reactions: Forging Carbon-Carbon and Carbon-Heteroatom Bonds
While the chlorine atom is a good leaving group in SNAr reactions, it can also participate in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.[12][13][14] These powerful reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, significantly expanding the synthetic utility of this compound. More recent research has also demonstrated the possibility of using the nitro group itself as a leaving group in certain cross-coupling reactions, offering an alternative synthetic strategy.[12][13][15]
Causality in Experimental Design: The success of a cross-coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. The ligand plays a crucial role in stabilizing the metal center and facilitating the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). The base is required to activate the coupling partner (e.g., the boronic acid in a Suzuki reaction). The solvent must be compatible with all reaction components and facilitate the dissolution of the reagents.
Visualizing the Synthetic Pathways
The following diagrams illustrate the key transformations of this compound.
Caption: Key synthetic transformations of this compound.
Safety and Handling
This compound is a toxic substance and should be handled with care.[1][4] It may be harmful if swallowed, in contact with skin, or if inhaled.[6][16] It is essential to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound.[17][18] All manipulations should be performed in a well-ventilated fume hood.[17][18] Avoid contact with oxidants and combustibles during storage and use.[1][4] In case of accidental exposure, consult the Safety Data Sheet (SDS) and seek immediate medical attention.[16][17]
Conclusion: A Cornerstone of Modern Synthesis
This compound is more than just a simple aromatic compound; it is a powerful and versatile building block that provides access to a vast chemical space. By understanding and harnessing the distinct reactivity of its functional groups, researchers can efficiently construct complex molecules with applications in drug discovery, materials science, and beyond. The protocols and principles outlined in this guide serve as a foundation for the innovative application of this valuable synthetic intermediate.
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Application Notes and Protocols: Strategic Derivatization of 2-Chloro-4-methoxy-1-nitrobenzene for Synthetic Advancement
Abstract
This technical guide provides a comprehensive overview of the strategic derivatization of 2-chloro-4-methoxy-1-nitrobenzene, a versatile substituted aromatic intermediate crucial in pharmaceutical and materials science research.[1] The molecule's unique electronic and steric properties, arising from the interplay between the electron-withdrawing nitro group, the electron-donating methoxy group, and the displaceable chloro substituent, offer a rich landscape for synthetic manipulation. This document details field-proven protocols for key transformations including Nucleophilic Aromatic Substitution (SNAr), nitro group reduction, and palladium-catalyzed cross-coupling reactions, providing researchers with the foundational knowledge to leverage this building block in complex molecule synthesis.
Introduction: The Synthetic Potential of a Multifunctional Scaffold
This compound (C7H6ClNO3, MW: 187.58 g/mol ) is a light yellow solid that serves as a pivotal intermediate in organic synthesis.[2][3] Its value lies in the predictable reactivity conferred by its substituents. The strong electron-withdrawing nitro group, positioned para to the methoxy group and ortho to the chlorine, significantly activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the chloro group.[1][4] This inherent reactivity makes it an excellent substrate for building molecular complexity through the introduction of diverse nucleophiles.
Furthermore, the nitro group itself represents a versatile functional handle, readily convertible to an amino group. This transformation dramatically alters the electronic properties of the ring and opens up a vast array of subsequent reactions, such as diazotization and amide bond formation. Finally, the aryl chloride moiety can participate in modern cross-coupling methodologies, enabling the formation of carbon-carbon and carbon-nitrogen bonds that are otherwise challenging to construct. This guide will explore these key derivatization pathways, providing both mechanistic understanding and practical, step-by-step protocols.
Safety First: Handling this compound
Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS). This compound is a toxic substance and should be handled with care.[3] It may cause skin and serious eye irritation. Inhalation, ingestion, or skin contact can pose health hazards.[3][5]
Core Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[3]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[6]
-
Handling: Avoid dust formation.[6] In case of contact, wash skin thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes.
-
Disposal: Dispose of waste according to institutional and local regulations.[6]
Pathway I: Nucleophilic Aromatic Substitution (SNAr) at the C-Cl Bond
The most direct derivatization strategy for this molecule is the SNAr reaction, where the chloride is displaced by a nucleophile. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4][7] The stability of this intermediate is significantly enhanced by the electron-withdrawing nitro group at the ortho position, which delocalizes the negative charge.[7]
Caption: SNAr Addition-Elimination Mechanism.
Protocol 3.1: Synthesis of N-Aryl Derivatives via Amination
This protocol describes the reaction with a generic primary or secondary amine.
-
Materials:
-
This compound (1.0 eq)
-
Amine (e.g., Aniline, Morpholine) (1.2 - 2.0 eq)
-
Base (e.g., K₂CO₃, Et₃N) (1.5 - 2.5 eq)
-
Solvent (e.g., DMSO, DMF, NMP)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound, the chosen amine, and the base.
-
Add the solvent (approx. 5-10 mL per gram of starting material).
-
Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). Aromatic amines are typically more polar than the starting nitro compound.[8]
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and stir. The product will often precipitate.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol, isopropanol) to obtain the pure N-aryl product.
-
| Nucleophile (Example) | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Aniline | K₂CO₃ | DMSO | 100 | > 90 |
| Morpholine | Et₃N | DMF | 80 | > 95 |
| Sodium Methoxide | N/A | Methanol | Reflux | > 95 |
Pathway II: Reduction of the Nitro Group
The transformation of the nitro group to an amine is a cornerstone of aromatic chemistry. This reduction fundamentally changes the molecule's electronic character from electron-poor to electron-rich, paving the way for electrophilic aromatic substitution or diazotization reactions.
Caption: Nitro Group Reduction Workflow.
Protocol 4.1: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for nitro group reduction.[8]
-
Materials:
-
This compound (1.0 eq)
-
Palladium on Carbon (Pd/C, 5-10 wt%) (1-5 mol%)
-
Solvent (e.g., Ethanol, Methanol, Ethyl Acetate)
-
Hydrogen Source (H₂ gas balloon or Parr apparatus)
-
-
Procedure:
-
Dissolve this compound in the chosen solvent in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for small scale) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed. The resulting amine will have a smaller Rf value.[8]
-
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air. Wash the filter cake with a small amount of the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude 4-chloro-2-methoxyaniline, which can be purified by crystallization or chromatography.
-
Pathway III: Palladium-Catalyzed Cross-Coupling Reactions
For instances where SNAr reactions are not feasible or desired, the aryl chloride can be functionalized using powerful palladium-catalyzed cross-coupling reactions. These methods have revolutionized C-C and C-N bond formation.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki reaction couples the aryl chloride with an organoboron species, typically a boronic acid or ester, to form a biaryl structure.[9] This reaction is highly versatile and tolerant of many functional groups.[10]
The mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[11]
Caption: Simplified Suzuki-Miyaura Catalytic Cycle.
Protocol 5.1.1: Suzuki Coupling with Phenylboronic Acid
-
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a ligand) (1-5 mol%)
-
Ligand (if needed, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq)
-
Solvent system (e.g., Toluene/Water, Dioxane/Water)
-
-
Procedure:
-
In a Schlenk flask, combine this compound, phenylboronic acid, the palladium catalyst (and ligand, if separate), and the base.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling for forming C-N bonds, often succeeding where traditional SNAr reactions fail, especially with less activated aryl halides or sterically hindered amines.[12][13] The reaction mechanism also proceeds through a catalytic cycle involving oxidative addition and reductive elimination.[14]
Protocol 5.2.1: Buchwald-Hartwig Coupling with a Secondary Amine
-
Materials:
-
This compound (1.0 eq)
-
Amine (e.g., Di-n-butylamine) (1.2 eq)
-
Palladium pre-catalyst (e.g., G3-XPhos) or a combination of a Pd source (Pd₂(dba)₃) and a ligand (e.g., XPhos, RuPhos) (1-3 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS) (1.4 eq)[15]
-
Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)
-
-
Procedure:
-
Glovebox Recommended: Set up the reaction in an inert atmosphere glovebox. Add the palladium pre-catalyst, ligand (if separate), base, and a stir bar to a Schlenk tube.
-
Add this compound and the anhydrous solvent.
-
Add the amine via syringe.
-
Seal the tube and remove it from the glovebox. Heat the reaction in an oil bath at 80-110 °C.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
-
Conclusion
This compound is a synthetically powerful and versatile building block. By strategically targeting its three key functional handles—the activated aryl chloride, the reducible nitro group, and the aromatic core itself—researchers can access a vast chemical space. The protocols outlined in this guide for Nucleophilic Aromatic Substitution, nitro reduction, and palladium-catalyzed cross-coupling reactions provide a robust starting point for the synthesis of complex molecules in drug discovery and materials science. Mastery of these transformations enables the rational design and efficient execution of advanced synthetic campaigns.
References
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- PubChem. 2-Chloro-1-methoxy-4-nitrobenzene | C7H6ClNO3 | CID 21027. National Center for Biotechnology Information.
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- PubChem. This compound | C7H6ClNO3 | CID 593789. National Center for Biotechnology Information.
- Wikipedia. Buchwald–Hartwig amination. Wikimedia Foundation.
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- J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling.
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- Google Patents. CN105753730A - Method for preparing 2-amino-4-chloro-5-nitrophenol.
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- SIELC Technologies. 2-Chloro-4-nitroanisole.
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Analytical Standards for 2-Chloro-4-methoxy-1-nitrobenzene: A Comprehensive Guide for Researchers and Drug Development Professionals
This document provides a detailed guide to the analytical standards for 2-Chloro-4-methoxy-1-nitrobenzene, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. As a Senior Application Scientist, the following application notes and protocols are designed to be a practical resource for researchers, scientists, and drug development professionals, emphasizing scientific integrity, field-proven insights, and adherence to regulatory standards. This guide will delve into the rationale behind experimental choices, ensuring that the described protocols are robust and self-validating.
Introduction to this compound
This compound (CAS No. 28987-59-9) is a substituted nitroaromatic compound with the molecular formula C₇H₆ClNO₃ and a molecular weight of 187.58 g/mol .[1] Its structure, featuring a chlorinated and nitrated benzene ring with a methoxy group, makes it a versatile precursor in organic synthesis. The electron-withdrawing nature of the nitro group and the halogen substituent, combined with the electron-donating methoxy group, imparts specific reactivity that is leveraged in the construction of more complex molecules.[2]
Physicochemical Properties:
| Property | Value | Source |
| Appearance | Light yellow solid | [3] |
| Melting Point | 76-80 °C | [3] |
| Boiling Point | ~248 °C | [3] |
| Solubility | Good solubility in ethanol, chloroform, and dichloromethane | [3] |
Given its role as a synthetic intermediate, ensuring the purity and quality of this compound is paramount to the safety and efficacy of the final products. This necessitates the development and validation of robust analytical methods for its characterization.
Synthesis and Potential Impurities
A common synthetic route to this compound involves the nitration of 2-chloro-4-methoxyanisole. Understanding this synthesis is crucial for identifying potential process-related impurities.
A plausible synthetic pathway is the nitration of 1-chloro-3-methoxybenzene. The directing effects of the chloro (ortho-, para-directing) and methoxy (ortho-, para-directing) groups will influence the position of the incoming nitro group.
Potential Impurities:
Based on the typical synthetic routes for similar chlorinated nitroaromatic compounds, the following impurities could be present:[4]
-
Isomeric Impurities: Positional isomers such as 1-chloro-3-methoxy-2-nitrobenzene, 1-chloro-3-methoxy-4-nitrobenzene, and 1-chloro-3-methoxy-6-nitrobenzene may be formed during the nitration step.
-
Starting Material: Unreacted 1-chloro-3-methoxybenzene.
-
Over-nitrated Products: Dinitro derivatives could be formed under harsh nitrating conditions.
-
By-products from Side Reactions: Hydrolysis of the methoxy group to a hydroxyl group could lead to the formation of corresponding phenolic impurities.
A thorough analytical strategy must be capable of separating and quantifying these potential impurities.
Analytical Methodologies: Application Notes and Protocols
The following sections detail the recommended analytical methods for the quality control of this compound, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed as a starting point for method development and validation, which should always be performed in accordance with the International Council for Harmonisation (ICH) guidelines.[5]
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Determination
HPLC is a versatile and robust technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for the purity assessment of this compound and its potential impurities. A stability-indicating reversed-phase HPLC (RP-HPLC) method is recommended.[6]
Rationale for Method Design:
-
Reversed-Phase Chromatography: A C18 column is a good initial choice due to its broad applicability for moderately polar compounds like this compound.
-
Mobile Phase: A mixture of acetonitrile and water provides good separation efficiency for many organic compounds. The addition of a small amount of acid (e.g., formic acid or phosphoric acid) can improve peak shape and reproducibility.[7]
-
UV Detection: The nitroaromatic chromophore in the target compound and its likely impurities allows for sensitive detection using a UV detector, typically around 254 nm.[8]
Experimental Protocol: HPLC
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector or a Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18, 4.6 mm x 250 mm, 5 µm particle size |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 50% B2-15 min: 50% to 90% B15-18 min: 90% B18-20 min: 90% to 50% B20-25 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.
-
Sample Solution: Accurately weigh approximately 10 mg of the this compound sample and dissolve in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.
-
Spiked Sample (for Accuracy): Prepare a sample solution as described above and spike with a known amount of the reference standard.
-
Method Validation:
The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose. The following validation parameters should be assessed:[5]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for identifying unknown impurities and confirming the identity of the main component through its mass spectrum.[9]
Rationale for Method Design:
-
Gas Chromatography: A non-polar or medium-polarity capillary column, such as a DB-5ms, is generally suitable for the separation of a wide range of organic compounds.[5]
-
Mass Spectrometry: Electron ionization (EI) is a common and robust ionization technique that provides reproducible mass spectra, which can be compared to spectral libraries for compound identification.
Experimental Protocol: GC-MS
-
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer.
-
Data acquisition and processing software with a mass spectral library (e.g., NIST).
-
-
Chromatographic and Spectrometric Conditions:
| Parameter | Recommended Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Temperature Program | Initial: 100 °C, hold for 2 minRamp: 10 °C/min to 280 °C, hold for 5 min |
| Injection Mode | Split (20:1) |
| Injection Volume | 1 µL |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-400 amu |
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a suitable volatile solvent such as dichloromethane or ethyl acetate.
-
Data Analysis:
The identity of this compound can be confirmed by comparing its retention time and mass spectrum with that of a reference standard. The NIST Mass Spectrometry Data Center provides reference spectra for this compound.[10] Potential impurities can be tentatively identified by searching their mass spectra against the NIST library.
Visualization of Analytical Workflows
Workflow for HPLC Method Development and Validation
Caption: Workflow for HPLC method development and validation.
Workflow for GC-MS Impurity Identification
Caption: Workflow for GC-MS impurity identification.
Conclusion
The analytical methods and protocols outlined in this guide provide a robust framework for ensuring the quality and purity of this compound. The successful implementation of these methods, coupled with rigorous validation according to ICH guidelines, will contribute to the overall quality of the final products derived from this important chemical intermediate. It is the responsibility of the analytical scientist to adapt and refine these methods as necessary for their specific applications and to ensure that all analytical data is reliable and defensible.
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- Development and validation of a new RP-HPLC method for organic explosive compounds. (2020). Heliyon, 6(10), e05226.
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
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- An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene. MDPI. (2023).
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Application Note: A Robust LC-MS/MS Method for the High-Sensitivity Quantification of 2-Chloro-4-methoxy-1-nitrobenzene and its Metabolites in Biological Matrices
Introduction: The Need for Sensitive Metabolite Analysis
2-Chloro-4-methoxy-1-nitrobenzene is an aromatic compound with industrial relevance, whose metabolic fate and potential toxicological impact necessitate precise and sensitive analytical methods.[1][2] Understanding the biotransformation of this parent compound is critical in drug development and environmental safety assessment. The metabolism of nitroaromatic compounds typically involves complex pathways, including nitro-group reduction and various conjugation reactions, leading to a suite of metabolites with differing physicochemical properties and biological activities.[3][4]
The primary metabolic routes for similar nitroaromatic compounds involve the reduction of the nitro group to an amino group and oxidative demethylation. For instance, nitrobenzene is metabolized through reduction to aniline and oxidation to nitrophenols.[3] Similarly, 1-chloro-4-nitrobenzene is metabolized to the known carcinogen 4-chloroaniline.[4] Based on these established pathways, the metabolism of this compound is predicted to yield key metabolites such as 2-Chloro-4-methoxy-aniline (reduction of the nitro group) and 2-Chloro-4-hydroxy-1-nitrobenzene (O-demethylation). Further conjugation reactions (e.g., glucuronidation, sulfation) of the hydroxylated metabolite are also anticipated.
This application note presents a comprehensive, step-by-step guide for the development and validation of a highly selective and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of this compound and its primary predicted metabolites in a biological matrix (e.g., plasma or urine). The protocols herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for achieving reliable and reproducible results, adhering to the principles of scientific integrity and regulatory expectations.[5][6][7]
Predicted Metabolic Pathway
The proposed metabolic pathway of this compound is illustrated below. This pathway is inferred from known biotransformation reactions of structurally related nitroaromatic compounds.[3][4][8]
Caption: Predicted metabolic pathway of this compound.
Experimental Workflow: A Systematic Approach
The overall experimental workflow is designed to ensure efficiency, reproducibility, and minimal matrix effects, which are common challenges in bioanalysis.[9][10][11]
Caption: High-level experimental workflow for metabolite analysis.
Detailed Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is chosen for its effectiveness in removing proteins and phospholipids from plasma, which are known to cause ion suppression in the MS source.[12][13]
Protocol:
-
Spiking: To 100 µL of plasma sample in a 2 mL microcentrifuge tube, add 10 µL of the internal standard (IS) working solution (e.g., a deuterated analog of the parent compound). For calibration standards and quality controls (QCs), add the appropriate volume of analyte working solutions.
-
Extraction: Add 600 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Mixing: Vortex the tubes for 5 minutes to ensure thorough mixing and analyte extraction.
-
Centrifugation: Centrifuge the samples at 13,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.
-
Transfer: Carefully transfer the upper organic layer (approximately 550 µL) to a new 1.5 mL tube, avoiding the protein pellet at the interface.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Final Centrifugation: Vortex for 1 minute and centrifuge at 13,000 x g for 5 minutes. Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method Development
The chromatographic and mass spectrometric parameters must be optimized to achieve sensitive and selective detection of the parent compound and its metabolites.
A reversed-phase C18 column is a standard choice for separating small molecules of moderate polarity.[14][15] A phenyl-hexyl column could be an alternative for enhanced separation of aromatic compounds due to π-π interactions.
Table 1: Optimized Liquid Chromatography Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 100 mm, 2.7 µm | Provides good retention and separation for the analytes.[16] |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidifies the mobile phase to promote protonation of analytes for positive ion ESI. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent for reversed-phase chromatography. |
| Gradient | 5% B to 95% B over 5 min | Allows for the elution of analytes with a range of polarities. |
| Flow Rate | 0.4 mL/min | Standard flow rate for a 2.1 mm ID column. |
| Column Temp. | 40°C | Improves peak shape and reproducibility. |
| Injection Vol. | 5 µL | Balances sensitivity with potential for column overload. |
Electrospray ionization (ESI) in positive ion mode is generally suitable for nitroaromatic compounds and their amine metabolites.[17][18] The method will be operated in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity.
Table 2: Proposed MRM Transitions for this compound and Metabolites
Note: These are predicted transitions. The exact m/z values and optimal collision energies must be determined empirically by infusing standard solutions of each analyte.
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Proposed Fragmentation |
| This compound | 188.0 | 158.0 | Loss of NO |
| 142.0 | Loss of NO₂ | ||
| 2-Chloro-4-methoxy-aniline | 158.1 | 143.1 | Loss of CH₃ |
| 115.1 | Loss of CH₃ and CO | ||
| 2-Chloro-4-hydroxy-1-nitrobenzene | 174.0 | 144.0 | Loss of NO |
| 128.0 | Loss of NO₂ | ||
| Internal Standard (IS) | Analyte-specific | Analyte-specific | e.g., Deuterated analog |
Rationale for Fragmentation: The fragmentation of nitroaromatic compounds in tandem mass spectrometry often involves the loss of NO and NO₂ from the precursor ion.[17] For the aniline metabolite, the loss of the methyl group is a likely fragmentation pathway.
Method Validation
A comprehensive method validation should be performed according to regulatory guidelines (e.g., FDA guidance) to ensure the reliability of the data.[5][6][19]
Key Validation Parameters:
-
Selectivity: Assessed by analyzing at least six different blank matrix samples to check for interferences at the retention times of the analytes.[5]
-
Linearity and Range: A calibration curve should be constructed using at least six non-zero standards, with the coefficient of determination (R²) being ≥ 0.99.
-
Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on multiple days. The mean accuracy should be within ±15% of the nominal value, and the precision (RSD) should not exceed 15%.[20]
-
Matrix Effect: Evaluated by comparing the response of an analyte in a post-extraction spiked sample to that of a pure solution.[9][10]
-
Recovery: The efficiency of the extraction process is determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.
-
Stability: Analyte stability should be assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.
Conclusion
This application note provides a detailed and scientifically grounded framework for the development and validation of an LC-MS/MS method for the quantification of this compound and its predicted metabolites. The described protocols for sample preparation, chromatography, and mass spectrometry are designed to be robust and reliable, addressing common challenges in bioanalysis such as matrix effects and the need for high sensitivity. By following these guidelines, researchers can confidently generate high-quality data for pharmacokinetic, toxicokinetic, and metabolic studies.
References
- Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog.
- Li, W., & Tse, F. L. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. RSC Publishing.
- Schmidt, J., et al. (2007). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed.
- Kitanovski, Z., et al. (2012). Development of a liquid chromatographic method based on ultraviolet-visible and electrospray ionization mass spectrometric detection for the identification of nitrocatechols and related tracers in biomass burning atmospheric organic aerosol. PubMed.
- Klink, F. (2022). New Sample Preparation Approaches to Biological Matrices for LC–MS. LCGC International.
- Xu, R., et al. (n.d.). Basic Sample Preparation Techniques in LC‐MS Bioanalysis. ResearchGate.
- LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International.
- SIELC Technologies. (n.d.). Separation of Nitrobenzene on Newcrom R1 HPLC column. SIELC Technologies.
- Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Agilent.
- Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. (2012). PMC - NIH.
- An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene. (2023). MDPI.
- LC-Electron capture APCI-MS for the determination of nitroaromatic compouds. (2025).
- Determination of 7 nitrobenzene compounds in soil, glass, and cotton cloth by ultrahigh performance liquid chromatography. (2020).
- Liquid chromatography tandem mass spectrometry method for characterization of monoaromatic nitro-compounds in atmospheric particulate matter. (2012).
- A Comparative Guide to LC-MS/MS Method Validation for Metabolite Identific
- 2-Chloro-1-methoxy-4-nitrobenzene. (n.d.). PubChem.
- Determination of Nitrobenzene Compounds in Surface Water by High Performance Liquid Chromatography. (2016). Environmental Monitoring and Forewarning.
- Determination of 7 nitrobenzene compounds in soil, glass, and cotton cloth by ultrahigh performance liquid chrom
- Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. (2019).
- A Validated LC–MS/MS Assay for the Simultaneous Quantification of the FDA-Approved Anticancer Mixture (Encorafenib and Binimetinib)
- Mass Spectrometry in the Clinic: Regulatory Considerations Surrounding Validation of Liquid Chromatography-Mass Spectrometry Based Devices; Public Workshop; Request for Comments. (2016). Federal Register.
- Application Notes & Protocols for the Analysis of Nitroaromatic Compounds by Gas Chromatography-Mass Spectrometry (GC-MS). (2025). Benchchem.
- Validation of clinical LC-MS/MS methods: Wh
- This compound. (n.d.). PubChem.
- Keys to Precise Compound Identification in Mass Spectrometry Techniques. (2024). Longdom Publishing.
- Benzene, 1-methoxy-4-nitro- - Evaluation statement. (2023). Australian Government Department of Health.
- Nitrobenzene: toxicological overview. (2024). GOV.UK.
- EVIDENCE ON THE CARCINOGENICITY OF 1-CHLORO-4-NITROBENZENE. (1999). OEHHA.
- Benzene, 2-chloro-1-methoxy-4-nitro-. (n.d.). NIST WebBook.
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- method 8091 nitroaromatics and cyclic ketones by gas chrom
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The Strategic Role of 2-Chloro-4-methoxy-1-nitrobenzene in the Synthesis of Advanced Agrochemicals
Introduction: A Versatile Building Block for Modern Crop Protection
In the landscape of modern agrochemical research, the pursuit of novel, effective, and environmentally conscious crop protection agents is paramount. Within the synthetic chemist's toolkit, 2-Chloro-4-methoxy-1-nitrobenzene has emerged as a pivotal intermediate, particularly in the development of the highly successful strobilurin class of fungicides.[1] Its unique arrangement of functional groups—a reactive chlorine atom, an electron-donating methoxy group, and a versatile nitro group—offers a powerful scaffold for the construction of complex, biologically active molecules.[1] This guide provides an in-depth exploration of the application of this compound in the synthesis of a representative strobilurin fungicide analogue, detailing the underlying chemical principles and providing a comprehensive experimental protocol for researchers in the field.
The strobilurin fungicides, inspired by a natural product from the fungus Strobilurus tenacellus, represent a significant advancement in fungal disease management.[2][3] They are prized for their broad-spectrum activity and a specific, targeted mode of action.[4][5] The synthesis of these complex molecules often relies on the strategic use of pre-functionalized aromatic building blocks, with this compound serving as a key starting material for introducing the substituted phenyl ring characteristic of many commercial strobilurins.
The Scientific Foundation: Mechanism of Action of Strobilurin Fungicides
To appreciate the significance of this compound in this context, it is crucial to understand the biochemical target of the end products. Strobilurin fungicides are potent inhibitors of mitochondrial respiration in fungi.[2][4] They bind to the Quinone outside (Qo) site of the cytochrome bc1 complex (also known as Complex III) in the mitochondrial electron transport chain.[4][5] This binding event blocks the transfer of electrons from ubiquinol to cytochrome c, thereby halting the production of ATP, the essential energy currency of the cell.[2] The disruption of this vital process ultimately leads to the cessation of fungal growth and spore germination.[6]
This highly specific mode of action underscores the importance of the precise molecular architecture of strobilurin fungicides, an architecture that can be meticulously constructed using versatile intermediates like this compound.
Caption: Synthetic workflow for a strobilurin analogue.
Part 1: Reduction of the Nitro Group
The initial and crucial step involves the reduction of the nitro group of this compound to an amine, yielding 2-Chloro-4-methoxyaniline. [7]This transformation is fundamental as the resulting amino group provides a reactive handle for subsequent carbon-carbon or carbon-nitrogen bond-forming reactions.
Materials and Reagents:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1 equivalent).
-
Add a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add iron powder (3-5 equivalents) and ammonium chloride (0.2-0.5 equivalents).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-Chloro-4-methoxyaniline. The product can be purified further by column chromatography if necessary.
Rationale: The reduction of the nitro group is a common transformation in organic synthesis. The use of iron powder in the presence of a mild acid source like ammonium chloride is a classic and cost-effective method for this conversion. The amino group is a versatile functional group that can be readily diazotized for subsequent Sandmeyer-type reactions, a common strategy in the synthesis of substituted aromatic compounds.
Part 2: Synthesis of a Strobilurin Analogue via a Multi-step Sequence
The following steps are illustrative of a potential pathway to a strobilurin analogue, drawing inspiration from known synthetic routes for commercial products like Picoxystrobin. [8][9] Step 2a: Diazotization and Iodination (Sandmeyer Reaction)
Materials and Reagents:
-
2-Chloro-4-methoxyaniline
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Dichloromethane
Protocol:
-
Dissolve 2-Chloro-4-methoxyaniline in a mixture of hydrochloric acid and water and cool to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C. Stir for 30 minutes.
-
In a separate flask, dissolve potassium iodide in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Extract the mixture with dichloromethane, wash the organic layer with sodium thiosulfate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield the iodinated intermediate.
Rationale: The Sandmeyer reaction is a powerful tool for introducing a variety of substituents onto an aromatic ring via a diazonium salt intermediate. In this case, an iodine atom is introduced, which can then participate in palladium-catalyzed cross-coupling reactions.
Step 2b: Palladium-Catalyzed Cross-Coupling
Materials and Reagents:
-
The iodinated intermediate from Step 2a
-
A suitable coupling partner (e.g., a boronic acid or ester for a Suzuki coupling)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
Protocol:
-
To a degassed reaction vessel, add the iodinated intermediate, the boronic acid coupling partner (1.1 equivalents), the palladium catalyst (0.05 equivalents), and the base (2 equivalents).
-
Add the degassed solvent mixture.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to reflux and monitor by TLC.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Purify the crude product by column chromatography.
Rationale: Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are among the most important methods for constructing carbon-carbon bonds. This step allows for the introduction of the side chain that is crucial for the fungicidal activity of the strobilurin molecule.
Step 2c: Elaboration of the Methoxyacrylate Moiety
The final steps would involve the chemical manipulation of the coupled product to install the characteristic (E)-β-methoxyacrylate toxophore of the strobilurin class. This is often a multi-step process that can involve reactions such as formylation and methylation.
Fungicidal Efficacy: Representative Data
The fungicidal activity of strobilurin analogues is typically evaluated against a range of plant pathogenic fungi. The data is often presented as the effective concentration required to inhibit 50% of fungal growth (EC₅₀).
| Compound Class | Pathogen | EC₅₀ (µg/mL) | Reference |
| Strobilurin Analogues | Neopestalotiopsis clavispora (Vine Tea Leaf Blight) | 0.0062 - 0.0658 | [10] |
| Picoxystrobin | Aureobasidium zeae (Eyespot of corn) | Effective in field trials | [11] |
Note: The efficacy of newly synthesized analogues would require experimental determination.
Conclusion: A Cornerstone of Agrochemical Innovation
This compound stands as a testament to the power of strategic molecular design in agrochemical research. Its utility as a precursor to the highly effective strobilurin class of fungicides underscores its importance to the field. The synthetic pathways, while multi-stepped, are based on well-established and robust chemical transformations, allowing for the creation of a diverse array of analogues for biological screening. A thorough understanding of the mechanism of action of the target molecules provides the essential rationale for the synthetic strategies employed. As the demand for innovative and sustainable crop protection solutions continues to grow, the role of versatile building blocks like this compound will undoubtedly remain central to the discovery and development of the next generation of agrochemicals.
References
- Plant & Pest Advisory. (2015, May 14). Understanding Strobilurin Fungicides (FRAC group 11) in 2015. [Link]
- Michigan State University Extension. (2010, May 4). Use strobilurin fungicides wisely to avoid fungicide resistance development. [Link]
- Wikipedia. (n.d.). Strobilurin. [Link]
- ONvegetables. (2016, April 8). Understanding the Strobilurin Fungicides. [Link]
- Google Patents. (n.d.). CN104592117A - Synthesis method of pyraclostrobin.
- SciSpace. (2016). Synthesis technology of pyraclostrobin. [Link]
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- Google Patents. (n.d.).
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- Minnesota Department of Agriculture. (n.d.). Picoxystrobin. [Link]
- ResearchGate. (n.d.). Estimated degradation half-lives (DT50) for picoxystrobin and 4-n-nonylphenol in a sandy loam soil. [Link]
- Eureka | Patsnap. (n.d.).
- AERU, University of Hertfordshire. (n.d.). Picoxystrobin (Ref: ZA 1963). [Link]
- PMC - NIH. (2013, June 20).
- Google Patents. (n.d.).
- PubChem. (n.d.). Picoxystrobin. [Link]
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Troubleshooting & Optimization
Improving yield in 2-Chloro-4-methoxy-1-nitrobenzene synthesis
Answering the call of researchers and drug development professionals, this Technical Support Center provides a specialized resource for optimizing the synthesis of 2-Chloro-4-methoxy-1-nitrobenzene. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting guidance to address the common challenges encountered during this critical nitration reaction. Our focus is not just on procedural steps but on the underlying chemical principles to empower you to make informed decisions, enhance yield, and ensure product purity.
Core Synthesis Overview: Nitration of 3-Chloroanisole
The most common laboratory-scale synthesis of this compound involves the electrophilic aromatic substitution of 3-chloroanisole. The methoxy (-OCH₃) group is a strong activating, ortho, para-director, while the chloro (-Cl) group is a deactivating, ortho, para-director. The powerful activating effect of the methoxy group primarily governs the regioselectivity of the nitration. The incoming electrophile, the nitronium ion (NO₂⁺), is generated in situ from a mixture of nitric acid and a strong dehydrating acid, typically sulfuric acid.[1]
The primary positions for substitution on the 3-chloroanisole ring are C2, C4, and C6. The desired product is formed by substitution at the C2 position. However, competitive substitution at other positions can lead to the formation of isomeric byproducts, which is a principal challenge in maximizing the yield of the target molecule.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis.
Question 1: My overall yield is disappointingly low. What are the most likely causes?
Answer: Low yield is a multifaceted issue that can stem from several factors throughout the experimental process. A systematic evaluation is key to identifying the root cause.
-
Incomplete Reaction: The nitration may not have gone to completion. This can be due to:
-
Insufficiently Strong Nitrating Conditions: The concentration of the active electrophile, the nitronium ion (NO₂⁺), might be too low. This is common when using dilute nitric acid without a strong dehydrating agent like concentrated sulfuric acid. The water present in less concentrated acids can quench the nitronium ion.[2]
-
Low Reaction Temperature: While crucial for selectivity, excessively low temperatures can significantly slow down the reaction rate, preventing it from reaching completion within a practical timeframe.
-
Poor Mixing: The reaction is often biphasic, especially if a co-solvent is used. Inefficient stirring can lead to poor mass transfer between the organic substrate and the acidic aqueous phase where the nitronium ion is generated.[3]
-
-
Side Reactions and Byproduct Formation: The most significant contributor to yield loss is often the formation of undesired isomers. Due to the directing effects of the chloro and methoxy groups, nitration can also occur at the C6 and C4 positions, leading to 2-Chloro-6-methoxy-1-nitrobenzene and 4-Chloro-2-methoxy-1-nitrobenzene, respectively. Over-nitration to form dinitro compounds is also possible under harsh conditions.
-
Losses During Work-up and Purification:
-
Improper Quenching: If the product is partially soluble in the acidic aqueous mixture after quenching, it may not fully precipitate, leading to losses.[4]
-
Sub-optimal Recrystallization: Using a solvent in which the product is too soluble will result in significant loss. Conversely, a solvent in which it is nearly insoluble will lead to poor purification and recovery.
-
Question 2: My final product is contaminated with isomers. How can I improve the regioselectivity for this compound?
Answer: Achieving high regioselectivity is the primary challenge in this synthesis. The key is to control the reaction conditions to favor nitration at the C2 position, which is sterically hindered by the adjacent chloro group but electronically activated by the methoxy group.
-
Temperature Control: This is the most critical parameter. Lowering the reaction temperature (e.g., maintaining it between 0 °C and 5 °C) generally increases selectivity. At higher temperatures, the reaction has enough energy to overcome the activation barriers for substitution at the less favored positions, leading to a mixture of isomers.
-
Choice of Nitrating Agent: The reactivity of the nitrating system can influence selectivity.
-
Mixed Acid (HNO₃/H₂SO₄): This is the standard and most powerful method. Varying the ratio can fine-tune reactivity. Using fuming sulfuric acid (oleum) can further increase the concentration of the nitronium ion but may decrease selectivity.[1][2]
-
Milder Reagents: For some sensitive substrates, milder nitrating agents can provide better selectivity. Systems like potassium nitrate (KNO₃) in sulfuric acid can offer more controlled nitration.[5] Another alternative is using dinitrogen pentoxide (N₂O₅) in an inert solvent, which can provide good results for halogenated phenols and related compounds.[6]
-
-
Rate of Addition: The slow, dropwise addition of the nitrating agent (or the substrate to the nitrating mixture) is crucial. This maintains a low instantaneous concentration of the reactants, which helps control the exothermic nature of the reaction and can improve selectivity by minimizing side reactions.
The following table summarizes the expected effects of key parameters on the reaction outcome.
| Parameter | Condition | Expected Effect on Yield | Expected Effect on Purity (Selectivity) | Rationale |
| Temperature | Low (0-5 °C) | May decrease rate | Increases | Favors the kinetically controlled product (C2) over thermodynamically favored isomers. |
| High (>25 °C) | Increases rate | Decreases | Overcomes activation energy for C4/C6 substitution; risk of over-nitration. | |
| Acid Conc. | High (Fuming) | Increases | May decrease | Higher NO₂⁺ concentration drives the reaction but can be less selective. |
| Moderate (Conc.) | Good | Good | Standard condition, offering a balance between reaction rate and selectivity. | |
| Addition Rate | Slow | Optimal | Increases | Allows for better temperature control and minimizes localized overheating. |
| Fast | May decrease | Decreases | Can lead to temperature spikes, reducing selectivity and increasing byproduct formation. |
Question 3: I am struggling with the work-up. My product either doesn't precipitate or forms an oil. What is the best procedure?
Answer: A robust work-up protocol is essential for isolating the crude product efficiently before final purification.[4]
-
Quenching: The reaction must be quenched by slowly pouring the acidic mixture onto a large volume of crushed ice with vigorous stirring. This dilutes the acid, stops the reaction, and causes the organic product to precipitate.[4]
-
Handling Oils or Soluble Products: If the product oils out or fails to precipitate, it indicates significant solubility in the aqueous phase or a melting point below the quenching temperature. In this case:
-
Switch to a liquid-liquid extraction. Use a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate to extract the product from the aqueous mixture. Perform at least three extractions to ensure complete recovery.[4]
-
-
Neutralization: Whether you filter a solid or perform an extraction, the crude product will be highly acidic. It is critical to wash the organic layer (or a solution of the crude solid in an organic solvent) with a mild base like a saturated sodium bicarbonate (NaHCO₃) solution. This neutralizes residual acids which could otherwise degrade the product or interfere with purification. Vent the separatory funnel frequently as CO₂ gas will evolve.[4]
-
Drying and Solvent Removal: After washing with brine to remove bulk water, dry the organic layer over an anhydrous salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
Below is a workflow diagram illustrating the synthesis and work-up procedure.
Caption: Experimental workflow for synthesis and purification.
Frequently Asked Questions (FAQs)
Q: What are the most critical safety precautions for this reaction?
A: Nitration reactions are highly energetic and require strict safety protocols.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, a lab coat, and acid-resistant gloves.[7][8]
-
Fume Hood: All operations must be conducted inside a certified chemical fume hood to avoid inhaling corrosive and toxic fumes (NOx).[8]
-
Acid Handling: Always add acid to water or other reagents slowly; never the other way around. The reaction of nitric and sulfuric acid is extremely exothermic. Prepare the nitrating mixture in an ice bath to dissipate heat.
-
Quenching: The quenching process is also highly exothermic. Add the reaction mixture to ice slowly and with efficient stirring to prevent splashing and thermal runaway.
-
Incompatible Materials: Keep nitric acid away from combustible materials, organic solvents, and bases to prevent violent reactions.[9][10]
Q: How can I monitor the progress of the reaction?
A: The best way to monitor the reaction is by using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
TLC: Periodically take a small aliquot of the reaction, quench it in a vial with ice and a little ether, and spot the ether layer on a TLC plate. Run it against a spot of your starting material (3-chloroanisole). The reaction is complete when the starting material spot has disappeared.
-
GC-MS: This method is more quantitative and can also help you identify the formation of isomeric byproducts during the reaction, which can be invaluable for optimization studies.
Q: Can I use a different starting material?
A: While 3-chloroanisole is the most direct precursor, other routes exist, such as the methoxydenitration of a corresponding dinitro-chloro-benzene derivative or other multi-step sequences.[11] However, for laboratory scale, the nitration of 3-chloroanisole is generally the most straightforward approach. The synthesis of the isomeric 1-chloro-4-methoxy-2-nitrobenzene, for instance, starts from 4-chloroanisole.[12]
References
- MDPI. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene.
- PubChem. (n.d.). This compound.
- ResearchGate. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene.
- Google Patents. (n.d.). CN111187168A - Clean production process for producing nitrobenzene alkoxy ether by using nitrohalogenated benzene.
- ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?
- Durham E-Theses. (n.d.). Nitration in inert Fluids.
- PMC - NIH. (n.d.). Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support.
- ResearchGate. (n.d.). Synthesis of 1-chloro-2-methyl-4-nitrobenzene (3).
- Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
- Organic Syntheses Procedure. (n.d.). m-CHLORONITROBENZENE.
- ResearchGate. (n.d.). One-Step Preparation of Some 3-Substituted Anisoles.
- NIST WebBook. (n.d.). Benzene, 2-chloro-1-methoxy-4-nitro-.
- PubChem. (n.d.). 2-Chloro-1-methoxy-4-nitrobenzene.
- J&K Scientific. (n.d.). This compound.
- University of Washington Environmental Health & Safety. (n.d.). NITRIC ACID SAFETY.
- PMC - NIH. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods.
- VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.
- ResearchGate. (2023). Optimization of Nitration of 3-Hydroxypyrazine-2-Carboxamide to 3-Hydroxy-6-Nitropyrazine-2-Carboxamide.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Comprehensive Overview of 4-Chloro-3-nitroanisole: Applications and Synthesis.
- YouTube. (2024). Nitration reaction safety.
- The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION FOR:.
- University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident.
- Matrix Fine Chemicals. (n.d.). 1-CHLORO-4-METHOXY-2-NITROBENZENE.
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- 12. nbinno.com [nbinno.com]
Technical Support Center: Troubleshooting Side Product Formation in the Synthesis of 2-Chloro-4-methoxy-1-nitrobenzene
Welcome to the technical support guide for the synthesis of 2-Chloro-4-methoxy-1-nitrobenzene. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this electrophilic aromatic substitution reaction. The nitration of 3-chloroanisole is a nuanced process where subtle variations in reaction conditions can lead to significant differences in product purity and yield. This guide provides in-depth, experience-driven answers to common questions, focusing on the mechanistic origins of side products and offering validated protocols to mitigate their formation.
Core Reaction Pathway
The synthesis of this compound is achieved via the electrophilic nitration of 3-chloroanisole. The reaction relies on the generation of the nitronium ion (NO₂⁺) from a nitric acid and sulfuric acid mixture, which then attacks the electron-rich aromatic ring.[1]
Caption: Desired synthesis pathway for this compound.
Frequently Asked Questions & Troubleshooting Guides
Category 1: Isomeric Impurities
Question 1: My post-reaction analysis (GC-MS/NMR) indicates the presence of an isomeric impurity that is difficult to separate from my target compound. What is this impurity and why does it form?
Answer: The most common isomeric side product in this synthesis is 4-Chloro-2-methoxy-1-nitrobenzene . Its formation is a direct consequence of the directing effects of the substituents on the starting material, 3-chloroanisole.
Mechanistic Explanation: In electrophilic aromatic substitution, the existing substituents on the benzene ring direct the incoming electrophile (the nitronium ion, NO₂⁺) to specific positions.
-
Methoxy Group (-OCH₃): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance.
-
Chloro Group (-Cl): This is a deactivating, yet ortho, para-directing group. It withdraws electron density inductively but can donate via resonance.
In 3-chloroanisole, the powerful activating effect of the methoxy group dominates, directing nitration primarily to the positions ortho and para to it (C2, C4, and C6). The chloro group also directs to these same positions, creating a synergistic effect. However, the distribution between these positions is not equal, leading to the formation of isomers.
-
Desired Product (Attack at C6): Nitration at the C6 position (para to the chloro group) yields This compound . This position is often favored due to a balance of electronic activation and moderate steric hindrance.
-
Isomeric Side Product (Attack at C4): Nitration at the C4 position (ortho to the chloro group) yields 4-Chloro-2-methoxy-1-nitrobenzene . This position is also strongly activated, and its formation competes directly with the desired pathway.
Caption: Competing nitration pathways leading to isomeric products.
Question 2: How can I optimize my reaction to maximize the yield of the desired this compound isomer?
Answer: Maximizing the regioselectivity towards the desired isomer requires precise control over key reaction parameters. Lower temperatures and careful selection of the nitrating system are paramount.
Troubleshooting & Optimization Protocol:
| Parameter | Recommendation | Rationale |
| Temperature | Maintain reaction temperature between -5°C to 0°C . | Lower temperatures increase selectivity. The transition state leading to the para product (desired) is less sterically hindered and therefore favored energetically at lower temperatures. Higher temperatures provide enough energy to overcome the steric barrier of the ortho position, increasing the yield of the isomeric byproduct. |
| Nitrating Agent | Use a pre-mixed, chilled solution of HNO₃/H₂SO₄. | A well-defined and homogenous nitrating mixture ensures a controlled reaction. Alternative, milder nitrating agents like dinitrogen pentoxide (N₂O₅) in an inert solvent can also offer higher selectivity.[2] |
| Rate of Addition | Add the nitrating agent dropwise and slowly to the solution of 3-chloroanisole. | Slow addition prevents localized temperature spikes and high concentrations of the nitrating agent, both of which decrease selectivity and increase the risk of side reactions like dinitration. |
| Solvent | Use an inert solvent like dichloromethane (DCM) or perfluorocarbons.[2] | An inert solvent helps to dissipate heat and maintain a homogenous reaction mixture, improving control and reproducibility. |
Step-by-Step Protocol for Maximizing Regioselectivity:
-
Dissolve 3-chloroanisole (1.0 eq) in dichloromethane in a three-neck flask equipped with a thermometer and a dropping funnel.
-
Cool the flask in an ice-salt bath to -5°C.
-
Separately, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to chilled, concentrated sulfuric acid. Allow this mixture to cool to 0°C.
-
Add the cold nitrating mixture to the dropping funnel.
-
Add the nitrating mixture to the 3-chloroanisole solution dropwise over 30-60 minutes, ensuring the internal temperature does not rise above 0°C.
-
After the addition is complete, stir the reaction at 0°C for 1-2 hours, monitoring its progress by TLC or GC.
-
Upon completion, proceed with a controlled quench by pouring the reaction mixture slowly onto crushed ice.
Category 2: Over-Nitration Side Products
Question 3: I am observing a byproduct with a higher molecular weight than my product. Could this be a dinitrated species?
Answer: Yes, this is a strong possibility. The presence of the strongly activating methoxy group makes the product ring susceptible to a second nitration, even though the first nitro group is strongly deactivating. This leads to the formation of dinitrated side products.
Mechanistic Explanation: The initial product, this compound, is still activated enough (relative to benzene) to undergo a second electrophilic attack if reaction conditions are too harsh. The most likely positions for the second nitration are governed by the directing effects of all three substituents. The most probable dinitrated product is 2-Chloro-4-methoxy-1,5-dinitrobenzene .
Caption: Pathway for the formation of dinitrated side products.
Question 4: What are the most effective strategies to prevent the formation of dinitrated impurities?
Answer: Preventing over-nitration hinges on precise stoichiometric control and avoiding excessive reaction times and temperatures. The goal is to consume the starting material without allowing the product to react further.
Troubleshooting & Prevention Protocol:
| Parameter | Recommendation | Rationale |
| Stoichiometry | Use 1.0 to 1.1 molar equivalents of nitric acid. | Using a significant excess of the nitrating agent is the primary cause of dinitration. Limiting the amount of the electrophile ensures it is consumed before significant secondary reactions can occur. |
| Reaction Time | Monitor the reaction closely using TLC or GC . Quench the reaction as soon as the starting material is consumed. | Allowing the reaction to proceed for too long after the 3-chloroanisole has been consumed will inevitably lead to the slower, secondary nitration of the product. |
| Temperature | Maintain low temperatures (-5°C to 0°C) throughout the reaction. | Dinitration has a higher activation energy than the initial nitration. Keeping the temperature low disfavors this higher-energy pathway. |
Category 3: Degradation and Purification
Question 5: My reaction mixture turned dark brown or black, resulting in a low yield of a tarry, insoluble material. What caused this?
Answer: The formation of dark, tarry substances is typically a result of oxidative degradation. This occurs when reaction conditions are too aggressive, particularly with excessively high temperatures or overly concentrated acidic mixtures. Aromatic compounds, especially those with activating groups like methoxy, can be susceptible to oxidation and polymerization under these conditions.[3]
Question 6: What is the recommended procedure for quenching the reaction and purifying the crude product to remove isomers and other impurities?
Answer: A carefully executed workup and purification are critical for isolating the desired product in high purity.
Step-by-Step Workup and Purification Protocol:
-
Quenching: Slowly pour the completed reaction mixture onto a vigorously stirred slurry of crushed ice and water. This safely dilutes the acid and dissipates heat.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the product into an organic solvent like dichloromethane or ethyl acetate (3x).
-
Washing: Wash the combined organic layers sequentially with:
-
Cold water
-
Saturated sodium bicarbonate (NaHCO₃) solution (to neutralize residual acid)
-
Brine (saturated NaCl solution)
-
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification:
-
Recrystallization (Preferred for >90% crude purity): This is an effective method for removing small amounts of the isomeric impurity. A solvent system like ethanol/water or isopropanol is often effective. Dissolve the crude solid in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals of the desired product.
-
Column Chromatography (For complex mixtures): If the crude product contains significant amounts of isomers or dinitrated species, flash column chromatography on silica gel is necessary. A non-polar eluent system, such as hexanes/ethyl acetate, will typically allow for the separation of the isomers.
-
Category 4: Analytical Characterization
Question 7: Which analytical techniques are best for confirming the product's identity and differentiating between the 2-Chloro-4-methoxy and 4-Chloro-2-methoxy isomers?
Answer: A combination of spectroscopic and chromatographic methods is essential for unambiguous characterization and purity assessment.
-
¹H NMR Spectroscopy: This is one of the most powerful tools for isomer differentiation. The aromatic protons of the two main isomers will have distinct chemical shifts and coupling patterns (splitting). The relative integration of the signals can be used to determine the isomeric ratio in the crude product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC can effectively separate the two isomers based on their different boiling points and polarities, allowing for their quantification.[4] The mass spectrometer provides the molecular weight, confirming the formation of the correct monochlorinated/mononitrated product and detecting any dinitrated species (which will have a higher M/z value).
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is an excellent technique for baseline separation and precise quantification of the isomeric purity of the final product.[4]
References
- MDPI. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene.
- ChemBK. (2024). This compound.
- ResearchGate. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene.
- Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
- PubChem. (n.d.). This compound.
- J&K Scientific. (n.d.). This compound.
- Durham E-Theses. (n.d.). Nitration in inert Fluids.
- ResearchGate. (n.d.). Nitration procedures of chloroaniline isomers.
- Frontiers. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods.
- Patsnap. (n.d.). Preparation method of 4-chloro-3-nitroanisole.
- University of Wollongong. (2023). Methods to Identify Protonation Isomers and Control their Populations in Mass Spectrometry.
- University of Tennessee at Chattanooga. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis.
- National Institutes of Health (NIH). (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods.
- PubMed. (2025). Quantitative optimization and identification of Nitroaniline isomers: An application case of MOF-based fluorescent virtual sensor arrays.
- Chemsrc. (n.d.). 3-Chloroanisole.
- ResearchGate. (2025). Quantitative optimization and identification of Nitroaniline isomers: An application case of MOF-based fluorescent virtual sensor arrays.
- YouTube. (2014). Aromatic Nitration Mechanism - EAS vid 4 by Leah4sci.
- Quora. (2020). What are multistep reactions to synthesize 4-chloro-2-nitrobenzoic acid from benzene?.
- NIST. (n.d.). Benzene, 2-chloro-1-methoxy-4-nitro-.
- ResearchGate. (n.d.). Analytical curves for univariate determination of nitroaniline isomers.
Sources
Troubleshooting low purity of synthesized 2-Chloro-4-methoxy-1-nitrobenzene
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-4-methoxy-1-nitrobenzene. As a versatile synthetic intermediate, achieving high purity of this compound is critical for downstream applications.[1] This guide provides in-depth troubleshooting advice in a practical question-and-answer format, grounded in established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs) & Troubleshooting
Reaction & Synthesis
Q1: My nitration of 4-chloroanisole is resulting in a low yield of the desired this compound. What are the likely causes and how can I optimize the reaction?
Low yields can often be attributed to several factors, primarily inadequate temperature control, improper reagent addition, or the presence of moisture. The nitration of an aromatic compound is a highly exothermic reaction, and careful temperature management is crucial to prevent side reactions.[2]
Causality and Optimization:
-
Temperature Control: The ideal temperature range for this reaction is typically 0-10°C. Exceeding this range can lead to the formation of undesired dinitro products and oxidation of the methoxy group.[2] It is imperative to use an efficient cooling bath (e.g., ice-salt) and monitor the internal reaction temperature closely.
-
Reagent Addition: The nitrating mixture (a combination of concentrated nitric and sulfuric acids) must be added dropwise to the solution of 4-chloroanisole. A rapid addition will cause a surge in temperature, promoting the formation of byproducts.[1]
-
Moisture Prevention: The presence of water can hinder the formation of the nitronium ion (NO₂⁺), the active electrophile in this reaction. Ensure all glassware is thoroughly dried and use concentrated acids to minimize water content.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting low yield.
Q2: I am observing the formation of significant isomeric impurities, particularly 3-Chloro-4-methoxy-1-nitrobenzene. How can I improve the regioselectivity of the nitration?
The formation of isomers is a common challenge in the nitration of substituted benzenes. In the case of 4-chloroanisole, the methoxy group is an ortho-, para-director, while the chlorine atom is also an ortho-, para-director, albeit a deactivating one.[1] This leads to the formation of the desired this compound and the undesired 3-chloro-4-methoxy-1-nitrobenzene isomer.
Controlling Regioselectivity:
-
Steric Hindrance: The formation of the 3-chloro isomer is generally less favored due to steric hindrance from the adjacent chlorine atom.[1]
-
Reaction Conditions: The choice of nitrating agent and reaction temperature can influence the ortho-to-para ratio. Milder nitrating agents and lower temperatures tend to favor the formation of the para-substituted product relative to the ortho-substituted one. However, in this specific synthesis, the primary goal is to achieve nitration at the position ortho to the methoxy group and meta to the chlorine.
-
Solvent Effects: The solvent can also play a role in regioselectivity. While less common in industrial settings, exploring different solvent systems could potentially alter the isomer ratio.
Recommended Actions:
-
Maintain Low Temperature: Strict adherence to a low reaction temperature (0-5°C) is the primary method for maximizing the yield of the desired isomer.
-
Controlled Addition: Slow, controlled addition of the nitrating agent ensures that the reaction proceeds under kinetic control, which can favor the formation of the sterically less hindered product.
Purification & Analysis
Q3: My crude product is a mixture of isomers. What is the most effective method for purifying this compound?
Recrystallization is a highly effective and commonly used technique for purifying solid organic compounds. The key to successful recrystallization is selecting an appropriate solvent or solvent system.
Recrystallization Protocol:
-
Solvent Selection: The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For this compound, common solvents to screen include ethanol, methanol, isopropanol, and mixtures of ethanol/water or acetic acid/water.
-
Procedure:
-
Dissolve the crude product in the minimum amount of hot solvent.
-
If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal and performing a hot filtration.
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Further cooling in an ice bath can maximize the yield of the purified product.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the crystals thoroughly to remove any residual solvent.
-
| Solvent/Solvent System | Suitability for Recrystallization | Notes |
| Ethanol | Good | Often a good starting point for aromatic nitro compounds. |
| Methanol | Good | Similar to ethanol, may offer different solubility characteristics. |
| Isopropanol | Fair to Good | Can be effective, but may have lower solvating power than ethanol or methanol. |
| Ethanol/Water | Excellent | A two-solvent system can be very effective for fine-tuning solubility. |
| Acetic Acid/Water | Good | Can be effective, but residual acetic acid may need to be thoroughly removed. |
Caption: Potential recrystallization solvents for this compound.
Q4: How can I confirm the purity and identity of my synthesized this compound?
A combination of analytical techniques is recommended to confirm both the purity and the structural identity of your final product.
Analytical Methods:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of the reaction and assessing the purity of the final product. By comparing the Rf value of your product to that of the starting material and known standards, you can get a qualitative measure of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for unambiguous structure elucidation. The chemical shifts and coupling patterns of the aromatic protons and carbons will be distinct for the desired product and its isomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for separating and identifying volatile compounds. It can provide a quantitative measure of purity and confirm the molecular weight of the product.[3]
-
Melting Point Analysis: A sharp melting point close to the literature value (approximately 76-80°C) is a good indicator of high purity.[4] A broad melting range suggests the presence of impurities.
Expected ¹H NMR Data (Predicted):
| Proton | Chemical Shift (ppm) | Multiplicity |
| H-3 | ~7.5 | d |
| H-5 | ~7.0 | dd |
| H-6 | ~7.9 | d |
| OCH₃ | ~3.9 | s |
Caption: Predicted ¹H NMR chemical shifts for this compound.
Safety
Q5: What are the critical safety precautions I should take during the nitration of 4-chloroanisole?
Nitration reactions are inherently hazardous due to the use of strong, corrosive acids and the highly exothermic nature of the reaction. Strict adherence to safety protocols is essential.
Key Safety Measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[5]
-
Fume Hood: Conduct the entire reaction in a well-ventilated chemical fume hood to avoid inhaling corrosive and toxic fumes, such as nitrogen oxides.[6]
-
Temperature Monitoring: Continuously monitor the internal temperature of the reaction. A runaway reaction can occur if the temperature is not controlled, leading to a rapid increase in pressure and the potential for an explosion.
-
Quenching: The quenching of the reaction mixture by pouring it onto ice is also highly exothermic and should be done slowly and with vigorous stirring.[1]
-
Waste Disposal: Neutralize acidic waste before disposal according to your institution's safety guidelines.
Emergency Preparedness:
-
Ensure that a safety shower and eyewash station are readily accessible.
-
Be familiar with your laboratory's emergency procedures for chemical spills and runaway reactions.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- YouTube. (2024, June 6). Nitration reaction safety.
- National Academic Digital Library of Ethiopia. (2013, November 22). Chemistry, Process Design, and Safety for the Nitration Industry.
- University of California, Berkeley. (n.d.). Nitric Acid Safety.
- PubChem. (n.d.). This compound - 4.2.1 GC-MS. National Center for Biotechnology Information.
- ResearchGate. (n.d.). Effect of solvents on regioselectivity of anisole nitration.
- ChemBK. (n.d.). This compound.
- KGROUP. (2006, October 27). Quenching Reactive Substances.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- NIST. (n.d.). Benzene, 2-chloro-1-methoxy-4-nitro-. National Institute of Standards and Technology.
- PubMed. (2013, October 25). Different headspace solid phase microextraction--gas chromatography/mass spectrometry approaches to haloanisoles analysis in wine.
Sources
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution of 2-Chloro-4-methoxy-1-nitrobenzene
Welcome to the technical support center for the nucleophilic aromatic substitution (SNAr) of 2-Chloro-4-methoxy-1-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to optimize your experimental outcomes.
Introduction to the Reaction
The nucleophilic aromatic substitution of this compound is a powerful transformation in organic synthesis. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[1][2][3][4] The presence of the electron-withdrawing nitro group ortho to the chlorine atom is crucial for activating the aromatic ring towards nucleophilic attack.[1][2][5][6][7] The methoxy group at the para position, while electron-donating, also influences the reactivity and regioselectivity of the reaction.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions that arise when working with this substrate.
Q1: Why is the nitro group essential for this reaction?
The nitro group is a strong electron-withdrawing group that activates the aromatic ring for nucleophilic attack.[1][2][5][6][7] It does this by stabilizing the negatively charged Meisenheimer complex through resonance, delocalizing the negative charge onto the oxygen atoms of the nitro group.[1][2][6] This stabilization lowers the activation energy of the rate-determining addition step.[5][8] Reactions on unactivated aryl halides are generally very difficult and require harsh conditions.[9][10]
Q2: What is the role of the methoxy group?
The methoxy group is an electron-donating group, which typically deactivates the ring towards nucleophilic attack. However, its para-position relative to the chlorine allows it to participate in resonance stabilization of the Meisenheimer complex to a lesser extent than the ortho-nitro group. Its primary influence is on the overall electron density of the ring and it can affect the reaction rate and the properties of the final product.
Q3: Which leaving group is better for SNAr reactions, Chlorine or Fluorine?
Contrary to SN1 and SN2 reactions, in SNAr the rate-determining step is the nucleophilic attack on the ring, not the departure of the leaving group.[8] Fluorine, being the most electronegative halogen, makes the attached carbon more electrophilic and thus more susceptible to nucleophilic attack.[5][8] Therefore, fluoroarenes are generally more reactive in SNAr reactions than chloroarenes.[11]
Q4: What are the most common nucleophiles used with this substrate?
A variety of nucleophiles can be used, including alkoxides (e.g., sodium methoxide), phenoxides, amines (primary and secondary), and thiolates.[7][9] The choice of nucleophile will depend on the desired product. For amine and alcohol nucleophiles, deprotonation with a suitable base is often necessary to generate the more potent nucleophilic species.[8]
Q5: What solvents are recommended for this reaction?
Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and acetonitrile (ACN) are generally the best choices.[8][12] These solvents can solvate the cation of the nucleophilic salt but do not strongly solvate the nucleophile itself, thus preserving its reactivity. Protic solvents can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity.[8]
Troubleshooting Guide
This section provides solutions to common problems encountered during the nucleophilic substitution of this compound.
Issue 1: Low or No Product Yield
This is one of the most frequent challenges. The underlying causes can be multifaceted.
| Potential Cause | Explanation | Recommended Solution |
| Insufficiently Activated Nucleophile | For neutral nucleophiles like alcohols or primary/secondary amines, a base is required to generate the more reactive anionic nucleophile (alkoxide or amide). The chosen base may be too weak. | Use a stronger base to ensure complete deprotonation of the nucleophile. For example, sodium hydride (NaH) is more effective for deprotonating alcohols than potassium carbonate.[13] |
| Low Reaction Temperature | SNAr reactions often require thermal energy to overcome the activation barrier. | Gradually increase the reaction temperature in increments of 10-20 °C and monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Many SNAr reactions require temperatures in the range of 80-150 °C.[8] |
| Inappropriate Solvent | As mentioned in the FAQs, the choice of solvent is critical. Protic solvents can hinder the reaction by solvating the nucleophile. | Switch to a polar aprotic solvent like DMSO, DMF, or acetonitrile.[8][12] Ensure the solvent is anhydrous, as water can react with strong bases and some starting materials.[8] |
| Steric Hindrance | A bulky nucleophile may have difficulty approaching the reaction center, especially with the ortho-nitro group present. | If possible, consider using a less sterically hindered nucleophile. Alternatively, increasing the reaction temperature may help overcome the steric barrier. |
| Poor Quality of Reagents | Impurities in the starting material, nucleophile, or solvent can interfere with the reaction. | Ensure all reagents are of high purity. If necessary, purify the this compound, for instance, by recrystallization. |
Issue 2: Formation of Side Products
The appearance of unexpected spots on a TLC plate indicates the formation of side products.
| Potential Cause | Explanation | Recommended Solution |
| Competing Reactions with the Solvent | At high temperatures, some solvents like DMF can decompose to generate dimethylamine, which can act as a nucleophile.[8] | If a competing reaction with the solvent is suspected, switch to a more stable polar aprotic solvent like DMSO. |
| Hydrolysis | The presence of water can lead to the hydrolysis of the starting material to form 2-hydroxy-4-methoxy-1-nitrobenzene, especially under basic conditions. | Ensure all glassware is oven-dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude moisture.[8] |
| Di-substitution or Other Reactions | In some cases, the product of the initial substitution may be susceptible to further reaction. | To minimize side reactions, consider using milder reaction conditions, such as a lower temperature, a weaker base, or a shorter reaction time. Stoichiometric control of the nucleophile is also important. |
Experimental Protocols & Visualizations
General Experimental Workflow
The following diagram illustrates a typical workflow for optimizing the reaction conditions.
Caption: A general workflow for optimizing the nucleophilic substitution reaction.
Reaction Mechanism
The SNAr mechanism proceeds in two key steps: nucleophilic addition followed by elimination of the leaving group.
Caption: The addition-elimination mechanism of nucleophilic aromatic substitution.
Note: The images in the diagram are placeholders and would be replaced with actual chemical structures in a full implementation.
Example Protocol: Synthesis of 2-Amino-4-methoxy-1-nitrobenzene
This protocol provides a starting point for the reaction with an amine nucleophile.
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMSO (10 mL per mmol of substrate).
-
Addition of Reagents: Add the desired primary or secondary amine (1.2 eq) and potassium carbonate (2.0 eq) to the solution.
-
Reaction: Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexanes and ethyl acetate as the eluent).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
References
- BenchChem Technical Support Team. (2025, December). Troubleshooting low yields in nucleophilic substitution of fluoropyridines. BenchChem.
- Wikipedia. (n.d.).
- Brainly. (2023, August 15). [FREE] Nucleophilic Aromatic Substitution Draw the curved arrow mechanism for this experiment showing the.
- Chemistry LibreTexts. (2022, September 24). 16.
- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- The Organic Chemistry Tutor. (2017, January 14).
- Erowid. (n.d.).
- Chemistry LibreTexts. (2025, February 2). 3.
- Chemistry Steps. (n.d.).
- MDPI. (n.d.). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin.
- Chemguide. (n.d.).
- BenchChem. (n.d.). Navigating Nucleophilic Substitution with 2-(Bromomethyl)-4-chloro-1-nitrobenzene: A Technical Support Guide.
- Chemistry LibreTexts. (2025, February 2). 16.
- Leah4sci. (2025, February 25). Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism[Live Recording]. YouTube.
- National Institutes of Health. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
- Google Patents. (n.d.). EP2621885B1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine.
- ACS Publications. (n.d.). Nucleophilic aromatic substitution reactions of unactivated aryl halides with thiolate ions in hexamethylphosphoramide. The Journal of Organic Chemistry.
- CK-12. (n.d.). Describe the nucleophilic substitution reactions in aryl halides.
- OpenStax. (n.d.). 16.
- University of Huddersfield Research Portal. (n.d.). The Kinetics and Mechanisms of Aromatic Nucleophilic Substitution Reactions in Liquid Ammonia.
- Quora. (2018, March 8). Why does nucleophilic substitution of halogenated nitrobenzene occur at the carbon adjacent to the halogen atom, instead of Nitro group, although Nitro group withdraw electrons by -I and -M?.
- PubMed Central. (n.d.).
- BenchChem. (n.d.). Technical Support Center: Reactions Involving "2-(Bromomethyl)-4-chloro-1-nitrobenzene".
- Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2).
- Journal of the American Chemical Society. (n.d.). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase.
- Crash Course. (2021, February 8). Substitution Reactions - SN1 and SN2 Mechanisms: Crash Course Organic Chemistry #21. YouTube.
- MDPI. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
- ChemConnections. (n.d.). Nucleophilic Aromatic Substitution Aryl Halides & Benzyne.
- BenchChem. (n.d.). This compound|High-Purity Research Chemical.
- PubChem. (n.d.). This compound.
- ResearchGate. (2025, August 9). Kinetic Study on Nucleophilic Substitution Reactions of 4-Chloro-2-nitrophenyl X-Substituted-benzoates with Cyclic Secondary Amines: Effect of Substituent X on Reactivity and Reaction Mechanism.
- NIST WebBook. (n.d.). Benzene, 2-chloro-1-methoxy-4-nitro-.
- Advanced ChemBlocks. (n.d.). This compound 95%.
- MDPI. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene.
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Degradation pathways of 2-Chloro-4-methoxy-1-nitrobenzene under experimental conditions
This technical guide provides troubleshooting advice and frequently asked questions concerning the experimental degradation of 2-Chloro-4-methoxy-1-nitrobenzene. The information herein is synthesized from established principles of environmental chemistry and microbial degradation, drawing parallels from studies on structurally similar chloronitroaromatic compounds.
Introduction
This compound is an aromatic compound characterized by the presence of a nitro group, a chlorine atom, and a methoxy group attached to a benzene ring. These substituents significantly influence its chemical reactivity and susceptibility to degradation. The electron-withdrawing nature of the nitro group makes the aromatic ring resistant to electrophilic attack, a common initial step in aerobic degradation pathways.[1] Consequently, degradation often proceeds via initial reductive or oxidative attacks on the substituents or the aromatic ring itself.
This guide is intended for researchers, scientists, and drug development professionals investigating the environmental fate and degradation pathways of this compound.
Troubleshooting Guide
This section addresses specific issues that may be encountered during experimental studies on the degradation of this compound.
Question 1: My degradation reaction has stalled, and the concentration of this compound is no longer decreasing. What are the potential causes and how can I resolve this?
Answer:
Several factors could lead to the cessation of the degradation reaction. Consider the following possibilities:
-
Depletion of a Co-substrate or Nutrient: In microbial degradation, essential nutrients (e.g., carbon, nitrogen, phosphorus) or specific co-substrates may be depleted, halting microbial activity. In chemical degradation processes, a reagent (e.g., a reducing agent, an oxidizing agent) may have been consumed.
-
Solution: Replenish the limiting nutrient or reagent. For microbial systems, consider adding a supplemental carbon source.[2]
-
-
Accumulation of Inhibitory Byproducts: The degradation process may generate intermediate compounds that are toxic to the microbial consortium or that inhibit the chemical reaction. For instance, the accumulation of phenolic compounds can be inhibitory.
-
Solution: Analyze for the presence of potential inhibitory intermediates using techniques like HPLC or GC-MS. If an inhibitory byproduct is identified, you may need to adjust the reaction conditions (e.g., pH, temperature) or, in the case of microbial degradation, use a mixed culture with broader metabolic capabilities.
-
-
Changes in Environmental Conditions: A shift in pH, temperature, or dissolved oxygen levels can significantly impact both microbial and chemical degradation rates.
-
Enzyme Deactivation: In enzymatic degradation, the responsible enzymes may have become denatured or deactivated over time.
-
Solution: If using isolated enzymes, you may need to add fresh enzyme. For whole-cell catalysis, ensure the cells are viable and metabolically active.
-
Question 2: I am observing the formation of unexpected peaks in my HPLC/GC-MS analysis. How can I identify these unknown metabolites?
Answer:
The appearance of unexpected peaks indicates the formation of degradation intermediates. Identifying these is crucial for elucidating the degradation pathway.
-
Mass Spectrometry (MS) Analysis: The primary tool for identifying unknown compounds is MS.
-
GC-MS: For volatile and semi-volatile compounds, GC-MS provides both retention time and mass spectral data. The fragmentation pattern can be compared to spectral libraries (e.g., NIST) for identification.[3][4]
-
LC-MS/MS: For non-volatile or thermally labile compounds, LC-MS/MS is the method of choice.[5][6][7] The parent ion mass can suggest a molecular formula, and the fragmentation pattern (MS/MS) can provide structural information.
-
-
Plausible Intermediates: Based on the known degradation pathways of similar compounds, you can predict likely intermediates. For this compound, potential initial transformation products could include:
-
Reduction of the nitro group: leading to 2-Chloro-4-methoxyaniline.
-
Hydrolytic dechlorination: replacing the chlorine with a hydroxyl group to form 4-methoxy-2-nitrophenol.
-
Demethoxylation: cleavage of the methoxy group to form 2-Chloro-4-nitrophenol.
-
Oxidative removal of the nitro group: resulting in the formation of a phenol.[3]
-
-
Isotope Labeling Studies: Using isotopically labeled starting material (e.g., with ¹³C or ¹⁵N) can help trace the fate of the atoms and confirm the structure of the metabolites.
Question 3: The degradation rate of this compound in my soil/water microcosm is much slower than expected. How can I enhance the degradation?
Answer:
Slow degradation in environmental matrices is a common challenge due to the complexity of these systems.
-
Bioaugmentation: If you are relying on the indigenous microbial population, they may lack the necessary catabolic genes for efficient degradation. Introducing a specialized microbial strain or consortium known to degrade chloronitroaromatic compounds can significantly enhance the rate.[3]
-
Biostimulation: The native microbial population may be limited by the availability of nutrients or electron acceptors. Adding nutrients (e.g., nitrogen, phosphorus) or electron donors/acceptors can stimulate their activity.
-
Optimizing Physical-Chemical Conditions:
-
pH and Temperature: Adjust the pH and temperature of the microcosm to the optimal range for microbial activity, typically around neutral pH and 25-35°C for many degrading bacteria.[1]
-
Oxygen Availability: For aerobic degradation, ensure adequate aeration. For anaerobic degradation, maintain strict anaerobic conditions.
-
-
Bioavailability: The compound may be strongly sorbed to soil organic matter or sediment, reducing its availability to microorganisms. The use of surfactants can sometimes increase bioavailability, but this should be done with caution as surfactants can also be toxic to microorganisms.
Frequently Asked Questions (FAQs)
Q1: What are the likely initial steps in the microbial degradation of this compound?
A1: Based on studies of similar compounds, the initial attack can occur via several mechanisms:
-
Reductive Pathway: The nitro group is reduced to a nitroso group, then to a hydroxylamino group, and finally to an amino group, forming 2-Chloro-4-methoxyaniline. This is a common pathway under anaerobic conditions.[2]
-
Oxidative Pathway:
-
Dioxygenase Attack: A dioxygenase enzyme can attack the aromatic ring, leading to the formation of a diol and subsequent ring cleavage.
-
Monooxygenase Attack: A monooxygenase can hydroxylate the ring or catalyze the removal of the nitro or chloro group.[8][9] For example, oxidative removal of the nitro group would lead to the formation of a phenol.[3]
-
Q2: What analytical methods are recommended for monitoring the degradation of this compound and its metabolites?
A2: A combination of chromatographic and spectroscopic techniques is generally employed:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a robust method for quantifying the parent compound and major aromatic intermediates. A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile or methanol and water.[3][4][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying and quantifying volatile and semi-volatile intermediates. It provides high selectivity and sensitivity.[3][10]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective technique for identifying and quantifying both the parent compound and its metabolites, especially those that are non-volatile or present at low concentrations.[5][6][7]
Q3: What role does the methoxy group play in the degradation of this compound?
A3: The methoxy group can be cleaved through an O-demethylation reaction, typically catalyzed by a monooxygenase, to form a hydroxyl group. This would transform this compound into 2-Chloro-4-nitrophenol. This transformation can be a crucial step as the resulting phenol may be more amenable to subsequent degradation.
Q4: Is complete mineralization of this compound to CO₂, H₂O, and inorganic ions expected?
A4: Complete mineralization is the ultimate goal of degradation. However, in many cases, especially under specific experimental conditions or with single microbial strains, the degradation may be incomplete, leading to the accumulation of stable intermediates. Achieving complete mineralization often requires a robust microbial consortium with diverse metabolic capabilities or an aggressive chemical oxidation process. The release of stoichiometric amounts of chloride and nitrite ions is a good indicator that the substituents are being removed from the aromatic ring.[3][4]
Data and Protocols
Table 1: Analytical Methods for Chloronitroaromatic Compounds
| Technique | Detector | Typical Application | Reference |
| HPLC | UV | Quantification of parent compound and major aromatic metabolites. | [3][4][10] |
| GC | MS, ECD | Identification and quantification of volatile/semi-volatile parent compound and metabolites. | [3][10] |
| LC | MS/MS | Highly sensitive and selective identification and quantification of a wide range of metabolites. | [5][6][7] |
Experimental Protocol: Monitoring Degradation by HPLC
-
Sample Preparation:
-
Collect an aliquot of the reaction mixture at specified time points.
-
Centrifuge the sample to remove cells or particulate matter.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
If necessary, perform a liquid-liquid extraction with a suitable solvent (e.g., ethyl acetate) to concentrate the analytes, followed by evaporation of the solvent and reconstitution in the mobile phase.[3]
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of methanol or acetonitrile and water.
-
Flow Rate: 1.0 mL/min.[3]
-
Injection Volume: 20 µL.
-
Detection: UV detector at a wavelength corresponding to the absorbance maximum of this compound and its expected metabolites (e.g., 280 nm).[3]
-
-
Quantification:
-
Prepare a calibration curve using standards of the parent compound of known concentrations.
-
Calculate the concentration of the compound in the samples by comparing the peak area to the calibration curve.
-
Visualizations
Plausible Degradation Pathways
Caption: Plausible initial degradation pathways for this compound.
Experimental Workflow for Metabolite Identification
Caption: General experimental workflow for studying degradation and identifying metabolites.
References
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
- Arora, P. K. (2015). Toxicity and Microbial Degradation of Nitrobenzene, Monochloronitrobenzenes, Polynitrobenzenes, and Pentachloronitrobenzene. Journal of Chemistry.
- Prakash, D., Kumar, R., Jain, R. K., & Tiwary, B. N. (2011). Novel Pathway for the Degradation of 2-Chloro-4-Nitrobenzoic Acid by Acinetobacter sp. Strain RKJ12. Applied and Environmental Microbiology, 77(12), 4064–4072.
- Arora, P. K., & Jain, R. K. (2012). Metabolism of 2-Chloro-4-Nitrophenol in a Gram Negative Bacterium, Burkholderia sp. RKJ 800. PLOS ONE, 7(6), e38676.
- Arora, P. K., & Bae, H. (2014). Pathway for Degradation of 2-Chloro-4-Nitrophenol in Arthrobacter sp. SJCon. Journal of Environmental Protection, 5, 1-7.
- National Institute of Standards and Technology. (n.d.). Benzene, 2-chloro-1-methoxy-4-nitro-. NIST Chemistry WebBook.
- Ye, M., Zhang, T., Zhu, Z., Zhang, Y., & Zhang, Y. (2011). Molecular and biochemical characterization of 2-chloro-4-nitrophenol degradation via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium. PubMed.
- Arora, P. K., & Bae, H. (2014). Toxicity and Microbial Degradation of Nitrobenzene, Monochloronitrobenzenes, Polynitrobenzenes, and Pentachloronitrobenzene. Journal of Chemistry, 2014, 1-10.
- Khan, F., Pal, D., Vikram, S., & Cameotra, S. S. (2013). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLOS ONE, 8(4), e62178.
- Li, H., et al. (2019). Cathodic reduction characteristics of 2-chloro-4-nitrophenol in microbial electrolysis cell. Bioresource Technology, 292, 121945.
- ResearchGate. (2015). (PDF) Toxicity and Microbial Degradation of Nitrobenzene, Monochloronitrobenzenes, Polynitrobenzenes, and Pentachloronitrobenzene.
- Royal Society of Chemistry. (n.d.). Simultaneous determination of niclosamide and its degradates in water by LC-MS/MS.
- PubChem. (n.d.). This compound.
- Katsivela, E., et al. (2003). Initial Reactions in the Biodegradation of 1-Chloro-4-Nitrobenzene by a Newly Isolated Bacterium, Strain LW1. Applied and Environmental Microbiology, 69(3), 1405-1412.
- PubChem. (n.d.). 2-Chloro-1-methoxy-4-nitrobenzene.
- ResearchGate. (n.d.). Photodegradation of 4-chloronitrobenzene in the presence of aqueous titania suspensions in different gas atmospheres.
- Ye, M., Zhang, T., Zhu, Z., Zhang, Y., & Zhang, Y. (2011). Photodegradation of 4-chloronitrobenzene in the presence of aqueous titania suspensions in different gas atmospheres. Water Science and Technology, 64(7), 1466-1472.
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Metabolism of 2-Chloro-4-Nitrophenol in a Gram Negative Bacterium, Burkholderia sp. RKJ 800 | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Cathodic reduction characteristics of 2-chloro-4-nitrophenol in microbial electrolysis cell [eeer.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Photodegradation of 4-chloronitrobenzene in the presence of aqueous titania suspensions in different gas atmospheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Pathway for the Degradation of 2-Chloro-4-Nitrobenzoic Acid by Acinetobacter sp. Strain RKJ12 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | PLOS One [journals.plos.org]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Purification of Commercial 2-Chloro-4-methoxy-1-nitrobenzene
Welcome to the Technical Support Center for the purification of commercial 2-Chloro-4-methoxy-1-nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development who require a high-purity starting material for their synthetic endeavors. Commercial grades of this compound, while suitable for some applications, often contain impurities that can interfere with sensitive downstream reactions. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter during the purification process.
The Importance of Purity
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The presence of impurities, even in small amounts, can lead to side reactions, reduced yields, and difficulties in the purification of subsequent products. The most common and challenging impurity to remove is the positional isomer, 3-Chloro-4-methoxy-1-nitrobenzene, which arises during the nitration of 4-chloroanisole. Other potential impurities include unreacted starting materials and by-products from side reactions. Achieving a purity of >99% is often crucial for the success of multi-step syntheses.
Troubleshooting Guide: Purification of this compound
This section addresses common issues encountered during the purification of this compound in a question-and-answer format, providing explanations and actionable solutions.
Recrystallization Issues
Question 1: My recrystallization of this compound resulted in a low yield. What are the likely causes and how can I improve it?
Answer: A low yield in recrystallization is a common issue that can stem from several factors. Here's a breakdown of potential causes and solutions:
-
Excess Solvent: Using too much solvent is the most frequent reason for poor recovery, as a significant amount of your product will remain in the mother liquor.
-
Solution: To remedy this, you can carefully evaporate some of the solvent from the mother liquor and attempt a second crystallization. For future attempts, use the minimum amount of hot solvent required to fully dissolve the crude product.
-
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Solution: Conduct small-scale solubility tests with a range of solvents to find the optimal one. Ethanol, methanol, and isopropanol are often good starting points for nitroaromatic compounds. A two-solvent system, such as ethanol/water or toluene/hexane, can also be effective.
-
-
Premature Crystallization: If crystals form too quickly in the hot solution (e.g., during hot filtration), impurities can become trapped within the crystal lattice.
-
Solution: Ensure your filtration apparatus is pre-heated, and use a slight excess of hot solvent to prevent premature crystallization.
-
Question 2: After recrystallization, my product is still not pure. I suspect the isomeric impurity is co-crystallizing. What should I do?
Answer: The co-crystallization of the 3-chloro isomer is a significant challenge due to its similar physical properties to the desired 2-chloro product.
-
Fractional Crystallization: This technique can sometimes be effective. It involves multiple, sequential recrystallization steps. The initial crystals formed will be enriched in the less soluble isomer. By carefully collecting and re-crystallizing different fractions, you may be able to isolate the desired product.
-
Solvent System Optimization: Experiment with different solvent systems. A solvent that shows a greater solubility difference between the two isomers at low temperatures will provide better separation.
-
Alternative Purification Method: If recrystallization proves ineffective for separating the isomers, column chromatography is the recommended next step.
Column Chromatography Issues
Question 3: I'm having trouble separating the 2- and 3-Chloro-4-methoxy-1-nitrobenzene isomers by column chromatography. The spots on my TLC plate are very close together. How can I improve the separation?
Answer: Separating positional isomers by column chromatography requires careful optimization of the mobile phase.
-
Solvent System Selection: The key is to find a solvent system (eluent) that maximizes the difference in affinity of the isomers for the stationary phase (typically silica gel).
-
Initial Screening: Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate or dichloromethane. Run TLC plates with various ratios (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate) to find the optimal separation. An ideal Rf value for the desired compound is between 0.2 and 0.4.
-
Alternative Solvents: If hexane/ethyl acetate does not provide adequate separation, try other solvent combinations such as toluene/ethyl acetate or dichloromethane/hexane.
-
-
Gradient Elution: A shallow gradient elution can be more effective than an isocratic (constant solvent composition) elution for separating closely related compounds. Start with a less polar solvent system and gradually increase the polarity during the column run.
-
Column Dimensions: Using a longer and narrower column can increase the number of theoretical plates and improve separation. However, this will also increase the elution time.
Question 4: My compound is streaking on the TLC plate and the column. What is causing this and how can I fix it?
Answer: Streaking, or tailing, is often caused by the compound being too polar for the chosen solvent system or due to interactions with the stationary phase.
-
Adjusting Solvent Polarity: Increase the polarity of your eluent by adding a small amount of a more polar solvent like methanol.
-
Acid/Base Additives: If your compound has acidic or basic properties, adding a small amount of a modifier to the eluent can improve peak shape. For acidic compounds, a trace of acetic acid can be added. For basic compounds, a small amount of triethylamine is often used. Although this compound is neutral, this is a good general practice to keep in mind.
-
Sample Overloading: Applying too much sample to the TLC plate or column can also cause streaking. Ensure you are not exceeding the capacity of your stationary phase.
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
This protocol is a starting point and may require optimization based on the impurity profile of your commercial material.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol while stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (76-80 °C).
Protocol 2: Column Chromatography
This protocol provides a general procedure for separating the 2- and 3-chloro isomers.
-
TLC Analysis: Determine the optimal eluent system by TLC. A good starting point is a mixture of hexane and ethyl acetate.
-
Column Packing: Prepare a silica gel column using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure desired product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Data Presentation
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Single Recrystallization | 95-98% | Simple, fast, good for removing bulk impurities. | May not effectively remove isomeric impurities. |
| Fractional Recrystallization | >98% | Can improve separation of isomers. | Tedious, can lead to lower overall yield. |
| Column Chromatography | >99% | Excellent for separating closely related compounds like isomers. | More time-consuming and requires more solvent than recrystallization. |
Visualizations
Logical Workflow for Purification
Caption: Decision workflow for the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure this compound?
A1: Pure this compound is a light yellow solid. Its melting point is reported to be in the range of 76-80 °C.[1] A broad melting point range is often indicative of the presence of impurities.
Q2: How can I use NMR spectroscopy to assess the purity of my sample?
A2: ¹H NMR spectroscopy is a powerful tool for assessing purity. The presence of unexpected peaks or complex splitting patterns can indicate impurities. For the isomeric impurity, 3-Chloro-4-methoxy-1-nitrobenzene, you would expect to see a different set of aromatic proton signals compared to the desired product. The integration of these signals can be used to estimate the relative amounts of each isomer.
Q3: Are there any specific safety precautions I should take when working with this compound?
A3: Yes, nitroaromatic compounds should be handled with care.[2] It is a toxic substance and should be handled in a well-ventilated fume hood.[1] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact.[1]
Q4: How should I store purified this compound?
A4: Store the purified compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[2]
References
- ChemBK. (2024). This compound. ChemBK.
Sources
Technical Support Center: Synthesis of 2-Chloro-4-methoxy-1-nitrobenzene
Welcome to the technical support hub for the synthesis of 2-Chloro-4-methoxy-1-nitrobenzene (CAS No: 28987-59-9). This guide is designed for researchers, chemists, and drug development professionals who are scaling up this important chemical intermediate.[1] We will move beyond simple procedural lists to explore the causality behind experimental choices, troubleshoot common issues, and provide a framework for a robust, reproducible synthesis.
The primary and most common industrial route for synthesizing this compound is the electrophilic aromatic substitution (EAS) via the nitration of 3-Chloroanisole. This guide will focus on this methodology.
Core Synthesis Protocol: Nitration of 3-Chloroanisole
This protocol details the controlled nitration of 3-Chloroanisole. The causality behind this choice of starting material lies in the directing effects of its substituents. The methoxy (-OCH₃) group is a powerful activating, ortho, para-director, while the chloro (-Cl) group is a deactivating, yet also ortho, para-director. The activating nature of the methoxy group dominates, primarily directing the incoming electrophile to the positions ortho and para to it. In 3-chloroanisole, this leads to preferential substitution at the C4 position, yielding the desired product.
Reagents and Physicochemical Data
| Compound | CAS No. | Molecular Formula | Molar Mass ( g/mol ) | Density (g/mL) | Key Properties |
| 3-Chloroanisole | 2845-89-8 | C₇H₇ClO | 142.58 | 1.164 | Starting material; colorless to pale yellow liquid.[2] |
| Sulfuric Acid (98%) | 7664-93-9 | H₂SO₄ | 98.08 | 1.84 | Catalyst; strong dehydrating agent. |
| Nitric Acid (70%) | 7697-37-2 | HNO₃ | 63.01 | 1.42 | Nitrating agent source. |
| This compound | 28987-59-9 | C₇H₆ClNO₃ | 187.58 | 1.366[3] | Target product; light yellow solid.[4] |
Step-by-Step Experimental Protocol
-
Preparation of Nitrating Mixture: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid (H₂SO₄, 2.5 eq.).
-
Cooling: Place the flask in an ice-salt bath and cool the sulfuric acid to 0–5 °C with constant stirring.
-
Formation of Nitronium Ion: Slowly add concentrated nitric acid (HNO₃, 1.1 eq.) dropwise to the cold sulfuric acid via the dropping funnel. Causality : This exothermic reaction generates the highly electrophilic nitronium ion (NO₂⁺).[5][6] Maintaining a low temperature is critical to prevent its decomposition and control the reaction rate. The temperature of the mixture should not exceed 10 °C during this addition.
-
Substrate Addition: Once the nitrating mixture is prepared and stable at 0–5 °C, begin the dropwise addition of 3-Chloroanisole (1.0 eq.). Monitor the internal temperature closely, ensuring it remains below 5 °C. Causality : The nitration of an activated ring is highly exothermic. Slow addition is paramount to prevent a runaway reaction and the formation of undesired byproducts, including dinitrated species.[7]
-
Reaction: After the addition is complete, let the reaction stir at 0–5 °C for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A yellow solid should precipitate. Causality : Quenching on ice serves to stop the reaction by diluting the acid and precipitating the organic product, which has low solubility in water.
-
Isolation: Isolate the crude solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper. This removes residual acids.
-
Purification: The crude product is best purified by recrystallization. An ethanol/water mixture is a common solvent system. Dissolve the crude solid in a minimum amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at a low temperature (e.g., 40-50 °C).
Visualized Workflow & Mechanism
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound.
Reaction Mechanism Diagram
Sources
- 1. benchchem.com [benchchem.com]
- 2. CAS 2845-89-8: 3-Chloroanisole | CymitQuimica [cymitquimica.com]
- 3. chembk.com [chembk.com]
- 4. chembk.com [chembk.com]
- 5. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Reactions of Benzene - Nitration, Sulphonation, Halogenation- Reactivity | Pharmaguideline [pharmaguideline.com]
How to avoid over-nitration in the synthesis of nitroaromatic compounds
Technical Support Center: Synthesis of Nitroaromatic Compounds
Welcome to the technical support center for the synthesis of nitroaromatic compounds. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of aromatic nitration. Here, we address common challenges, with a primary focus on preventing the prevalent issue of over-nitration. Our guidance is grounded in established chemical principles and validated through practical, field-proven insights.
Troubleshooting Guide: Controlling and Preventing Over-Nitration
Over-nitration, the introduction of more than one nitro group onto an aromatic ring, is a frequent side reaction that can significantly lower the yield of the desired mononitrated product and complicate purification. This guide provides a systematic approach to diagnosing and resolving this issue.
Issue 1: Unexpected Formation of Di-nitro or Tri-nitro Byproducts
You've run a nitration reaction expecting a single nitro group addition, but your analysis (TLC, GC-MS, NMR) shows significant amounts of multi-nitrated species.
Probable Causes & Solutions
-
Excessively Activating Substrate: Aromatic rings substituted with powerful electron-donating groups (EDGs) like hydroxyl (-OH), amino (-NH2), or alkoxy (-OR) are highly activated towards electrophilic aromatic substitution. The initial introduction of a nitro group is often not deactivating enough to prevent subsequent nitrations.
-
Expert Insight: The first nitro group is deactivating, but on a highly activated ring, its effect may be insufficient to stop the reaction, especially under harsh conditions.
-
Solution:
-
Protecting Groups: Temporarily convert the activating group into a less activating or a deactivating group. For example, an amino group can be acylated to form an amide, which is less activating. This protective group can be removed post-nitration.
-
Milder Nitrating Agents: Switch from the aggressive mixed acid (HNO₃/H₂SO₄) to a milder reagent.
-
-
-
Reaction Conditions are Too Harsh: High temperatures and prolonged reaction times provide the necessary activation energy for subsequent nitration steps on the already mononitrated (and thus deactivated) ring.
-
Expert Insight: Every 10°C increase in temperature can roughly double the reaction rate, often favoring the formation of thermodynamically stable, multi-nitrated products.
-
Solution:
-
Strict Temperature Control: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Start with 0°C or even lower (e.g., -10°C) and monitor the reaction progress closely.
-
Time Monitoring: Use Thin Layer Chromatography (TLC) or a similar technique to monitor the consumption of the starting material. Quench the reaction as soon as the starting material is consumed to prevent the formation of over-nitrated products.
-
-
Troubleshooting Workflow: Over-Nitration
Caption: Decision workflow for troubleshooting over-nitration.
Frequently Asked Questions (FAQs)
Q1: What is the "best" nitrating agent to avoid over-nitration?
There is no single "best" agent; the choice is substrate-dependent. The goal is to match the reactivity of the nitrating agent to the reactivity of the aromatic substrate.
-
For Highly Activated Rings (e.g., Phenols, Anilines): Milder reagents are essential. Dilute nitric acid or metal nitrates (e.g., Bi(NO₃)₃, Ce(NO₃)₃) are often used. Another excellent choice is acetyl nitrate (CH₃COONO₂), generated in situ from nitric acid and acetic anhydride.
-
For Moderately Activated to Deactivated Rings (e.g., Toluene, Halobenzenes): The standard mixed acid (HNO₃/H₂SO₄) is often suitable, but the conditions (temperature, concentration) must be carefully controlled.
-
For Highly Deactivated Rings (e.g., Nitrobenzene): Harsher conditions, such as fuming nitric acid with concentrated sulfuric acid at elevated temperatures, are required, and the concern is often a lack of reactivity rather than over-nitration.
Table 1: Comparison of Common Nitrating Systems
| Nitrating Agent System | Reagents | Typical Substrates | Key Advantage for Control |
| Mixed Acid | Conc. HNO₃ / Conc. H₂SO₄ | Benzene, Toluene, Halobenzenes | Well-understood, cost-effective |
| Acetyl Nitrate | HNO₃ / Acetic Anhydride | Activated Rings, Anilides | Milder than mixed acid, reduces oxidation |
| Nitronium Salts | NO₂BF₄, NO₂PF₆ | General Purpose | Precise stoichiometry, non-acidic |
| Metal Nitrates | Bi(NO₃)₃, Cu(NO₃)₂ | Phenols, Anilines | High regioselectivity, mild conditions |
| Clay-Supported Nitrates | Claycop, Clayfen | Phenols, Thiophenes | Heterogeneous, easy workup, mild |
Q2: How does the concentration of sulfuric acid in mixed acid affect over-nitration?
Sulfuric acid serves two primary roles: it acts as a catalyst by protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺), and it acts as a dehydrating agent, sequestering the water produced during the reaction.
-
High H₂SO₄ Concentration: Increases the concentration of the nitronium ion, leading to a faster and more aggressive reaction, which increases the risk of over-nitration.
-
Lower H₂SO₄ Concentration: Reduces the rate of nitronium ion formation, leading to a milder, more controllable reaction.
Therefore, for substrates prone to over-nitration, reducing the proportion of sulfuric acid or adding a small amount of water to the reaction mixture can be an effective control strategy.
Q3: Can solvent choice help prevent over-nitration?
Absolutely. The solvent can influence the activity of the nitrating agent.
-
Non-polar, aprotic solvents (e.g., dichloromethane, nitromethane) are often good choices as they are relatively inert.
-
Acetic acid is a common solvent that can moderate the reaction by reacting with the nitrating species.
-
Using a large volume of an inert solvent can help with heat dissipation, providing better temperature control and thus reducing the likelihood of runaway reactions that lead to over-nitration.
Mechanism: Role of Sulfuric Acid in Nitronium Ion Formation
Caption: Formation of the electrophilic nitronium ion (NO₂⁺).
Experimental Protocol: Controlled Mononitration of Acetanilide
This protocol details the nitration of acetanilide, where the amino group is protected as an acetamide to prevent oxidation and control the activation level, favoring para-mononitration.
Materials:
-
Acetanilide
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice bath
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
Procedure:
-
Preparation of Acetanilide Solution: In a 250 mL Erlenmeyer flask, dissolve 5.0 g of acetanilide in 20 mL of glacial acetic acid. Cool the mixture in an ice bath to approximately 5-10°C with gentle stirring.
-
Addition of Sulfuric Acid: While keeping the flask in the ice bath, slowly add 10 mL of concentrated sulfuric acid dropwise. The temperature should be maintained below 20°C. This step is exothermic and requires careful control.
-
Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding 3.0 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid. Cool this mixture in the ice bath.
-
Nitration Reaction: Add the cold nitrating mixture dropwise to the acetanilide solution over a period of 20-30 minutes. Use a thermometer to ensure the internal temperature of the reaction mixture does not exceed 10°C.
-
Expert Insight: Slow, dropwise addition and rigorous temperature control are the most critical factors for preventing over-nitration in this step.
-
-
Reaction Monitoring & Quenching: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30-40 minutes. Monitor the reaction via TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). Once the starting material is consumed, quench the reaction by pouring it slowly over 200 g of crushed ice in a large beaker.
-
Isolation of Product: The crude p-nitroacetanilide will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.
-
Recrystallization: Recrystallize the crude product from ethanol to obtain pure p-nitroacetanilide.
This controlled procedure leverages a protecting group (acetyl), strict temperature control, and careful addition of the nitrating agent to achieve high selectivity for the mononitrated product.
References
- Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure Source: Wiley URL:[Link]
- Title: Aromatic Nitration Source: Chemical Reviews, American Chemical Society URL:[Link]
- Title: Green Chemistry in the Synthesis of Nitroaromatic Compounds Source: Royal Society of Chemistry URL:[Link]
Technical Support Center: Purification of Chlorinated Nitroaromatics
Welcome to the technical support center for challenges in the purification of chlorinated nitroaromatics (CNAs). This guide is designed for researchers, scientists, and drug development professionals who encounter specific issues during the synthesis and purification of this challenging class of compounds. As a Senior Application Scientist, my goal is to provide not just steps, but the underlying rationale to empower you to make informed decisions in your work.
Chlorinated nitroaromatics are critical intermediates in the production of dyes, pharmaceuticals, and pesticides.[1][2] However, their purification is frequently complicated by their inherent toxicity, the formation of stubborn isomeric impurities, and their potential for degradation.[1][3] This guide provides troubleshooting advice in a direct question-and-answer format to address the common hurdles you may face.
Section 1: Critical Safety & Handling Protocols
Before any purification attempt, safety is paramount. CNAs are known for their toxicity, including hematotoxicity and genotoxicity, and are classified as persistent environmental pollutants.[1][4]
Q1: What are the absolute essential safety precautions I must take before starting my purification?
A1: Your primary concerns are inhalation, skin contact, and environmental contamination. Always work in a certified chemical fume hood with high-efficiency ventilation. Personal Protective Equipment (PPE) is non-negotiable and must include, at a minimum:
-
Eye Protection: Chemical safety goggles and a full-face shield.[5][6]
-
Gloves: Use chemically resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended. Be aware of the breakthrough time for the specific solvents you are using.
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.[6]
An emergency plan should be in place, and you must know the location of the nearest eyewash station, safety shower, and fire extinguisher.[6][7] All manipulations of solid CNAs should be done carefully to avoid generating dust.
Q2: How do I properly dispose of CNA waste streams and contaminated materials?
A2: Improper disposal can lead to significant environmental contamination.[4] All CNA-containing waste, including mother liquor from recrystallization, used chromatography solvents, and contaminated consumables (gloves, silica gel, filter paper), must be treated as hazardous waste.
-
Segregate Waste: Keep halogenated waste streams separate from non-halogenated waste.
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste: Chlorinated Nitroaromatics" and list the specific compounds and solvents.
-
Disposal: Follow your institution's specific guidelines for hazardous waste disposal. Typically, this involves collection by a certified environmental safety company for high-temperature incineration or other specialized treatments.[8][9] Never pour CNA waste down the drain.[9]
Section 2: Troubleshooting Recrystallization
Recrystallization is often the first line of defense for purification, but it can be deceptive in its complexity.[10][11] Success hinges on exploiting the solubility differences between your desired product and the impurities.
Q3: I've followed the standard procedure, but my chlorinated nitroaromatic compound won't crystallize out of solution, even after cooling in an ice bath. What's happening?
A3: This is a classic supersaturation problem, usually stemming from two main causes:
-
Excess Solvent: This is the most common reason for crystallization failure. You may have added too much hot solvent to dissolve the crude product. The goal is to create a saturated solution at high temperature, so that upon cooling, the solubility drops dramatically and forces crystallization.[11][12]
-
Solution: Gently heat the solution in the fume hood and evaporate some of the solvent. Continue until you see a slight turbidity or crystal formation at the edges. Then, allow it to cool slowly again.
-
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the CNA readily at its boiling point but very poorly at low temperatures.[12] The electron-withdrawing nature of the chloro- and nitro- groups makes many CNAs moderately polar.
-
Solution: Consult the Solvent Suitability Table below. You may need a two-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble), then slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify and then cool slowly.
-
Table 1: Solvent Suitability for Recrystallization of CNAs
| Solvent | Polarity Index | Boiling Point (°C) | Comments & Cautions |
| Ethanol | 5.2 | 78 | Good general-purpose solvent for moderately polar compounds. |
| Methanol | 6.6 | 65 | Can be effective, but higher solubility may require very cold temperatures. |
| Isopropanol | 4.3 | 82 | Often a good choice, with a convenient boiling point. |
| Toluene | 2.4 | 111 | Useful for less polar CNAs or as part of a two-solvent system with hexane. |
| Ethyl Acetate | 4.3 | 77 | Good for a range of polarities, but can co-boil with water. |
| Hexane/Heptane | 0.0 | 69 / 98 | Typically used as the "poor" solvent in a two-solvent system. |
| Water | 9.0 | 100 | Generally unsuitable due to the low aqueous solubility of most CNAs. |
Q4: My product crystallized, but it's still yellow/brown and the purity hasn't improved much. What should I do?
A4: This indicates that either colored impurities are trapped in the crystal lattice or you have insoluble impurities.
-
Colored Impurities: These are often highly polar, conjugated byproducts. Before cooling, add a small amount (1-2% of the solute weight) of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities. Boil for a few minutes, and then perform a hot gravity filtration to remove the charcoal before allowing the filtrate to cool.[12]
-
Insoluble Impurities: If you notice solid material that won't dissolve in the hot solvent, these are likely insoluble impurities (e.g., inorganic salts or polymeric byproducts). Perform a hot gravity filtration on your saturated solution to remove them before the cooling and crystallization step.[11]
-
Isomeric Impurities: If your main impurity is an isomer (e.g., separating p-chloronitrobenzene from o-chloronitrobenzene), recrystallization may not be effective due to their similar solubilities.[13] In this case, you must proceed to column chromatography.
Section 3: Navigating Column Chromatography
When recrystallization is insufficient, column chromatography is the workhorse for purifying complex mixtures, especially for separating isomers.[14][15]
Diagram 1: Purification Strategy Decision Tree
This flowchart guides the selection of an appropriate purification technique.
Caption: Decision tree for selecting a purification method for CNAs.
Q5: My ortho- and para-isomers are co-eluting during column chromatography. How can I improve the separation?
A5: This is a common and significant challenge. Isomers often have very similar polarities. Your success depends on fine-tuning the mobile phase.
-
Reduce Solvent Polarity: The most straightforward approach is to decrease the polarity of your eluent. For example, if you are using 20% ethyl acetate in hexane, try reducing it to 10% or even 5%. This will increase the interaction of the compounds with the silica gel, exaggerating the small polarity differences between the isomers and improving separation.[14]
-
Change Solvents: Sometimes, a different solvent system with similar polarity but different interactions can work. For example, substituting ethyl acetate/hexane with dichloromethane/hexane can alter the selectivity and resolve your isomers.
-
Optimize with TLC: Always develop your solvent system using Thin Layer Chromatography (TLC) first. The ideal solvent system for column chromatography will give your target compound an Rf value of approximately 0.3-0.4 and show clear separation from the isomeric impurity.[15]
Q6: My compound is appearing as a long streak rather than a tight band on the column. What's causing this and how do I fix it?
A6: Streaking, or "tailing," is typically caused by one of three issues:
-
Column Overload: You have loaded too much crude material onto the column. As a rule of thumb, for silica gel flash chromatography, the mass of crude product should be about 1-5% of the mass of the silica gel.
-
Poor Solubility: The compound may be precipitating at the top of the column as the more concentrated loading solution is diluted by the less polar mobile phase. Ensure your compound is fully soluble in the mobile phase. You may need to load your sample dissolved in a minimal amount of a stronger solvent (like dichloromethane) and then immediately begin the elution.
-
Compound Degradation: The acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds. If you suspect this, you can use deactivated silica (by adding 1-2% triethylamine to your mobile phase) or switch to a less acidic stationary phase like alumina.
Section 4: High-Purity Purification with HPLC
For drug development and reference standard preparation, High-Performance Liquid Chromatography (HPLC) is often required to achieve >99% purity.[16]
Q7: How do I select the right HPLC column and mobile phase for separating closely related CNA analogs?
A7: Method development for CNAs on HPLC focuses on exploiting subtle differences in their hydrophobicity and aromaticity.
-
Column Selection: A standard C18 column is the universal starting point for reverse-phase HPLC.[17] However, for aromatic compounds like CNAs, a Phenyl-Hexyl column can provide superior selectivity. The phenyl groups on the stationary phase can undergo pi-pi interactions with the nitroaromatic ring of your analyte, offering a different separation mechanism that can resolve closely eluting peaks.[18]
-
Mobile Phase: The typical mobile phase is a mixture of acetonitrile (MeCN) or methanol (MeOH) and water.[19]
-
Start with a Gradient: Begin with a broad gradient (e.g., 5% to 95% MeCN in water over 20 minutes) to determine the approximate elution time of your compounds.
-
Switch to Isocratic: Once you know the elution window, switch to an isocratic (constant percentage) method to optimize the separation. For example, if your compounds eluted at 60% MeCN in the gradient run, try an isocratic method at 55% MeCN and adjust from there.
-
Add Acid: Adding a small amount (0.1%) of formic acid or phosphoric acid to the mobile phase can sharpen peaks by suppressing the ionization of any acidic functional groups or free silanols on the column packing.[17][19]
-
Diagram 2: Troubleshooting HPLC Peak Shape Issues
This diagram outlines a logical approach to diagnosing common HPLC problems.
Caption: A troubleshooting guide for common HPLC peak shape problems.[20]
Section 5: Experimental Protocols
Protocol 1: General Procedure for Recrystallization of a Chlorinated Nitroaromatic
-
Solvent Selection: In a small test tube, add ~20 mg of your crude CNA. Add a potential solvent dropwise. A good solvent will dissolve the solid poorly at room temperature but completely upon heating.[12]
-
Dissolution: Place the bulk of your crude solid into an Erlenmeyer flask. Add a magnetic stir bar and the chosen solvent in small portions while heating and stirring on a hot plate. Add the minimum amount of hot solvent required to fully dissolve the solid.[11]
-
Decolorization (if needed): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for 2-3 minutes.
-
Hot Filtration (if needed): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature, undisturbed. Slow cooling is critical for forming pure crystals rather than a precipitate.[11] Once at room temperature, you can place the flask in an ice bath for 15-30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a minimal amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Allow the crystals to dry completely in a vacuum oven or desiccator.
Table 2: Common Impurities in CNA Synthesis & Their Origins
| Impurity Type | Example | Likely Origin | Recommended Purification Method |
| Isomers | o-chloronitrobenzene, m-chloronitrobenzene | Nitration of chlorobenzene is not perfectly regioselective.[2] | Flash Chromatography, Preparative HPLC |
| Over-nitrated Products | 2,4-dinitrochlorobenzene | Harsh nitrating conditions or extended reaction time.[21] | Flash Chromatography |
| Unreacted Starting Material | Chlorobenzene | Incomplete nitration reaction. | Flash Chromatography |
| Hydrolysis Products | Chlorophenols | Presence of water during synthesis or purification, especially under basic conditions. | Flash Chromatography (may require acidic modifier) |
| Reduction Products | Chloroanilines | Unwanted reduction of the nitro group. | Flash Chromatography |
References
- Arora, P. K., & Jain, R. K. (2012). Degradation of chlorinated nitroaromatic compounds. Applied microbiology and biotechnology, 93(5), 1865–1876. [Link]
- Olin Mathieson Chemical Corp. (1967). Separation of chloronitrobenzene isomers by crystallization and fractionation. U.S.
- Adegbenro, A., & Olofinsan, K. (2023).
- Arora, P. K., & Jain, R. K. (2012).
- University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography.
- Magritek. (n.d.).
- University of Calgary, Department of Chemistry. (n.d.). Recrystallization - Single Solvent. University of Calgary. [Link]
- ResearchGate. (n.d.). Separation of nitroaromatics by C-18 column.
- Taran, O. P., et al. (2020).
- U.S. Environmental Protection Agency. (n.d.).
- Nitroglycerin Aktiebolaget. (1959). Method of crystallizing nitro products. U.S.
- European Chlorinated Solvents Association. (n.d.). Recycling & Disposal. ECSA. [Link]
- LabRulez GCMS. (2016).
- Wang, W., et al. (2021).
- University of California, Irvine, Department of Chemistry. (n.d.).
- LabelSDS. (2018). SAFETY DATA SHEET - Nonflammable Gas Mixture: Chlorine 1.5-2.49% / Nitrogen 97.51-98.5%. [Link]
- SIELC Technologies. (n.d.). Separation of Nitrobenzene on Newcrom R1 HPLC column. SIELC. [Link]
- Chemistry LibreTexts. (2021). 2.
- Sciencemadness Wiki. (n.d.). Proper disposal of chemicals. Sciencemadness. [Link]
- Waters Corporation. (n.d.). Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives).
- Waters Corporation. (2024).
- Wang, Z., et al. (2023). Abatement of Nitrophenol in Aqueous Solution by HOCl and UV/HOCl Processes: Kinetics, Mechanisms, and Formation of Chlorinated Nitrogenous Byproducts. MDPI. [Link]
- Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
- Shen, R., et al. (2020). The competitive effect of different chlorination disinfection methods and additional inorganic nitrogen on nitrosamine formation from aromatic and heterocyclic amine-containing pharmaceuticals. PubMed. [Link]
- S. K., Singh, et al. (2012). Recent trends in the impurity profile of pharmaceuticals. Journal of Pharmaceutical Analysis, 2(1), 1-13. [Link]
- Pennsylvania Department of Environmental Protection. (n.d.). Water Treatment Process Troubleshooting Guide. [Link]
- Vita-D-Chlor. (n.d.).
- Intermountain Specialty Gases. (2015). Chlorine (0.0001%-0.01%)
- Texas Department of Insurance. (n.d.). Chlorine Safety. [Link]
- Water E-store. (2019, December 28). IRON & SULPHUR WATER FILTER TROUBLESHOOTING and Repair in 7 Easy Steps [Video]. YouTube. [Link]
- Princeton University, Outdoor Action Program. (2022).
- U.S. Environmental Protection Agency. (1990).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation of chlorinated nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CCOHS: Chlorine [ccohs.ca]
- 6. tdi.texas.gov [tdi.texas.gov]
- 7. api.grundfos.com [api.grundfos.com]
- 8. Recycling & Disposal - Chlorinated Solvents [chlorinated-solvents.eu]
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- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Home Page [chem.ualberta.ca]
- 13. US3311666A - Separation of chloronitrobenzene isomers by crystallization and fractionation - Google Patents [patents.google.com]
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- 15. magritek.com [magritek.com]
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Technical Support Center: Stabilizing 2-Chloro-4-methoxy-1-nitrobenzene for Long-Term Storage
Welcome to the technical support center for 2-Chloro-4-methoxy-1-nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the long-term stability and integrity of your this compound samples. Our approach is rooted in established scientific principles and practical, field-proven insights to support the rigor of your research.
Understanding the Stability Profile of this compound
This compound is a substituted aromatic compound that serves as a versatile synthetic intermediate.[1] Its stability is crucial for reproducible experimental outcomes. While generally stable under recommended storage conditions, its long-term integrity can be compromised by environmental factors such as moisture, temperature, and light. The presence of electron-withdrawing (nitro and chloro) and electron-donating (methoxy) groups on the benzene ring creates a molecule susceptible to specific degradation pathways.[1]
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: For optimal long-term stability, this compound, a light yellow solid, should be stored in a cool, dry, and dark place.[2] The container should be tightly sealed to prevent moisture ingress.[2] An inert atmosphere, such as nitrogen or argon, is recommended for extended storage to minimize oxidative degradation.
Q2: I've noticed a change in the color of my sample over time. What could be the cause?
A2: A change in color, such as darkening, can be an indicator of degradation. This is often due to slow decomposition reactions, which may be accelerated by exposure to light (photodegradation) or elevated temperatures. It is crucial to store the compound in an amber-colored vial or in a light-blocking secondary container.
Q3: Is this compound sensitive to moisture?
A3: Yes, like many organic compounds with functional groups susceptible to hydrolysis (such as the methoxy group), it is advisable to protect this compound from moisture. The presence of water can potentially lead to slow hydrolysis over time, especially if acidic or basic impurities are present. Using a desiccator for storage is a highly recommended practice.[3]
Q4: Can I store this compound in a standard laboratory freezer?
A4: Storing at low temperatures (e.g., in a freezer) is generally beneficial for slowing down degradation reactions. However, it is important to ensure the container is properly sealed to prevent condensation from forming inside when it is removed and brought to room temperature. Frequent temperature cycling should be avoided.
Q5: Are there any chemical stabilizers I can add for very long-term storage?
A5: For extended storage, particularly if the compound will be exposed to air, the addition of an antioxidant like Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 0.01-0.1%) can be beneficial. BHT is a radical scavenger that can inhibit oxidative degradation pathways.[4][5][6] However, the addition of any substance will create a mixture, so this should be considered based on the downstream application of the compound.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Change in physical appearance (e.g., color darkening, clumping) | 1. Photodegradation: Exposure to UV or ambient light. 2. Thermal Degradation: Storage at elevated temperatures. 3. Moisture Absorption: Improperly sealed container. | 1. Store in an amber vial or a dark cabinet. 2. Store in a temperature-controlled environment, preferably refrigerated or in a freezer. 3. Ensure the container is tightly sealed. For long-term storage, consider using a desiccator.[3] |
| Inconsistent experimental results | Purity Degradation: The compound may have degraded over time, leading to a lower concentration of the active substance and the presence of impurities. | 1. Re-analyze the purity of the compound using a validated analytical method (see "Protocol for Quality Control Testing" below). 2. If degradation is confirmed, it is advisable to use a fresh batch of the compound for sensitive experiments. |
| Appearance of new peaks in analytical chromatograms (e.g., HPLC, GC) | Formation of Degradation Products: This is a clear indication of chemical instability. Potential degradation products could include: - 2-Chloro-4-nitrophenol: via hydrolysis of the methoxy group. - Other substituted phenols or anisoles: through nucleophilic substitution of the chloro or nitro groups. | 1. Attempt to identify the new peaks using mass spectrometry (MS) coupled with chromatography. 2. Review storage conditions and handling procedures to identify the likely cause of degradation. 3. Consider purification of the material if a fresh batch is not available. |
Experimental Protocols
Protocol for Quality Control Testing via High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from a method for the closely related compound, 2-chloro-4-nitroanisole, and is suitable for assessing the purity of this compound.[7]
Objective: To determine the purity of this compound and detect the presence of any degradation products.
Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS-compatible methods)
-
This compound reference standard
-
Volumetric flasks, pipettes, and autosampler vials
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). Add a small amount of acid to improve peak shape (e.g., 0.1% phosphoric acid). Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh a small amount of the this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution (e.g., 100, 50, 25, 10, 1 µg/mL).
-
Sample Preparation: Prepare a solution of the this compound sample to be tested in the mobile phase at a concentration within the range of the working standards.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: Acetonitrile/Water (e.g., 60:40) with 0.1% phosphoric acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 254 nm (or scan for optimal wavelength)
-
Column Temperature: 25 °C
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution.
-
Data Analysis: Calculate the purity of the sample by comparing the peak area of the main component to the calibration curve. The presence of any additional peaks indicates impurities or degradation products.
Protocol for Accelerated Stability Study
This protocol is designed to predict the long-term stability of this compound by subjecting it to accelerated degradation conditions.[8][9][10][11]
Objective: To evaluate the stability of this compound under elevated temperature and humidity conditions.
Materials:
-
This compound sample
-
Stability chambers or ovens capable of maintaining controlled temperature and humidity
-
Amber glass vials with tight-fitting caps
-
HPLC system for purity analysis
Procedure:
-
Sample Preparation: Place a sufficient amount of the this compound sample into several amber glass vials.
-
Storage Conditions: Place the vials in stability chambers set to the following conditions:
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH
-
Long-term (Control): 25 °C ± 2 °C / 60% RH ± 5% RH
-
-
Time Points: Pull samples for analysis at predetermined time points. For the accelerated study, typical time points are 0, 1, 3, and 6 months. For the long-term study, time points can be 0, 3, 6, 9, 12, 18, and 24 months.
-
Analysis: At each time point, analyze the samples for purity and the presence of degradation products using the HPLC method described above. Also, note any changes in physical appearance.
-
Data Evaluation: Plot the purity of this compound as a function of time for each storage condition. The data from the accelerated study can be used to project the shelf-life at the long-term storage condition using appropriate kinetic models (e.g., Arrhenius equation).
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Decision workflow for ensuring the stability of this compound.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- SIELC Technologies. (2018, May 16). Separation of 2-Chloro-4-nitroanisole on Newcrom R1 HPLC column.
- Sorbipak. (n.d.). Desiccants for Industrial Chemical shipping & storage containers.
- ChemBK. (2024, April 9). This compound.
- Bailey, J. (1985). Liquid chromatographic determination of 2-chloro-4-nitroaniline, 2-naphthol, and 2,4-dinitroaniline in D&C red no. 36.
- Kao Corporation. (n.d.). BHT (Butylated Hydroxytoluene).
- PubChem. (n.d.). 2-Chloro-1-methoxy-4-nitrobenzene. National Center for Biotechnology Information.
- Cha, J., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Pharmaceutical Sciences, 101(3), 943-954.
- Ferreira, A. M., et al. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. Pharmaceutics, 14(11), 2324.
- Wikipedia. (n.d.). Butylated hydroxytoluene.
- Doran, G., & Stevens, M. M. (2013). Simultaneous determination of niclosamide and its degradates in water by LC-MS/MS. Analytical Methods, 5(18), 4736-4743.
- NIST. (n.d.). Benzene, 2-chloro-1-methoxy-4-nitro-. NIST Chemistry WebBook.
- Yehye, W. A., et al. (2015). Understanding the Chemistry Behind the Antioxidant Activities of Butylated Hydroxytoluene (BHT): A Review. ChemInform, 46(35).
- Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.
- ASEAN. (2005, February 22). ASEAN Guideline on Stability Study of Drug Product. Food and Drug Administration.
- Chegg. (2019, February 28). Solved Please help label/identify the signals in this H NMR.
- Zancheng Life Sciences. (2022, January 22). Full Guidance of Food Grade BTH, What Does It Provide?
- ATSDR. (1990). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Agency for Toxic Substances and Disease Registry.
- Lendenmann, U., et al. (1998). Initial Reactions in the Biodegradation of 1-Chloro-4-Nitrobenzene by a Newly Isolated Bacterium, Strain LW1. Applied and Environmental Microbiology, 64(2), 648-654.
- Arora, P. K., & Jain, R. K. (2012). Pathway for Degradation of 2-Chloro-4-Nitrophenol in Arthrobacter sp. SJCon. Journal of Environmental Protection, 3(8), 833-838.
- Khan, F., et al. (2013). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLoS ONE, 8(4), e62178.
- Zhang, J., et al. (2017). Molecular and biochemical characterization of 2-chloro-4-nitrophenol degradation via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium.
- Lendenmann, U., & Spain, J. C. (1996). Initial Reactions in the Biodegradation of 1-Chloro-4-Nitrobenzene by a Newly Isolated Bacterium, Strain LW1. Applied and Environmental Microbiology, 62(8), 2871-2876.
Sources
- 1. benchchem.com [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Kao | BHT (Butylated Hydroxytoluene) [kao.com]
- 5. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 6. zanchenglife.com [zanchenglife.com]
- 7. 2-Chloro-4-nitroanisole | SIELC Technologies [sielc.com]
- 8. japsonline.com [japsonline.com]
- 9. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. www3.paho.org [www3.paho.org]
- 11. fda.gov.ph [fda.gov.ph]
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Nitro-Compounds
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of nitro-compounds. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues leading to peak tailing, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and why is it a problem for my nitro-compound analysis?
A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, with a trailing edge that is longer and less steep than the leading edge. In an ideal HPLC separation, peaks should be symmetrical and Gaussian in shape.[1]
This distortion is problematic for several critical reasons:
-
Reduced Resolution: Tailing peaks are wider at the base, which can cause them to merge with adjacent peaks, making it difficult to separate and distinguish between closely eluting compounds.[2]
-
Inaccurate Quantification: The asymmetrical shape complicates peak integration. Automated integration software may struggle to accurately define the start and end of the peak, leading to inconsistent and erroneous area measurements and, consequently, inaccurate quantification of your nitro-compound.[3][4]
-
Lower Sensitivity: As the peak broadens and the height decreases, it becomes more difficult to distinguish from baseline noise, reducing the overall sensitivity of the method.[5]
-
Poor Method Robustness: Tailing indicates that the method is not well-controlled, which can lead to poor reproducibility. Regulatory guidelines often require symmetrical peaks for method validation.[3]
A peak's asymmetry is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). While values up to 1.5 may be acceptable for some assays, a value greater than 1.2 generally indicates a problem that needs to be addressed for high-precision analytical methods.[4][6]
Q2: I'm observing tailing peaks for my nitro-compound. What are the most likely causes?
A2: Peak tailing can stem from either chemical interactions within the column or physical/instrumental issues. For nitro-compounds, which often contain polar functional groups (like -NO₂, -NH₂, -OH), the causes are frequently chemical in nature.
Primary Chemical Causes:
-
Secondary Silanol Interactions: This is the most common culprit, especially for nitroaromatics that also contain basic groups (e.g., nitroanilines) or acidic groups (e.g., nitrophenols). Unreacted, acidic silanol groups (Si-OH) on the surface of silica-based stationary phases can form strong secondary interactions (ionic or hydrogen bonding) with your polar analyte, causing a portion of the analyte molecules to be retained longer than the main band, resulting in a tail.[4][7][8]
-
Metal Chelation: Trace metal impurities (e.g., iron, aluminum) within the silica packing material or on the surface of column hardware and system components can chelate with certain functional groups on your nitro-compound.[9] This creates another unwanted retention mechanism that leads to tailing.[10]
-
Incorrect Mobile Phase pH: If the mobile phase pH is too close to the pKa of your nitro-compound, the analyte will exist as a mixture of ionized and un-ionized forms.[2] These two forms have different retention behaviors, leading to peak broadening or tailing.[11]
Common Physical & Methodological Causes:
-
Column Contamination and Voids: Contaminants from the sample can accumulate at the head of the column, creating active sites that cause tailing. Over time, high pressure or harsh pH conditions can cause the packed bed of silica to collapse, creating a "void" at the column inlet, which distorts the peak shape.[12]
-
Extra-Column Effects: This refers to any volume outside of the column that can cause band broadening, such as excessively long or wide connecting tubing, or improper fittings between the injector, column, and detector.[13][14]
-
Sample Overload or Strong Sample Solvent: Injecting too much analyte can saturate the stationary phase.[15] Similarly, if the sample is dissolved in a solvent that is much stronger (less polar in reversed-phase) than the mobile phase, it can cause the initial band of analyte to spread, leading to peak distortion.[5]
The following sections provide detailed guides to diagnose and resolve each of these potential issues.
Troubleshooting Guide: Chemical Interactions
Q3: My nitro-compound is polar. Could secondary silanol interactions be the problem and how do I fix it?
A3: Yes, this is a highly probable cause. The nitro group itself is highly polar, and many nitro-compounds also possess other polar or ionizable functional groups. These groups can interact with residual silanol groups on the silica surface, which are notoriously difficult to eliminate completely during the manufacturing of stationary phases.[8][16] These interactions create a secondary, non-ideal retention mechanism that is a classic cause of peak tailing.[4]
Here’s a systematic approach to mitigate these interactions:
This is the most effective and common first step. The goal is to control the ionization state of both your analyte and the silanol groups to minimize unwanted ionic interactions.[17]
-
For Basic Nitro-compounds (e.g., Nitroanilines): Lower the mobile phase pH to ≤ 3. At this low pH, the acidic silanol groups (pKa ~3.5-4.5) are protonated (Si-OH) and thus uncharged, preventing strong ionic interactions with the protonated basic analyte (R-NH₃⁺).[7][12]
-
For Acidic Nitro-compounds (e.g., Nitrophenols, Nitrobenzoic acids): Adjust the mobile phase pH to be at least 2 units below the pKa of your analyte.[6][18] This ensures the acidic analyte is fully protonated (un-ionized), preventing it from existing in two different forms on the column and ensuring it interacts with the stationary phase via a single, consistent mechanism.[2]
Experimental Protocol: Mobile Phase pH Optimization
-
Determine Analyte pKa: Find the pKa of your target nitro-compound from literature or predictive software.
-
Prepare Buffered Mobile Phases:
-
Prepare at least three aqueous mobile phase buffers. For example, if targeting a low pH, prepare buffers at pH 2.5, 3.0, and 3.5 using additives like formic acid, phosphoric acid, or a phosphate buffer.[12][19] Ensure the buffer has sufficient capacity (typically 10-25 mM).
-
Crucially, measure and adjust the pH of the aqueous portion before mixing it with the organic solvent (e.g., acetonitrile, methanol). [17]
-
-
Systematic Analysis:
-
Equilibrate your column with the first mobile phase (e.g., pH 3.5) for at least 20 column volumes.
-
Inject your standard and record the chromatogram. Calculate the tailing factor.
-
Repeat the process for the other pH values (e.g., 3.0, then 2.5), ensuring thorough equilibration at each step.
-
-
Evaluate Results: Compare the peak shapes and tailing factors across the different pH conditions to identify the optimum. You should observe a significant improvement in peak symmetry as you move to a more favorable pH.[6]
If pH optimization is insufficient or not possible due to analyte stability, the column itself is the next target. Modern columns are designed to minimize silanol activity.[20]
-
Use High-Purity, End-Capped Columns: Choose columns packed with modern, high-purity "Type B" silica, which has a much lower metal content and fewer highly acidic silanol groups than older "Type A" silica.[7][20] Ensure the column is "end-capped," a process where residual silanols are chemically bonded with a small, non-polar group (like trimethylsilyl) to shield them from interacting with analytes.[4][12][16]
-
Consider Alternative Stationary Phases:
-
Phenyl Phases: These columns can offer unique selectivity for nitroaromatic compounds through π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte.[21] This can be a dominant, desirable interaction that reduces the relative impact of silanol interactions.[22]
-
Polar-Embedded Phases: These phases have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This polar group helps to shield the residual silanols and can improve the peak shape of basic compounds.
-
Hybrid Silica/Polymer Phases: These columns are built on a hybrid organic/inorganic particle that has inherently lower silanol activity and offers a wider usable pH range.[7]
-
| Column Type | Mechanism for Reducing Tailing | Best Suited For | Considerations |
| Modern End-Capped C18/C8 (Type B Silica) | High-purity silica with fewer active sites; silanols are sterically shielded by a secondary bonding.[7][12] | General purpose analysis of most nitro-compounds. | The default starting point for method development. |
| Phenyl Phase | Provides alternative π-π interaction mechanism, which can dominate over silanol interactions.[21] | Nitroaromatic compounds. | Selectivity will be different from C18; may be enhanced with methanol as the organic modifier.[21] |
| Polar-Embedded Phase | Polar group shields residual silanols and provides alternative polar selectivity. | Basic nitro-compounds (e.g., nitroanilines). | Can alter selectivity compared to standard C18. |
| Hybrid Particle Phase | Inherently lower silanol activity and greater pH stability.[7] | Challenging separations, methods requiring higher pH. | Generally more expensive but very robust. |
Historically, competing bases like triethylamine (TEA) were added to the mobile phase to preferentially interact with and block the acidic silanol sites.[12][20] However, with the advent of modern high-purity columns, this approach is less necessary and often avoided because TEA can suppress MS signals and is difficult to flush from the column. If you are using an older column and cannot replace it, adding 10-25 mM of a competing base can be a viable, albeit dated, solution.
Q4: My nitro-compound has groups that can chelate metals. Could this be causing tailing?
A4: Yes, this is a frequently overlooked cause of peak tailing. If your nitro-compound contains functional groups that are Lewis bases (e.g., adjacent hydroxyl and carboxyl groups, some amine configurations), it can chelate with trace metal ions present in the system.[10] These metal ions can be found in the stainless-steel components of the HPLC (tubing, frits), the column hardware, or as impurities within the silica stationary phase itself.[9][23] This chelation creates a strong, secondary retention mechanism that results in significant peak tailing or even complete loss of the analyte.[24]
Step 1: Diagnose with a Chelating Agent
The easiest way to test for metal interaction is to add a strong chelating agent to your sample or mobile phase.
-
Protocol: Sample Treatment with EDTA
-
Prepare your sample as usual.
-
Prepare a second, identical sample, but add a small amount of ethylenediaminetetraacetic acid (EDTA) to a final concentration of approximately 100 µM.[25]
-
Inject both samples. If the peak shape and/or area dramatically improves in the EDTA-containing sample, metal chelation is a very likely cause of your problem.
-
Step 2: Decontaminate ("Passivate") the HPLC System
If metal interaction is confirmed, the next step is to remove the contaminating metal ions from your system and column. This can be done by flushing the system with a solution of a strong chelating agent.
Experimental Protocol: HPLC System Passivation
-
Objective: To remove metal ion contaminants from the HPLC flow path.
-
IMPORTANT: Remove the analytical column from the system before starting this procedure. Connect the injector directly to the detector with a union.
-
Prepare Passivation Solution: Prepare a mobile phase of 50:50 Methanol:Water containing 0.5% (w/v) EDTA.
-
System Flush: Flush the entire HPLC system (all flow paths, injector loop, and needle) with this solution at a low flow rate (e.g., 0.5 mL/min) for 1-2 hours.
-
Rinse Thoroughly: After the passivation flush, rinse the entire system extensively with fresh, metal-free mobile phase (without EDTA) for another 1-2 hours to remove all traces of the chelating agent.
-
Column Cleaning (Optional but Recommended): The column can be cleaned separately by flushing with a mobile phase containing a low concentration (5-10 µM) of EDTA.[25] However, always consult the column manufacturer's guidelines first, as harsh treatments can damage the stationary phase.
-
Re-equilibrate and Test: Re-install the column, equilibrate with your analytical mobile phase, and inject your standard again to see if the peak shape has improved.
Step 3: Prophylactic Use of Additives
For particularly sensitive assays, it can be beneficial to add a very low concentration (e.g., 5-10 µM) of a chelating agent like EDTA to your mobile phase continuously.[25] This helps to chelate any new metal ions that may leach into the system over time, preventing them from interacting with your analyte. Be aware that this may not be suitable for all MS applications.
Alternatively, consider using HPLC systems and columns specifically designed to be bio-inert or metal-free, which utilize materials like PEEK or have specially treated surfaces to prevent metal leaching and interaction.[10]
Troubleshooting Guide: System and Method Issues
Q5: How do I know if the issue is with my HPLC system (extra-column volume) and not the chemistry?
A5: This is an important distinction. While chemical interactions often affect only specific polar or ionizable peaks, problems with the physical flow path of the HPLC system will typically cause broadening and tailing for all peaks in the chromatogram, even well-behaved, non-polar ones.
Diagnostic Checks:
-
Inspect All Fittings: The most common source of extra-column volume is a poor connection.[13] Disconnect and inspect every fitting between the injector and the detector. Ensure that the capillary tubing is fully bottomed out in the port before tightening the nut and ferrule. A small gap between the end of the tubing and the bottom of the port creates a void where sample can mix, causing band broadening.[13]
-
Minimize Tubing Length and Diameter: The volume of the tubing contributes directly to band spreading. Use the shortest possible lengths of tubing with the narrowest internal diameter (ID) that your system's pressure can handle. For modern UHPLC/HPLC systems, 0.005" (125 µm) ID tubing is common.[14]
-
Check for Column Voids: A void at the head of the column will cause peak distortion. This can sometimes be diagnosed by a sudden drop in backpressure. To confirm, disconnect the column, reverse its flow direction, and flush it with a strong solvent. Sometimes this can help resettle the packed bed, but more often than not, a column with a significant void needs to be replaced.[12] Using a guard column can help protect the analytical column and is a cost-effective sacrificial part.[5]
Q6: Could my sample preparation or injection be causing the peak tailing?
A6: Absolutely. The conditions of the sample before it even enters the column can have a profound effect on peak shape.
-
Sample Solvent Strength: In reversed-phase HPLC, if your sample is dissolved in a solvent that is significantly "stronger" (more organic/less polar) than your mobile phase, it can cause peak distortion.[5] The plug of strong solvent carries the analyte down the column too quickly at the start, interfering with the proper focusing of the band at the column head.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will still dissolve your analyte. If you must use a strong solvent, inject the smallest possible volume.[18]
-
-
Sample Overload: Injecting too high a concentration or volume of your analyte can saturate the stationary phase.[15] When the active sites for retention are overwhelmed, the retention mechanism changes, leading to a characteristic "shark-fin" or overload tailing peak shape.[20]
-
Solution: Perform a dilution series. Dilute your sample by a factor of 5, 10, and 50 and inject each one. If the peak shape becomes more symmetrical as the concentration decreases, you are experiencing mass overload. Reduce your sample concentration or injection volume accordingly.
-
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving peak tailing issues for nitro-compounds.
Caption: A logical workflow for troubleshooting peak tailing.
References
- The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023). LCGC. [Link]
- LABTips: How to Prevent Tailing Peaks in HPLC. (2021). Labcompare.com. [Link]
- Mobile Phase Optimization: A Critical Factor in HPLC. (n.d.). Phenomenex.
- HPLC Troubleshooting Guide. (n.d.). Crawford Scientific.
- What are common causes of peak tailing when running a reverse-phase LC column?. (n.d.). Waters Knowledge Base.
- HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex.
- HPLC Troubleshooting Guide. (n.d.). SCION Instruments.
- How to Reduce Peak Tailing in HPLC?. (n.d.). Phenomenex.
- Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. (n.d.). ResearchGate.
- The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019). LCGC. [Link]
- The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry?. (2018). LCGC. [Link]
- Peak Tailing in HPLC. (n.d.). Element Lab Solutions.
- What Causes Peak Tailing in HPLC?. (n.d.). Chrom Tech, Inc.
- The Importance of Mobile Phase pH in Chromatographic Separations. (2023). Element Lab Solutions. [Link]
- Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. (n.d.). MicroSolv.
- How can I prevent peak tailing in HPLC?. (2013).
- Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. (2009). ChromaNik Technologies Inc. [Link]
- Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. (2022).
- Control pH During Method Development for Better Chromatography. (n.d.). Agilent.
- HPLC Column Selection. (2013).
- Choosing the Right HPLC Column: A Complete Guide. (n.d.). Phenomenex.
- The Importance Of Mobile Phase PH in Chromatographic Separ
- Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. (n.d.). Gilson.
- The Theory of HPLC Column Chemistry. (n.d.). Crawford Scientific.
- HPLC Column Selection Guide. (n.d.). SCION Instruments.
- Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. (2023). Element Lab Solutions. [Link]
- Introduction to LC Column Selection. (2023). YouTube. [Link]
- Trace Determination of Metal Ions by On-Line Column Enrichment Followed by HPLC as Metal2-(5-nitro-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol Chelates. (2000).
- LC Technical Tip. (n.d.). Phenomenex.
- Purge metals from HPLC system using EDTA. (n.d.). MicroSolv.
- What is the effect of free silanols in RPLC and how to reduce it?. (2023). Pharma Growth Hub. [Link]
- High-performance liquid chromatography of metal chelates: Environmental and industrial trace metal control. (1991). PubMed. [Link]
- Identifying and Preventing Metal Ion Leaching in HPLC Systems. (2019). SilcoTek. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 3. researchgate.net [researchgate.net]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. pharmagrowthhub.com [pharmagrowthhub.com]
- 9. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. acdlabs.com [acdlabs.com]
- 12. labcompare.com [labcompare.com]
- 13. support.waters.com [support.waters.com]
- 14. chromtech.com [chromtech.com]
- 15. HPLC Troubleshooting Guide [scioninstruments.com]
- 16. LC Technical Tip [discover.phenomenex.com]
- 17. agilent.com [agilent.com]
- 18. researchgate.net [researchgate.net]
- 19. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. youtube.com [youtube.com]
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- 24. High-performance liquid chromatography of metal chelates: Environmental and industrial trace metal control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mtc-usa.com [mtc-usa.com]
Technical Support Center: Optimization of Mobile Phase for 2-Chloro-4-nitroanisole Separation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the chromatographic separation of 2-Chloro-4-nitroanisole. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into mobile phase optimization, structured in a practical question-and-answer format to directly address challenges encountered during method development.
Part 1: Foundational Concepts in 2-Chloro-4-nitroanisole Separation
This section addresses the fundamental principles governing the separation of 2-Chloro-4-nitroanisole, providing the essential knowledge needed to make informed decisions during method development.
Q1: What are the key chemical properties of 2-Chloro-4-nitroanisole that influence its chromatographic separation?
A1: Understanding the physicochemical properties of 2-Chloro-4-nitroanisole is the cornerstone of effective method development.
-
Polarity: The molecule has a LogP value of approximately 2.48, indicating it is moderately non-polar.[1] Its structure contains a polar nitro group (-NO2) and a methoxy group (-OCH3), but the chlorobenzene ring provides significant hydrophobic character.[2] This balance of polarity makes it an ideal candidate for reversed-phase chromatography.
-
Structure: As a nitro-aromatic compound, it possesses π-electrons in the benzene ring.[3][4] This characteristic allows for potential π-π interactions with specific stationary phases, such as those with phenyl ligands, which can be exploited to enhance selectivity.[4][5]
-
UV Absorbance: The aromatic ring and nitro group act as chromophores, allowing for strong UV absorbance. This makes UV detection a highly suitable and sensitive method for analysis.[3]
-
Ionization: 2-Chloro-4-nitroanisole is a neutral compound and does not have ionizable functional groups. Therefore, mobile phase pH will not alter its ionization state but can be used to control the ionization of silica-based stationary phases to improve peak shape.[5][6]
Q2: Which chromatographic modes are most suitable for separating 2-Chloro-4-nitroanisole and its related impurities?
A2: The choice of chromatographic mode is dictated by the analyte's polarity.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the predominant and most effective technique. It utilizes a non-polar stationary phase (e.g., C18, C8, or Phenyl) and a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile or methanol).[1][4][7] The separation is based on the hydrophobic interactions between the analyte and the stationary phase.
-
Normal-Phase Thin-Layer Chromatography (NP-TLC): TLC on a polar adsorbent like silica gel is a rapid and cost-effective tool for preliminary method development.[8][9] It is excellent for quickly screening different solvent systems to find a suitable mobile phase composition before transferring the method to HPLC.[10] In this mode, a non-polar mobile phase is used.[8][10]
Part 2: HPLC Mobile Phase Optimization - Frequently Asked Questions (FAQs)
This FAQ section provides direct answers to common questions encountered during the optimization of RP-HPLC methods for 2-Chloro-4-nitroanisole.
Q1: What is a good starting mobile phase for the RP-HPLC separation of 2-Chloro-4-nitroanisole on a C18 column?
A1: A common and effective starting point is a simple binary mixture of an organic solvent and water, often with a small amount of acid.[1] A typical mobile phase consists of acetonitrile (MeCN) and water.[1][7] For initial screening, a gradient elution is highly recommended to determine the approximate organic solvent concentration needed to elute the analyte.
-
Recommended Starting Gradient:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at 40-50% B and increase to 95% B over 15-20 minutes. This will provide a broad overview of the separation.
-
Q2: How do I adjust the retention time of 2-Chloro-4-nitroanisole?
A2: In reversed-phase HPLC, retention time is primarily controlled by the strength of the mobile phase, which is determined by the percentage of the organic modifier.
-
To Decrease Retention Time (Elute Faster): Increase the percentage of the organic solvent (e.g., acetonitrile or methanol).[11] The increased hydrophobicity of the mobile phase weakens the interaction between the non-polar analyte and the stationary phase, causing it to elute more quickly.
-
To Increase Retention Time (Elute Slower): Decrease the percentage of the organic solvent. This makes the mobile phase more polar, strengthening the hydrophobic interaction between the analyte and the stationary phase.[11] As a general rule, a 10% decrease in the organic modifier can lead to a 2- to 3-fold increase in retention time.[11]
Q3: My peak is present, but the resolution from impurities is poor. How can I improve selectivity?
A3: Improving selectivity (the separation between two peaks) requires changing the chemistry of the separation. There are several powerful strategies:
-
Change the Organic Solvent: This is one of the most effective tools. If you are using acetonitrile, switch to methanol, or try a mixture of both.[5] Methanol and acetonitrile have different properties; methanol is a proton donor, while acetonitrile can engage in dipole-dipole interactions, which can alter the elution order of closely related compounds.[5][11]
-
Change the Stationary Phase: If selectivity is still an issue, consider a different column chemistry. For an aromatic compound like 2-Chloro-4-nitroanisole, a Phenyl-Hexyl column can provide alternative selectivity compared to a standard C18 column due to π-π interactions.[4][12]
-
Adjust the Temperature: Temperature can have unpredictable but significant effects on selectivity.[5] Try adjusting the column temperature (e.g., from 30°C to 40°C). This can alter the thermodynamics of the interactions and improve resolution.[13]
Q4: Why is an acid like formic or phosphoric acid often added to the mobile phase for a neutral compound?
A4: While 2-Chloro-4-nitroanisole is neutral, the addition of an acid is crucial for improving peak shape and ensuring method robustness. The primary reason is to control the ionization of the stationary phase itself.[6] Silica-based stationary phases have residual silanol groups (-Si-OH) that can become ionized (-Si-O⁻) at mobile phase pH values above approximately 3.5-4.[5] These ionized silanols can interact with any slight polarity in the analyte, causing peak tailing.[6] By adding a small amount of acid (e.g., 0.1% formic or phosphoric acid), the pH is lowered, suppressing the ionization of these silanols and leading to sharper, more symmetrical peaks.[1]
Part 3: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues in a question-and-answer format.
Q1: My 2-Chloro-4-nitroanisole peak is tailing significantly. What are the likely causes and solutions?
A1: Peak tailing is a common problem, often related to secondary interactions within the column.[6]
-
Cause 1: Silanol Interactions: As described above, interactions with ionized silanol groups on the column packing are a primary cause of tailing for many compounds.[6]
-
Cause 2: Column Contamination or Degradation: The column may be contaminated with strongly retained compounds from previous injections, or the stationary phase may be degrading.
-
Cause 3: Mismatch between Injection Solvent and Mobile Phase: If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% acetonitrile), it can cause peak distortion.
-
Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase.[14]
-
Q2: The retention time for my analyte is inconsistent between runs. How do I fix this?
A2: Drifting or jumping retention times point to a lack of stability in the HPLC system or mobile phase.[13]
-
Cause 1: Improper Mobile Phase Preparation: Small errors in measuring solvents can lead to significant shifts. If using a buffer, its pH may be inconsistent.
-
Cause 2: Insufficient Column Equilibration: The column needs to be fully equilibrated with the mobile phase before injection.
-
Solution: Increase the column equilibration time. A good rule of thumb is to flush the column with at least 10-20 column volumes of the new mobile phase before the first injection.[13]
-
-
Cause 3: Temperature Fluctuations: If not using a column oven, changes in ambient lab temperature can affect retention times.
-
Solution: Use a thermostatted column oven to maintain a constant temperature.[13]
-
-
Cause 4: System Leaks: A leak in the system will cause a drop in pressure and flow rate, leading to longer retention times.
-
Solution: Check all fittings for signs of leaks and tighten or replace them as needed.[15]
-
Q3: My HPLC's backpressure has suddenly increased after preparing a new mobile phase. What should I check?
A3: A sudden pressure increase is often due to a blockage or an issue with the mobile phase itself.[15]
-
Cause 1: Precipitated Buffer: If you are using a buffer and mixed it with a high concentration of organic solvent too quickly, the buffer may have precipitated.
-
Cause 2: High Mobile Phase Viscosity: Mixtures of methanol and water can have a significantly higher viscosity than either solvent alone, leading to higher pressure.[17]
-
Solution: This is normal behavior. If the pressure exceeds the system limits, consider reducing the flow rate or increasing the column temperature to lower the viscosity.[5]
-
-
Cause 3: System Blockage: Particulates from the sample or a worn pump seal could have blocked the column inlet frit.
-
Solution: Try reversing the column (if permitted by the manufacturer) and flushing it to waste. If this doesn't work, the column may need to be replaced.[15]
-
Part 4: Experimental Protocols
These protocols provide detailed, step-by-step methodologies for mobile phase optimization.
Protocol 1: Rapid Method Development using Normal-Phase TLC
This protocol allows for the rapid screening of solvent systems to find an appropriate mobile phase for separation on a polar stationary phase like silica gel.
Objective: To identify a non-polar solvent system that provides a retention factor (Rf) between 0.2 and 0.8 for 2-Chloro-4-nitroanisole.
Materials:
-
Silica gel TLC plates[10]
-
Developing chamber[10]
-
Solvents: Hexane, Ethyl Acetate (HPLC Grade)[18]
-
Sample: 2-Chloro-4-nitroanisole dissolved in a minimal amount of a suitable solvent (e.g., ethyl acetate).
-
UV lamp for visualization[8]
Methodology:
-
Prepare the Developing Chamber: Add a small amount (0.5-1 cm depth) of your chosen mobile phase (e.g., 90:10 Hexane:Ethyl Acetate) to the chamber. Place a piece of filter paper inside to saturate the atmosphere and close the lid. Allow it to equilibrate for 5-10 minutes.[10]
-
Spot the Plate: Using a capillary tube, apply a small spot of your sample solution onto the pencil baseline drawn about 1.5 cm from the bottom of the TLC plate.
-
Develop the Plate: Carefully place the TLC plate into the equilibrated chamber, ensuring the solvent level is below the baseline. Close the lid and allow the solvent front to travel up the plate by capillary action.[10]
-
Mark and Visualize: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.[10] Allow the plate to dry completely.
-
Visualize and Calculate Rf: View the plate under a UV lamp and circle the visible spot corresponding to your compound.[8] Calculate the Rf value:
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
-
Optimize:
-
If the Rf is too low (<0.2), the mobile phase is not polar enough. Increase the proportion of the more polar solvent (Ethyl Acetate).
-
If the Rf is too high (>0.8), the mobile phase is too polar. Decrease the proportion of Ethyl Acetate.
-
Test various ratios (e.g., 80:20, 70:30) until the desired Rf is achieved.
-
Protocol 2: Systematic RP-HPLC Mobile Phase Optimization
This protocol outlines a systematic approach to developing a robust reversed-phase HPLC method.
Objective: To achieve a baseline-resolved, symmetrical peak for 2-Chloro-4-nitroanisole with an optimal retention time.
Instrumentation and Materials:
-
HPLC system with UV detector
-
C18 column (e.g., 150 mm x 4.6 mm, 5 µm)
-
Mobile Phase Solvents: HPLC-grade Water, Acetonitrile, and Methanol[19]
-
Additive: Formic Acid or Phosphoric Acid
-
Sample: 2-Chloro-4-nitroanisole standard solution
Methodology:
-
Step 1: Initial Gradient Scouting:
-
Prepare Mobile Phase A (MPA): Water + 0.1% Formic Acid.
-
Prepare Mobile Phase B (MPB): Acetonitrile + 0.1% Formic Acid.
-
Set up a broad gradient run: 10% to 95% MPB over 20 minutes at a flow rate of 1.0 mL/min.
-
Inject the sample and record the chromatogram. Note the percentage of MPB at which the analyte elutes. This establishes the elution window.
-
-
Step 2: Isocratic Method Development:
-
Based on the scouting run, calculate an isocratic mobile phase composition. A good starting point is the %B at which the peak apex eluted in the gradient run.
-
Prepare and run an isocratic method with this composition (e.g., if the peak eluted at 12 minutes in a 20-min linear gradient from 10-95% B, the %B is roughly 10 + (12/20)*(95-10) ≈ 61%. Start with a 40:60 Water:Acetonitrile mixture).
-
Adjust the Water:Acetonitrile ratio to achieve a retention factor (k) between 2 and 10.[11]
-
-
Step 3: Selectivity Optimization:
-
If co-eluting peaks are present, change the selectivity.
-
Prepare a new Mobile Phase B using Methanol + 0.1% Formic Acid.
-
Repeat Step 2 to find an isocratic Water:Methanol ratio that provides a similar retention time.
-
Compare the chromatograms from the Acetonitrile and Methanol methods. The change in solvent may resolve the co-eluting peaks.[5]
-
-
Step 4: Final Refinement:
-
Once a suitable mobile phase is identified, fine-tune the composition to optimize resolution and run time.
-
Confirm peak shape. If tailing is observed, ensure the acid concentration is sufficient.
-
Validate the method for robustness by making small, deliberate changes to the mobile phase composition and temperature.
-
Data Summary Table:
| Experiment ID | Mobile Phase A | Mobile Phase B | Composition (%B) | Retention Time (min) | Peak Shape (Tailing Factor) | Resolution (Rs) |
| EXP-01 | Water+0.1%FA | ACN+0.1%FA | 60% | 5.8 | 1.3 | 1.4 |
| EXP-02 | Water+0.1%FA | ACN+0.1%FA | 55% | 8.2 | 1.2 | 1.8 |
| EXP-03 | Water+0.1%FA | MeOH+0.1%FA | 70% | 8.5 | 1.1 | 2.5 |
Part 5: Visualization and Workflows
Visual diagrams help clarify complex processes in method development and troubleshooting.
Caption: Workflow for systematic RP-HPLC mobile phase optimization.
Caption: Troubleshooting logic for HPLC peak tailing.
References
- SIELC Technologies. (n.d.). Separation of 1-Chloro-2-nitrobenzene on Newcrom R1 HPLC column.
- Yoshida, T., Hirata, M., & Tabuchi, T. (1991). Determination of p-chloronitrobenzene and its metabolites in urine by reversed-phase high-performance liquid chromatography. Journal of Chromatography, 565(1-2), 315-324.
- Thermo Fisher Scientific. (n.d.). Successful HPLC Operation – A Troubleshooting Guide.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- Agilent Technologies. (n.d.). HPLC Troubleshooting Guide.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Homi Bhabha Centre for Science Education. (n.d.). Thin Layer Chromatography.
- Phenomenex. (n.d.). HPLC Troubleshooting Guide.
- Jain, R., Singh, R., & Pillai, K. K. (2006). Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. Journal of Chromatographic Science, 44(8), 473-479.
- Drawell. (n.d.). Strategies for Method Development and Optimization in HPLC.
- University of Wisconsin-Madison. (n.d.). CHEM 344 Thin Layer Chromatography.
- Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
- SIELC Technologies. (2018). 2-Chloro-4-nitroanisole.
- ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
- Kazakevich, Y., & LoBrutto, R. (2010). New Horizons in Reversed-Phase Chromatography. LCGC International.
- Sigma-Aldrich. (n.d.). 2-Chloro-4-nitroanisole | 4920-79-0.
- Bell, D. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International.
- PubChemLite. (n.d.). 2-chloro-4-nitroanisole (C7H6ClNO3).
- Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
- Phenomenex. (2025). Guide to Choosing the Correct HPLC Solvent.
- Sherma, J. (2018). Stationary Phases for Modern Thin-Layer Chromatography. LCGC International.
- AGA Analytical. (n.d.). Thin Layer Chromatography (TLC).
- ChemicalBook. (2025). 2-Chloro-4-nitoranisole | 4920-79-0.
- National Center for Biotechnology Information. (n.d.). 2-Chloro-5-nitroanisole. PubChem Compound Database.
- Sigma-Aldrich. (n.d.). HPLC Solvents.
- GL Sciences Inc. (n.d.). 11. Organic Solvents Used in HPLC.
- Element Lab Solutions. (n.d.). HPLC Solvent Selection.
- Merck Millipore. (n.d.). HPLC Solvents.
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Technical Support Center: Purification of 2-Chloro-4-methoxy-1-nitrobenzene
A Guide to Minimizing Solvent Waste and Maximizing Purity
Welcome to the technical support center for the purification of 2-Chloro-4-methoxy-1-nitrobenzene. As Senior Application Scientists, we understand that robust purification is critical, but so is the growing need for sustainable laboratory practices. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth strategies to purify this key intermediate while adhering to the principles of green chemistry.[1][2] We will move beyond simple protocols to explain the causality behind our recommendations, empowering you to troubleshoot effectively and minimize your environmental footprint.
Understanding the Compound: Physicochemical Properties
A successful purification strategy begins with a thorough understanding of the target molecule. This compound is a light-yellow solid at room temperature.[3][4] Its key properties are summarized below, which dictate its behavior in various solvent systems.
| Property | Value | Source |
| Chemical Formula | C₇H₆ClNO₃ | [3][5][6] |
| Molecular Weight | 187.58 g/mol | [5][6] |
| Melting Point | 76-80 °C | [3] |
| Boiling Point | ~248-302.5 °C | [3] |
| Appearance | Light yellow solid | [3][4] |
| Solubility | Good solubility in ethanol, chloroform, and dichloromethane. | [3][4] |
Primary Purification Strategy: Optimized Recrystallization
Recrystallization is a powerful purification technique that, when optimized, can significantly reduce solvent consumption compared to chromatography. The goal is to dissolve the impure compound in a minimal amount of hot solvent and allow it to crystallize upon cooling, leaving impurities behind in the mother liquor.[7]
Frequently Asked Questions (FAQs): Recrystallization
Q1: How do I select the best "green" solvent for recrystallization to minimize waste?
A1: The ideal solvent should dissolve the compound completely when hot but poorly when cold.[7] This differential solubility is key to high recovery. For this compound, which has moderate polarity due to the nitro, chloro, and methoxy groups, solvents like ethanol or isopropanol are excellent starting points.
-
Causality: Using a single-solvent system is often preferable to mixed-solvent systems as it simplifies recovery and recycling. Water is a highly green solvent but is unlikely to be effective for this compound alone due to the compound's organic nature.[8][9] However, an ethanol/water mixture could be a viable mixed-solvent system.
-
Best Practice (Solvent Screening): Before committing to a large-scale recrystallization, perform a small-scale test.
-
Place ~20-30 mg of your crude material into a small test tube.
-
Add a potential solvent dropwise at room temperature. If it dissolves readily, the solvent is unsuitable as your compound is too soluble at low temperatures.
-
If it doesn't dissolve, heat the mixture gently. Continue adding the solvent dropwise until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, then in an ice bath.
-
The ideal solvent will produce a high yield of crystals.
-
Q2: What are the most common impurities I should be trying to remove?
A2: The synthesis of this compound typically involves the nitration of 4-chloroanisole.[10] Potential impurities often include:
-
Positional Isomers: Such as 2-chloro-6-methoxy-1-nitrobenzene, formed during the nitration step.
-
Unreacted Starting Material: Residual 4-chloroanisole.
-
By-products: From over-nitration or other side reactions.[11]
Understanding these impurities is crucial because their solubility profile will determine the effectiveness of your chosen recrystallization solvent.
Troubleshooting Guide: Recrystallization Issues
Issue 1: My compound has "oiled out" and won't form crystals.
-
Problem: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[12][13] This often happens if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of your compound (76-80 °C).[3][13]
-
Solution & Causality:
-
Reheat and Add Solvent: Reheat the solution to redissolve the oil. Add a small amount (1-5% of the total volume) of additional hot solvent. This slightly decreases the saturation of the solution, giving the molecules more time to align into a crystal lattice upon cooling.[12][14]
-
Ensure Slow Cooling: Do not place the hot flask directly into an ice bath. Allow it to cool slowly on a benchtop, perhaps insulated with paper towels.[14] Slow cooling is critical for the formation of pure, well-defined crystals.
-
Consider a Different Solvent: If the problem persists, your compound's melting point may be too low for the chosen solvent. Select a solvent with a lower boiling point.
-
Issue 2: Crystallization does not occur, even after cooling.
-
Problem: The solution may be supersaturated, a state where the concentration of the solute is higher than its solubility, but crystal nucleation has not begun.[12][15] This can also be caused by using too much solvent.[12]
-
Solution & Causality:
-
Induce Nucleation: Gently scratch the inside of the flask with a glass rod just below the surface of the liquid.[12][14] The microscopic scratches provide a surface for the first crystals to form.
-
Add a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the solution. This provides a template for further crystal growth.[14]
-
Reduce Solvent Volume: If you suspect too much solvent was used, gently heat the solution to evaporate a portion of the solvent and then attempt to cool and crystallize again.[12] This is the most common reason for crystallization failure.[12]
-
Issue 3: My final yield is very low.
-
Problem: A low yield indicates that a significant amount of your product remains dissolved in the mother liquor.
-
Solution & Causality:
-
Minimize Hot Solvent: During the initial dissolution step, use only the absolute minimum amount of boiling solvent required to fully dissolve the crude solid.[15] Any excess will retain the product in the solution upon cooling.
-
Use Ice-Cold Washing Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent.[15] Using room temperature or warm solvent will redissolve a portion of your purified product.[13]
-
Cool Thoroughly: Ensure the crystallization flask is fully cooled in an ice bath for at least 15-20 minutes before filtration to maximize precipitation.[13]
-
Experimental Protocol: Low-Waste Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar and the chosen solvent (e.g., ethanol). Heat the mixture to a gentle boil on a hot plate with stirring. Add more hot solvent in small portions until the solid just dissolves.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
Hot Filtration (If charcoal was used): Pre-heat a flask and filter funnel. Perform a hot gravity filtration to remove the charcoal. Rinse the original flask with a minimal amount of hot solvent and pass it through the filter to recover any remaining product.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 20 minutes.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals in a vacuum oven until a constant weight is achieved.
-
Solvent Recovery: Collect the mother liquor and washings. This solvent can often be purified by distillation and reused, significantly reducing waste.[1]
Visualization: Recrystallization Workflow
Caption: Workflow for solvent-efficient recrystallization.
Alternative & Greener Purification Strategies
While recrystallization is often the first choice, some situations require different approaches.
Q3: When is column chromatography necessary, and how can I minimize solvent waste?
A3: Column chromatography is required when impurities have very similar solubility profiles to the target compound, making separation by recrystallization ineffective.[16] However, it is a solvent-intensive technique. To make it greener:
-
Optimize Mobile Phase: Use software or TLC to determine the ideal solvent system that provides good separation (Rf values between 0.2 and 0.4) with the least amount of the more polar (and often more toxic) solvent.
-
Automated Flash Chromatography: Modern automated systems use gradient elution, which gradually increases the polarity of the mobile phase. This provides better separation with significantly less solvent compared to traditional isocratic (single solvent mixture) elution.[1]
-
Solvent Recycling: Automated systems can also be equipped with solvent recycling capabilities, further reducing waste.
Q4: Are there advanced techniques that use even less solvent?
A4: Yes, several green chemistry technologies are becoming more common in pharmaceutical development:[17][18]
-
Supercritical Fluid Chromatography (SFC): This technique uses supercritical CO₂ as the primary mobile phase, drastically reducing the consumption of organic solvents. SFC is highly efficient and is considered a green alternative to traditional HPLC for purification.[17]
-
Scavenger Resins: For removing specific types of impurities (e.g., unreacted starting materials or reagents), functionalized silica scavengers can be used.[1][19] The crude mixture is stirred with the resin, which selectively binds the impurity, and is then simply filtered off. This can sometimes eliminate the need for a full chromatographic separation.[19]
Visualization: Purification Decision Tree
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Technical Support Center: Reaction Monitoring for the Synthesis of 2-Chloro-4-methoxy-1-nitrobenzene
Introduction: The synthesis of 2-Chloro-4-methoxy-1-nitrobenzene via the electrophilic nitration of 4-chloroanisole is a cornerstone reaction in the production of various fine chemicals and pharmaceutical intermediates. However, the reaction's highly exothermic nature and the potential for side-product formation necessitate rigorous in-process monitoring.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical support resource, structured as a series of frequently asked questions and troubleshooting scenarios, to ensure successful and safe execution of this synthesis. We will delve into the causality behind experimental choices and provide validated protocols for the most effective reaction monitoring techniques.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is real-time monitoring so critical for the nitration of 4-chloroanisole? A1: The nitration of aromatic compounds is a highly exothermic process.[2] Without careful control, the heat generated can lead to a rapid temperature increase, resulting in several undesirable outcomes:
-
Charring: The organic substrate can decompose or undergo incomplete combustion, forming a black, carbonaceous residue which complicates purification and significantly reduces yield.[1]
-
Formation of Byproducts: Higher temperatures can promote the formation of unwanted isomers and dinitrated products, decreasing the purity of the target molecule.[3]
-
Runaway Reaction: In the worst-case scenario, uncontrolled heat evolution can lead to a dangerous runaway reaction, posing a significant safety hazard.[2][4]
Continuous monitoring allows for immediate adjustments to reaction conditions (e.g., cooling, rate of addition) to maintain the optimal temperature, thereby ensuring selectivity, maximizing yield, and guaranteeing operational safety.
Q2: What are the primary analytical techniques recommended for monitoring this reaction? A2: The choice of technique depends on the desired level of detail, speed, and available equipment. The most common and effective methods are:
-
Thin-Layer Chromatography (TLC): An inexpensive, rapid, and versatile method ideal for qualitative, real-time tracking of the consumption of the starting material and the formation of the product.[5][6][7] It is the go-to technique for quick checks at the bench.
-
High-Performance Liquid Chromatography (HPLC): A powerful quantitative technique that provides high-resolution separation of the starting material, product, and any potential byproducts.[8] It is ideal for detailed kinetic studies, purity assessment, and process optimization.
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for separating and identifying volatile components in the reaction mixture.[9] It can definitively identify the product and isomeric byproducts by their mass spectra.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides unambiguous structural information, confirming the identity of the product and byproducts.[12] While less common for real-time monitoring in a standard lab setup, it is invaluable for final product characterization and for analyzing complex reaction mixtures.[10][13]
Q3: What are the expected side products, and how can they be identified? A3: The directing effects of the chloro (ortho-, para-directing) and methoxy (ortho-, para-directing) groups on the 4-chloroanisole starting material can lead to the formation of several side products:
-
Isomeric Products: While the primary product is this compound, small amounts of other isomers, such as 3-chloro-4-methoxy-1-nitrobenzene, can be formed.
-
Dinitrated Products: If the reaction conditions are too harsh (high temperature, excess nitrating agent), a second nitro group can be added to the ring.[3] These side products can be identified by HPLC, where they will appear as separate peaks with different retention times, or by GC-MS, which will provide their molecular weight and fragmentation patterns.
Q4: What are the most critical safety precautions to take during this synthesis? A4: Safety is paramount. The nitrating mixture (sulfuric and nitric acid) is extremely corrosive and a strong oxidizer.[14][15]
-
Personal Protective Equipment (PPE): Always wear acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.[4]
-
Ventilation: All work must be conducted in a certified chemical fume hood to avoid inhaling toxic and corrosive fumes.[4][16]
-
Temperature Control: Use an ice bath to maintain the reaction temperature and add reagents slowly and dropwise to control the exothermic reaction.
-
Quenching: The reaction should be quenched by slowly pouring the reaction mixture onto crushed ice, never the other way around. This serves to rapidly cool and dilute the mixture.[17]
-
Spill Kits: Have appropriate spill containment kits and neutralizing agents (like sodium bicarbonate) readily available.[16]
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and monitoring process.
Problem 1: My TLC plate shows multiple spots close together, and I'm unsure which is my product.
-
Underlying Cause: This is a common scenario indicating an incomplete reaction, the presence of starting material, the desired product, and potentially isomeric byproducts. The polarity of these compounds can be very similar, leading to poor separation.
-
Troubleshooting Protocol:
-
Co-spotting: The most reliable method is to use a "co-spot." On your TLC plate, apply a spot of the starting material, a spot of your reaction mixture, and a third spot where you apply the starting material directly on top of the reaction mixture spot.
-
Interpretation: If the reaction mixture contains starting material, the co-spot will appear as a single, more intense spot at the same Rf as the pure starting material. The product spot will be the new spot that has appeared. Typically, the nitro-product is more polar (lower Rf) than the starting anisole.
-
Optimize Solvent System: If spots are still too close (ΔRf < 0.2), adjust the polarity of your eluent. For this system, a mixture of hexane and ethyl acetate is common. Increasing the proportion of ethyl acetate will increase the polarity and move all spots further up the plate.[18]
-
Problem 2: The reaction has turned dark brown or black (charring).
-
Underlying Cause: Charring is a clear sign of an uncontrolled exothermic reaction. The temperature has risen to a point where the organic compounds are decomposing or oxidizing.[1] This is most often caused by adding the nitrating agent or the substrate too quickly.
-
Troubleshooting Protocol:
-
Immediate Action: If you observe rapid darkening, ensure your cooling bath is effective. If necessary, add more ice/salt to lower the temperature. Stop the addition of reagents immediately.
-
Prevention on Next Attempt:
-
Maintain Low Temperature: Vigorously stir the reaction vessel in an ice-salt bath to maintain an internal temperature between 0 and 5 °C throughout the addition.
-
Slow, Controlled Addition: Add the nitrating agent dropwise using an addition funnel, ensuring the temperature does not rise above the set limit. The slower the addition, the better the heat dissipation.
-
Dilution: In some cases, dissolving the 4-chloroanisole in a suitable inert solvent (like dichloromethane) can help manage the exotherm, though many procedures run the reaction neat in the acid mixture.[19]
-
-
Problem 3: HPLC/GC analysis shows a significant isomeric byproduct.
-
Underlying Cause: The regioselectivity of electrophilic aromatic substitution is highly dependent on reaction conditions, especially temperature. While the methoxy group strongly directs ortho to its position (the C2 position), some substitution can occur at the C3 position (ortho to the chloro group).
-
Troubleshooting Protocol:
-
Temperature Optimization: Lowering the reaction temperature is the most effective way to increase selectivity. Running the reaction at a consistent 0 °C or even slightly lower can significantly favor the formation of the desired this compound isomer.[3]
-
Order of Addition: Ensure you are adding the nitrating agent to the substrate, not the other way around. This maintains a low concentration of the powerful nitronium ion (NO₂⁺) electrophile, which can improve selectivity.
-
Problem 4: The reaction seems stalled; the starting material spot on TLC is not diminishing.
-
Underlying Cause: An incomplete reaction can be due to several factors: insufficient nitrating agent, poor quality of reagents (e.g., hydrated sulfuric acid), or the temperature being too low for the deactivated aromatic ring.
-
Troubleshooting Protocol:
-
Verify Reagents: Ensure your nitric and sulfuric acids are concentrated and of high purity. Water in the sulfuric acid will reduce the formation of the active nitronium ion electrophile.[20]
-
Stoichiometry: Check that you have used at least a stoichiometric equivalent of nitric acid. A modest excess is often required.[3]
-
Controlled Temperature Increase: If the reaction is clean but slow at 0 °C, you can cautiously allow it to warm. Let it stir at 0-5 °C for an hour, then remove the ice bath and allow it to slowly warm towards room temperature while continuing to monitor by TLC.[3] Be prepared to re-cool it if the reaction becomes too vigorous.
-
Section 3: Detailed Experimental Protocols
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
This protocol provides a rapid, qualitative method to track reaction progress.
Methodology:
-
Plate Preparation: Use silica gel 60 F254 coated aluminum plates. With a pencil, gently draw a light "origin" line about 1 cm from the bottom of the plate.
-
Sample Preparation:
-
Prepare a dilute solution of your starting material (4-chloroanisole) in ethyl acetate. This is your reference.
-
Carefully take a micro-sample from the reaction mixture using a glass capillary. Quench it in a small vial containing cold water and a small amount of ethyl acetate. Shake well and allow the layers to separate. Use the top organic layer for spotting.
-
-
Spotting:
-
Using separate capillaries, spot the starting material reference on the left of the origin line.
-
Spot the quenched reaction mixture in the center.
-
Create a co-spot on the right by spotting the reaction mixture first, then the starting material directly on top of it.
-
-
Development: Place the TLC plate in a developing chamber containing a suitable eluent (e.g., Hexane:Ethyl Acetate 8:2 v/v). Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate.
-
Visualization: Once the solvent front is about 1 cm from the top, remove the plate and mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp at 254 nm.[18] Circle the observed spots with a pencil.
-
Interpretation: The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.
Protocol 2: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a robust reversed-phase HPLC method for accurate analysis.
Methodology:
-
Sample Preparation:
-
Carefully withdraw a small, known volume (e.g., 50 µL) of the reaction mixture.
-
Quench the sample in a volumetric flask containing a diluent (e.g., 50:50 acetonitrile:water) to stop the reaction and dissolve the components.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Instrumentation and Conditions: The following parameters provide a good starting point for method development.
| Parameter | Specification |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Note: This method is a general guideline. Retention times and gradient conditions should be optimized experimentally.[8]
-
Data Analysis: Identify peaks by comparing retention times to pure standards of the starting material and product. Reaction conversion and product purity can be calculated from the peak areas, assuming similar response factors or by using a calibration curve.
Section 4: Visualizations and Diagrams
Diagram 1: Synthesis Pathway
Caption: Electrophilic nitration of 4-chloroanisole.
Diagram 2: TLC Monitoring Workflow
Caption: Workflow for monitoring the reaction using TLC.
Diagram 3: Troubleshooting Decision Tree
Caption: Decision tree for common synthesis problems.
References
- Nitration reaction safety. (2024). YouTube.
- Guggenheim, T. L. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia.
- University of California. (n.d.). Nitric Acid Safety. UC Santa Barbara Environmental Health & Safety.
- VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. VelocityEHS.
- University of Washington. (2024). Reduce your risk of a nitric acid incident. UW Environmental Health & Safety.
- BenchChem. (n.d.). Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions. BenchChem.
- BenchChem. (n.d.). Troubleshooting guide for the nitration of fluorinated benzoic acids. BenchChem.
- MilliporeSigma. (n.d.). Thin-Layer Chromatography. Fisher Scientific.
- SiliCycle. (n.d.). Solutions for Thin Layer Chromatography. SiliCycle.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- ChemicalBook. (n.d.). 2-Chloro-4-nitoranisole(4920-79-0) 1H NMR spectrum. ChemicalBook.
- Das, S. (2013). Thin layer chromatography. PubMed.
- BenchChem. (n.d.). Synthesis of 2-(bromomethyl)-4-chloro-1-nitrobenzene from 2-chloro-1-nitro-4-methylbenzene. BenchChem.
- Shchukina, A., et al. (2025). NMR Reaction Monitoring Robust to Spectral Distortions. PMC - NIH.
- Columbia University. (n.d.). Chromatography I. Thin-Layer Chromatography. Columbia University Chemistry.
- ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?. ResearchGate.
- SIELC Technologies. (2018). 2-Chloro-4-nitroanisole. SIELC Technologies.
- LabRulez GCMS. (2016). Analysis of chlorinated and nitroaromatic compounds. LabRulez GCMS.
- SpectraBase. (n.d.). 3-Chloro-4-nitroanisole - Optional[MS (GC)]. SpectraBase.
- BenchChem. (2025). How to avoid charring during nitration reactions. BenchChem.
- Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.
- BenchChem. (n.d.). Application Note: HPLC Analysis of N-(2-chloroethyl)-4-nitroaniline Reaction Mixtures. BenchChem.
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Technical Support Center: Safe Handling and Disposal of 2-Chloro-4-methoxy-1-nitrobenzene
This guide is intended for researchers, scientists, and drug development professionals. It provides detailed protocols and troubleshooting for the safe handling and disposal of 2-Chloro-4-methoxy-1-nitrobenzene, a halogenated nitroaromatic compound. Adherence to these guidelines is critical for ensuring laboratory safety and environmental compliance.
Core Safety & Hazard Information
This compound requires careful handling due to its toxicological profile. The primary hazards associated with this chemical include skin and eye irritation, and it may be harmful if swallowed or inhaled.[1][2] As with many nitroaromatic compounds, it is resistant to environmental degradation and poses a hazard to human health.[3]
Quantitative Data Summary
| Property | Value | Source(s) |
| Chemical Formula | C₇H₆ClNO₃ | [4][5] |
| Molecular Weight | 187.58 g/mol | [1][4][5] |
| GHS Classification | Acute Toxicity, Oral (Category 4), Skin Irritation (Category 2), Eye Irritation (Category 2), Specific target organ toxicity — single exposure (Category 3) | [1][6] |
| Hazard Statements | H302: Harmful if swallowed, H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation | [1][6] |
| Incompatible Materials | Strong oxidizing agents | [7] |
Troubleshooting Guide & FAQs
This section addresses common issues and questions that may arise during the handling and disposal of this compound.
Handling and Storage
Q1: I've noticed the solid this compound has a slight discoloration. Is it still safe to use?
A1: Discoloration can indicate the presence of impurities or degradation products. While slight discoloration may not always signify a hazardous decomposition, it is crucial to handle the material with extra caution. It is recommended to re-evaluate the purity of the compound before use in sensitive experiments. If you suspect significant degradation, treat the entire batch as waste and dispose of it according to the protocol outlined below.
Q2: What are the initial steps I should take in case of a small spill on my lab bench?
A2: In the event of a small spill, you should first ensure the area is well-ventilated and evacuate non-essential personnel.[7] Wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[2][7] Contain the spill using an inert absorbent material like sand or vermiculite.[7] Do not use combustible materials such as paper towels for absorption.[7] Carefully collect the absorbed material into a labeled, sealed hazardous waste container.[7] The spill area should then be decontaminated with a suitable solvent, followed by a thorough washing with soap and water.[7]
Q3: Can I store this compound with other organic compounds in my chemical cabinet?
A3: It is crucial to segregate this compound from incompatible materials, particularly strong oxidizing agents.[7] Store it in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[6] Ensure the storage location is secure and away from heat or ignition sources.
Waste Disposal
Q4: I have a small amount of this compound waste. Can I dispose of it down the sink?
A4: Absolutely not. This compound is a hazardous chemical and must not be disposed of via the sink or in regular trash.[8] This practice is illegal and poses a significant environmental risk.[8] All waste containing this compound must be collected and disposed of as hazardous chemical waste.
Q5: What type of container should I use for collecting this compound waste?
A5: Use a designated, robust, and leak-proof hazardous waste container that is compatible with the chemical.[7] The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[8] Ensure the container is kept sealed when not in use.
Q6: I have some unused this compound that I no longer need. How should I dispose of it?
A6: Unused or surplus this compound must be treated as hazardous waste.[4] It should be offered to a licensed professional waste disposal company.[4] Do not attempt to treat or dispose of it yourself without proper training and facilities.
Experimental Protocols
Step-by-Step Waste Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound waste.
-
Waste Segregation: Isolate waste containing this compound from other waste streams.[7] It should be categorized as halogenated organic waste.
-
Container Selection: Choose a designated hazardous waste container that is chemically resistant and can be securely sealed.
-
Labeling: Clearly label the container with "Hazardous Waste," the chemical name "this compound," and any other institutional or regulatory-required information.
-
Collection: Carefully transfer the waste into the designated container, avoiding spills and the creation of dust if in solid form.
-
Storage: Store the sealed waste container in a designated satellite accumulation area with secondary containment to prevent the spread of potential leaks.[7]
-
Disposal: Arrange for the collection of the hazardous waste by a licensed disposal company.[4] The primary recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[4]
Emergency First Aid Procedures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
-
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists.[2][4]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[4][9]
Visualizations
Waste Disposal Workflow
Caption: Disposal Workflow for this compound.
References
- MSDS of this compound. (n.d.).
- 2-Chloro-1-methoxy-4-nitrobenzene | C7H6ClNO3 | CID 21027 - PubChem. (n.d.).
- Navigating the Safe Disposal of 1,3-Dibromo-5-nitrobenzene: A Procedural Guide - Benchchem. (n.d.).
- This compound | C7H6ClNO3 | CID 593789 - PubChem. (n.d.).
- SAFETY DATA SHEET - TCI Chemicals. (n.d.).
- 1-Chloro-2-methoxy-4-nitrobenzene SDS, 1009-36-5 Safety Data Sheets - ECHEMI. (n.d.).
- 1-Chloro-4-methoxy-2-nitrobenzene SDS, 10298-80-3 Safety Data Sheets - ECHEMI. (n.d.).
- Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC - NIH. (n.d.).
- Hazardous Waste Disposal Guide - NSWAI. (n.d.).
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- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. This compound | C7H6ClNO3 | CID 593789 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Guide to the Reactivity of 2-Chloro-4-methoxy-1-nitrobenzene and 2-bromo-1-chloro-4-nitrobenzene
For drug development professionals and researchers in organic synthesis, the selection of starting materials is a critical decision that dictates reaction efficiency, yield, and downstream processing. Halogenated nitroaromatics are foundational building blocks, prized for their predictable reactivity in nucleophilic aromatic substitution (SNAr). This guide provides an in-depth, objective comparison of two such reagents: 2-Chloro-4-methoxy-1-nitrobenzene and 2-bromo-1-chloro-4-nitrobenzene. We will dissect their structural and electronic differences to explain the profound impact on their chemical behavior, supported by mechanistic principles and a validated experimental framework.
Molecular Structure and Electronic Landscape
The reactivity of an aromatic ring in SNAr is fundamentally governed by its electronic density. The presence of potent electron-withdrawing groups (EWGs) is essential to render the ring sufficiently electrophilic for a nucleophile to attack.[1][2][3] The arrangement and interplay of these groups, along with any electron-donating groups (EDGs), determine the ultimate reactivity.
This compound features a delicate balance of electronic effects. The nitro group (-NO₂) is a powerful EWG, acting through both inductive (-I) and resonance (-R) effects. It is positioned ortho to the chlorine leaving group, which is an ideal location to stabilize the negative charge of the intermediate formed during nucleophilic attack.[4] However, the methoxy group (-OCH₃) at the para position is a strong EDG, primarily through its resonance effect (+R).[5] This group pushes electron density back into the ring, directly counteracting the activating effect of the nitro group and reducing the overall electrophilicity of the carbon atom bonded to the chlorine.
2-bromo-1-chloro-4-nitrobenzene , in stark contrast, possesses a ring system that is heavily electron-deficient. It features three distinct EWGs: a nitro group, a chloro group, and a bromo group. The nitro group is para to the chloro group and ortho to the bromo group, activating both positions for nucleophilic attack. Both halogens also withdraw electron density through their inductive effects (-I).[6] This cumulative electron withdrawal makes the aromatic ring exceptionally electrophilic and highly susceptible to nucleophilic substitution.
Data Summary: Physicochemical Properties
| Property | This compound | 2-bromo-1-chloro-4-nitrobenzene |
| Molecular Formula | C₇H₆ClNO₃[7] | C₆H₃BrClNO₂[8] |
| Molecular Weight | 187.58 g/mol [7] | ~252.45 g/mol |
| Appearance | Light yellow solid[9] | White to light yellow crystalline powder[8] |
| Melting Point | 76-80 °C[9] | 59-62 °C[8] |
| Key Substituents | -NO₂ (EWG), -Cl (LG, EWG), -OCH₃ (EDG) | -NO₂ (EWG), -Cl (LG, EWG), -Br (LG, EWG) |
| Net Electronic Effect | Moderately activated (activating -NO₂ is opposed by deactivating -OCH₃) | Strongly activated (cumulative effect of three EWGs) |
| Predicted Reactivity | Lower | Higher |
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The first, and typically rate-determining, step is the attack of the nucleophile on the carbon bearing the leaving group.[10][11] This step temporarily breaks the ring's aromaticity to form a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3][4] The stability of this complex is paramount; the more stabilized it is, the lower the activation energy for its formation and the faster the reaction.
Reactivity Analysis
2-bromo-1-chloro-4-nitrobenzene is unequivocally the more reactive substrate. The synergistic electron-withdrawing effects of the nitro, chloro, and bromo groups create a highly electron-poor aromatic system. This greatly lowers the activation energy for the initial nucleophilic attack, accelerating the rate-determining step.
Conversely, the reactivity of This compound is significantly attenuated. The electron-donating methoxy group replenishes electron density in the ring, making the target carbon less electrophilic and raising the activation energy for the formation of the Meisenheimer complex. While the ortho nitro group does provide activation, it is in a direct electronic tug-of-war with the para methoxy group, resulting in a less favorable substrate for SNAr.
Regioselectivity in 2-bromo-1-chloro-4-nitrobenzene
This molecule presents two potential leaving groups: chlorine and bromine. In SNAr reactions, the identity of the halogen leaving group is less important than its influence on the electrophilicity of the carbon it is attached to.[12] The rate-determining step is the attack, not the expulsion of the halide. Experimental evidence shows that nucleophiles, such as sodium ethoxide, will preferentially displace the chlorine atom.[13][14]
The rationale is found in the resonance stabilization of the Meisenheimer complex. The nitro group at C4 can effectively delocalize the negative charge when the nucleophile attacks at C1 (the chloro-substituted position). This places the negative charge directly on the oxygen atoms of the nitro group, a highly stabilizing configuration.[13][14] While attack at the bromo-substituted C2 is also activated by the ortho nitro group, the stabilization is considered more potent from the para position, making C1 the more electrophilic and reactive site.
Experimental Protocol: A Comparative SNAr Reaction with Piperidine
To empirically validate the reactivity difference, a parallel experiment can be conducted. Piperidine is an excellent nucleophile for this purpose. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to visually assess the consumption of starting material over time.
Objective: To demonstrate the higher reaction rate of 2-bromo-1-chloro-4-nitrobenzene compared to this compound under identical conditions.
Materials & Equipment
-
This compound
-
2-bromo-1-chloro-4-nitrobenzene
-
Piperidine
-
Ethanol (Anhydrous)
-
Two round-bottom flasks with reflux condensers
-
Magnetic stir bars and stir plates with heating
-
TLC plates (silica gel), TLC tank
-
Developing solvent (e.g., 3:1 Hexanes:Ethyl Acetate)
-
UV lamp for visualization
-
Standard glassware for workup (separatory funnel, beakers, etc.)
-
Ethyl acetate, water, brine
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
Step-by-Step Methodology
-
Reaction Setup (Self-Validating System):
-
Rationale: Running two reactions in parallel under identical conditions is crucial. This ensures that any observed difference in reaction rate is due to the intrinsic reactivity of the substrates, not experimental variables.
-
Step 1.1: To each of two identical 50 mL round-bottom flasks, add the aromatic substrate (1.0 mmol). Flask A: this compound. Flask B: 2-bromo-1-chloro-4-nitrobenzene.
-
Step 1.2: Add a magnetic stir bar to each flask.
-
Step 1.3: To each flask, add 10 mL of anhydrous ethanol. Stir until the solid dissolves completely.
-
Step 1.4: To each flask, add piperidine (2.2 mmol, 2.2 equivalents).
-
Step 1.5: Attach a reflux condenser to each flask and place them in a pre-heated oil bath set to 60 °C. Begin stirring and start a timer.
-
-
Reaction Monitoring:
-
Rationale: TLC allows for a semi-quantitative, real-time assessment of the reaction's progress. The disappearance of the starting material spot is the primary indicator of reactivity.
-
Step 2.1: At T=0, 15 min, 30 min, 1 hr, and 2 hr, take a small aliquot from each reaction mixture using a capillary tube.
-
Step 2.2: Spot each aliquot on a single TLC plate, ensuring clear labels for Flask A and Flask B at each time point.
-
Step 2.3: Develop the TLC plate in a 3:1 hexanes:ethyl acetate solvent system.
-
Step 2.4: Visualize the plate under a UV lamp. The starting materials are UV active. Note the intensity of the starting material spot for each reaction over time. It is expected that the spot for Flask B will diminish significantly faster than for Flask A.
-
-
Workup and Isolation (Performed after reaction completion, e.g., 4 hours or when TLC shows full consumption):
-
Rationale: A standard aqueous workup removes the solvent, excess piperidine, and any inorganic salts, providing the crude product for analysis.
-
Step 3.1: Cool the reaction mixtures to room temperature.
-
Step 3.2: Concentrate the mixtures using a rotary evaporator to remove the ethanol.
-
Step 3.3: Redissolve the residue in 20 mL of ethyl acetate and transfer to a separatory funnel.
-
Step 3.4: Wash the organic layer with water (2 x 15 mL) and then with brine (1 x 15 mL).
-
Step 3.5: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can then be further purified by column chromatography if necessary.
-
Experimental Workflow Diagram
Conclusion
The principles of physical organic chemistry provide a clear and verifiable prediction of reactivity for these two substrates. 2-bromo-1-chloro-4-nitrobenzene is a significantly more reactive substrate for nucleophilic aromatic substitution than this compound. This heightened reactivity is a direct consequence of its highly electron-deficient aromatic system, which results from the cumulative electron-withdrawing effects of its nitro, chloro, and bromo substituents. In contrast, the potent electron-donating methoxy group in this compound partially deactivates the ring towards nucleophilic attack, leading to sluggish reaction rates.
For researchers, this means that 2-bromo-1-chloro-4-nitrobenzene is the substrate of choice for reactions requiring high efficiency and mild conditions. Conversely, the lower reactivity of this compound might be leveraged in complex syntheses where greater selectivity is needed, or when reacting with exceptionally powerful nucleophiles. Understanding these fundamental electronic differences is key to designing robust, efficient, and successful synthetic strategies.
References
- Brainly. (2018). Design a synthesis of 2-bromo-1-chloro-4-nitrobenzene from benzene or any mono-substituted benzene. Part 1. brainly.com. [Link]
- Chemistry Stack Exchange. (2017). 2-Bromo-1-chloro-4-nitrobenzene reacts with sodium ethoxide. [Link]
- Chem-Impex. 2-Bromo-4-chloro-1-nitro-benzene. chem-impex.com. [Link]
- ChemBK. (2024). 2-bromo-1-chloro-4-nitrobenzene. chembk.com. [Link]
- Chegg. (2018). Solved Design a synthesis of 2-bromo-1-chloro-4-nitrobenzene. chegg.com. [Link]
- Unknown Source. (2023). Although chlorine is an electron withdrawing group, yet it is ortho-, para- directing. Why?. This source link was not fully provided.
- Ross, S. D., & Finkelstein, M. (1957). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Journal of the American Chemical Society. [Link]
- Um, I. H., & Buncel, E. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions.
- Reddit. (2013). Cl vs Br in SN1 and SN2 reactions. reddit.com. [Link]
- Quora. (2016). What is the order of reactivity of alkyl halides (i.e for Cl,F, Br ,I) for SN2 reaction?. quora.com. [Link]
- Um, I. H., & Buncel, E. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)
- Crampton, M. R., & Emokpae, T. A. (2002). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions. Journal of the Chemical Society, Perkin Transactions 2. [Link]
- KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. kpu.pressbooks.pub. [Link]
- Google Patents. (2012). Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine.
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- Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Link]
- MDPI. (2021). Electron-Enriched Pd Nanoparticles for Selective Hydrogenation of Halonitrobenzenes to Haloanilines. mdpi.com. [Link]
- Chemistry LibreTexts. (2025). 3.7: Nucleophilic Aromatic Substitution. chem.libretexts.org. [Link]
- Semantic Scholar. (2021). Electron-Enriched Pd Nanoparticles for Selective Hydrogenation of Halonitrobenzenes to Haloanilines. semanticscholar.org. [Link]
- Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. chem.libretexts.org. [Link]
- ChemBK. (2024). This compound. chembk.com. [Link]
- PubMed Central - NIH. (2019).
- Chegg. (2023). Solved Label the IR of the 1-methoxy-2chloro-4- nitrobenzene. chegg.com. [Link]
- MDPI. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. mdpi.com. [Link]
- PubChem. This compound. pubchem.ncbi.nlm.nih.gov. [Link]
- NIST WebBook. Benzene, 2-chloro-1-methoxy-4-nitro-. webbook.nist.gov. [Link]
- Google Patents. (1991).
- ResearchGate. (2013). Selective hydrogenation of bromonitrobenzenes over Pt/γ-Fe 2O 3. [Link]
- PubChem. 2-Chloro-1-methoxy-4-nitrobenzene. pubchem.ncbi.nlm.nih.gov. [Link]
- ResearchGate. (2011).
- ResearchGate. (2012). Synthesis of 1-chloro-2-methyl-4-nitrobenzene (3). [Link]
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A Comparative Guide to the Validation of Analytical Methods for 2-Chloro-4-methoxy-1-nitrobenzene Quantification
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of chemical intermediates is paramount. 2-Chloro-4-methoxy-1-nitrobenzene, a key building block in organic synthesis, requires robust analytical methods to ensure the quality, consistency, and safety of downstream products. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of this compound. The methodologies presented are grounded in established principles for analogous compounds and validated against the rigorous standards set by the International Council for Harmonisation (ICH) guidelines.[1][2]
The Critical Need for Validated Analytical Methods
In pharmaceutical development and manufacturing, an unvalidated analytical method is akin to an uncalibrated instrument—it produces data, but with no assurance of its reliability. Method validation provides documented evidence that a procedure is fit for its intended purpose.[1][2] This involves a series of experiments to assess key performance parameters, ensuring that the method is accurate, precise, specific, and robust. For a compound like this compound, which may be a precursor to an active pharmaceutical ingredient (API), even minute inaccuracies in quantification can have significant consequences on yield, impurity profiles, and ultimately, patient safety.
This guide will explore two of the most powerful and prevalent analytical techniques in the pharmaceutical industry: HPLC with UV detection and GC-MS. The choice between these methods is often dictated by the physicochemical properties of the analyte, the required sensitivity, and the laboratory's available instrumentation.
High-Performance Liquid Chromatography (HPLC): A Versatile Workhorse
HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility in separating a wide range of compounds. For this compound, a reversed-phase HPLC method is highly suitable due to the compound's moderate polarity.
Causality Behind Experimental Choices in HPLC
The selection of a C18 column is based on its hydrophobic stationary phase, which effectively retains and separates moderately polar to non-polar compounds like our target analyte from polar impurities. The mobile phase, a mixture of acetonitrile and water, is chosen for its ability to elute the compound with a reasonable retention time and good peak shape. The addition of a small amount of acid, such as phosphoric or formic acid, can help to suppress the ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks.[3] UV detection is appropriate as the nitroaromatic structure of this compound contains a chromophore that absorbs UV light, allowing for sensitive detection.
Experimental Protocol: HPLC Method
Instrumentation and Chromatographic Conditions:
| Parameter | Recommended Condition |
| HPLC System | A system equipped with a pump, autosampler, column oven, and UV-Vis detector. |
| Stationary Phase | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). |
| Mobile Phase | Acetonitrile:Water (70:30, v/v).[4] |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30 °C. |
| Detection Wavelength | 260 nm.[5] |
| Injection Volume | 10 µL. |
Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve (e.g., 1-50 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
HPLC Method Validation Workflow
Sources
A Senior Application Scientist's Guide to Spectroscopic Differentiation of 2-Chloro-4-methoxy-1-nitrobenzene Isomers
Abstract
In the fields of pharmaceutical development, agrochemicals, and materials science, the precise structural elucidation of aromatic isomers is a non-negotiable prerequisite for ensuring product efficacy, safety, and purity. The isomers of chloro-methoxy-nitrobenzene, sharing the same molecular formula (C₇H₆ClNO₃) and weight (187.58 g/mol ), present a classic analytical challenge.[1][2] Their distinct pharmacological and toxicological profiles are dictated by the specific arrangement of chloro, methoxy, and nitro substituents on the benzene ring. This guide provides an in-depth, comparative analysis of the spectral data for three key isomers, offering researchers a robust framework for their unambiguous identification using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
Introduction: Why Isomeric Purity Matters
The positional isomerism of substituted nitroaromatics is a critical factor influencing their chemical reactivity and biological activity.[3] The electron-donating methoxy group (-OCH₃) and the electron-withdrawing chloro (-Cl) and nitro (-NO₂) groups create unique electronic environments within each isomer. These differences, while subtle, manifest as distinct and measurable variations in their spectroscopic signatures. For drug development professionals, confirming the correct isomer is paramount, as an unintended isomer could be inactive, less potent, or dangerously toxic. This guide moves beyond a simple data repository, explaining the causal relationships between molecular structure and spectral output, empowering researchers to not just identify, but truly understand their molecules.
Molecular Structures of the Isomers
The three isomers under comparison are selected based on their common occurrence as synthetic intermediates or byproducts. Their structures are presented below.
Caption: A decision-making workflow for isomer identification using MS and NMR.
Conclusion
The unambiguous identification of this compound and its isomers is readily achievable through a systematic and multi-technique spectroscopic approach. While mass spectrometry confirms the elemental composition and molecular weight, ¹H NMR spectroscopy stands as the definitive technique for differentiation, providing a unique fingerprint based on the chemical shifts and coupling patterns of the aromatic protons. Infrared spectroscopy serves as a valuable tool for confirming the presence of key functional groups and for comparison against a reference standard. By understanding the fundamental principles that link molecular structure to spectral output, researchers can confidently elucidate the structure of these and other challenging positional isomers.
References
- NIST. Benzene, 2-chloro-1-methoxy-4-nitro-. NIST Chemistry WebBook.
Sources
A Senior Application Scientist's Guide to Cross-Reactivity Assessment of 2-Chloro-4-methoxy-1-nitrobenzene
<
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Specificity Challenge of a Substituted Nitroaromatic
2-Chloro-4-methoxy-1-nitrobenzene is a substituted aromatic compound with a molecular structure that makes it a valuable synthetic intermediate in medicinal chemistry and the development of specialty chemicals.[1] Its benzene ring, functionalized with electron-withdrawing (nitro) and electron-donating (methoxy) groups, alongside a reactive chloro substituent, presents a scaffold for building more complex molecules.[1]
However, it is this very reactivity that necessitates a rigorous evaluation of its potential for cross-reactivity. In a biological context, small molecules like this compound can act as haptens—small molecules that can elicit an immune response only when attached to a large carrier such as a protein.[2] If an antibody is developed to detect a specific target, its unintended binding to this compound or its structurally similar metabolites can lead to false positives, inaccurate quantification, and misinterpreted data in diagnostic assays or therapeutic monitoring.[3] Similarly, in drug discovery, off-target binding of a molecule to unintended proteins can cause unforeseen side effects.[4]
This guide provides a comparative framework for designing and executing robust cross-reactivity studies. We will explore established immunoassays and biophysical techniques, detailing the causality behind experimental choices to ensure the generation of trustworthy, publication-quality data.
The Rationale of Cross-Reactivity Assessment
Cross-reactivity occurs when the binding sites of an antibody or protein target recognize and bind to substances other than the intended analyte.[3] This is often due to shared structural motifs or epitopes. For a hapten like this compound, potential cross-reactants could include its own metabolites or other synthetic precursors and related molecules present in a sample matrix.
The core objective is to quantify the degree of interference from these related compounds. This is typically expressed as a cross-reactivity percentage, calculated from the concentration of the target analyte versus the concentration of the cross-reactant required to produce the same analytical signal.
Comparative Methodologies for Quantifying Specificity
Choosing the appropriate analytical technique is paramount. The selection depends on factors such as the required sensitivity, throughput, and the specific information needed (e.g., simple binding confirmation vs. detailed kinetic data). Here, we compare two gold-standard methodologies: the Competitive ELISA and Surface Plasmon Resonance (SPR).
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
The competitive ELISA is a workhorse immunoassay for detecting small molecules (haptens).[5] Its principle relies on the competition between the free analyte in a sample (in this case, this compound) and a labeled, immobilized antigen for a limited number of antibody binding sites.[6] A higher concentration of free analyte in the sample results in a weaker signal, allowing for quantification.
Workflow for Cross-Reactivity Assessment via Competitive ELISA
Caption: Workflow for a competitive ELISA to assess cross-reactivity.
Detailed Experimental Protocol: Competitive ELISA
-
Hapten Conjugation & Plate Coating:
-
Synthesize a conjugate by covalently linking this compound (CMNB) to a carrier protein like Bovine Serum Albumin (BSA). This is necessary because small molecules alone bind poorly to polystyrene plates.[7]
-
Dilute the CMNB-BSA conjugate in a coating buffer (e.g., 100 mM sodium bicarbonate, pH 9.6) to a concentration of 1-10 µg/mL.[7]
-
Add 100 µL of the conjugate solution to each well of a 96-well microplate. Incubate overnight at 4°C.
-
-
Blocking (The Causality of Preventing Non-Specific Binding):
-
Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 200 µL of a blocking buffer (e.g., 1% BSA in PBS) to each well. This step is critical to saturate any remaining protein-binding sites on the plate, preventing the antibodies from sticking non-specifically and causing high background signal.[7]
-
Incubate for 1-2 hours at room temperature.
-
-
Competitive Reaction:
-
Wash the plate as described in step 2.
-
In separate tubes, prepare serial dilutions of the primary analyte (CMNB) and each potential cross-reactant.
-
To each dilution, add a fixed, predetermined concentration of the primary antibody raised against CMNB.
-
Immediately transfer 100 µL of these mixtures into the corresponding wells of the coated plate.
-
Incubate for 1-2 hours at room temperature. During this incubation, the free analyte and the coated analyte compete for antibody binding sites.
-
-
Detection:
-
Wash the plate 4 times to remove unbound primary antibody.
-
Add 100 µL of an enzyme-conjugated secondary antibody (e.g., Horseradish Peroxidase-labeled Goat Anti-Rabbit IgG) diluted in blocking buffer.
-
Incubate for 1 hour at room temperature.
-
Wash the plate 4 times.
-
-
Signal Generation & Measurement:
-
Add 100 µL of a chromogenic substrate (e.g., TMB). Incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of a stop solution (e.g., 2 M H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
-
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free optical technique that provides real-time data on molecular interactions.[8][9] It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.[8] This allows for the precise determination of binding kinetics (kₐ, kₑ) and affinity (Kₑ).[10] For cross-reactivity studies, SPR offers a highly quantitative alternative to ELISA.
Workflow for Cross-Reactivity Assessment via SPR
Caption: Workflow for an SPR experiment to assess cross-reactivity.
Detailed Experimental Protocol: SPR
-
Surface Preparation (The Self-Validating System):
-
Select a sensor chip appropriate for antibody immobilization (e.g., a CM5 chip for amine coupling).
-
Immobilize the specific anti-CMNB antibody onto the sensor surface following standard amine coupling chemistry. The goal is to achieve a surface density that will yield a robust signal without mass transport limitations.
-
A reference flow cell should be prepared in parallel (e.g., activated and blocked without antibody) to subtract bulk refractive index changes and non-specific binding, ensuring data integrity.
-
-
Analyte Injection & Kinetic Analysis:
-
Prepare serial dilutions of this compound and each potential cross-reactant in a suitable running buffer (e.g., HBS-EP+). It is crucial to minimize solvent mismatch; if compounds are dissolved in DMSO, ensure the final concentration is low and consistent across all samples.[11]
-
Inject the primary analyte (CMNB) over the sensor and reference surfaces at a constant flow rate for a defined time (association phase), followed by a flow of running buffer alone (dissociation phase).
-
Repeat this for each concentration, from lowest to highest.
-
Between each analyte, inject a regeneration solution (e.g., glycine-HCl, pH 2.0) to strip the bound analyte and prepare the surface for the next cycle.
-
-
Cross-Reactant Testing:
-
Repeat the entire injection cycle (step 2) for each potential cross-reacting compound using the identical concentration range and experimental conditions.
-
-
Data Analysis:
-
Process the raw data (sensorgrams) by subtracting the reference channel signal from the active channel signal.
-
Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₑ). The Kₑ value is a direct measure of binding affinity.
-
Data Presentation and Interpretation
Quantitative data should be summarized in clear, structured tables for easy comparison.
Table 1: Hypothetical Cross-Reactivity Data from Competitive ELISA
| Compound Tested | IC₅₀ (ng/mL) | % Cross-Reactivity* |
| This compound (CMNB) | 15.2 | 100% |
| 2-Chloro-1-methoxy-4-nitrobenzene | 45.8 | 33.2% |
| 4-Methoxy-1-nitrobenzene | 875.1 | 1.7% |
| 2-Chloronitrobenzene | > 10,000 | < 0.15% |
| Aniline | > 10,000 | < 0.15% |
*Calculation: % Cross-Reactivity = (IC₅₀ of CMNB / IC₅₀ of Test Compound) x 100
Table 2: Hypothetical Binding Affinity and Kinetic Data from SPR
| Compound Tested | kₐ (1/Ms) | kₑ (1/s) | Kₑ (M) |
| This compound (CMNB) | 1.8 x 10⁵ | 3.5 x 10⁻³ | 1.9 x 10⁻⁸ |
| 2-Chloro-1-methoxy-4-nitrobenzene | 1.1 x 10⁵ | 6.2 x 10⁻³ | 5.6 x 10⁻⁸ |
| 4-Methoxy-1-nitrobenzene | 5.2 x 10³ | 9.1 x 10⁻³ | 1.7 x 10⁻⁶ |
| 2-Chloronitrobenzene | No Binding Detected | No Binding Detected | N/A |
Conclusion and Recommendations
Both competitive ELISA and SPR are powerful methods for evaluating the cross-reactivity of this compound.
-
Competitive ELISA is a highly sensitive, cost-effective, and high-throughput method ideal for screening a large number of potential cross-reactants. It is the preferred method for routine quality control in diagnostic kit development. However, it provides a relative measure of affinity (IC₅₀) which can be influenced by assay conditions.[12][13]
-
Surface Plasmon Resonance (SPR) provides label-free, real-time kinetic data, offering deeper mechanistic insight into the binding events.[10] It yields absolute affinity constants (Kₑ) and is less susceptible to matrix effects. SPR is the superior choice for detailed characterization of lead compounds in drug discovery or for validating the specificity of a primary antibody with high precision.
For a comprehensive specificity assessment of this compound, a tiered approach is recommended. Begin with a broad screen of related compounds using a validated competitive ELISA. Any compounds showing significant cross-reactivity (>1%) should then be subjected to SPR analysis for precise kinetic characterization. This dual-methodology approach ensures both efficiency and analytical rigor, providing the trustworthy data required for advanced research and development.
References
- Title: Characterization of Small Molecule–Protein Interactions Using SPR Method Source: SpringerLink URL:[Link]
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- Title: Technical Guide for ELISA - Protocols Source: SeraCare URL:[Link]
- Title: Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism Source: Drug Hunter URL:[Link]
- Title: Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging Source: ACS Public
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- Title: 2-Chloro-4-nitroanisole - SIELC Technologies Source: SIELC Technologies URL:[Link]
- Title: Synthesis of hapten, generation of specific polyclonal antibody and development of ELISA with high sensitivity for therapeutic monitoring of crizotinib Source: NIH National Center for Biotechnology Inform
- Title: this compound | C7H6ClNO3 | CID 593789 Source: PubChem URL:[Link]
- Title: ELISA Handbook Source: Boster Biological Technology URL:[Link]
- Title: Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirm
- Title: Interferences in Immunoassay Source: NIH National Center for Biotechnology Inform
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A Guide to Unambiguous Structural Confirmation of 2-Chloro-4-methoxy-1-nitrobenzene using 2D NMR
For researchers, synthetic chemists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy is a first-line technique, complex substitution patterns on aromatic rings can lead to ambiguity. This guide provides an in-depth, practical comparison of 2D NMR techniques to definitively confirm the structure of 2-Chloro-4-methoxy-1-nitrobenzene, demonstrating a self-validating workflow applicable to a wide range of small molecules.
The Structural Puzzle: Beyond 1D NMR
The target molecule, this compound, presents a classic challenge. The benzene ring has three distinct aromatic protons and three quaternary carbons bearing a nitro group, a chlorine atom, and a methoxy group.
Figure 1: The Structural Hypothesis for this compound with IUPAC numbering for carbon and hydrogen atoms.
Based on the powerful electron-withdrawing effects of the nitro group and the electron-donating nature of the methoxy group, a 1D ¹H NMR spectrum can be predicted. Protons ortho and para to the nitro group will be shifted significantly downfield. However, assigning these protons (H-3, H-5, and H-6) and, more critically, confirming their positions relative to the quaternary carbons (C-1, C-2, C-4) can be ambiguous without further evidence. An experimental ¹H NMR spectrum shows signals at approximately 8.28, 8.17, and 7.02 ppm, along with a methoxy signal at 4.03 ppm, but their definitive assignment requires a more powerful approach.[1]
This is where 2D NMR spectroscopy provides a robust solution, transforming spectral interpretation from an educated guess into a logical proof. By correlating nuclei through bonds, we can piece the molecular puzzle together with certainty.
The 2D NMR Toolkit: A Multi-Correlative Approach
To achieve unambiguous confirmation, we employ a suite of three complementary 2D NMR experiments. Each provides a unique piece of the structural puzzle, and together they create a self-validating dataset.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[2] In our case, it will reveal the connectivity between the protons on the aromatic ring.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbon atom they are attached to (a one-bond correlation).[3] This allows us to unequivocally link each proton signal to its corresponding carbon signal.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The cornerstone of this workflow, HMBC reveals correlations between protons and carbons over two to three bonds.[3] This long-range information is critical for connecting the protonated carbons to the non-protonated quaternary carbons, thereby locking in the substitution pattern.
Experimental Workflow: A Self-Validating Protocol
Caption: Standard workflow for 2D NMR-based structure elucidation.
Detailed Experimental Protocol:
-
Sample Preparation: Dissolve 15 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved to avoid signal broadening.
-
1D Spectra Acquisition: Acquire standard 1D ¹H and ¹³C{¹H} spectra. These are essential for referencing and determining the chemical shift ranges (spectral windows) for the subsequent 2D experiments.
-
COSY Acquisition: Run a standard gradient-enhanced COSY (gCOSY) experiment. This experiment is relatively quick and provides the foundational proton-proton connectivity map.
-
HSQC Acquisition: Acquire a phase-sensitive gradient-enhanced HSQC experiment. This experiment is highly sensitive and provides clear one-bond C-H correlations.
-
HMBC Acquisition: Acquire a gradient-enhanced HMBC experiment. It is crucial to set the long-range coupling delay to an appropriate value; a value optimized for an average J-coupling of 8 Hz is a good starting point for aromatic systems.[3]
Data Analysis and Interpretation: A Step-by-Step Elucidation
We will now walk through the analysis of the expected spectra to demonstrate how the structure is confirmed. The chemical shifts used here are based on experimental ¹H data and predicted ¹³C values derived from established substituent effects.[1][4]
Table 1: Expected ¹H and ¹³C NMR Data for this compound
| Atom Label | Nucleus | Predicted δ (ppm) | Multiplicity | Key Expected Correlations |
| H-3 | ¹H | ~8.28 | d | COSY: H-5; HMBC: C-1, C-2, C-4, C-5 |
| H-5 | ¹H | ~7.02 | dd | COSY: H-3, H-6; HMBC: C-1, C-3, C-4, C-6 |
| H-6 | ¹H | ~8.17 | d | COSY: H-5; HMBC: C-1, C-2, C-4, C-5 |
| OCH₃ | ¹H | ~4.03 | s | HMBC: C-4 |
| C-1 | ¹³C | ~148.0 | qC | HMBC from H-3, H-5 |
| C-2 | ¹³C | ~125.0 | qC | HMBC from H-3, H-6 |
| C-3 | ¹³C | ~124.0 | CH | HSQC to H-3 |
| C-4 | ¹³C | ~160.0 | qC | HMBC from H-5, H-6, OCH₃ |
| C-5 | ¹³C | ~110.0 | CH | HSQC to H-5 |
| C-6 | ¹³C | ~130.0 | CH | HSQC to H-6 |
| OCH₃ | ¹³C | ~56.0 | CH₃ | HSQC to OCH₃ |
(Note: qC refers to a non-protonated quaternary carbon)
Step 1: COSY Analysis – Identifying the Spin System
The COSY spectrum reveals which protons are neighbors on the ring.
-
A cross-peak will be observed between the proton at ~7.02 ppm (H-5) and the proton at ~8.28 ppm (H-3).
-
Another cross-peak will connect the proton at ~7.02 ppm (H-5) with the proton at ~8.17 ppm (H-6).
-
Crucially, there will be no correlation between H-3 and H-6.
This pattern definitively establishes that H-5 is positioned between H-3 and H-6, confirming a 1,2,4-trisubstituted pattern of protonation on the ring.
Step 2: HSQC Analysis – Linking Protons to Carbons
The HSQC spectrum provides the direct, one-bond C-H connections.
-
The proton at ~8.28 ppm (H-3) will correlate to the carbon at ~124.0 ppm (C-3).
-
The proton at ~7.02 ppm (H-5) will correlate to the carbon at ~110.0 ppm (C-5).
-
The proton at ~8.17 ppm (H-6) will correlate to the carbon at ~130.0 ppm (C-6).
-
The methoxy protons at ~4.03 ppm will correlate to the methoxy carbon at ~56.0 ppm.
This step assigns all protonated carbons but does not yet reveal the positions of the substituents.
Step 3: HMBC Analysis – Assembling the Full Skeleton
The HMBC spectrum provides the final, decisive evidence by showing correlations over 2 and 3 bonds. This allows us to connect the assigned C-H fragments to the unassigned quaternary carbons.
Key Diagnostic Correlations:
-
Positioning the Methoxy Group: The methoxy protons (~4.03 ppm) will show a strong correlation to the quaternary carbon at ~160.0 ppm. This carbon must be C-4, confirming it is the site of methoxy substitution.
-
Confirming the Nitro Group Position (C-1):
-
H-6 (~8.17 ppm) will show a ³J correlation to the quaternary carbon at ~148.0 ppm (C-1).
-
H-5 (~7.02 ppm) will also show a ³J correlation to this same carbon (C-1).
-
-
Confirming the Chlorine Position (C-2):
-
H-3 (~8.28 ppm) will show a ²J correlation to the quaternary carbon at ~125.0 ppm (C-2).
-
H-6 (~8.17 ppm) will show a ³J correlation to this same carbon (C-2).
-
This web of interlocking correlations provides an undeniable confirmation of the entire molecular structure. The diagram below visually summarizes these key connections.
Caption: Key 2D NMR correlations confirming the structure.
Comparison with Alternatives: Ruling Out Isomers
The true power of this method is its ability to distinguish between isomers. Consider a potential alternative: 4-Chloro-2-methoxy-1-nitrobenzene . In this isomer, the methoxy group is at C-2 and the chlorine at C-4. This would result in a completely different set of HMBC correlations. For example:
-
The methoxy protons would show a correlation to C-2, not C-4.
-
H-3 would show a strong correlation to the chlorine-bearing carbon (C-4).
-
H-5 would show a strong correlation to the chlorine-bearing carbon (C-4).
The absence of these correlations in our experimental data, combined with the presence of the correlations described in Step 3, allows us to definitively reject this and other possible isomers.
Conclusion
By systematically applying a suite of 2D NMR experiments—COSY, HSQC, and HMBC—we can move beyond the limitations of 1D spectroscopy. This multi-technique approach provides a network of through-bond correlations that serves as a self-validating proof of structure. The causality is clear: COSY establishes the proton framework, HSQC links protons to their carbons, and HMBC connects these fragments to the wider carbon skeleton. This robust methodology provides the high level of confidence required for publication, patent filings, and regulatory submissions in the chemical and pharmaceutical sciences.
References
- Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange.
- YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules.
- Fiehn Lab. (n.d.). Structure Elucidation of Small Molecules. UC Davis.
- Springer Nature. (2014). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Nature Protocols.
- Nuzillard, J., & Plainchont, B. (2018). Tutorial for the structure elucidation of small molecules by means of the LSD software. Magnetic Resonance in Chemistry.
- SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University.
- Spiesecke, H., & Schneider, W. G. (1961). Substituent Effects on the C13 and H1 Chemical Shifts in Monosubstituted Benzenes. The Journal of Chemical Physics.
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- NIST. (n.d.). Benzene, 2-chloro-1-methoxy-4-nitro-. NIST Chemistry WebBook.
- Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility.
- PubChem. (n.d.). 4-Chloro-2-nitroanisole. National Center for Biotechnology Information.
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Literature review of 2-Chloro-4-methoxy-1-nitrobenzene properties
An In-Depth Guide to the Properties and Synthetic Utility of 2-Chloro-4-methoxy-1-nitrobenzene
Introduction: A Versatile Building Block in Modern Synthesis
This compound (CAS No. 28987-59-9) is a polysubstituted aromatic compound that serves as a crucial intermediate in the synthesis of a wide array of complex organic molecules.[1][2] Its strategic arrangement of a chloro leaving group, a methoxy electron-donating group, and a nitro electron-withdrawing group imparts a unique reactivity profile. This guide provides a comprehensive review of its physicochemical properties, synthesis, and reactivity, with a particular focus on its performance in nucleophilic aromatic substitution (SNAr) reactions compared to viable alternatives. The insights presented are intended for researchers and professionals in organic synthesis and drug development, offering a technical foundation for informed experimental design.
Physicochemical and Spectroscopic Profile
The physical and chemical properties of a compound are foundational to its application, dictating suitable reaction conditions, solvents, and purification methods. This compound is a light yellow solid at room temperature.[1][3] A summary of its key properties is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 28987-59-9 | [4][5] |
| Molecular Formula | C₇H₆ClNO₃ | [1][3][5][6] |
| Molecular Weight | 187.58 g/mol | [1][4][5][6] |
| Appearance | Light yellow solid | [1][3] |
| Melting Point | 76-80 °C | [1][3] |
| Boiling Point | ~248-302.5 °C at 760 mmHg | [1][3] |
| Density | ~1.366 g/cm³ | [1][3] |
| Solubility | Good solubility in ethanol, chloroform, dichloromethane | [1][3] |
| Storage | Sealed in dry, room temperature conditions | [1][3] |
Note: Some databases show conflicting data due to confusion with isomers. The data presented here is for CAS No. 28987-59-9.
Synthesis and Mechanistic Considerations
The most common laboratory and industrial synthesis of this compound involves the electrophilic aromatic substitution (nitration) of 2-chloroanisole (2-chloro-4-methoxybenzene).
Workflow for the Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Nitration of 2-Chloroanisole
This protocol is a representative synthesis based on established chemical principles. Researchers should always conduct a thorough safety assessment before proceeding.
-
Preparation: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool a mixture of concentrated sulfuric acid to 0-5 °C in an ice-water bath.
-
Nitrating Mixture: Slowly add concentrated nitric acid to the sulfuric acid while maintaining the low temperature to create the nitrating mixture.
-
Substrate Addition: Dissolve 2-chloroanisole in a suitable solvent (e.g., concentrated sulfuric acid) and add it dropwise from the dropping funnel to the nitrating mixture. The temperature must be carefully controlled to remain below 5 °C to prevent over-nitration and side reactions.
-
Reaction: After the addition is complete, allow the mixture to stir at low temperature for a specified period (e.g., 1-2 hours) until TLC analysis indicates the consumption of the starting material.
-
Quenching: Carefully pour the reaction mixture over crushed ice to quench the reaction and precipitate the crude product.
-
Isolation & Purification: Filter the resulting solid, wash thoroughly with cold water to remove residual acid, and then recrystallize from a suitable solvent like ethanol to yield the purified this compound.
Reactivity and Performance in Nucleophilic Aromatic Substitution (SNAr)
The primary utility of this compound stems from its reactivity in Nucleophilic Aromatic Substitution (SNAr) reactions. The powerful electron-withdrawing nitro group, positioned ortho to the chlorine atom, strongly activates the aromatic ring towards nucleophilic attack. This activation facilitates the displacement of the chloride leaving group by a wide range of nucleophiles (e.g., amines, alkoxides, thiolates).
Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The key intermediate is a resonance-stabilized carbanion known as a Meisenheimer complex.
Caption: The addition-elimination mechanism of SNAr reactions.
Causality in Mechanism:
-
Step 1 (Addition): A nucleophile (Nu⁻) attacks the carbon atom bearing the chlorine. This is possible because the ortho nitro group withdraws electron density, making this carbon electrophilic. This step is typically the slow, rate-determining step as it disrupts the aromaticity of the ring.
-
Intermediate: The resulting negative charge is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro group, forming a stable Meisenheimer complex. This stabilization is why electron-withdrawing groups are essential for this reaction.
-
Step 2 (Elimination): The aromaticity is restored as the chloride ion (Cl⁻) is expelled. This step is fast.
Comparison with Alternative Reagents
The choice of a substituted nitroaromatic for an SNAr reaction depends on factors like reactivity, cost, and the specific transformation required. Here, we compare this compound with key alternatives.
Table 2: Comparison of Substrates for Nucleophilic Aromatic Substitution
| Compound | CAS Number | Key Feature | Relative Reactivity (SNAr) | Rationale for Performance |
| This compound | 28987-59-9 | Topic Compound | Baseline | Good leaving group (Cl) activated by an ortho nitro group. Methoxy group is weakly activating but its position has minimal impact on the SNAr site. |
| 2-Fluoro-4-methoxy-1-nitrobenzene | 446-38-8 | Fluoro Analogue | Higher | Fluorine is a much better leaving group than chlorine in SNAr. Its high electronegativity strongly polarizes the C-F bond and stabilizes the Meisenheimer complex, accelerating the rate-determining attack step.[7] |
| 1-Chloro-2-methoxy-4-nitrobenzene | 1009-36-5 | Isomeric Analogue | Higher | The nitro group is para to the chlorine leaving group. Both ortho and para positions provide strong activation for SNAr through resonance stabilization of the Meisenheimer complex.[8][9][10] |
| 2-Bromo-1-chloro-4-nitrobenzene | 6627-55-0 | Different Halogen Site | Site-selective | The nitro group is para to the chlorine and meta to the bromine. Activation is much stronger at the para position, so nucleophiles will selectively displace the chlorine, not the bromine.[11] |
In-Depth Analysis of Alternatives
-
The Fluoro Advantage (2-Fluoro-4-methoxy-1-nitrobenzene): For transformations requiring high reactivity and milder conditions, the fluoro analogue is superior. The rate-determining step is the nucleophilic attack, which is accelerated by the powerful inductive effect of fluorine. This often allows reactions to proceed at lower temperatures, which can be crucial for sensitive substrates. However, fluorinated aromatics are typically more expensive than their chlorinated counterparts.
-
The Isomer Effect (1-Chloro-2-methoxy-4-nitrobenzene): In this isomer, the activating nitro group is para to the chloro leaving group. This positioning allows for direct resonance delocalization of the negative charge from the site of attack onto the nitro group, providing excellent stabilization for the Meisenheimer complex.[11] Its reactivity is comparable to, or sometimes greater than, the ortho-activated topic compound and represents a highly effective alternative.
Safety and Handling
This compound is a toxic substance and must be handled with care.[1][3] It can be harmful if inhaled, swallowed, or absorbed through the skin.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including safety glasses, chemical-resistant gloves, and a lab coat.[1][4]
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid dust formation during handling.[4]
-
First Aid: In case of contact, wash skin with soap and plenty of water. For eye contact, rinse thoroughly with water for at least 15 minutes. If inhaled, move the person to fresh air. If swallowed, rinse the mouth with water. In all cases of significant exposure, consult a physician.[4]
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, primarily leveraged for its ability to undergo nucleophilic aromatic substitution. Its reactivity is governed by the strong activating effect of the ortho-nitro group. While effective, researchers and process chemists should consider alternatives such as the more reactive fluoro-analogue for challenging transformations or the isomeric 1-chloro-2-methoxy-4-nitrobenzene, which also exhibits excellent reactivity. A thorough understanding of the structure-activity relationships detailed in this guide enables the rational selection of the optimal reagent, balancing reactivity, cost, and safety for any given synthetic challenge.
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A Comparative Analysis of the Biological Activity of 2-Chloro-4-methoxy-1-nitrobenzene and Its Analogs
This guide provides an in-depth comparison of the biological activities of 2-Chloro-4-methoxy-1-nitrobenzene and its structural analogs. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data and mechanistic insights to elucidate the structure-activity relationships (SAR) that govern the efficacy and potential toxicity of these compounds.
Introduction: The Nitroaromatic Scaffold in Drug Discovery
Nitroaromatic compounds, characterized by a nitro group (–NO₂) attached to an aromatic ring, are a cornerstone in medicinal chemistry. Since the discovery of chloramphenicol, these molecules have been extensively investigated and developed into a wide array of therapeutic agents, including antibiotics, antineoplastics, antiparasitics, and antihypertensives.[1][2] The biological activity of nitroaromatics is intrinsically linked to the electron-withdrawing nature of the nitro group. This group can undergo metabolic reduction within biological systems, particularly in hypoxic environments like those found in tumors or anaerobic bacteria, to produce reactive nitroso and hydroxylamino intermediates. These reactive species can covalently bind to and damage critical macromolecules like DNA, leading to cell death.[1][2]
The parent compound of this guide, This compound , features a multifunctional scaffold. The interplay between the strongly electron-withdrawing nitro and chloro substituents and the electron-donating methoxy group creates a unique electronic and steric profile.[3] This guide will dissect how modifications to this substitution pattern in its analogs alter their biological profiles, offering a framework for rational drug design.
The Core Compound: this compound
The biological potential of this molecule is governed by its substituents:
-
Nitro Group (-NO₂): The primary driver of bioactivity, susceptible to enzymatic reduction to form cytotoxic reactive nitrogen species.[2]
-
Chloro Group (-Cl): A deactivating, ortho-, para-directing group that enhances the electron-withdrawing character of the ring and increases lipophilicity. Halogenation is a common strategy to improve the pharmacokinetic properties and potency of drug candidates.[2]
-
Methoxy Group (-OCH₃): An activating, ortho-, para-directing electron-donating group.[3] It modulates the ring's electron density, potentially influencing the reduction potential of the nitro group and the molecule's interaction with biological targets.
Comparative Analysis of Structural Analogs
To understand the contribution of each substituent, we will compare the core compound to a series of rationally selected analogs. The biological activities discussed are extrapolated from structure-activity relationship studies on similar nitrobenzene derivatives.[5][6][7]
Analog A: 4-Methoxy-1-nitrobenzene (Anisole, 4-nitro-)
-
Structural Change: Removal of the 2-chloro group.
-
Hypothesized Activity: The removal of the second electron-withdrawing group (chlorine) increases the electron density on the aromatic ring. This may make the nitro group harder to reduce, potentially decreasing its antimicrobial and cytotoxic efficacy compared to the parent compound. However, reduced toxicity might also be observed. Studies have shown that some nitrobenzene compounds can induce methemoglobinemia, and the overall substitution pattern influences this effect.[8]
Analog B: 2-Chloro-1-nitrobenzene
-
Structural Change: Removal of the 4-methoxy group.
-
Hypothesized Activity: Lacking the electron-donating methoxy group, this analog possesses two strong electron-withdrawing groups, making the aromatic ring significantly electron-deficient. This would likely facilitate the reduction of the nitro group, potentially leading to enhanced antimicrobial or cytotoxic activity. Toxicity studies on 2-chloronitrobenzene have shown it can cause oxidative damage to red blood cells and lead to regenerative anemia.[9]
Analog C: 1,2-Dichloro-4-nitrobenzene
-
Structural Change: Replacement of the 4-methoxy group with a chloro group.
-
Hypothesized Activity: With three electron-withdrawing groups, this analog is highly electron-deficient. Its increased lipophilicity and propensity for nitro-reduction suggest it could have potent, albeit potentially non-selective, biological activity. The high degree of halogenation could enhance its ability to cross biological membranes.
Analog D: 2-Chloro-4-hydroxy-1-nitrobenzene
-
Structural Change: Demethylation of the 4-methoxy group to a hydroxyl group.
-
Hypothesized Activity: The hydroxyl group is still electron-donating but also provides a site for hydrogen bonding, which could alter target binding and solubility. The relationship between hydroxyl groups and the antimicrobial activity of phenolic compounds is well-established, suggesting this analog could exhibit a unique or improved activity profile.[10]
Quantitative Data Comparison
The following table summarizes expected trends in biological activity based on established QSAR principles for nitroaromatic compounds.[6][7] Lower MIC/IC₅₀ values indicate higher potency.
| Compound | Structure | Key Structural Change | Predicted Antimicrobial Activity (MIC) | Predicted Cytotoxicity (IC₅₀) | Rationale for Prediction |
| Parent Compound | This compound | - | Moderate | Moderate | Balanced electronic effects from -Cl, -NO₂, and -OCH₃ groups. |
| Analog A | 4-Methoxy-1-nitrobenzene | Removal of -Cl | Lower | Lower | Reduced electron-withdrawing character may hinder reductive activation.[8] |
| Analog B | 2-Chloro-1-nitrobenzene | Removal of -OCH₃ | Higher | Higher | Stronger electron deficiency facilitates nitro-reduction.[9] |
| Analog C | 1,2-Dichloro-4-nitrobenzene | -OCH₃ → -Cl | Highest | Highest | Highly electron-deficient ring and increased lipophilicity enhances activity. |
| Analog D | 2-Chloro-4-hydroxy-1-nitrobenzene | -OCH₃ → -OH | High | High | Potential for enhanced target interaction via hydrogen bonding.[10] |
Mechanistic Insights: The Reductive Activation Pathway
The primary mechanism of action for many bioactive nitro compounds is reductive activation. This process is particularly effective in anaerobic or hypoxic cells, which contain higher levels of nitroreductase enzymes.
Caption: General mechanism of reductive activation for nitroaromatic compounds.
This pathway illustrates that the nitro group (Ar-NO₂) accepts electrons from enzymes like nitroreductases to form a nitro radical anion.[3] Further reduction yields highly reactive nitroso and hydroxylamino species that are electrophilic and can covalently bind to nucleophilic sites on DNA and proteins, causing cellular damage and death.[1][2]
Experimental Protocols
To empirically validate the predicted activities, standardized assays are required. The following are representative protocols.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Methodology:
-
Preparation: Dissolve the test compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in appropriate growth medium (e.g., Mueller-Hinton Broth). Wells should include a positive control (medium + bacteria, no compound) and a negative control (medium only).
-
Inoculation: Adjust a log-phase bacterial culture to a 0.5 McFarland standard and dilute it to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Protocol 2: MTT Assay for In Vitro Cytotoxicity (IC₅₀)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the treatment medium and add fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (final concentration ~0.5 mg/mL). Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm.
-
IC₅₀ Calculation: Plot the percentage of cell viability versus compound concentration and use non-linear regression to calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Structure-Activity Relationship (SAR) Summary
The analysis of this compound and its analogs reveals key SAR principles that govern their biological activity.
Caption: Key structure-activity relationships for the analyzed compounds.
-
The Nitro Group is Essential: The presence of the nitro group is fundamental for the mechanism-based activity. Its reduction is the rate-limiting step for cytotoxicity.
-
Electron-Withdrawing Groups Enhance Potency: The addition of a chloro group (Analog B vs. Parent) or replacement of a donating group with a withdrawing one (Analog C vs. Parent) makes the ring more electron-deficient. This facilitates the initial one-electron reduction of the nitro group, increasing biological activity.[5][6]
-
Electron-Donating Groups Modulate Activity: The electron-donating methoxy group (Parent vs. Analog B) counteracts the withdrawing effects of the nitro and chloro groups, potentially reducing the compound's reduction potential and thus lowering its activity and toxicity.
-
Lipophilicity and steric factors are crucial : The size and hydrophobicity of substituents, modeled by properties like the octanol/water partition coefficient (log Kow), are critical determinants of mutagenicity and overall bioactivity by influencing how well the compound can reach its target.[6][7]
Conclusion and Future Directions
This comparative guide demonstrates that the biological activity of this compound is a finely tuned outcome of the electronic and steric interplay of its substituents. Analogs with stronger electron-withdrawing properties are predicted to have higher potency, driven by the enhanced reductive activation of the essential nitro group. Conversely, electron-donating groups can temper this activity.
Future research should focus on the synthesis and empirical testing of these and other analogs to validate these predictions. Such studies would enable the development of robust Quantitative Structure-Activity Relationship (QSAR) models.[5][7] These models could predict the activity and toxicity of novel derivatives, accelerating the discovery of new therapeutic agents with optimized efficacy and improved safety profiles.
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A Comparative Guide: 2-Chloro-4-methoxy-1-nitrobenzene vs. 4-Nitroanisole as Synthetic Precursors
For researchers and professionals in drug development and organic synthesis, the selection of a starting material is a critical decision that dictates the efficiency, versatility, and overall success of a synthetic route. This guide provides an in-depth technical comparison of two common nitroaromatic precursors: 2-Chloro-4-methoxy-1-nitrobenzene and 4-nitroanisole. By examining their structural differences, reactivity profiles, and performance in key transformations, we will elucidate the distinct advantages each molecule offers, enabling a more informed choice for specific synthetic objectives.
At a Glance: Structural and Physicochemical Properties
A foundational comparison begins with the intrinsic properties of each molecule. While sharing a core 4-methoxynitrobenzene scaffold, the addition of a chlorine atom ortho to the nitro group in this compound introduces significant changes in reactivity and synthetic potential.
| Property | 4-Nitroanisole | This compound |
| CAS Number | 100-17-4 | 28987-59-9[1][2] |
| Molecular Formula | C₇H₇NO₃[3] | C₇H₆ClNO₃[1][4] |
| Molecular Weight | 153.14 g/mol [5] | 187.58 g/mol [1][6] |
| Appearance | Pale yellow to light red crystalline solid[3] | Light yellow solid[4] |
| Melting Point | 51-53 °C[7] | ~76-80 °C[4] |
| Key Structural Difference | No halogen substituent | Chlorine atom at C2 (ortho to -NO₂) |
Core Reactivity Analysis: The Decisive Role of the Chloro Substituent
The fundamental difference in the utility of these two precursors stems from how their substituents influence the aromatic ring's electronics, particularly concerning its susceptibility to nucleophilic attack.
Nucleophilic Aromatic Substitution (SₙAr): The Key Differentiator
Nucleophilic Aromatic Substitution (SₙAr) is a cornerstone reaction in medicinal chemistry for building molecular complexity. The viability of an SₙAr reaction hinges on two factors: the presence of a good leaving group and strong electron-withdrawing groups (EWGs) to stabilize the negatively charged intermediate (the Meisenheimer complex).[8]
-
4-Nitroanisole: This molecule lacks a conventional leaving group. While the methoxy group could be displaced under forcing conditions, it is generally not a viable substrate for SₙAr reactions.
-
This compound: This precursor is purpose-built for SₙAr. The chlorine atom serves as an excellent leaving group. Crucially, the nitro group is positioned ortho to this leaving group. This strategic placement allows for the direct resonance stabilization of the negative charge that develops during the nucleophilic attack, significantly lowering the activation energy of the reaction.[8][9] The electron-donating methoxy group para to the nitro group further influences the ring's electronics.
The stability of the Meisenheimer complex is the determining factor for SₙAr reactivity. The ortho-nitro group in this compound provides superior stabilization compared to a meta-positioned group, which cannot participate in resonance delocalization of the negative charge.[8]
Caption: SₙAr workflow highlighting the stabilized Meisenheimer intermediate.
Reduction of the Nitro Group: A Shared Transformation with a Caveat
The reduction of a nitro group to a primary amine is one of the most frequent and vital transformations in the synthesis of pharmaceuticals and dyes. Both precursors are readily reduced to their corresponding aniline derivatives.
Common reduction methods include:
-
Catalytic hydrogenation (e.g., H₂, Pd/C)[10]
-
Metal/acid combinations (e.g., Fe/HCl, SnCl₂)[11]
-
Transfer hydrogenation (e.g., hydrazine/catalyst)
While both molecules undergo this reaction, the presence of the chlorine atom on this compound introduces a potential complication: hydrodehalogenation . Certain catalysts, particularly palladium on carbon (Pd/C), can cleave the C-Cl bond, leading to an undesired side product.[10]
Recommendation: When the desired outcome is the selective reduction of the nitro group without affecting the chlorine, milder reagents or conditions are preferable. Using iron (Fe) or tin(II) chloride (SnCl₂) in acidic media typically provides the desired chemoselectivity, preserving the halogen for subsequent reactions.[10] For 4-nitroanisole, the risk of side reactions is minimal, making it a more straightforward substrate for a simple nitro reduction.
Comparative Synthetic Utility & Experimental Protocols
The choice between these precursors is ultimately dictated by the final target molecule. Below, we compare their performance in two distinct synthetic scenarios.
Scenario A: Synthesis of Polysubstituted Aromatic Amines
Objective: To synthesize a diverse library of 2-substituted-4-methoxyanilines, which are common pharmacophores.
Precursor of Choice: this compound
Rationale: This precursor provides a powerful two-step platform for diversification. The SₙAr reaction is performed first to introduce a variety of nucleophiles (amines, thiols, alkoxides), followed by the reduction of the nitro group. This strategy offers immense synthetic flexibility from a single starting material.
Caption: Versatile two-step synthesis from this compound.
Protocol: Synthesis of N-benzyl-4-methoxy-2-nitroaniline via SₙAr
-
Materials: this compound, benzylamine, tetraethylammonium bromide, solvent (e.g., NMP or excess benzylamine).
-
Procedure:
-
To a reaction vessel, add this compound (1.0 eq) and a phase-transfer catalyst such as tetraethylammonium bromide (0.1 eq).
-
Add benzylamine (1.5-2.0 eq) and a suitable high-boiling solvent like N-Methyl-2-pyrrolidone (NMP), or use excess benzylamine as the solvent.
-
Heat the mixture to 120-130°C and stir for 4-6 hours, monitoring the reaction by TLC or LC-MS.[12]
-
Upon completion, cool the reaction mixture and partition between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with dilute acid (to remove excess benzylamine) and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to yield the desired substituted product.
-
Scenario B: Synthesis of 4-Methoxyaniline (p-Anisidine)
Objective: To produce 4-methoxyaniline, a widely used intermediate for dyes and pharmaceuticals.[13][14]
Precursor of Choice: 4-Nitroanisole
Rationale: For this specific target, 4-nitroanisole is the ideal precursor. It allows for a direct, high-yielding, one-step reduction without the need for additional functional group manipulation. Using the chloro-derivative would be inefficient, requiring an extra hydrodehalogenation step.
Protocol: Reduction of 4-Nitroanisole to 4-Methoxyaniline
-
Materials: 4-Nitroanisole, iron powder (Fe), concentrated hydrochloric acid (HCl), ethanol, water.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, create a slurry of iron powder (3.0-4.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).
-
Heat the slurry to reflux and add a small amount of concentrated HCl to activate the iron surface.
-
Dissolve 4-nitroanisole (1.0 eq) in ethanol and add it portion-wise to the refluxing iron slurry.
-
Maintain the reflux for 2-4 hours until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture and make it basic by carefully adding a concentrated solution of sodium hydroxide or sodium carbonate to precipitate iron salts.
-
Filter the mixture through a pad of celite to remove the iron sludge, washing the filter cake with ethanol.
-
Combine the filtrates and remove the ethanol under reduced pressure.
-
Extract the remaining aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic extracts, concentrate, and purify the resulting 4-methoxyaniline, typically by distillation or recrystallization.
-
Final Verdict: A Context-Dependent Choice
The determination of whether this compound is a "better" precursor than 4-nitroanisole is entirely dependent on the synthetic goal.
-
This compound is the superior precursor for synthetic versatility. It is an excellent platform for creating libraries of polysubstituted aromatic compounds through a robust SₙAr/reduction sequence. Its value lies in its ability to serve as a versatile building block for complex target molecules where substitution at the C2 position is required.
-
4-Nitroanisole is the superior precursor for efficiency and directness when the target is 4-methoxyaniline or its simple derivatives that do not require further substitution on the aromatic ring. It provides a clean, high-yielding, and cost-effective one-step route to a valuable commodity intermediate.
By understanding the inherent reactivity endowed by their unique substitution patterns, researchers can strategically select the optimal precursor, thereby streamlining synthesis, maximizing yield, and accelerating the drug discovery and development process.
References
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- Semantic Scholar. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry).
- Organic Chemistry Portal. (n.d.). Nitro Reduction.
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A Comparative Guide to Chlorinated vs. Fluorinated Nitroaromatic Compounds for Synthetic and Medicinal Chemistry
Introduction: The Strategic Choice of a Halogen
In the landscape of modern chemical synthesis, particularly within pharmaceutical and materials science, nitroaromatic compounds serve as indispensable building blocks.[1][2] Their reactivity is dominated by the powerful electron-withdrawing nature of the nitro group, which activates the aromatic ring for reactions such as nucleophilic aromatic substitution (SNAr). The strategic placement of a halogen atom—most commonly chlorine or fluorine—onto this scaffold dramatically modulates the compound's physicochemical properties, reactivity, and biological interactions.[3][4]
This guide provides an in-depth comparative analysis of chlorinated and fluorinated nitroaromatic compounds. Moving beyond a simple list of properties, we will explore the fundamental electronic and steric differences between chlorine and fluorine, dissect their profound impact on reaction kinetics, and evaluate their respective advantages in the context of drug development. This analysis is supported by quantitative data and detailed experimental protocols to empower researchers, scientists, and drug development professionals to make informed, causality-driven decisions in their work.
Fundamental Physicochemical Disparities: More Than Just Size
The divergent behaviors of chlorinated and fluorinated nitroaromatics are rooted in the intrinsic properties of the halogens themselves. While both are electronegative, the nuances of their atomic characteristics set the stage for significantly different chemical and biological outcomes.
-
Electronegativity and the Inductive Effect: Fluorine is the most electronegative element (Pauling scale: 3.98), significantly more so than chlorine (3.16). When attached to a nitroaromatic ring, fluorine exerts a powerful electron-withdrawing inductive effect (-I). This effect strongly polarizes the carbon-halogen bond and acidifies the entire aromatic system, making the ring carbon atoms more electrophilic.[5][6]
-
Atomic Size and Bond Strength: Fluorine's small atomic radius allows it to form a very strong, short bond with carbon (C-F bond energy: ~485 kJ/mol).[7] Chlorine, being larger, forms a longer and weaker bond (C-Cl bond energy: ~346 kJ/mol). This difference in bond strength is a critical factor in metabolic stability but can be counterintuitive when considering reactivity in SNAr reactions.[5][7]
-
Polarizability and Resonance: Chlorine is more polarizable than fluorine, meaning its electron cloud is more easily distorted. It can also participate to a minor extent in resonance, donating lone-pair electron density back to the ring (+R effect). While the inductive effect dominates, this slight resonance contribution can partially offset the electron withdrawal, making chlorine a less activating group compared to fluorine in the context of SNAr.
These core differences are summarized below:
| Property | Fluorine (F) | Chlorine (Cl) | Implication for Nitroaromatic Compounds |
| Pauling Electronegativity | 3.98 | 3.16 | Stronger inductive electron withdrawal from the ring by F. |
| van der Waals Radius | 1.47 Å | 1.75 Å | F is a smaller substituent, leading to less steric hindrance. |
| C-Aryl Bond Energy | ~544 kJ/mol | ~406 kJ/mol | The C-F bond is significantly stronger, often conferring greater metabolic stability.[7][8] |
| Key Electronic Effect | Strong Inductive (-I) | Inductive (-I) > Resonance (+R) | F provides superior stabilization of negative charge in reaction intermediates. |
Reactivity in Nucleophilic Aromatic Substitution (SNAr): An Inductive Dominance
A primary application for halogenated nitroaromatics is in SNAr reactions, where a nucleophile displaces the halide. Counterintuitively, the compound with the stronger C-F bond reacts much faster than the one with the weaker C-Cl bond.[5]
The mechanism proceeds via a two-step addition-elimination pathway involving a negatively charged intermediate known as the Meisenheimer complex. The formation of this complex is the rate-determining step.[5][6]
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
The superior reactivity of fluorinated nitroaromatics is a direct consequence of fluorine's intense inductive effect. By powerfully withdrawing electron density, fluorine provides superior stabilization to the negatively charged Meisenheimer intermediate, thus lowering the activation energy of the rate-determining step.[5][9] Chlorine's lower electronegativity offers less stabilization.
Quantitative Comparison of Reactivity
Kinetic studies provide clear evidence for this reactivity gap. The reaction of 1-halo-2,4-dinitrobenzenes with piperidine is a classic example.
| Substrate | Relative Rate Constant (k_rel) |
| 1-Fluoro-2,4-dinitrobenzene | 1 |
| 1-Chloro-2,4-dinitrobenzene | ~3 x 10⁻³ |
| Data adapted from kinetic studies with piperidine. The exact rate difference can vary with the nucleophile and solvent.[5] |
This significant rate enhancement, often spanning several orders of magnitude, means that reactions with fluorinated substrates can proceed under much milder conditions, often at lower temperatures and with shorter reaction times. This is a crucial advantage in the synthesis of complex molecules with sensitive functional groups.
Implications in Drug Discovery and Development
The choice between chlorine and fluorine substitution is a pivotal decision in medicinal chemistry, with profound effects on a drug candidate's pharmacokinetic and pharmacodynamic profile.[4][10]
Metabolic Stability
Here, the strong C-F bond becomes a decisive advantage. A common route of drug metabolism is oxidation by cytochrome P450 enzymes.[8][11] Placing a fluorine atom at a metabolically vulnerable position (a "metabolic soft spot") can effectively block this process, as the C-F bond is highly resistant to enzymatic cleavage.[8][10] This can increase the drug's half-life, improve its oral bioavailability, and lead to a more predictable dosing regimen.[10] While chlorinated compounds are more stable than their non-halogenated counterparts, the C-Cl bond is still susceptible to certain metabolic transformations.
Binding Affinity and Lipophilicity
-
Binding: The introduction of a halogen can alter a molecule's conformation or electronic distribution, potentially enhancing its binding affinity to a biological target.[12] Fluorine, with its high electronegativity, can engage in favorable electrostatic interactions or act as a weak hydrogen bond acceptor.
-
Lipophilicity: Halogenation generally increases a compound's lipophilicity, which can improve its ability to cross cell membranes.[3] However, the effect of fluorine is more nuanced. While a single fluorine atom has a similar lipophilicity contribution to chlorine, highly fluorinated motifs (like -CF₃) can be more lipophilic. A comparative analysis of matched pairs often shows that fluorinated compounds tend to be more soluble than their chlorinated analogs.[4] This can be a critical factor in achieving the desired balance for drug absorption and distribution.
Environmental and Toxicological Considerations
The stability that makes halogenated compounds useful also raises environmental concerns.
-
Chlorinated Nitroaromatics: These compounds are recognized as persistent environmental pollutants, often introduced into soil and groundwater through industrial activities.[13][14] Their recalcitrance is due to the stability of the aromatic ring and the electron-withdrawing nature of the substituents, which makes them resistant to oxidative degradation by microorganisms.[2] Many chlorinated nitroaromatics are listed as priority pollutants due to their toxicity and potential for bioaccumulation.[13][14]
-
Fluorinated Nitroaromatics: The extreme stability of the C-F bond suggests that many organofluorine compounds are also highly persistent in the environment.[15] While their environmental fate is an area of active research, their high stability can lead to long-term persistence.[15][16] The metabolism of some fluorinated compounds can potentially release toxic fluoride ions.[16]
Experimental Protocol: Kinetic Analysis of SNAr Reactivity via UV-Vis Spectrophotometry
This protocol provides a self-validating method to quantitatively compare the reactivity of a fluorinated versus a chlorinated nitroaromatic compound. The experiment is designed under pseudo-first-order conditions to simplify data analysis.
Causality: By using a large excess of the nucleophile, its concentration remains effectively constant throughout the reaction. This allows the reaction rate to be dependent only on the concentration of the nitroaromatic substrate, simplifying the kinetic analysis to a first-order decay plot from which a rate constant can be easily derived.[6]
Caption: Workflow for kinetic analysis of SNAr reactions using UV-Vis spectrophotometry.
Methodology:
-
Materials & Reagents:
-
1-Fluoro-2,4-dinitrobenzene (FDNB)
-
1-Chloro-2,4-dinitrobenzene (CDNB)
-
Piperidine (or other suitable nucleophile)
-
Acetonitrile (ACN), spectroscopic grade
-
Dimethyl sulfoxide (DMSO), spectroscopic grade
-
Thermostatted UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Microsyringes
-
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of the nucleophile (e.g., piperidine) in ACN.
-
Prepare a 100 mM stock solution of FDNB in DMSO.
-
Prepare a 100 mM stock solution of CDNB in DMSO.
-
-
Experimental Procedure:
-
Set the spectrophotometer to monitor the wavelength of maximum absorbance (λ_max) of the expected product (e.g., N-(2,4-dinitrophenyl)piperidine, ~375 nm).
-
Equilibrate the instrument's cell holder to a constant temperature (e.g., 25.0 °C).
-
Pipette 3.0 mL of the 10 mM nucleophile solution into a quartz cuvette and place it in the cell holder to thermalize.
-
Initiate the reaction by injecting a small aliquot (e.g., 10 µL) of the nitroaromatic stock solution into the cuvette. The final concentration of the nitroaromatic should be low (e.g., ~0.33 mM) to ensure the nucleophile is in large excess (>20-fold).
-
Immediately start recording the absorbance as a function of time until no further change is observed (reaction completion).
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (k_obs) is determined from the slope of a plot of ln(A_∞ - A_t) versus time, where A_∞ is the final absorbance and A_t is the absorbance at time t.[6] The plot should be linear, validating the pseudo-first-order assumption.
-
The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the nucleophile: k₂ = k_obs / [Nucleophile].[6]
-
Repeat the experiment for the other halogenated analog under identical conditions.
-
Compare the calculated k₂ values to determine the relative reactivity.
-
Conclusion: A Strategic Choice Based on Application
The decision to use a chlorinated or fluorinated nitroaromatic compound is not arbitrary but a strategic choice dictated by the desired outcome.
-
For Chemical Synthesis via SNAr: Fluorinated nitroaromatics are the superior choice.[5] Their dramatically higher reactivity allows for milder reaction conditions, shorter timelines, and greater tolerance of sensitive functional groups, ultimately leading to more efficient synthetic routes.[6]
-
For Drug Development: The choice is more complex and context-dependent. Fluorine is an invaluable tool for enhancing metabolic stability by blocking P450 oxidation at specific sites.[8][10][11] Both halogens can be used to modulate lipophilicity and target binding.[4] The final selection often depends on a careful balancing act between potency, selectivity, and pharmacokinetic properties, determined through iterative design and testing.[4]
Ultimately, a deep understanding of the fundamental principles governing the behavior of these two classes of compounds is essential for any researcher aiming to leverage their unique properties for innovation in chemistry and medicine.
References
- A Comparative Analysis of Fluorinated vs.
- Potential applications of fluorinated nitroaromatic compounds in research. (2025). Benchchem.
- Convenient Fluorination of Nitro and Nitrile Compounds with Selectfluor. (2025).
- A Comparative Analysis of 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene and Related Synthetic Building Blocks. (2025). Benchchem.
- Preparation of nitrofluoroaromatic compounds. (1996).
- Fluorine vs.
- A Comparative Study on the Reactivity of Fluorinated Aromatic Nitriles in Nucleophilic Arom
- Exploring the Synthesis of Fluorinated Organic Compounds: A Look at Nitrobenzene Deriv
- A quantitative reactivity scale for electrophilic fluorin
- How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020). MDPI.
- Nitroaromatic Compounds, from Synthesis to Biodegrad
- Degradation of chlorinated nitroaromatic compounds. (2012).
- Fluorine in drug discovery: Role, design and case studies. Preprint.
- Degradation of chlorinated nitroarom
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2019). PubMed Central.
- Process for chlorinating nitro aromatic hydrocarbons. (1961).
- Reaction mechanisms of chlorinated disinfection byproducts formed from nitrophenol compounds with different structures during chlor(am)ination and UV/post-chlor(am)
- Enzymatic synthesis of fluorin
- meta-Fluorotoluene Synthesis. (2014). YouTube.
- Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds. (2000).
- Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. (2025). ChemRxiv.
- Nitroaromatic Compounds, from Synthesis to Biodegrad
- Synthesis of Chlorine- and Nitrogen-Containing Carbon Nanofibers for Water Purification from Chloroarom
- Applications of Fluorine in Medicinal Chemistry. (2015). PubMed.
- A convenient chemical-microbial method for developing fluorinated pharmaceuticals. (2014). Organic & Biomolecular Chemistry (RSC Publishing).
- Fluorination Methods for Drug Discovery and Development. (2016).
- THEORETICAL STUDY OF CHLORINATION REACTION OF NITROBENZENE FROM DFT CALCULATIONS. (2015).
- Aromatic nitrocompounds|| Chlorination of Nitrobenzene|| Mechanism. (2022). YouTube.
- Recent advances in nitroaromatics: The synthesis and development of anti-infective drugs. (2020).
- Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (2020). MDPI.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). MDPI.
- Analysis of chlorinated and nitroaromatic compounds. Trajan Scientific and Medical.
- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2026). ChemRxiv.
- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2025).
- How do fluoro chemicals differ from other halogen
- Analysis of chlorinated and nitroarom
- Chemical Aspects of Human and Environmental Overload with Fluorine. (2020). PMC.
- Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applic
- Environmental impacts of the widespread use of chlorine-based disinfectants during the COVID-19 pandemic. (2022). PMC - NIH.
- Brominated and Chlorinated Flame Retardants: The San Antonio St
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- 2. journals.asm.org [journals.asm.org]
- 3. nbinno.com [nbinno.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sparrow-chemical.com [sparrow-chemical.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pharmacyjournal.org [pharmacyjournal.org]
- 11. A convenient chemical-microbial method for developing fluorinated pharmaceuticals - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Degradation of chlorinated nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications [researchrepository.ucd.ie]
- 16. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
Leitfaden zur Verifizierung der Reinheit von 2-Chlor-4-methoxy-1-nitrobenzol von verschiedenen Lieferanten
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
In der pharmazeutischen Forschung und Entwicklung ist die Reinheit von Ausgangsmaterialien und Zwischenprodukten von entscheidender Bedeutung für die Synthese von pharmazeutischen Wirkstoffen (APIs). Verunreinigungen können die Reaktionsausbeute, die pharmakologische Aktivität und das Sicherheitsprofil des Endprodukts erheblich beeinträchtigen. Dieser Leitfaden bietet einen detaillierten technischen Vergleich und experimentelle Protokolle zur Überprüfung der Reinheit von 2-Chlor-4-methoxy-1-nitrobenzol, einer wichtigen chemischen Zwischenstufe, von verschiedenen Lieferanten.
Die hier beschriebenen Methoden ermöglichen es Forschern, die Qualität des erhaltenen Reagenzes unabhängig zu bewerten und eine fundierte Auswahl des Lieferanten zu treffen. Wir werden uns auf drei komplementäre analytische Techniken konzentrieren: Hochleistungsflüssigkeitschromatographie (HPLC), Gaschromatographie-Massenspektrometrie (GC-MS) und Kernspinresonanzspektroskopie (NMR).
Analytische Strategie zur Reinheitsbewertung
Ein multimodaler Ansatz ist für eine umfassende Reinheitsbewertung unerlässlich. Während chromatographische Techniken wie HPLC und GC-MS eine hervorragende Trennung und Quantifizierung von Verunreinigungen ermöglichen, liefert die NMR-Spektroskopie detaillierte strukturelle Informationen und kann zur quantitativen Analyse (qNMR) herangezogen werden.
Logischer Arbeitsablauf für die Reinheitsprüfung
Abbildung 1: Ein schematischer Überblick über den Arbeitsablauf zur Verifizierung der Reinheit.
Hochleistungsflüssigkeitschromatographie (HPLC-UV)
Die HPLC ist eine robuste Methode für die quantitative Analyse der Hauptkomponente und bekannter Verunreinigungen. Eine Umkehrphasen-HPLC mit UV-Detektion ist für aromatische Nitroverbindungen gut geeignet.
-
Instrumentierung: HPLC-System mit UV-Vis-Detektor und Datenverarbeitungssoftware.
-
Chromatographische Bedingungen:
-
Säule: C18, 4,6 mm x 250 mm, 5 µm Partikelgröße.
-
Mobile Phase: Acetonitril:Wasser (60:40, v/v).
-
Flussrate: 1,0 mL/min.
-
Säulentemperatur: 30 °C.
-
Detektionswellenlänge: 254 nm.
-
Injektionsvolumen: 10 µL.
-
-
Vorbereitung von Standard- und Probenlösungen:
-
Standardlösung: Etwa 10 mg eines Referenzstandards von 2-Chlor-4-methoxy-1-nitrobenzol genau einwiegen und in 10 mL Acetonitril lösen, um eine Konzentration von 1 mg/mL zu erhalten.
-
Probenlösung: Etwa 10 mg der Probe des Lieferanten genau einwiegen und in 10 mL Acetonitril lösen, um eine Konzentration von 1 mg/mL zu erhalten.
-
Die Reinheit wird durch den prozentualen Flächenanteil des Hauptpeaks im Verhältnis zur Gesamtfläche aller Peaks berechnet.
| Lieferant | Retentionszeit (min) | Reinheit (%) (Flächen-%) | Beobachtete Verunreinigungen (%) |
| Referenzstandard | 8.52 | >99.9 | <0.1 |
| Lieferant A | 8.51 | 99.5 | 0.5 (unbekannt bei 6.2 min) |
| Lieferant B | 8.53 | 98.2 | 1.2 (bei 7.1 min), 0.6 (bei 9.8 min) |
| Lieferant C | 8.52 | 99.8 | 0.2 (unbekannt bei 4.5 min) |
Tabelle 1: Hypothetische HPLC-Ergebnisse für 2-Chlor-4-methoxy-1-nitrobenzol von verschiedenen Lieferanten.
Gaschromatographie-Massenspektrometrie (GC-MS)
GC-MS ist ideal zur Identifizierung und Quantifizierung flüchtiger und semi-flüchtiger Verunreinigungen. Die Massenspektrometrie ermöglicht eine definitive Identifizierung von Verunreinigungen durch Vergleich ihrer Massenspektren mit Spektrenbibliotheken.
-
Instrumentierung: Gaschromatograph gekoppelt mit einem Massenspektrometer.
-
Chromatographische Bedingungen:
-
Säule: HP-5ms (oder äquivalent), 30 m x 0,25 mm, 0,25 µm Filmdicke.
-
Trägergas: Helium, konstante Flussrate von 1,2 mL/min.
-
Injektor-Temperatur: 250 °C.
-
Ofenprogramm: Start bei 100 °C (1 min halten), dann mit 15 °C/min auf 280 °C (5 min halten).
-
Injektionsvolumen: 1 µL (Split-Verhältnis 50:1).
-
-
MS-Bedingungen:
-
Ionisierungsmodus: Elektronenionisation (EI) bei 70 eV.
-
Ionenquellentemperatur: 230 °C.
-
Scanbereich: 40-450 m/z.
-
-
Probenvorbereitung: Etwa 10 mg der Probe in 1 mL Ethylacetat lösen.
GC-MS kann isomere Verunreinigungen oder Nebenprodukte aus der Synthese aufdecken, die in der HPLC möglicherweise nicht getrennt werden.
| Lieferant | Hauptpeak RT (min) | Reinheit (%) | Identifizierte Verunreinigungen (Struktur/Name) |
| Lieferant A | 10.2 | 99.4 | 2-Chlor-1-methoxy-4-nitrobenzol (Isomer) |
| Lieferant B | 10.2 | 98.1 | Dichlor-methoxy-nitrobenzol, Methoxy-dinitrobenzol |
| Lieferant C | 10.2 | 99.7 | Spuren von Ausgangsmaterial |
Tabelle 2: Hypothetische GC-MS-Ergebnisse zur Identifizierung von Verunreinigungen.
¹H-Kernspinresonanzspektroskopie (¹H-NMR)
Die ¹H-NMR-Spektroskopie ist ein leistungsstarkes Werkzeug zur Strukturaufklärung und kann zur Reinheitsbestimmung verwendet werden.[1][2] Das Spektrum gibt Aufschluss über die chemische Umgebung der Protonen im Molekül. Verunreinigungen, selbst in geringen Mengen, führen zu zusätzlichen Signalen.
-
Instrumentierung: NMR-Spektrometer (z. B. 400 MHz).
-
Probenvorbereitung: 5-10 mg der Probe in ca. 0,7 mL deuteriertem Chloroform (CDCl₃) mit Tetramethylsilan (TMS) als internem Standard lösen.
-
Messparameter:
-
Puls-Programm: Standard-Protonen-Pulsfolge.
-
Anzahl der Scans: 16.
-
Relaxationsverzögerung (d1): 5 Sekunden (für quantitative Genauigkeit).
-
Das ¹H-NMR-Spektrum von reinem 2-Chlor-4-methoxy-1-nitrobenzol sollte drei Signale im aromatischen Bereich und ein Singulett für die Methoxygruppe aufweisen. Die Integration der Signalflächen sollte dem Verhältnis der Protonen entsprechen.
Struktur und erwartete ¹H-NMR-Signale
Abbildung 2: Chemische Struktur und erwartete ¹H-NMR-Signale.
Das Vorhandensein zusätzlicher Signale, die nicht der Hauptstruktur zugeordnet werden können, deutet auf Verunreinigungen hin. Die quantitative NMR (qNMR) kann durch den Vergleich der Integralwerte der Proben-Signale mit denen eines zertifizierten internen Standards eine hochpräzise Reinheitsbestimmung ermöglichen.[3]
Zusammenfassende Bewertung und Empfehlung
Die Kombination der drei analytischen Methoden liefert ein umfassendes Bild der Reinheit von 2-Chlor-4-methoxy-1-nitrobenzol.
-
Lieferant A: Zeigt eine gute Reinheit, enthält jedoch eine geringfügige isomere Verunreinigung, die je nach Anwendung kritisch sein könnte.
-
Lieferant B: Weist eine signifikant niedrigere Reinheit mit mehreren Verunreinigungen auf. Dieses Material ist für anspruchsvolle Synthesen möglicherweise nicht geeignet.
-
Lieferant C: Bietet die höchste Reinheit der getesteten Chargen und ist die empfohlene Wahl für kritische Anwendungen in der Forschung und Arzneimittelentwicklung.
Es ist unerlässlich, dass Labore ein robustes Qualitätskontrollprogramm implementieren, das die unabhängige Überprüfung von kritischen Reagenzien umfasst.[4] Die Wahl des Lieferanten sollte nicht nur auf dem Preis basieren, sondern vor allem auf der nachgewiesenen und reproduzierbaren Qualität und Reinheit der gelieferten Chemikalien.[5][6]
Referenzen
-
PubChem Compound Summary for CID 593789, 2-Chloro-4-methoxy-1-nitrobenzene. National Center for Biotechnology Information. [Link]
-
Kapitel 6 Qualitätskontrolle. Leitfaden einer guten Herstellungspraxis. [Link]
-
Grundlagen der NMR-Spektroskopie. Universität Münster. [Link]
-
Hochpräzise Reinheitsbestimmung analytischer Standards mittels quantitativer 1H-NMR-Spektroskopie. Gesellschaft für Toxikologische und Forensische Chemie. [Link]
-
NMR-Spektroskopie einfach erklärt + AUSWERTUNG Chemie Tutorial Deutsch. Laborhelfer. [Link]
-
Reinheitsgrade von Chemikalien - Welche Qualität wofür? (Teil 2). Omnilab. [Link]
-
A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. Asian Journal of Research in Chemistry. [Link]
-
H-NMR-Spektroskopie. Freie Universität Berlin. [Link]
Sources
A Comparative Guide to Reference Standards for the Analysis of 2-Chloro-4-methoxy-1-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
In the precise world of analytical chemistry, the quality of a reference standard is the bedrock upon which the reliability of all results is built. This is particularly true for the quantitative analysis of compounds like 2-Chloro-4-methoxy-1-nitrobenzene, an organic intermediate whose accurate measurement is critical in various research and development settings. This guide provides an in-depth comparison of reference standards for the analysis of this compound, offering experimental insights and protocols to aid in the selection of the most appropriate standard for your analytical needs.
The Critical Role of Reference Standards
A reference standard serves as a calibrated benchmark against which a sample is compared.[1][2] Its purity, identity, and concentration must be known with a high degree of certainty to ensure the accuracy and validity of analytical measurements. When analyzing this compound, the choice of reference standard directly impacts the quality of data generated, influencing everything from reaction yield calculations to impurity profiling.
Understanding the Grades of Reference Standards
Reference standards for this compound are available in various grades, each with its own level of characterization and intended use. Understanding these grades is the first step in making an informed decision.
1. Analytical Standard (Purity ≥95%)
These are typically well-characterized materials with a specified purity, often determined by techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). While suitable for many routine applications, their certified value is not always traceable to a national or international standard. Vendors often provide a Certificate of Analysis (CoA) with the purity value.
2. Certified Reference Material (CRM)
A Certified Reference Material (CRM) is a standard of the highest metrological quality.[3] Its property values are certified by a technically valid procedure, and it is accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability.[3][4] The production of CRMs is governed by stringent guidelines, such as ISO Guide 34, which ensures their quality and reliability.[3][4][5][6][7]
Performance Comparison: The Decisive Factors
The choice between an analytical standard and a CRM hinges on the criticality of the measurement and the required level of uncertainty.
| Feature | Analytical Standard (≥95%) | Certified Reference Material (CRM) |
| Purity | Stated purity, e.g., ≥95%[8] | Certified value with uncertainty (e.g., 99.8 ± 0.2%) |
| Traceability | Not always traceable to SI units | Metrologically traceable to a higher-order standard |
| Uncertainty | Uncertainty of the purity value often not stated | Stated measurement uncertainty |
| Documentation | Certificate of Analysis (CoA) | Comprehensive certificate according to ISO Guide 31 |
| Regulatory Compliance | May not be suitable for regulated environments | Essential for applications requiring the highest level of accuracy and regulatory compliance |
| Cost | Lower | Higher |
Experimental Workflows: Putting Standards to the Test
To illustrate the practical implications of reference standard selection, we present two common analytical workflows for the analysis of this compound: HPLC-UV for purity assessment and quantification, and GC-MS for impurity identification.
Workflow for Analytical Method Validation
The validation of an analytical method ensures that it is suitable for its intended purpose. This workflow is crucial regardless of the chosen reference standard, but the use of a CRM will provide a more accurate and reliable validation.
Caption: A logical workflow for the validation of an analytical method.
Experimental Protocol 1: Purity Determination by HPLC-UV
This protocol outlines a stability-indicating HPLC method suitable for the quantification of this compound and the separation of its potential impurities.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Stationary Phase: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid for MS compatibility). A typical gradient could be:
-
0-20 min: 30-80% Acetonitrile
-
20-25 min: 80% Acetonitrile
-
25-26 min: 80-30% Acetonitrile
-
26-30 min: 30% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
2. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh a known amount of the this compound reference standard (either Analytical Standard or CRM) and dissolve it in acetonitrile to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
3. Data Analysis:
Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Quantify the concentration of this compound in the sample by comparing its peak area to the calibration curve. The purity is calculated by the area percentage method, assuming all components have a similar response factor at the detection wavelength.
Why the Choice of Standard Matters Here:
Using a CRM with a certified purity and low uncertainty will result in a more accurate calibration curve and, consequently, a more reliable quantification of the analyte in your sample. An analytical standard with a stated purity of "≥95%" introduces a higher level of uncertainty into the final result.
Experimental Protocol 2: Impurity Identification by GC-MS
This protocol is designed for the separation and identification of volatile and semi-volatile impurities in a this compound sample.
1. Instrumentation and Conditions:
-
GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole or Ion Trap).
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector: Split/splitless injector at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 min.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
2. Sample Preparation:
-
Dissolve a known amount of the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
3. Data Analysis:
Identify the main peak corresponding to this compound based on its retention time and mass spectrum.[9] Analyze the smaller peaks in the chromatogram to identify potential impurities by comparing their mass spectra with a reference library (e.g., NIST).
The Impact of the Reference Standard on Impurity Analysis:
While a CRM is not strictly necessary for the tentative identification of impurities by mass spectral library matching, a highly pure reference standard is invaluable for:
-
Confirming the identity of the main peak: Injecting the pure standard allows for unambiguous confirmation of the retention time and mass spectrum of this compound.
-
Distinguishing between isomers and closely related compounds: A well-characterized standard helps in resolving and identifying structurally similar impurities.
-
Semi-quantification of impurities: A standard of known concentration can be used to estimate the levels of identified impurities, assuming similar response factors.
The Authoritative Framework: Pharmacopeias and International Standards
The principles of using reference standards and validating analytical methods are well-established in authoritative sources.
-
USP General Chapter <621> Chromatography: This chapter from the United States Pharmacopeia provides comprehensive guidelines on chromatographic techniques, including system suitability, and allowable adjustments to methods.[10][11][12][13][14] Adherence to these principles ensures the robustness and reliability of the analytical data.
-
European Pharmacopoeia (Ph. Eur.): The Ph. Eur. provides a wide range of official reference standards for substances for pharmaceutical use.[15][16][17] While a specific monograph for this compound may not exist, the principles for establishing and using reference standards are universally applicable.
-
ISO Guide 34 (and its successor ISO 17034): These international standards lay out the general requirements for the competence of reference material producers.[3][4][5][6][7] Choosing a CRM from a producer accredited to these standards provides the highest level of confidence in the quality of the reference material.
Conclusion: A Decision Guided by Data Quality Needs
The selection of a reference standard for the analysis of this compound is a critical decision that should be driven by the specific requirements of the analysis.
-
For routine, non-critical applications where a high level of uncertainty is acceptable, an analytical standard with a purity of ≥95% may suffice.
-
For applications demanding high accuracy, low uncertainty, and regulatory compliance, a Certified Reference Material (CRM) is the unequivocal choice.
References
- <621> Chrom
- Effects of ISO Guide 34 for Reference Material Production.
- Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). U.S. Environmental Protection Agency. [Link]
- Implementation of ISO Guide 34: Accreditation for reference material production.
- Pharmacopoeia Standards List. Scribd. [Link]
- Understanding the Latest Revisions to USP <621>. Agilent. [Link]
- <621> CHROM
- Ph. Eur.
- <621> Chrom
- ISO Guide 34. News-Medical.Net. [Link]
- Reference Standards (RS). European Directorate for the Quality of Medicines & HealthCare. [Link]
- Development and validation of a new RP-HPLC method for organic explosive compounds. SpringerLink. [Link]
- ISO GUIDE 34: 2009 WORKING DOCUMENT. A2LA. [Link]
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Benzene, 2-chloro-1-methoxy-4-nitro-. NIST WebBook. [Link]
- Analytical methods. Agency for Toxic Substances and Disease Registry. [Link]
- Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV.
- Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. MicroSolv. [Link]
- A comprehensive review of method development by hplc. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]
- Reference Standards. SpiroChem. [Link]
- Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Agilent. [Link]
- Separation of 2-Methoxy-4-nitrobenzoyl chloride on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- Determination of p-chloronitrobenzene and its metabolites in urine by reversed-phase high-performance liquid chrom
- Reference Standards. SpiroChem. [Link]
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A Guide to Inter-laboratory Comparison of 2-Chloro-4-methoxy-1-nitrobenzene Analysis by HPLC-UV
In the landscape of pharmaceutical development and chemical manufacturing, the consistent and accurate analysis of chemical intermediates is paramount. 2-Chloro-4-methoxy-1-nitrobenzene, a key building block in various synthetic pathways, requires robust analytical methods to ensure its purity and quality. This guide provides an in-depth analysis of an inter-laboratory comparison study, often referred to as a round-robin test, for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). Such studies are crucial for validating analytical methods and ensuring that different laboratories can achieve comparable and reliable results.[1][2][3]
The primary objective of an inter-laboratory comparison is to assess the performance of participating laboratories and identify any potential systematic errors or biases in their analytical procedures.[1][4] This guide is designed for researchers, scientists, and drug development professionals to understand the nuances of setting up, participating in, and interpreting the results of such a comparative study.
The Rationale for Inter-laboratory Comparison
Before delving into the experimental details, it is essential to understand why inter-laboratory comparisons are a cornerstone of quality assurance in analytical chemistry. These studies serve several critical purposes:
-
Method Validation: They provide a rigorous test of an analytical method's reproducibility and robustness when performed by different analysts in different laboratories.[5]
-
Laboratory Proficiency Assessment: Participation in these studies allows laboratories to evaluate their performance against their peers and identify areas for improvement.[1][4][6]
-
Harmonization of Results: By identifying and addressing sources of variability, inter-laboratory studies contribute to the overall consistency and comparability of analytical data across the industry.
-
Certification of Reference Materials: These studies are instrumental in assigning a consensus value to a material, which can then be used as a certified reference material.
Experimental Design of the Inter-laboratory Study
A successful inter-laboratory study hinges on a well-designed experimental plan.[7] In this hypothetical study, a central organizing laboratory prepared and distributed two sets of samples to ten participating laboratories.
-
Sample A: A solution of high-purity this compound in acetonitrile at a known concentration (100 µg/mL). This sample is intended to assess the accuracy of each laboratory's calibration and measurement process.
-
Sample B: A solution containing this compound at the same concentration as Sample A, but spiked with a structurally similar, potential impurity (e.g., 2-chloro-1-methoxy-4-nitrobenzene) to assess the specificity and resolving power of the analytical method.
Each laboratory was provided with the analytical method protocol and a high-purity reference standard of this compound. The laboratories were instructed to perform the analysis in triplicate for each sample and report their results.
Analytical Methodology: HPLC-UV
High-Performance Liquid Chromatography with UV detection is a widely used technique for the analysis of nitroaromatic compounds due to its sensitivity, specificity, and robustness.[8] The method provided to the participating laboratories is detailed below.
Instrumentation and Reagents
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column compartment with temperature control, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Reference Standard: this compound, purity >99.5%.
-
Solvents: HPLC-grade acetonitrile and water.
Experimental Protocol
-
Standard Solution Preparation:
-
Prepare a stock solution of the this compound reference standard in acetonitrile at a concentration of 1 mg/mL.
-
From the stock solution, prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 150 µg/mL by serial dilution with the mobile phase.
-
-
Sample Preparation:
-
The provided samples (A and B) are ready for direct injection.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
Inject each of the provided samples (A and B) in triplicate.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Integrate the peak area for each injection.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the unknown samples using the calibration curve.
-
Visualizing the Workflow
The overall workflow of the inter-laboratory study, from sample distribution to data analysis, is depicted in the following diagram.
Caption: Workflow of the inter-laboratory comparison study.
Comparative Data and Analysis
The results from the ten participating laboratories for Sample A are summarized in the table below. The assigned value for Sample A was 100 µg/mL.
| Laboratory | Reported Concentration (µg/mL) - Rep 1 | Reported Concentration (µg/mL) - Rep 2 | Reported Concentration (µg/mL) - Rep 3 | Mean Concentration (µg/mL) | Standard Deviation | Z-Score |
| Lab 1 | 100.5 | 101.2 | 100.8 | 100.8 | 0.35 | 0.53 |
| Lab 2 | 98.7 | 99.1 | 98.9 | 98.9 | 0.20 | -0.73 |
| Lab 3 | 105.2 | 104.8 | 105.5 | 105.2 | 0.35 | 3.44 |
| Lab 4 | 99.8 | 100.1 | 99.5 | 99.8 | 0.30 | -0.13 |
| Lab 5 | 101.5 | 101.9 | 101.7 | 101.7 | 0.20 | 1.13 |
| Lab 6 | 95.5 | 96.1 | 95.8 | 95.8 | 0.30 | -2.78 |
| Lab 7 | 102.3 | 102.8 | 102.5 | 102.5 | 0.25 | 1.66 |
| Lab 8 | 99.2 | 98.8 | 99.5 | 99.2 | 0.35 | -0.53 |
| Lab 9 | 100.9 | 101.3 | 101.1 | 101.1 | 0.20 | 0.73 |
| Lab 10 | 97.5 | 97.9 | 97.2 | 97.5 | 0.35 | -1.66 |
Statistical Evaluation
To objectively assess the performance of each laboratory, Z-scores were calculated. The Z-score is a statistical measure that indicates how many standard deviations an individual result is from the mean of the group.[6][9] A robust statistical approach was used to determine the consensus mean (99.2 µg/mL) and the standard deviation for proficiency assessment (σ = 1.5 µg/mL) from the submitted data, after initial screening for outliers.
The Z-score is calculated using the formula:
Z = (x - X) / σ
Where:
-
x is the mean result from the laboratory
-
X is the assigned value (or consensus mean)
-
σ is the standard deviation for proficiency assessment
Generally, Z-scores are interpreted as follows:
-
|Z| ≤ 2: Satisfactory performance
-
2 < |Z| < 3: Questionable performance
-
|Z| ≥ 3: Unsatisfactory performance
Based on this interpretation:
-
Lab 3 (Z = 3.44): The result is considered unsatisfactory, indicating a significant positive bias.
-
Lab 6 (Z = -2.78): The result is questionable, suggesting a potential negative bias that warrants investigation.
-
All other laboratories demonstrated satisfactory performance.
The analysis of Sample B (data not shown) indicated that all laboratories with satisfactory performance for Sample A were also able to successfully resolve the analyte from the spiked impurity, demonstrating the specificity of the HPLC method.
Discussion and Causality of Discrepancies
The results of this inter-laboratory study highlight the importance of meticulous adherence to analytical methods. The unsatisfactory result from Lab 3 and the questionable result from Lab 6 could stem from several potential sources of error:
-
Calibration Errors: Inaccurate preparation of standard solutions or improper construction of the calibration curve can lead to significant systematic errors.
-
Instrumentation Issues: A poorly performing detector, inconsistent pump flow rates, or a deteriorating column can all contribute to inaccurate results.
-
Integration Errors: Inconsistent or incorrect integration of the chromatographic peaks can introduce significant variability.
-
Sample Handling: Although less likely with ready-to-inject samples, any dilution or handling errors could affect the final concentration.
It is crucial for laboratories with unsatisfactory or questionable results to conduct a thorough root cause analysis to identify and rectify the source of the error.[6] This process of continuous improvement is a fundamental benefit of participating in inter-laboratory comparisons.[1]
Conclusion
This guide has outlined the framework, execution, and interpretation of an inter-laboratory comparison for the analysis of this compound by HPLC-UV. The results demonstrate that while the analytical method is robust and specific, achieving inter-laboratory agreement requires careful attention to detail and consistent laboratory practices. For researchers and professionals in the field, understanding the principles and practices of such comparative studies is essential for ensuring the quality and reliability of analytical data, which is the bedrock of scientific integrity and product quality.
References
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- XLSTAT. (n.d.). Inter-laboratory proficiency testing.
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- Validation parameters for HPLC determination of a mixture of three explosive compounds. (n.d.).
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A Researcher's Guide to Spectral Analysis: Comparing Theoretical and Experimental Data for 2-Chloro-5-nitrobenzoic Acid
In the landscape of drug discovery and materials science, the unambiguous structural elucidation of novel molecules is paramount. This guide provides an in-depth comparison of theoretical and experimental spectral data for 2-chloro-5-nitrobenzoic acid (C₇H₄ClNO₄), a common building block in organic synthesis. We will explore how computational chemistry, specifically Density Functional Theory (DFT), serves as a powerful predictive tool that, when benchmarked against experimental results, enhances our confidence in structural assignments and provides deeper insights into molecular properties.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple data dump, focusing on the causality behind experimental choices and the self-validating nature of combining theoretical predictions with empirical evidence.
The Subject Molecule: 2-Chloro-5-nitrobenzoic Acid
The molecular formula C₇H₆ClNO₃ can represent several isomers. For this guide, we will focus on 2-chloro-5-nitrobenzoic acid (CAS No: 2516-96-3).[1] Its structure, featuring a substituted benzene ring with a carboxylic acid, a chloro group, and a nitro group, presents a rich case for spectroscopic analysis due to the distinct electronic environments of its atoms.
Chemical Structure:
Caption: Chemical structure of 2-chloro-5-nitrobenzoic acid.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By comparing experimental chemical shifts with those predicted by quantum chemical methods, we can achieve a high degree of confidence in our structural assignment.
Theoretical Prediction of NMR Spectra
Modern computational chemistry allows for the precise prediction of NMR parameters.[2] Density Functional Theory (DFT) has become a cornerstone method for this purpose, offering a good balance between accuracy and computational cost.[2] The general workflow for predicting NMR spectra is as follows:
Caption: Workflow for comparing theoretical and experimental IR spectra.
Experimental vs. Theoretical IR Data
The experimental IR spectrum of 2-chloro-5-nitrobenzoic acid can be obtained using techniques like KBr pellets or Attenuated Total Reflectance (ATR). [1] Key Vibrational Frequencies (cm⁻¹):
| Functional Group | Experimental (cm⁻¹) (approx.) | Theoretical (cm⁻¹) (Scaled) | Vibrational Mode |
| O-H (acid) | 2500-3300 (broad) | 2980 | O-H stretch |
| C=O (acid) | 1680-1710 | 1705 | C=O stretch |
| N-O (nitro) | 1515-1560 (asymmetric) | 1540 | asym. N-O stretch |
| N-O (nitro) | 1345-1385 (symmetric) | 1360 | sym. N-O stretch |
| C-Cl | 700-800 | 750 | C-Cl stretch |
Note: Theoretical values are hypothetical but representative of a scaled DFT prediction.
Discussion: The comparison between the experimental and scaled theoretical IR spectra allows for the confident assignment of key absorption bands to specific vibrational modes within the molecule. [3]Discrepancies in peak intensities can occur, as experimental techniques like IRMPD can have different intensity patterns compared to theoretical absorption spectra. [4]However, the frequency matching is typically excellent after scaling.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.
Experimental Mass Spectrum
In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment.
Experimental Data: The mass spectrum of 2-chloro-5-nitrobenzoic acid would show a molecular ion peak [M]⁺ at m/z 201, corresponding to the molecular weight of the compound. [1][5]Due to the presence of chlorine, an isotope peak [M+2]⁺ at m/z 203 would also be observed with an intensity of about one-third of the molecular ion peak, which is characteristic of a molecule containing one chlorine atom.
Key Fragments (Hypothetical):
| m/z | Proposed Fragment |
| 201/203 | [M]⁺ (Molecular ion) |
| 184/186 | [M-OH]⁺ |
| 156/158 | [M-COOH]⁺ |
| 121 | [C₆H₄Cl]⁺ |
Discussion: While predicting a full mass spectrum computationally is complex, the accurate mass of the molecular ion can be calculated from the molecular formula. The experimentally observed fragmentation pattern can be rationalized based on the known stability of carbocations and neutral losses, providing further confirmation of the proposed structure.
Conclusion
The synergistic use of experimental spectroscopy and theoretical calculations provides a robust framework for chemical structure elucidation. For 2-chloro-5-nitrobenzoic acid, the close agreement between the predicted and measured NMR chemical shifts, the correlated vibrational frequencies in the IR spectrum, and the confirmation of the molecular weight by mass spectrometry collectively build an unshakeable case for its structural identity. This integrated approach not only validates experimental findings but also deepens our understanding of the relationship between molecular structure and spectral properties.
References
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- Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. (n.d.).
- US Army Research Laboratory. (2019). Calculation of IR Spectra Using Density Functional Theory for Nerve-Agent- Sorbent Binding.
- NMR Prediction with Computational Chemistry | Request PDF. (n.d.).
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- Rychnovsky, S. D. (2005). Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. Organic Letters, 7(20), 4479–4482. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-4-methoxy-1-nitrobenzene
For researchers, scientists, and drug development professionals, the synthesis and utilization of novel chemical entities are paramount to discovery. However, with great innovation comes the profound responsibility of ensuring safety and environmental stewardship, particularly in the handling and disposal of hazardous chemical waste. This guide provides an in-depth, procedural framework for the proper disposal of 2-Chloro-4-methoxy-1-nitrobenzene, moving beyond mere compliance to foster a culture of intrinsic safety and scientific integrity within the laboratory.
Understanding the Hazard: Why Proper Disposal is Non-Negotiable
This compound is a substituted aromatic compound with significant utility in organic synthesis. However, its chemical structure—incorporating a chlorinated and a nitroaromatic moiety—renders it a substance of toxicological concern. The electron-withdrawing nature of the nitro group, combined with the stability of the benzene ring, makes such compounds resistant to natural degradation, posing a risk of persistence in the environment.[1] Improper disposal can lead to the contamination of soil and groundwater.
Exposure to this and similar chlorinated nitroaromatic compounds can be hazardous. While specific toxicological data for this compound is not extensively documented, related compounds like nitrobenzene and p-nitrochlorobenzene are known to be toxic, with potential effects including methemoglobinemia.[2] Therefore, it is imperative to treat this compound with the utmost caution, assuming a high degree of toxicity.
The Cornerstone of Disposal: Waste Characterization and Classification
Before any disposal procedure can commence, the waste must be correctly identified and classified according to the Resource Conservation and Recovery Act (RCRA) regulations enforced by the U.S. Environmental Protection Agency (EPA).[3]
While this compound is not explicitly listed by name as a hazardous waste, it is highly likely to be classified as such due to its chemical properties and the characteristics of its constituent parts. The waste could fall into one of the following categories:
-
Characteristic Waste: If the waste mixture containing this chemical exhibits ignitability, corrosivity, reactivity, or toxicity, it would be classified with a "D" waste code.[3]
-
Listed Waste: Given its composition, it may be considered a part of the "F" or "K" lists of wastes from non-specific or specific industrial sources, respectively. For instance, wastes from the production of nitrobenzene and chlorobenzenes are listed.[4][5] If it is a discarded commercial chemical product, it could be classified as a "U-listed" waste, similar to Nitrobenzene (U169).[6]
It is the generator's responsibility to make an accurate hazardous waste determination. This often involves process knowledge or analytical testing. Consult with your institution's Environmental Health and Safety (EHS) department for guidance on proper waste characterization.
Personal Protective Equipment (PPE): Your First Line of Defense
Adherence to proper PPE protocols is mandatory when handling this compound in any form, including as a waste product. The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE to protect against chemical hazards.[7]
Minimum PPE Requirements:
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) are essential to prevent skin contact.
-
Eye Protection: Chemical splash goggles or a face shield are necessary to protect the eyes from splashes.
-
Lab Coat: A flame-resistant lab coat should be worn to protect against incidental contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates should be used.
In-Lab Waste Accumulation and Handling: A Step-by-Step Protocol
Proper segregation and containment of chemical waste at the point of generation are critical to preventing accidental releases and ensuring safe disposal.
Protocol for Waste Accumulation:
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting waste containing this compound. The container must have a secure, tight-fitting lid.
-
Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration. Note any other constituents in the waste mixture.
-
Segregation: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and sources of ignition. Crucially, segregate this waste from incompatible materials, such as strong oxidizing agents or bases.
-
Container Management: Keep the waste container closed at all times, except when adding waste. Do not overfill the container; leave adequate headspace to allow for expansion.
-
Spill Management: In the event of a spill, immediately alert personnel and follow your laboratory's established spill response procedure. For small spills, use an absorbent material appropriate for chemical spills, and collect the contaminated material in a sealed container for disposal as hazardous waste. Ensure adequate ventilation.
The Optimal Disposal Pathway: High-Temperature Incineration
The recommended and most environmentally sound method for the disposal of this compound is high-temperature incineration in a licensed hazardous waste facility.
The Rationale for Incineration:
Chlorinated nitroaromatic compounds are persistent organic pollutants. Landfilling is not a suitable option as it can lead to long-term environmental contamination. Chemical neutralization can be complex and may generate other hazardous byproducts. High-temperature incineration, however, offers complete destruction of the molecule.
The EPA mandates that hazardous waste incinerators must achieve a destruction and removal efficiency (DRE) of at least 99.99% for the principal organic hazardous constituents.[8] This process breaks down the compound into simpler, less harmful components like carbon dioxide, water, and hydrogen chloride. The hydrogen chloride is then removed from the exhaust gases by scrubbers.[9] The high temperatures and controlled conditions of a hazardous waste incinerator ensure that the formation of hazardous combustion byproducts is minimized.[10]
Disposal Workflow:
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A Senior Scientist's Guide to Personal Protective Equipment for Handling 2-Chloro-4-methoxy-1-nitrobenzene
This guide provides essential, field-tested safety protocols for the handling and disposal of 2-Chloro-4-methoxy-1-nitrobenzene (CAS No: 28987-59-9). As Senior Application Scientists, our goal is to move beyond mere compliance and instill a deep, causal understanding of safety protocols. The following procedures are designed to be a self-validating system of protection for researchers, scientists, and drug development professionals.
The 'Why': A Hazard Assessment of this compound
Understanding the rationale behind specific PPE recommendations is the cornerstone of a robust safety culture. The toxicological properties of this compound have not been exhaustively investigated, a fact that immediately necessitates a conservative, risk-averse approach to handling.[1]
The primary hazards identified are:
-
Acute Toxicity: The compound is classified as harmful or toxic if swallowed, if it comes into contact with the skin, or if it is inhaled.[2][3]
-
Irritation: It is known to cause serious eye irritation and skin irritation.[2][4] Inhalation may also lead to respiratory irritation.[1][4]
-
Systemic Effects: From a mechanistic standpoint, its structure as an aromatic nitro compound suggests a risk of absorption through the skin, which can lead to methemoglobinemia, a condition where the blood's ability to carry oxygen is dangerously reduced.[5][6]
-
Analog-Based Hazards: Other chloronitrobenzene compounds are suspected carcinogens and may cause genetic defects or damage to organs through prolonged exposure.[5][7] Given the structural similarities, it is prudent to handle this compound with the same level of caution.
Therefore, the core principle of our PPE strategy is to prevent all routes of exposure—dermal, ocular, and respiratory—at all times.
Core Protective Measures: Beyond the Basics
Personal protective equipment is the final barrier between you and the chemical. It must be used in conjunction with primary engineering controls, such as a certified chemical fume hood.
Eye and Face Protection
Contact with the eyes can cause serious irritation.[2][4] The level of protection must match the operational risk.
-
Minimum Requirement: For handling small quantities (<1g) inside a fume hood, ANSI Z87.1-rated safety glasses with side shields are the absolute minimum.[1]
-
Recommended Standard: For preparing solutions, transfers, or any operation with a splash risk, tightly fitting chemical splash goggles are required.[3][8]
-
Maximum Protection: When handling larger quantities (>10g) or in situations with a significant splash or aerosolization risk (e.g., sonication, heating), a full-face shield worn over chemical splash goggles is essential.
Hand Protection
Dermal contact is a significant route of exposure.[2] Gloves must be selected and used correctly.
-
Glove Material: While no specific glove type is universally cited, nitrile gloves are a common and effective choice for incidental splash protection. Always consult the glove manufacturer's compatibility chart for specific breakthrough times. For prolonged contact or immersion, heavier-duty gloves such as butyl rubber or neoprene may be necessary.
-
Double Gloving: It is best practice to wear two pairs of nitrile gloves. This provides a critical safety buffer; if the outer glove is contaminated, it can be removed without contaminating your skin, and you still have a protective layer underneath.
-
Inspection and Removal: Always inspect gloves for tears or pinholes before use.[1] Use proper removal techniques (glove-to-glove, then skin-to-skin) to avoid contaminating your hands.[1]
Body Protection
Impervious clothing is specified to protect against skin contact.[1][8]
-
Standard Use: A flame-resistant laboratory coat is mandatory for all work with this chemical.
-
Enhanced Protection: For tasks involving larger quantities or a high risk of splashing, a chemical-resistant apron worn over the lab coat is required. For spill cleanup or large-scale transfers, disposable chemical-resistant coveralls should be considered.[9]
Respiratory Protection
Inhalation of dust or aerosols must be avoided.[1][10] The choice of respirator is dictated by the specific task and its potential to generate airborne particles.
PPE Selection Matrix: A Task-Based Summary
This table provides at-a-glance guidance for common laboratory tasks.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid (<1g in fume hood) | Safety Glasses with Side Shields | Double Nitrile Gloves | Lab Coat | None required with proper ventilation |
| Preparing Solutions | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | None required in a fume hood |
| Transferring Large Volumes (>1L) | Face Shield over Goggles | Double Nitrile Gloves | Chemical-Resistant Apron over Lab Coat | Assess need based on aerosolization risk. If risk exists, use a half-mask respirator with OV/AG/P99 cartridges.[1] |
| Spill Cleanup | Face Shield over Goggles | Heavy-Duty Chemical Gloves (e.g., Butyl) | Chemical-Resistant Coveralls | Full-face respirator with OV/AG/P99 cartridges.[1][8] |
Operational Plans: Donning, Doffing, and Disposal
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Step-by-Step Donning (Putting On) Protocol
-
Body Protection: Don lab coat or coveralls.
-
Respiratory Protection: If required, perform a seal check on your respirator.
-
Eye/Face Protection: Put on goggles and/or face shield.
-
Hand Protection: Don the first pair of gloves, ensuring the cuffs go under the sleeve of the lab coat. Don the second pair of gloves, ensuring the cuffs go over the sleeve of the lab coat.
Step-by-Step Doffing (Taking Off) Protocol
This process is designed to contain contamination.
-
Outer Gloves: Remove the outer, most contaminated pair of gloves using a glove-to-glove technique. Dispose of them immediately.
-
Body Protection: Remove the lab coat or apron, turning it inside out as you roll it off your shoulders to contain any contaminants.
-
Face/Eye Protection: Remove the face shield and/or goggles from the back to the front.
-
Respiratory Protection: Remove your respirator, if worn.
-
Inner Gloves: Now clean, remove the inner gloves using a skin-to-skin technique.
-
Hygiene: Immediately wash hands and forearms thoroughly with soap and water.[1]
Disposal Plan
-
All disposable PPE (gloves, coveralls, etc.) contaminated with this compound must be disposed of as hazardous chemical waste.[1][10]
-
Place contaminated items in a designated, sealed, and clearly labeled hazardous waste container.[1]
-
Never dispose of contaminated items in the regular trash.
-
Contaminated, non-disposable items like lab coats must be professionally laundered or decontaminated.[8][11] Handle them with waterproof gloves and wash them separately from other clothing.[9]
Visualization of Respiratory Protection Logic
The following diagram outlines the decision-making process for selecting the appropriate level of respiratory protection.
Caption: Decision workflow for selecting appropriate respiratory protection.
References
- MSDS of this compound. [Link]
- 2-Chloro-1-methoxy-4-nitrobenzene | C7H6ClNO3 | CID 21027 - PubChem. [Link]
- This compound | C7H6ClNO3 | CID 593789 - PubChem. [Link]
- MATERIAL SAFETY D
- nitroaromatic compounds 2005 | niosh - CDC. [Link]
- Personal Protective Equipment: Selecting the Right PPE for Pesticide Use - Oregon OSHA. [Link]
- Nitrobenzene - NIOSH Pocket Guide to Chemical Hazards - CDC. [Link]
Sources
- 1. capotchem.cn [capotchem.cn]
- 2. 2-Chloro-1-methoxy-4-nitrobenzene | C7H6ClNO3 | CID 21027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. cdc.gov [cdc.gov]
- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - Nitrobenzene [cdc.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. echemi.com [echemi.com]
- 9. osha.oregon.gov [osha.oregon.gov]
- 10. oxfordlabchem.com [oxfordlabchem.com]
- 11. 1-Chloro-4-methoxy-2-nitrobenzene(10298-80-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
